Dichlorodioctyltin
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloro(dioctyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSGIJGEHWBKV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029662 | |
| Record name | Dichloro(dioctyl)stannane | |
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Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Stannane, dichlorodioctyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorodioctylstannane | |
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Vapor Pressure |
0.0000039 [mmHg] | |
| Record name | Dichlorodioctylstannane | |
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CAS No. |
3542-36-7 | |
| Record name | Dioctyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-36-7 | |
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| Record name | Di-n-octyltin dichloride | |
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| Record name | Dichlorodioctyltin | |
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| Record name | Stannane, dichlorodioctyl- | |
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| Record name | Dichloro(dioctyl)stannane | |
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| Record name | Dichlorodioctylstannane | |
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| Record name | DIOCTYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ52I3CR3Q | |
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Foundational & Exploratory
An In-Depth Technical Guide to Dichlorodioctyltin (C₁₆H₃₄Cl₂Sn) for Scientific Applications
This guide provides a comprehensive technical overview of Dichlorodioctyltin, an organotin compound of significant industrial relevance and toxicological interest. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and critical safety considerations associated with this compound. Our narrative emphasizes the causality behind experimental choices and grounds all claims in authoritative references to ensure scientific integrity.
Core Physicochemical & Structural Properties
This compound, also known as Di-n-octyltin dichloride (DOTC), is an organometallic compound characterized by a central tin (Sn) atom covalently bonded to two chlorine atoms and two n-octyl chains.[1][2] This structure dictates its physical properties and chemical reactivity. It is primarily encountered as a white crystalline solid or liquid, depending on purity and ambient temperature.[1][3] Its long alkyl chains render it insoluble in water but soluble in organic solvents, a critical factor for its application and for designing extraction protocols.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄Cl₂Sn | [1][2][3][5] |
| Molecular Weight | 416.1 g/mol | [1][2][4] |
| IUPAC Name | dichloro(dioctyl)stannane | [1][2] |
| CAS Number | 3542-36-7 | [1][3][5][6] |
| Appearance | White to off-white powder, crystals, or liquid | [1][4] |
| Melting Point | 45-49 °C | [4] |
| Boiling Point | 175 °C at 1 Torr | [4] |
| Density | ~1.175 g/cm³ | [3][4] |
| Solubility | Insoluble in water | [4] |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Central Tin Atom Sn [label="Sn", fillcolor="#F1F3F4", pos="0,0!"];
// Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.75!"]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.75!"];
// Octyl Chains (represented as single nodes for clarity) Octyl1 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-0.75!"]; Octyl2 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-0.75!"];
// Bonds Sn -- Cl1; Sn -- Cl2; Sn -- Octyl1; Sn -- Octyl2; }
Caption: 2D representation of this compound's molecular structure.
Synthesis Pathway: The Direct Reaction Method
The industrial synthesis of dialkyltin dichlorides, including this compound, is often achieved through a direct reaction process. This method offers an efficient route by reacting elemental tin with an alkyl chloride in the presence of a catalyst.[7] The choice of catalyst is crucial for driving the reaction towards the desired dialkyltin product while minimizing the formation of monoalkyltin and trialkyltin byproducts.
Conceptual Experimental Protocol: Direct Synthesis
This protocol is based on the principles outlined in the patent literature for the synthesis of similar compounds.[7]
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with metallic tin powder and a phosphonium iodide or quaternary ammonium iodide catalyst.
-
Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation of the tin and unwanted side reactions.
-
Reagent Addition: 1-chlorooctane (octyl chloride) is added to the reaction vessel.
-
Reaction: The mixture is heated to a temperature sufficient to initiate the reaction (typically 160-190°C). The reaction is exothermic and may require cooling to maintain control. The reaction proceeds for several hours until the desired conversion of tin is achieved.
-
Product Isolation (Distillation): The crude reaction mixture, containing this compound, unreacted starting materials, catalyst, and byproducts, is subjected to vacuum distillation. This step separates the volatile components.
-
Purification (Crystallization): The distilled fraction containing the this compound is dissolved in a suitable warm solvent (e.g., hexane). Upon cooling, the pure this compound crystallizes out and can be collected by filtration.[7] This step is effective for separating the target compound from closely boiling byproducts.
-
Catalyst Recycling: The non-volatile residue from distillation, which contains the catalyst and other tin compounds, can be recycled back into the reactor for subsequent batches, improving atom economy.[7]
Caption: Workflow for the direct synthesis of this compound.
Analytical Methodologies for Quantification
Due to its high toxicity and regulatory scrutiny, accurate and sensitive quantification of this compound in various matrices (e.g., environmental, biological, polymer samples) is essential. The standard analytical approach involves chromatography, primarily Gas Chromatography (GC), due to its high resolution.[8]
Core Analytical Workflow
The analysis of organotin compounds like DOTC is a multi-step process:[8]
-
Extraction: The compound is first extracted from the sample matrix using an appropriate organic solvent.
-
Derivatization: To increase volatility and thermal stability for GC analysis, the extracted organotin chlorides are typically derivatized. This is commonly achieved by alkylation (e.g., using a Grignard reagent) to convert them into more volatile tetraalkyltin compounds.
-
Separation: The derivatized extract is injected into a GC system, where the different organotin compounds are separated based on their boiling points and interactions with the chromatographic column.
-
Detection: A sensitive and selective detector is required. Mass Spectrometry (MS) is the gold standard, providing both quantification and structural confirmation.[8][9] Other detectors like a Flame Photometric Detector (FPD) can also be used.[8] High-Performance Liquid Chromatography (HPLC) offers an alternative that can bypass the derivatization step.[8]
Generalized Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Homogenize a known quantity of the sample (e.g., 1-5 grams).
-
Solvent Extraction: Add an organic solvent (e.g., hexane with tropolone) and an internal standard. Extract the organotins using ultrasonication or mechanical shaking.
-
Derivatization: Concentrate the extract and react it with a Grignard reagent (e.g., ethylmagnesium bromide) to convert this compound to a more volatile derivative (e.g., Diethyl-dioctyltin).
-
Cleanup: Quench the reaction carefully and perform a liquid-liquid extraction to isolate the derivatized compounds. A cleanup step using silica gel or Florisil may be necessary to remove matrix interferences.[8]
-
GC-MS Analysis: Inject the final extract into the GC-MS system. Use a temperature-programmed run to separate the analytes. Monitor characteristic ions for the derivatized this compound for selective detection and quantification.
-
Quantification: Calculate the concentration based on a calibration curve prepared from certified standards that have undergone the same preparation and derivatization process.
Caption: Standard workflow for the GC-MS analysis of this compound.
Toxicological Profile and Safe Handling
This compound, like many organotin compounds, exhibits significant toxicity. A thorough understanding of its hazards is paramount for ensuring laboratory and environmental safety.
Key Toxicological Hazards
-
Acute Toxicity: It is classified as fatal if inhaled.[2][10]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure (STOT RE Category 1).[1][10]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]
The mechanism of organotin toxicity is complex, involving the suppression of DNA and protein synthesis and the induction of apoptosis (programmed cell death).[1] These compounds are also recognized as endocrine disruptors and can exert neurotoxic and immunotoxic effects.[1]
Mandatory Safety Protocol for Handling
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is mandatory.[10]
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.
Caption: Relationship between exposure routes and target organ toxicity.
References
- Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem. [Link]
- This compound | CAS#:3542-36-7 | Chemsrc. [Link]
- dioctyltin dichloride - Wikid
- Dioctyltin Dichloride | AMERICAN ELEMENTS ®. [Link]
- Toxicological Profile for Tin and Tin Compounds - Agency for Toxic Substances and Disease Registry |
- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS -
- US3519665A - Direct synthesis of dialkyltin dichloride - Google P
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI. [Link]
- Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - NIH. [Link]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
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- 10. fishersci.com [fishersci.com]
The Synthesis and Characterization of Dichlorodioctyltin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dichlorodioctyltin
This compound ((C₈H₁₇)₂SnCl₂), a prominent organotin compound, holds a significant position in various industrial and research applications. Primarily, it serves as a crucial intermediate in the synthesis of dioctyltin-based stabilizers for polyvinyl chloride (PVC), imparting excellent heat stability and transparency to the polymer.[1] Beyond its industrial utility, the unique chemical properties of this compound make it a subject of interest in academic research, particularly in the fields of coordination chemistry, catalysis, and as a precursor for novel organometallic structures. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and materials science.
Core Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound is predominantly achieved through two primary pathways: the Grignard reaction and direct synthesis. The choice between these methods often depends on the desired scale, purity requirements, and available starting materials.
The Grignard Route: Precision and Purity
The Grignard synthesis offers a versatile and widely adopted method for forming carbon-tin bonds with high fidelity.[2] This approach involves the reaction of an organomagnesium halide (a Grignard reagent) with tin tetrachloride. The underlying principle is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic tin center.
Causality Behind Experimental Choices: The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it stabilizes the Grignard reagent through coordination.[3] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[2][4] The stoichiometry of the reactants is carefully controlled to favor the formation of the dialkylated product. An excess of the Grignard reagent can lead to the formation of tetraoctyltin, while an excess of tin tetrachloride will result in a higher proportion of monooctyltin trichloride.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-Chlorooctane (or 1-bromooctane)
-
Anhydrous diethyl ether (or THF)
-
Tin (IV) chloride (SnCl₄)
-
Iodine crystal (as initiator)
-
Anhydrous hexane
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings under a nitrogen atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-chlorooctane in anhydrous diethyl ether.
-
Add a small portion of the 1-chlorooctane solution to the magnesium turnings. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the octylmagnesium chloride.
-
-
Reaction with Tin (IV) Chloride:
-
In a separate flame-dried Schlenk flask, prepare a solution of tin (IV) chloride in anhydrous hexane under a nitrogen atmosphere.
-
Cool the tin (IV) chloride solution in an ice-salt bath.
-
Slowly add the freshly prepared Grignard reagent to the stirred tin (IV) chloride solution via a cannula. The reaction is exothermic and should be controlled by the rate of addition. A 2:1 molar ratio of Grignard reagent to tin (IV) chloride is theoretically required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture will form a precipitate of magnesium salts. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield this compound as a white solid.
-
Direct Synthesis: An Industrial Approach
The direct synthesis route involves the reaction of metallic tin with an alkyl halide, in this case, octyl chloride, typically in the presence of a catalyst.[5][6] This method is often favored for large-scale industrial production due to its atom economy and cost-effectiveness.
Causality Behind Experimental Choices: The reaction requires elevated temperatures to overcome the activation energy for the oxidative addition of the alkyl halide to the tin metal.[5] A catalyst is essential to achieve a reasonable reaction rate and selectivity. Various catalysts have been reported, including phosphonium iodides and mixtures of phosphorus trichloride.[5][7] The catalyst facilitates the cleavage of the carbon-halogen bond and the formation of the tin-carbon bond. The reaction often produces a mixture of mono-, di-, and tri-alkyltin halides, and the conditions are optimized to maximize the yield of the desired dialkyltin dichloride.[5]
Experimental Protocol: Direct Synthesis of this compound
Materials:
-
Tin powder or granules
-
1-Octyl chloride
-
Tetrabutylphosphonium iodide (catalyst) or Phosphorus trichloride (catalyst)
-
High-temperature reaction vessel with mechanical stirring and inert gas inlet
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with tin metal and the catalyst under a nitrogen atmosphere.
-
Heat the mixture to the reaction temperature (typically 160-200 °C).
-
-
Addition of Octyl Chloride:
-
Slowly add 1-octyl chloride to the heated mixture with vigorous stirring.
-
Maintain the reaction temperature and continue stirring for several hours until the desired conversion of tin is achieved.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture and filter to remove any unreacted tin and catalyst residues.
-
The resulting crude product is a mixture of octyltin chlorides.
-
Purify the this compound by fractional vacuum distillation. The different boiling points of the mono-, di-, and tri-octyltin chlorides allow for their separation.
-
Comprehensive Characterization of this compound
A multi-technique approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structure.
Spectroscopic and Analytical Techniques
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Multiplets around 0.9 ppm (CH₃), 1.2-1.4 ppm (-(CH₂)₅-), and a triplet around 2.0-2.2 ppm (-CH₂-Sn).[8][9][10] |
| ¹³C NMR | Chemical Shift (δ) | A series of signals between ~14 ppm and ~32 ppm corresponding to the different carbon atoms of the octyl chains. The carbon alpha to the tin atom will be the most downfield.[11][12][13] |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | A single resonance in the range of +120 to +160 ppm (relative to tetramethyltin), characteristic of a tetracoordinate dialkyltin dihalide.[14][15][16] |
| FT-IR | Wavenumber (cm⁻¹) | C-H stretching vibrations around 2850-2960 cm⁻¹, Sn-C stretching around 550-600 cm⁻¹, and Sn-Cl stretching in the far-IR region (~300-350 cm⁻¹).[17][18][19] |
| Mass Spec. | m/z | The mass spectrum will show a characteristic isotopic pattern for tin. Fragmentation will involve the loss of octyl chains and chlorine atoms.[1][20] |
| Elemental Analysis | % Composition | C: 46.18, H: 8.24. |
| Melting Point | °C | 47-49 °C |
In-Depth Analysis of Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the octyl chains. The integration of the signals should correspond to the number of protons in each environment (e.g., 6H for the terminal methyl groups, 4H for the alpha-methylene groups).[8][9][10][21]
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the eight distinct carbon environments in the octyl chains. The chemical shifts are influenced by their proximity to the electronegative tin and chlorine atoms.[11][12][13][22][23]
-
¹¹⁹Sn NMR: This is a powerful tool for the characterization of organotin compounds.[16] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. For this compound, a single peak is expected, and its position confirms the tetracoordinate environment around the tin atom.[14][15][24][25]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. The characteristic C-H stretching and bending vibrations of the alkyl chains will be prominent. The key diagnostic peaks are the Sn-C and Sn-Cl stretching vibrations, which confirm the presence of these bonds.[17][18][19][26]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of multiple isotopes of tin and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern typically involves the cleavage of the tin-carbon and tin-chlorine bonds, leading to fragment ions corresponding to the loss of octyl radicals and chlorine atoms.[1][20][27][28]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.[29][30][31] For this compound, a distorted tetrahedral geometry around the tin atom is expected, with the two octyl groups and two chlorine atoms as substituents.[32]
Synthesis to Characterization Workflow
Caption: Workflow from synthesis to characterization of this compound.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).[15]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the principles behind the synthetic routes and the application of various analytical techniques, researchers can confidently prepare and validate this important organotin compound for their specific applications. The detailed protocols and interpretation of characterization data serve as a valuable resource for both academic and industrial scientists.
References
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Google Patents. (n.d.). Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride. (US3872143A).
- Google Patents. (n.d.). Process for preparing monoalkyltin trihalides and dialkyltin dihalides. (CN102838630A).
- ResearchGate. (n.d.). Fig. 1 (a) 119 Sn MAS NMR spectrum and 119 Sn{ 1 H} CP MAS NMR spectrum...
- Organic Syntheses. (n.d.). Procedure.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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The Solubility of Dichlorodioctyltin in Organic Solvents: A Comprehensive Technical Guide for Researchers
Foreword for the Modern Researcher
In the landscape of contemporary research, particularly within drug discovery and material science, a profound understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. Dichlorodioctyltin, an organotin compound of significant interest, presents a compelling case study in the principles of solubility. Its utility as a catalyst, a stabilizer, and a precursor in various synthetic pathways hinges on its behavior in different solvent environments. This guide is crafted to provide researchers, scientists, and drug development professionals with a nuanced and in-depth exploration of the solubility of this compound. We will move beyond rote data, delving into the causality of its solubility profile and equipping you with the practical knowledge to harness this compound's full potential.
Understanding this compound: A Molecular Profile
This compound ((C₈H₁₇)₂SnCl₂) is an organometallic compound characterized by a central tin atom covalently bonded to two octyl chains and two chlorine atoms. This structure is fundamental to its solubility characteristics. The long, nonpolar octyl chains impart a significant lipophilic character to the molecule, while the tin-chlorine bonds introduce a degree of polarity.
| Property | Value | Source(s) |
| CAS Number | 3542-36-7 | [] |
| Molecular Formula | C₁₆H₃₄Cl₂Sn | [] |
| Molecular Weight | 416.06 g/mol | [] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 45-49 °C | [2] |
| Boiling Point | 175 °C at 1 Torr | [2] |
| Density | 1.175 g/cm³ | [2] |
| Water Solubility | Insoluble | [2] |
The established insolubility of this compound in water is a direct consequence of the dominance of its large, nonpolar alkyl groups, which cannot overcome the strong hydrogen bonding network of water.[3] This necessitates the use of organic solvents for its application in homogeneous reaction systems.
The Principles of Solubility: A "Like Dissolves Like" Deep Dive
The adage "like dissolves like" is a foundational concept in solubility, and it is particularly pertinent to understanding the behavior of this compound.[4] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.
The solubility of this compound in a given organic solvent is a balance between its nonpolar and polar characteristics. The two long octyl chains favor interactions with nonpolar solvents through van der Waals forces. Conversely, the polar Sn-Cl bonds can engage in dipole-dipole interactions with polar solvent molecules.
To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSP) is invaluable.[5][6] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility Profile of this compound
Based on its molecular structure—a large nonpolar component with a moderately polar head group—we can predict the solubility of this compound across a spectrum of common organic solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The long octyl chains of this compound will readily interact with the nonpolar hexane molecules via strong van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar nature of toluene makes it an excellent solvent. The aromatic ring may offer slightly different interactions compared to aliphatic hexane. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can interact with the Sn-Cl bonds, while its overall character is compatible with the octyl chains. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF's ether oxygen can act as a Lewis base, potentially coordinating with the tin center, enhancing solubility. Its overall polarity is also favorable. |
| Acetone | Polar Aprotic | Moderate | The polarity of acetone will interact with the polar part of the molecule, but the very long alkyl chains may limit high solubility. |
| Ethyl Acetate | Moderately Polar | Moderate | A good balance of polar and nonpolar characteristics, making it a likely candidate for moderate solubility. |
| Ethanol | Polar Protic | Low to Moderate | The hydrogen-bonding capability of ethanol is not strongly matched by this compound. The polarity of ethanol will have some affinity for the Sn-Cl bonds, but the nonpolar bulk of the molecule will hinder extensive dissolution. |
| Methanol | Polar Protic | Low | Similar to ethanol, but its higher polarity and stronger hydrogen-bonding network make it a poorer solvent for the largely nonpolar this compound. |
| Acetonitrile | Polar Aprotic | Low | While polar, the nature of acetonitrile's dipole may not interact as favorably with this compound compared to other polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Low | The very high polarity of DMSO makes it a poor solvent for the predominantly nonpolar this compound. |
The Role of this compound in Drug Development and Beyond
While not an active pharmaceutical ingredient (API) itself, this compound and related organotin compounds play crucial roles as catalysts and intermediates in the synthesis of pharmaceutically relevant molecules and materials.[7][8]
-
Catalysis in Organic Synthesis: Organotin compounds are utilized as catalysts in a variety of organic reactions, including esterifications and transesterifications, which are common steps in the synthesis of complex drug molecules.[8][9] The solubility of the catalyst in the reaction medium is paramount for achieving high conversion rates and yields in homogeneous catalysis.
-
Polymer Synthesis for Biomedical Applications: this compound can act as an initiator or catalyst in ring-opening polymerizations for producing biodegradable polymers like polylactides and polycaprolactones.[10][11][12] These polymers are extensively used in drug delivery systems, medical implants, and tissue engineering scaffolds.[10][13][14] The choice of solvent for such polymerizations is critical for controlling the polymer's molecular weight and properties, directly impacting its performance in biomedical applications.
-
PVC Stabilization: In the context of medical devices made from polyvinyl chloride (PVC), organotin compounds, including dialkyltin dichlorides, are used as heat stabilizers to prevent degradation during processing.[]
The following diagram illustrates the logical flow of selecting an appropriate solvent for a reaction catalyzed by this compound.
Caption: Workflow for solvent selection for this compound-catalyzed reactions.
Rigorous Experimental Determination of Solubility
While predictions are valuable, empirical determination of solubility is essential for precise process development and regulatory submissions. The following are robust, self-validating protocols for quantifying the solubility of this compound.
The Gold Standard: Gravimetric Shake-Flask Method
This thermodynamic solubility measurement is highly accurate and reliable.[15][16]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. The continued presence of undissolved solid is crucial.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, reweigh the dish containing the this compound residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Express the solubility in units such as g/100 mL or mol/L.
-
The following diagram outlines the gravimetric solubility determination workflow.
Caption: Gravimetric method for solubility determination.
Spectroscopic Methods for Higher Throughput
For more rapid screening, spectroscopic methods can be employed, provided this compound has a suitable chromophore or NMR-active nuclei.
This method is applicable if this compound exhibits absorbance in the UV-Vis range and the solvent is transparent in that region.[17][18]
Methodology:
-
Establish a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to create a linear calibration curve.
-
-
Analyze Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
After equilibration and filtration, dilute an aliquot of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration.
-
Multiply this concentration by the dilution factor to find the solubility in the original saturated solution.
-
NMR spectroscopy is a powerful quantitative technique that can be used to determine solubility without the need for phase separation in some cases.[19][20][21]
Methodology:
-
Prepare Saturated Sample:
-
Prepare a saturated solution of this compound in the deuterated solvent of interest directly in an NMR tube.
-
-
Acquire Spectrum:
-
Acquire a quantitative ¹H or ¹³C NMR spectrum. The presence of undissolved solid does not interfere with the spectrum of the dissolved species.[19]
-
-
Quantify Concentration:
-
Integrate the signals corresponding to this compound and a known concentration internal standard.
-
Alternatively, use an external standard or the PULCON (Pulse Length based Concentration determination) method for quantification.[19]
-
-
Determine Solubility:
-
The calculated concentration of this compound in the saturated solution is its solubility.
-
Conclusion: From Theory to Practice
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications, from the synthesis of life-saving pharmaceuticals to the development of advanced biomedical materials. This guide has provided a comprehensive overview, starting from the theoretical underpinnings of solubility based on molecular structure, moving to a predictive framework for its behavior in various solvents, and culminating in detailed, robust protocols for its empirical determination. By understanding the "why" behind the solubility data, researchers are better equipped to make informed decisions in solvent selection, reaction optimization, and material design, thereby accelerating the pace of scientific discovery and innovation.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
- Determination of Solubility by Gravimetric Method. (n.d.).
- Hansen Solubility Parameters. (n.d.).
- Gomez, L., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712.
- Consideration of Hansen Solubility Parameters. Part 2. (n.d.).
- Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts.
- NMR in Organometallic Chemistry. (n.d.).
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). ACS Publications.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). National Institutes of Health.
- How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health.
- Dioctyltin Dichloride. (n.d.). American Elements.
- Speciation analysis of organotin compounds by HPLC-ICP-MS. (n.d.). ResearchGate.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
- Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott.
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health.
- Direct synthesis of dialkyltin dichloride. (1970). Google Patents.
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- Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI.
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An In-depth Technical Guide to the Toxicological Profile of Dichlorodioctyltin
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodioctyltin (DOTC) is an organotin compound characterized by a central tin atom covalently bonded to two chlorine atoms and two octyl chains. This chemical structure imparts specific physicochemical properties that have led to its use in various industrial applications, including as a stabilizer for polyvinyl chloride (PVC), a catalyst in chemical reactions, and as a biocide. However, the widespread use of organotin compounds has raised significant toxicological concerns due to their persistence in the environment and potential for adverse effects on human health. This in-depth technical guide provides a comprehensive overview of the toxicological studies of this compound, offering critical insights for researchers, scientists, and drug development professionals involved in the safety assessment of this and related compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C16H34Cl2Sn |
| Molecular Weight | 416.1 g/mol |
| CAS Number | 3542-36-7 |
| Appearance | White solid |
| Vapor Pressure | 0.0000039 mmHg |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
While specific toxicokinetic data for this compound is limited, the general behavior of organotin compounds can provide valuable insights. Organotins are typically absorbed through oral, dermal, and inhalation routes, with the rate and extent of absorption influenced by the nature of the organic groups attached to the tin atom. Following absorption, they can be distributed to various tissues, with a potential for accumulation in lipid-rich tissues. Metabolism of organotin compounds primarily involves the sequential dealkylation or dearylation of the tin-carbon bonds, a process mediated by cytochrome P450 enzymes in the liver. The resulting metabolites are generally more polar and are excreted in the urine and feces.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential hazards associated with a single, short-term exposure to a chemical. For this compound, the available data from safety data sheets indicate the following acute toxicity values:
| Route of Exposure | Species | LD50/LC50 Value | Reference |
| Oral | Rat | >1,960 mg/kg | [1] |
| Dermal | Rabbit | >2,020 mg/kg | [1] |
| Inhalation (4-hr) | Rat | >3 mg/L | [1] |
These values suggest a relatively low order of acute toxicity via the oral and dermal routes under the Globally Harmonised System (GHS) of classification and labelling of chemicals.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 value while minimizing the number of animals used.
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment before the study begins.
-
Fasting: Prior to dosing, animals are fasted overnight to ensure gastrointestinal tract emptiness, which can influence absorption.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information or a sighting study.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality and survival patterns observed at different dose levels.
Figure 2: Generalized Workflow for the Ames Test.
In Vitro Mammalian Cell Micronucleus Test:
This assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells. While no specific data for this compound was found, this test is a critical component of the genotoxicity battery.
In Vivo Studies
In Vivo Mammalian Erythrocyte Micronucleus Test:
This test evaluates the potential of a substance to induce chromosomal damage in the bone marrow of rodents. No in vivo genotoxicity data for this compound were identified in the public domain.
Carcinogenicity
Long-term carcinogenicity studies in animals are conducted to assess the potential of a substance to cause cancer. There is currently no publicly available information on the carcinogenicity of this compound. The International Agency for Research on Cancer (IARC) has not classified this compound.
Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (OECD 451)
-
Animal Selection: Typically, rats and mice of both sexes are used.
-
Dose Selection: Dose levels are based on the results of shorter-term toxicity studies, with the highest dose being the maximum tolerated dose (MTD).
-
Administration: The test substance is administered daily, usually in the diet or by gavage, for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).
-
In-life Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Pathology: At the end of the study, all animals undergo a complete gross necropsy, and a comprehensive set of tissues is examined microscopically for the presence of tumors.
-
Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproductive processes and normal development. While no specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values for this compound were found, studies on related organotin compounds have demonstrated reproductive and developmental effects.
Immunotoxicity
A significant body of evidence points to the immunotoxic potential of organotin compounds, including this compound.
Mechanism of Immunotoxicity
The primary target of many organotin compounds is the thymus, a central lymphoid organ responsible for the maturation of T-lymphocytes. Exposure to this compound can lead to thymic atrophy, characterized by a reduction in the size and weight of the thymus and a depletion of thymocytes. This thymic injury can result in a range of immunological consequences, including:
-
Altered T-cell populations: A decrease in the number of specific T-cell subsets in the peripheral blood.
-
Impaired T-cell function: Reduced proliferative responses of T-cells to mitogens and alloantigens.
-
Suppressed cell-mediated immunity: Diminished delayed-type hypersensitivity (DTH) responses.
The precise molecular mechanisms underlying the immunotoxicity of this compound are not fully elucidated but are thought to involve the induction of apoptosis (programmed cell death) in thymocytes. Several signaling pathways have been implicated in the immunomodulatory effects of various toxicants, and it is plausible that this compound may interfere with critical T-cell signaling pathways.
Figure 3: Postulated Mechanism of this compound-Induced Immunotoxicity.
Conclusion
The toxicological profile of this compound is characterized by a relatively low order of acute toxicity but significant concerns regarding its immunotoxic potential. The primary target of its toxicity appears to be the thymus, leading to impaired T-cell mediated immunity. While a negative Ames test suggests a lack of mutagenic activity in bacteria, a comprehensive assessment of its genotoxic and carcinogenic potential is hampered by the lack of publicly available data. Similarly, specific data on its reproductive and developmental toxicity are needed for a complete risk assessment. Researchers and drug development professionals should exercise caution when handling this compound and consider its immunotoxic properties in any safety evaluation. Further research is warranted to fully elucidate the molecular mechanisms of its toxicity and to fill the existing data gaps in its toxicological profile.
References
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- Sigma-Aldrich.
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An In-depth Technical Guide to the Environmental Fate and Transport of Dichlorodioctyltin (DCOT)
Foreword: Understanding the Environmental Journey of an Industrial Compound
Dichlorodioctyltin (DCOT) belongs to the broader class of organotin compounds, which have seen widespread industrial application, primarily as stabilizers in polyvinyl chloride (PVC) plastics.[1] As with many chemicals used in high volumes, understanding the environmental fate and transport of DCOT is paramount for assessing its potential ecological risks and ensuring its safe use. This guide provides a comprehensive technical overview of the key processes governing the distribution, persistence, and transformation of DCOT in the environment. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a deep, mechanistically-grounded understanding of this compound's environmental behavior.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any chemical is fundamentally dictated by its intrinsic physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes.
Table 1: Physicochemical Properties of this compound (DCOT)
| Property | Value | Source |
| Chemical Formula | C16H34Cl2Sn | [2] |
| Molecular Weight | 416.06 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 175 °C at 1 Torr | [3] |
| Density | 1.175 g/cm³ | [3] |
| Water Solubility | 1,000 mg/L | [2] |
| Vapor Pressure | 9.8 x 10⁻⁷ mmHg (1.3 x 10⁻⁴ Pa) at 25°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 7.6272 | [4] |
The high Log Kow value of DCOT indicates a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment.[5] This property is a key driver for its potential for sorption and bioaccumulation. Its moderate water solubility suggests that while it is not highly mobile in aqueous systems, dissolution can still occur, allowing for transport in surface waters.[2]
Environmental Degradation Pathways: Transformation and Persistence
The persistence of DCOT in the environment is determined by the rates of its degradation through biotic and abiotic processes. The primary degradation pathways for organotin compounds are hydrolysis, photolysis, and biodegradation.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For DCOT, hydrolysis involves the sequential replacement of the chlorine atoms with hydroxyl groups.
The rate of hydrolysis is dependent on pH and temperature. Generally, the hydrolysis of organotin halides is faster under neutral or alkaline conditions.
Experimental Protocol: Determination of Hydrolysis Rate
A standardized method for determining the rate of hydrolysis of a chemical is outlined in the OECD Test Guideline 111: Hydrolysis as a Function of pH .[4][7]
Objective: To determine the rate of abiotic hydrolysis of DCOT in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.
Methodology:
-
Preparation of Test Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of DCOT in a water-miscible, low-volatility solvent.
-
Spike the buffer solutions with the DCOT stock solution to achieve a known initial concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
Use sterile conditions to inhibit biodegradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the test solutions.
-
Analyze the concentration of the parent DCOT and any potential hydrolysis products using a suitable analytical method, such as LC-MS or GC-ICP-MS after derivatization.
-
-
Data Analysis:
-
Plot the concentration of DCOT versus time for each pH.
-
Determine the pseudo-first-order rate constant (k_obs) for the disappearance of DCOT at each pH from the slope of the natural logarithm of concentration versus time plot.
-
Calculate the half-life (t_1/2) at each pH using the equation: t_1/2 = ln(2) / k_obs.
-
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the aquatic environment, direct photolysis (absorption of light by the chemical itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) can contribute to the degradation of DCOT.
Specific studies on the photodegradation of DCOT are scarce. However, research on other organotin compounds, such as tributyltin (TBT), has shown that photolysis can be a significant degradation pathway in water.[2][8] The degradation of TBT proceeds via successive dealkylation to dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[9] It is reasonable to assume that DCOT could undergo a similar photolytic dealkylation process, sequentially forming monooctyltin trichloride and inorganic tin.
The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the number of molecules transformed divided by the number of photons absorbed.[10] The quantum yield is wavelength-dependent.[11][12]
Experimental Protocol: Determination of Photodegradation Quantum Yield
The OECD Guidance Document on Estimating Photochemical Degradation provides a framework for assessing the potential for photodegradation.
Objective: To determine the aquatic photodegradation quantum yield of DCOT.
Methodology:
-
Actinometry:
-
Select a chemical actinometer with a well-characterized quantum yield and absorption spectrum that overlaps with that of DCOT.
-
Expose the actinometer solution to a light source (e.g., a xenon arc lamp simulating sunlight) and measure its degradation rate. This allows for the determination of the photon flux of the light source.
-
-
Photolysis of DCOT:
-
Prepare an aqueous solution of DCOT of known concentration.
-
Expose the DCOT solution to the same light source under identical conditions as the actinometer.
-
Monitor the decrease in DCOT concentration over time using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the rate of light absorption by DCOT using its molar absorption coefficient and the spectral irradiance of the light source.
-
Calculate the photodegradation rate of DCOT from the concentration-time data.
-
The quantum yield (Φ) is then calculated as the ratio of the photodegradation rate to the rate of light absorption.
-
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms. It is a critical process in determining the ultimate fate and persistence of chemicals in the environment.
Information on the biodegradation of DCOT is limited. A Japanese government assessment of dioctyltin compounds reported a low biochemical oxygen demand (BOD) degradation rate of 3% for dioctyltin maleate (DOTM), suggesting low biodegradability under aerobic conditions.[2] Studies on other organotin compounds have shown that biodegradation can occur under both aerobic and anaerobic conditions, often through sequential dealkylation.[13][14] The rate and extent of biodegradation are highly dependent on environmental conditions and the microbial communities present.[14]
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil
The OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil provides a standardized method for assessing the biodegradation of chemicals in soil.[15][16][17]
Objective: To determine the rate and route of degradation of DCOT in soil under aerobic and anaerobic conditions.
Methodology:
-
Test System:
-
Use well-characterized soils with known properties (pH, organic carbon content, texture, microbial biomass).
-
For aerobic testing, maintain the soil at an appropriate moisture content and ensure a continuous supply of air.
-
For anaerobic testing, saturate the soil with water and create an oxygen-free environment (e.g., by purging with nitrogen).
-
-
Application of Test Substance:
-
Apply radiolabeled (¹⁴C) DCOT to the soil samples to facilitate the tracking of the parent compound and its transformation products, including the formation of ¹⁴CO₂.
-
-
Incubation:
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).
-
-
Sampling and Analysis:
-
At various time points, sacrifice replicate samples and extract the soil to analyze for the parent DCOT and its transformation products using techniques like HPLC with radiometric detection and LC-MS.
-
Trap and quantify any evolved ¹⁴CO₂ as an indicator of mineralization.
-
-
Data Analysis:
-
Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied DCOT.
-
Identify and quantify major transformation products.
-
Construct a mass balance to account for the distribution of the applied radioactivity.
-
Environmental Transport and Mobility: Where Does It Go?
The transport of DCOT in the environment is governed by its partitioning between different environmental compartments.
Sorption in Soil and Sediment
Due to its high Log Kow, DCOT is expected to have a strong affinity for the organic matter in soil and sediment.[5] This process, known as sorption, reduces its mobility in the environment and its concentration in the aqueous phase. The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc).[5][18]
No experimentally determined Kd or Koc values for DCOT have been identified in the literature. However, these values can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties like Log Kow with sorption behavior.[19][20][21][22][23] Given the high Log Kow of DCOT, a high Koc value is anticipated, indicating low mobility in soil and a tendency to accumulate in sediments.
Diagram: Environmental Fate and Transport of this compound
Caption: Conceptual model of DCOT's environmental fate.
Bioaccumulation and Ecotoxicity: The Biological Impact
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.[24] For aquatic organisms, this can occur through bioconcentration (uptake from water) and biomagnification (uptake from food).[25][26][27] The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF).[5][9][25][27][28]
A Japanese government report suggests that the bioaccumulation of dioctyltin maleate is low.[2] Furthermore, a study on a complex dioctyltin compound in fish reported mean BCF values of 99 and 1294 at different concentrations, with the higher value attributed to analytical limitations at low concentrations. The study concluded that the substance does not significantly bioconcentrate.[29] Given DCOT's high Log Kow, some level of bioaccumulation would be expected, but metabolism and excretion rates also play a crucial role.
Experimental Protocol: Bioaccumulation in Fish
The OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure provides methods for determining the BCF and biomagnification factor (BMF).[27]
Objective: To determine the bioconcentration factor (BCF) of DCOT in fish.
Methodology:
-
Test System:
-
Use a flow-through system to maintain a constant concentration of DCOT in the water.
-
Select a suitable fish species (e.g., zebrafish, rainbow trout).
-
-
Uptake Phase:
-
Expose a group of fish to a constant, sublethal concentration of DCOT in the water for a defined period (e.g., 28 days).
-
At regular intervals, sample fish and water to determine the concentrations of DCOT.
-
-
Depuration Phase:
-
After the uptake phase, transfer the fish to clean, DCOT-free water.
-
Continue to sample fish at regular intervals to determine the rate of elimination of DCOT.
-
-
Data Analysis:
-
Calculate the uptake and depuration rate constants (k₁ and k₂).
-
The kinetic BCF (BCFk) is calculated as the ratio of k₁/k₂.
-
If a steady-state is reached during the uptake phase, the steady-state BCF (BCFss) can be calculated as the ratio of the concentration in fish to the concentration in water.
-
Ecotoxicity
This compound is classified as harmful to aquatic life with long-lasting effects.[2] Ecotoxicity data for dioctyltin compounds from a Japanese government assessment are summarized below.
Table 2: Ecotoxicity of Dioctyltin Compounds
| Organism | Endpoint | Value (µg/L) | Source |
| Algae | 72-h EC50 (growth inhibition) | > 1.1 | [2] |
| Daphnia magna (invertebrate) | 48-h EC50 (immobilization) | 1.8 | [2] |
| Danio rerio (zebrafish) | 96-h LC50 (mortality) | 86 | [2] |
| Algae | Chronic NOEC | 0.62 | [2] |
| Daphnia magna | Chronic NOEC | 1.1 | [2] |
These data indicate that aquatic invertebrates are particularly sensitive to dioctyltin compounds. The chronic toxicity to algae is also a point of concern.
Analytical Methodologies: Detecting DCOT in the Environment
Accurate and sensitive analytical methods are essential for monitoring the presence of DCOT in environmental matrices and for conducting fate and transport studies. The speciation of organotin compounds is crucial, as their toxicity varies depending on the number and type of organic groups attached to the tin atom.[3]
The preferred analytical techniques for organotin speciation are hyphenated methods that combine a separation technique with a sensitive detector.
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)
GC-ICP-MS is a powerful technique for the determination of organotin compounds.[30] However, DCOT is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile form, typically through ethylation or propylation.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing DCOT and its more polar degradation products without the need for derivatization.[1][18] Reversed-phase HPLC coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is commonly used.
Experimental Protocol: Analysis of DCOT in Water and Sediment
Objective: To determine the concentration of DCOT in water and sediment samples.
Methodology:
-
Sample Preparation (Water):
-
Filter the water sample to remove suspended solids.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the DCOT and remove interfering matrix components.
-
Elute the DCOT from the SPE cartridge with a suitable organic solvent.
-
-
Sample Preparation (Sediment):
-
Freeze-dry and sieve the sediment sample.
-
Extract DCOT from the sediment using an appropriate solvent mixture (e.g., methanol/acetic acid) with the aid of ultrasonication or pressurized liquid extraction.
-
Clean up the extract to remove co-extracted matrix components.
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject the prepared extract into a liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Separate DCOT from other compounds on a C18 column using a gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid.
-
Detect and quantify DCOT using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Diagram: Analytical Workflow for DCOT in Environmental Samples
Sources
- 1. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
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- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. Bioaccumulation in fish | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 6. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. oecd.org [oecd.org]
- 8. pure.au.dk [pure.au.dk]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. A Review of Quantitative Structure-Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
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- 23. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]
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- 26. researchgate.net [researchgate.net]
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- 28. epa.gov [epa.gov]
- 29. Registration Dossier - ECHA [echa.europa.eu]
- 30. agilent.com [agilent.com]
An In-depth Technical Guide to Dichlorodioctyltin: Properties, Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodioctyltin, an organotin compound, holds a significant position in various industrial processes, primarily recognized for its role as a heat stabilizer in polyvinyl chloride (PVC) products.[1] However, its utility is counterbalanced by a toxicological profile that necessitates a thorough understanding for safe handling and exploration of its potential in scientific research and pharmaceutical development. This guide provides a comprehensive overview of this compound, encompassing its chemical identity, synthesis, applications, analytical methodologies, and critical safety considerations.
Chemical Identity and Properties
The systematic IUPAC name for this compound is dichloro(dioctyl)stannane .[1][2] It is also widely known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | dichloro(dioctyl)stannane |
| Common Synonyms | Dioctyltin dichloride, Di-n-octyltin dichloride, Dichlorodioctylstannane, DOTC |
| CAS Number | 3542-36-7 |
| Molecular Formula | C₁₆H₃₄Cl₂Sn |
| Molecular Weight | 416.1 g/mol [2] |
This compound is a white crystalline solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 175 °C at 1 Torr | [3] |
| Density | 1.175 g/cm³ | [3] |
| Solubility in Water | Insoluble | [3] |
| Vapor Pressure | 0.0000039 mmHg | [1] |
Synthesis of this compound
The synthesis of dialkyltin dihalides, including this compound, can be achieved through several routes. A common industrial method is the direct reaction of metallic tin with an alkyl halide. While specific high-yield protocols for this compound are often proprietary, the general principles are well-established. Another significant route involves the redistribution reaction between a tetraalkyltin and tin(IV) chloride.
General Synthesis Workflow
Caption: General synthetic pathways to this compound.
Experimental Protocol: General Procedure for Direct Synthesis of Dialkyltin Dichlorides
This is a generalized protocol and requires optimization for this compound.
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and an inlet for inert gas is charged with mossy tin metal and a catalyst, such as a phosphonium iodide.
-
Reaction Initiation: The mixture is heated to 150-160 °C under an inert atmosphere.
-
Alkyl Halide Addition: Gaseous or liquid alkyl chloride (in this case, octyl chloride) is slowly added to the heated mixture. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction is monitored for the consumption of tin metal.
-
Product Isolation: Upon completion, the reaction mixture is distilled under reduced pressure to separate the dialkyltin dichloride from unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent like isooctane.
Applications in Research and Drug Development
While the primary application of this compound is industrial, organotin compounds, in general, have been explored for their biological activities, which could have implications for drug development. It's important to note that the high toxicity of many organotins is a significant hurdle for their direct therapeutic use. Research applications are more likely and can be categorized as follows:
-
Catalysis in Organic Synthesis: this compound can act as a Lewis acid catalyst in various organic reactions. This catalytic activity is pertinent to drug discovery, where the efficient synthesis of complex organic molecules is paramount.
-
Precursor for other Organotin Compounds: this compound serves as a versatile starting material for the synthesis of other dioctyltin derivatives with potentially interesting biological properties. These derivatives could be investigated for applications in drug delivery systems or as therapeutic agents themselves.
-
Toxicological Research: As a model immunotoxicant, this compound is used in research to understand the mechanisms of chemically induced immune suppression.[3][4][5] This research is vital for establishing safety guidelines and understanding the potential health effects of environmental exposure to organotins.
Analytical Methodologies
Accurate quantification and characterization of this compound are essential for quality control, environmental monitoring, and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: General GC-MS Analysis of Organotin Compounds
-
Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent (e.g., hexane or toluene). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Derivatization (Optional but common): To improve volatility and chromatographic performance, organotin halides are often derivatized. A common method is ethylation using sodium tetraethylborate.
-
GC-MS Parameters:
-
GC System: An Agilent 7890A GC coupled to an Agilent G7010 Triple Quadrupole GC/MS or similar.
-
Column: A non-polar capillary column, such as a Zebron ZB-XLB (60 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).
-
Inlet: A multimode inlet (MMI) or programmable temperature vaporizing (PTV) inlet is often used.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to ensure elution of the analyte.[6]
-
MS System: Operated in electron ionization (EI) mode.[6] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of this compound.
¹H and ¹³C NMR Spectral Data
-
¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the different protons in the two octyl chains. The signals for the protons closest to the tin atom will be the most downfield and may show coupling to the tin isotopes.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight unique carbon atoms in the octyl chains. The chemical shifts provide information about the electronic environment of each carbon atom.[7]
Experimental Protocol: General NMR Analysis
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[7]
-
NMR Spectrometer: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker 300 MHz or 400 MHz Avance spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.
Sources
- 1. Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of dialkyltin induced immunopathology. | Semantic Scholar [semanticscholar.org]
- 3. Immunological consequences of dioctyltin dichloride (DOTC)-induced thymic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxic effects of dioctyltin on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of orally administered dioctyltin dichloride on murine immunocompetence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Applications of Dichlorodioctyltin in Polymer Chemistry
Introduction: Understanding the Versatility of Dichlorodioctyltin
This compound ((C₈H₁₇)₂SnCl₂) is an organotin compound that has carved a significant niche in the field of polymer chemistry. Its utility stems from a unique combination of Lewis acidity, thermal stability, and compatibility with various polymer matrices. For researchers and professionals in polymer synthesis and processing, a thorough understanding of this compound's functionalities is crucial for optimizing reaction conditions, enhancing polymer properties, and developing novel materials.
This technical guide provides a comprehensive overview of the primary applications of this compound, focusing on its roles as a catalyst in polymerization reactions and as a heat stabilizer for polyvinyl chloride (PVC). We will delve into the underlying chemical mechanisms, present field-proven insights, and provide detailed experimental protocols to empower scientists in their research and development endeavors.
Part 1: this compound as a Catalyst in Polymer Synthesis
Organotin compounds, including this compound, are recognized for their catalytic prowess in various polymerization reactions, particularly those involving esterification and transesterification.[1] Their effectiveness is largely attributed to the Lewis acidic nature of the tin center, which can activate carbonyl groups towards nucleophilic attack.[1]
Polyesterification and Transesterification Reactions
This compound serves as an effective catalyst for the synthesis of polyesters through both direct esterification of dicarboxylic acids with diols and transesterification of diesters with diols.[2] The general mechanism involves the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.
Mechanism of Catalysis:
The catalytic cycle can be visualized as a multi-step process. In the case of transesterification, the reaction proceeds through a tetrahedral intermediate, with the equilibrium being driven by the removal of the more volatile alcohol.[3]
Caption: Lewis acid mechanism for this compound-catalyzed esterification.
Experimental Protocol: Synthesis of a Carboxyl-Terminated Polyester
This protocol outlines a two-stage melt polycondensation process for preparing a relatively high acid number polyester, adapted from a general procedure for organotin-catalyzed polyesterification.[2]
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
Diol (e.g., 1,4-Butanediol)
-
This compound catalyst
-
Nitrogen gas supply
-
Reaction flask equipped with a heating mantle, stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser and collection flask.
Procedure:
-
Stage 1: Esterification:
-
Charge the reaction flask with the dicarboxylic acid and a slight excess of the diol.
-
Add the this compound catalyst. A typical starting concentration is in the range of 0.05 - 0.2% by weight of the reactants.[4]
-
Begin stirring and purge the system with nitrogen at a low flow rate (e.g., 5 ml/min).[2]
-
Gradually heat the mixture to 180°C and hold for 30 minutes.[2]
-
Increase the temperature to 200°C for 30 minutes, then to 220°C for 1.5 hours.[2] Water of condensation will begin to distill off.
-
Monitor the reaction progress by measuring the acid number of the reaction mixture. Continue heating until the desired acid number is reached.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 230°C for 1 hour, then to 240°C for 1.5 hours, and finally to 250°C.[2]
-
Increase the nitrogen flow rate to 10 ml/min to facilitate the removal of volatiles.[2]
-
If a higher molecular weight is desired, a vacuum can be applied in the later stages of the reaction to further drive the removal of byproducts.
-
The reaction is complete when the desired viscosity and acid number are achieved. The final product is a hydroxyl-terminated polyester.
-
Field-Proven Insights:
-
The choice of catalyst concentration is a critical parameter that influences both the reaction rate and the final properties of the polymer. Higher catalyst loading can accelerate the reaction but may also lead to increased side reactions and discoloration of the final product.[5]
-
Melt polycondensation is often preferred for its efficiency and the elimination of solvents. However, it requires precise control over temperature and vacuum to achieve high molecular weight polymers.
-
For sensitive substrates, solution polymerization at lower temperatures may be a more suitable approach, although it introduces the need for solvent removal and recovery.
Polycarbonate Synthesis
While less common than in polyester synthesis, organotin compounds can also be employed as catalysts in the melt transesterification process for producing polycarbonates. The reaction typically involves the transesterification of a diaryl carbonate (e.g., diphenyl carbonate) with a bisphenol (e.g., bisphenol A).[6][7][8][9]
Experimental Protocol: Melt Transesterification for Polycarbonate Synthesis
This protocol is a general representation of a melt transesterification process for polycarbonate synthesis.
Materials:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
This compound catalyst
-
High-temperature, high-vacuum reaction vessel with mechanical stirring and a distillation setup.
Procedure:
-
Charge the reactor with BPA and DPC in a precise molar ratio.
-
Add a catalytic amount of this compound.
-
Heat the mixture under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction.
-
Gradually increase the temperature and apply a vacuum to remove the phenol byproduct, driving the reaction towards the formation of high molecular weight polycarbonate.
-
The reaction is monitored by the viscosity of the melt and is considered complete when the desired molecular weight is achieved.
Causality Behind Experimental Choices:
-
The use of a high-vacuum environment is crucial for effectively removing the phenol byproduct, which is essential for achieving a high degree of polymerization.
-
Precise stoichiometric control of the reactants is critical for obtaining high molecular weight polycarbonate. An excess of either monomer will limit the chain growth.
Ring-Opening Polymerization (ROP)
The application of this compound in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is an area of active research.[3][10][11][12] Organotin compounds, in general, are known to catalyze ROP, often in the presence of an alcohol initiator.[10] The mechanism is believed to involve the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack of the alcohol or the growing polymer chain.
Conceptual Workflow for ROP:
Caption: General workflow for ring-opening polymerization catalyzed by this compound.
While specific, detailed protocols for this compound-catalyzed ROP are not as prevalent in the literature as for other organotin compounds like tin(II) octoate, the general principles of ROP would apply. Key variables to optimize would include the monomer-to-catalyst ratio, initiator concentration, reaction temperature, and time.
Part 2: this compound as a Heat Stabilizer for PVC
Polyvinyl chloride (PVC) is a widely used thermoplastic, but it is notoriously susceptible to thermal degradation at processing temperatures. This degradation involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the polymer.[10] Organotin compounds, including dioctyltin derivatives, are highly effective heat stabilizers for PVC.[1][13]
Mechanism of PVC Stabilization
The stabilizing action of dioctyltin compounds in PVC is multifaceted and involves two primary mechanisms:
-
HCl Scavenging: Organotin compounds react with the HCl released during PVC degradation, preventing its autocatalytic effect on further degradation.[14]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC chain with more stable groups, thereby inhibiting the initiation of the "zipper-like" dehydrochlorination process.[14][15]
Caption: Dual mechanism of PVC heat stabilization by this compound.
Dioctyltin compounds offer a good balance of performance and are often preferred in applications requiring low toxicity.[1]
Experimental Protocol: Preparation and Evaluation of Stabilized PVC Film
This protocol describes the preparation of a plasticized PVC film stabilized with a dioctyltin compound and its subsequent thermal stability testing. This is based on a study using dioctyltin bis(isooctyl thioglycollate), but the general procedure is applicable to this compound.[16]
Materials:
-
PVC resin (e.g., Petvinyl P38/74)
-
Plasticizer (e.g., Dioctyl phthalate - DOP)
-
This compound stabilizer
-
Two-roll mill or similar mixing equipment
-
Hydraulic press with heating platens
-
Forced convection oven
-
Analytical equipment for thermal analysis (e.g., TGA, DSC) and HCl evolution measurement (e.g., Metrohm 763 PVC thermomat).[15][16]
Procedure:
-
Compounding:
-
Film Preparation:
-
Take the compounded PVC sheet from the mill and press it into a film of desired thickness using a hydraulic press at an elevated temperature (e.g., 160°C).
-
-
Thermal Stability Testing:
-
Static Heat Stability: Place samples of the PVC film in a forced convection oven at various temperatures (e.g., 160°C, 180°C) for different time intervals.[16] Visually inspect the samples for color change.
-
HCl Evolution: Use a PVC thermomat to measure the time until the onset of HCl evolution at a specific temperature.[16] This provides a quantitative measure of the stabilizer's effectiveness.
-
Thermogravimetric Analysis (TGA): Analyze the thermal decomposition profile of the stabilized and unstabilized PVC films to determine the onset of degradation temperature.[16]
-
Data Presentation and Performance Metrics
The effectiveness of a heat stabilizer is typically evaluated by comparing the thermal stability of the stabilized PVC with an unstabilized control.
| Parameter | Unstabilized PVC Film | PVC Film with Dioctyltin Stabilizer | Reference |
| Onset of HCl Evolution at 140°C | 14.3 hours | 30.3 hours | [16] |
| Onset of HCl Evolution at 160°C | 2.5 hours | 14.3 hours | [16] |
| Mass Remaining at 225°C (TGA) | 88% | 97% | [16] |
Authoritative Grounding & Comprehensive References:
The performance data presented in the table is derived from a study on a dioctyltin derivative, which provides a strong indication of the expected performance of this compound.[16] The underlying mechanisms of stabilization are well-established in the literature.[14][15]
Synergistic Effects:
In practical formulations, this compound is often used in combination with other stabilizers, such as calcium stearate, to achieve a synergistic effect.[17][18] The calcium soap acts as a good HCl scavenger, while the organotin compound is more effective at replacing labile chlorine atoms. This combination can provide both excellent initial color and long-term stability.[19][20]
Part 3: Safety and Regulatory Considerations
While organotin compounds are effective, their use is subject to regulatory scrutiny due to potential toxicity. Dioctyltin compounds are generally considered less toxic than their butyltin and methyltin counterparts.[1] However, it is imperative for researchers and professionals to consult the latest safety data sheets (SDS) and regulatory guidelines in their respective regions before handling and using this compound.
Conclusion
This compound is a versatile and effective compound in polymer chemistry, serving as both a robust catalyst for polymerization and a highly efficient heat stabilizer for PVC. Its Lewis acidic nature drives its catalytic activity in polyester and polycarbonate synthesis, while its ability to scavenge HCl and substitute labile chlorine atoms provides excellent thermal protection for PVC. By understanding the fundamental chemistry and applying the detailed protocols outlined in this guide, researchers and drug development professionals can leverage the full potential of this compound to create advanced and durable polymeric materials.
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- Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbon
- Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterific
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- New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2.
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE.
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- Organotin Stabilisers. PVC.
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- 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. Esen Arkis - SciSpace.
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- Illustrates the ring-opening polymerization of lactide to polylactide...
- Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins.
- Synergistic combination of metal stearates and β‐diketones with hydrotalcites in poly(vinyl chloride) stabilization | Request PDF.
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- Synergistic effect of co- -stabilizers on the thermal stability of polyviny chloride mal stability of polyvinyl.
- Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac.
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Dichlorodioctyltin: A Versatile Precursor for the Synthesis of Advanced Organotin Compounds
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dichlorodioctyltin ((C₈H₁₇)₂SnCl₂) is a pivotal organometallic precursor, serving as a fundamental building block for a diverse array of functionalized dioctyltin compounds. Its reactivity, primarily centered around the tin-chlorine bonds, allows for straightforward nucleophilic substitution, making it an ideal starting material for the synthesis of organotin oxides, carboxylates, and other derivatives. These derivative compounds have found significant industrial application, most notably as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the production of polyurethanes and silicones.[1] This technical guide provides an in-depth exploration of this compound as a precursor, detailing the synthesis, mechanisms, and applications of its key derivatives. The protocols and insights presented herein are curated to empower researchers, scientists, and drug development professionals in harnessing the synthetic potential of this compound for the creation of novel and advanced organotin materials.
Introduction to this compound
This compound is an organotin compound characterized by a central tin atom bonded to two octyl chains and two chlorine atoms.[2] The presence of the two labile chlorine atoms is the cornerstone of its utility as a precursor. These chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles, which is the basis for the synthesis of a wide range of other dioctyltin compounds.[3] The long octyl chains confer solubility in many organic solvents, facilitating its use in a variety of reaction media.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and for the design of synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄Cl₂Sn | [4] |
| Molecular Weight | 416.06 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 45-49 °C | [5] |
| Boiling Point | 175 °C at 1 Torr | [5] |
| Density | 1.175 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [5][6] |
Key Synthetic Transformations of this compound
The synthetic versatility of this compound is primarily demonstrated through two key reactions: hydrolysis to form dioctyltin oxide and reaction with carboxylates to yield dioctyltin dicarboxylates.
Synthesis of Dioctyltin Oxide via Hydrolysis
Dioctyltin oxide ((C₈H₁₇)₂SnO) is a crucial intermediate and a widely used catalyst and stabilizer.[7] It is synthesized through the hydrolysis of this compound, typically in the presence of a base.
The hydrolysis of this compound proceeds via a nucleophilic substitution mechanism. The hydroxide ions (OH⁻) from the aqueous alkali act as nucleophiles, attacking the electrophilic tin atom and displacing the chloride ions. This reaction typically proceeds in a stepwise manner, with the initial formation of a dioctyltin hydroxide chloride intermediate, which then undergoes further hydrolysis to yield dioctyltin oxide. The overall reaction can be represented as:
(C₈H₁₇)₂SnCl₂ + 2 NaOH → (C₈H₁₇)₂SnO + 2 NaCl + H₂O
The use of a hydrocarbon solvent in the reaction mixture is a key process parameter. At elevated temperatures (60-100 °C), the newly formed dioctyltin oxide dissolves in the hydrocarbon solvent, allowing for its separation from the aqueous phase containing the inorganic byproducts.[8] Subsequent cooling of the organic phase leads to the precipitation of pure dioctyltin oxide.[8]
Caption: Generalized mechanism for the hydrolysis of this compound.
This protocol is adapted from established industrial processes.[8]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and condenser, charge this compound and toluene. The recommended solvent amount is at least four times the weight of the this compound.[8]
-
Heat the mixture to 60-100 °C with stirring to ensure complete dissolution of the this compound.
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture. The molar ratio of NaOH to this compound should be approximately 2:1.
-
Maintain the reaction temperature at 60-100 °C and continue stirring for at least 30 minutes after the addition of the alkali is complete.
-
After the reaction is complete, stop stirring and allow the layers to separate. The upper organic layer contains the dissolved dioctyltin oxide, while the lower aqueous layer contains sodium chloride and any unreacted sodium hydroxide.
-
Separate the hot toluene layer.
-
Wash the toluene layer with hot deionized water to remove any remaining impurities. Repeat the washing step as necessary.
-
Cool the toluene solution to ambient temperature to precipitate the dioctyltin oxide.
-
Collect the precipitated dioctyltin oxide by filtration.
-
Dry the product under vacuum to obtain a fine, white powder.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄OSn | [7] |
| Molecular Weight | 361.15 g/mol | [9] |
| Appearance | White to almost white crystalline powder | [10] |
| Melting Point | 245-248 °C (decomposes) | [10] |
| Solubility | Practically insoluble in water; difficult to dissolve in organic solvents | [7][10] |
Synthesis of Dioctyltin Dilaurate
Dioctyltin dilaurate ((C₈H₁₇)₂Sn(OOC₁₁H₂₃)₂) is a widely used catalyst for the production of polyurethanes and a heat stabilizer for PVC.[11] It is synthesized by the reaction of this compound with lauric acid or a salt of lauric acid.
The synthesis of dioctyltin dilaurate from this compound and lauric acid in the presence of a base (such as triethylamine or sodium ethoxide) proceeds through a nucleophilic substitution reaction. The base deprotonates the lauric acid to form the laurate anion, which then acts as a nucleophile, attacking the tin center and displacing the chloride ions. The reaction is driven to completion by the formation of a stable salt byproduct (e.g., triethylammonium chloride or sodium chloride).
(C₈H₁₇)₂SnCl₂ + 2 C₁₁H₂₃COOH + 2 (C₂H₅)₃N → (C₈H₁₇)₂Sn(OOC₁₁H₂₃)₂ + 2 (C₂H₅)₃NHCl
Alternatively, the reaction can be carried out using sodium laurate, which directly provides the nucleophilic laurate anion.
Caption: Synthesis pathway for dioctyltin dilaurate from this compound.
This protocol is a generalized procedure based on patent literature.[11][12]
Materials:
-
This compound
-
Lauric acid
-
Triethylamine (or sodium ethoxide)
-
An organic solvent (e.g., benzene, ethanol)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve lauric acid and this compound in an appropriate organic solvent. The molar ratio of lauric acid to this compound should be approximately 2:1.
-
With stirring, slowly add the base (e.g., triethylamine) to the reaction mixture. The molar ratio of base to this compound should be approximately 2:1.
-
Control the reaction temperature as specified in the literature, for example, at 30 °C.[12]
-
Monitor the reaction until the pH of the mixture reaches neutral (pH ≈ 7).
-
After the reaction is complete, the salt byproduct (e.g., triethylammonium chloride) may precipitate out of the solution. If so, remove it by filtration.
-
If the reaction is performed in a solvent like ethanol with sodium ethoxide, the solvent can be removed under vacuum.[11]
-
The resulting organic phase contains the dioctyltin dilaurate. Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The filtrate is the dioctyltin dilaurate product. Further purification, if necessary, can be achieved by vacuum distillation of any remaining solvent.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₈₀O₄Sn | [13] |
| Molecular Weight | 743.77 g/mol | [13] |
| Appearance | Pale yellow, viscous liquid | [14][15] |
| Melting Point | 17-18 °C | [13][15] |
| Density | ~0.998 g/cm³ | [13] |
| Solubility | Insoluble in water; soluble in organic solvents | [15] |
Applications of Dioctyltin Derivatives
The primary applications of the organotin compounds derived from this compound are as PVC heat stabilizers and as catalysts.
PVC Heat Stabilizers
Dioctyltin compounds, including dioctyltin oxide and dioctyltin dilaurate, are effective heat stabilizers for PVC.[7][16] They function by scavenging the HCl that is released during the thermal degradation of PVC, thereby preventing further autocatalytic degradation of the polymer. They also react with unstable allylic chloride sites in the PVC structure, replacing them with more stable carboxylate or thiolate groups.
Catalysts in Polymer Chemistry
Dioctyltin dilaurate is a highly effective catalyst in the formation of polyurethanes, where it facilitates the reaction between isocyanates and polyols. The catalytic mechanism is believed to involve the formation of a complex between the dioctyltin dilaurate and the polyol, which activates the hydroxyl group for nucleophilic attack on the isocyanate.[17] It is also used as a catalyst in the curing of silicones.
Caption: Overview of the synthetic routes and major applications of this compound derivatives.
Characterization of Dioctyltin Compounds
The synthesized dioctyltin compounds can be characterized using a variety of analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in the molecules. For dioctyltin oxide, one would expect to see strong absorptions corresponding to Sn-O-Sn stretches. In the case of dioctyltin dilaurate, the spectrum would be dominated by strong C=O stretching vibrations from the carboxylate groups, as well as C-H stretching and bending vibrations from the octyl and lauryl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the organic ligands attached to the tin atom. The chemical shifts and coupling patterns of the protons and carbons in the octyl and lauryl groups can confirm the successful synthesis of the desired product. ¹¹⁹Sn NMR spectroscopy is particularly useful for directly probing the coordination environment of the tin atom.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compounds and to provide information about their fragmentation patterns, which can aid in structure elucidation.
Safety and Handling
Organotin compounds can be toxic and should be handled with appropriate safety precautions.[2] It is essential to consult the Safety Data Sheet (SDS) for each compound before use. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
This compound is a highly valuable and versatile precursor in organotin chemistry. Its reactivity allows for the straightforward and efficient synthesis of a range of important dioctyltin compounds, including dioctyltin oxide and dioctyltin dilaurate. These derivatives play crucial roles as PVC stabilizers and catalysts in the polymer industry. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of organotin chemistry, enabling the creation of new materials with tailored properties for a variety of applications, including potential uses in drug delivery and other advanced technologies.
References
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- Dioctyltin oxide | 870-08-6. (2025). ChemicalBook.
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- This compound | CAS#:3542-36-7. (2025). Chemsrc.
- DIOCTYLTIN DILAURATE. (n.d.).
- Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). (2021). Analytice.
- Organic tin compounds (Dioctyltin compounds). (n.d.).
- Dioctyltin Oxide. (n.d.). BNT Chemicals.
- Dioctyltin dilaurate | C40H80O4Sn | CID 16683946. (n.d.).
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- DIOCTYLDILAURYLTIN, tech-95. (2015). Gelest, Inc.
- Dioctyltin Dilaur
- Dioctyltin oxide CAS 870-08-6 | 803544. (n.d.). Merck Millipore.
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- Dioctyltin dichloride | C16H34Cl2Sn | CID 77080. (n.d.).
- Dibutyltin dilaurate – Knowledge and References. (n.d.). Taylor & Francis.
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- Dibutyltin Dilaurate: A Versatile Catalyst with Various Applic
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- Synthesis method of dibutyltin dilaur
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- Dibutyltin dilaur
- Compounds of dioctyltin - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme.
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- (36) Explain \mathrm{SN}^{2} reaction mechanism for alkaline hydrolysis o.. (2023). Filo.
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The Ascendance of Dichlorodioctyltin: A Historical and Technical Guide for the Discerning Scientist
An In-depth Exploration of the Development, Mechanism, and Application of a Pivotal PVC Stabilizer
Foreword: From Curiosity to Commercial Cornerstone
The journey of dichlorodioctyltin from a laboratory curiosity to an indispensable component in modern polymer science is a compelling narrative of chemical innovation driven by the dual demands of performance and safety. This guide delves into the historical and technical evolution of this compound, a key organotin compound that revolutionized the stabilization of polyvinyl chloride (PVC). It is intended for researchers, scientists, and drug development professionals who appreciate the intricate interplay of molecular structure, reactivity, and material science that underpins the development of such critical industrial chemicals. We will traverse the timeline of its discovery, dissect its mechanism of action, and explore the analytical methodologies that have been instrumental in its characterization and quality control.
The Genesis of an Essential Stabilizer: A Historical Perspective
The mid-20th century witnessed the burgeoning of the plastics industry, with PVC emerging as a versatile and cost-effective material. However, its inherent thermal instability posed a significant challenge. When subjected to heat during processing, PVC degrades via a dehydrochlorination chain reaction, leading to discoloration, embrittlement, and the loss of mechanical integrity. This critical flaw necessitated the development of effective heat stabilizers.
Early efforts focused on lead and cadmium-based compounds, which, while effective, raised significant toxicity concerns. This paved the way for the exploration of organotin compounds. The pioneering work on organometallic chemistry, dating back to Edward Frankland's synthesis of diethyltin diiodide in 1849, laid the theoretical groundwork. However, it was not until the 1950s that organotin mercaptides were introduced, offering superior clarity and heat stability compared to their predecessors.
The pivotal moment for this compound arrived in the late 1960s. Driven by the need for a non-toxic stabilizer suitable for food contact applications, researchers turned their attention to organotins with longer alkyl chains. In a landmark development, the U.S. Food and Drug Administration (FDA) sanctioned two dioctyltin heat stabilizers for use in PVC food packaging in 1968.[1] These stabilizers, di(n-octyl)tin maleate polymer and di(n-octyl)tin S,S'-bis(isooctylmercaptoacetate), were developed by M&T Chemicals, Inc., marking a significant milestone in the commercialization of dioctyltin-based stabilizers.[1] This regulatory approval was a direct consequence of extensive toxicological studies that demonstrated the significantly lower toxicity of dioctyltin compounds compared to their dibutyltin and dimethyltin counterparts.[2][3]
The lower toxicity of dioctyltin derivatives is attributed to their different metabolic pathways in biological systems.[4] This crucial advantage propelled this compound and its derivatives to the forefront of PVC stabilization for sensitive applications, including medical devices, food packaging, and potable water pipes.
The Chemistry of Stabilization: Mechanism of Action
The efficacy of this compound as a PVC stabilizer lies in its ability to intervene in the degradation cascade of the polymer. The process is multifaceted and involves two primary mechanisms:
-
HCl Scavenging: The initial step in PVC degradation is the elimination of hydrogen chloride (HCl) from the polymer backbone. This released HCl is autocatalytic, accelerating further degradation. This compound, and more specifically its derivative stabilizers, readily react with and neutralize HCl, preventing this catalytic cycle.
-
Substitution of Labile Chlorine Atoms: The PVC polymer chain contains labile chlorine atoms at defect sites, which are prone to elimination. Organotin stabilizers, particularly mercaptides derived from this compound, can substitute these labile chlorines with more stable mercaptide groups. This exchange prevents the initiation of the dehydrochlorination "unzipping" reaction.
The general stabilization cycle can be visualized as follows:
Figure 1: Mechanism of PVC stabilization by dioctyltin compounds.
Synthesis and Manufacturing: From Precursors to Product
The industrial production of this compound is a critical aspect of its historical development. While various synthetic routes exist for organotin compounds, the "direct synthesis" method has been a cornerstone of industrial production. A key patent from 1970 describes a process for preparing dialkyltin dichlorides by reacting tin metal with an alkyl chloride in the presence of a catalyst.[5] Although this patent primarily focuses on lower alkyl chlorides, it mentions the formation of dioctyltin dibromide as part of a catalyst residue, indicating that the fundamental chemistry was understood at the time.[5]
The direct synthesis of this compound typically involves the reaction of metallic tin with octyl chloride in the presence of a catalyst, often a phosphonium or ammonium salt, at elevated temperatures. The reaction can be represented by the following general equation:
Sn + 2 RCl --(Catalyst)--> R₂SnCl₂
Where R represents the octyl group.
A significant challenge in the synthesis is the concurrent formation of mono-octyltin trichloride and tri-octyltin chloride as byproducts. The separation and purification of this compound from this mixture are crucial for ensuring the quality and performance of the final stabilizer product. Distillation and crystallization are common methods employed for this purpose.
The evolution of manufacturing processes has focused on improving reaction yields, catalyst efficiency, and the purity of the final product. Modern industrial synthesis often involves continuous processes with sophisticated control systems to optimize reaction conditions and minimize waste.
Analytical Characterization: Ensuring Quality and Performance
The development and quality control of this compound and its derivative stabilizers rely on a suite of analytical techniques. These methods are essential for verifying the chemical identity, purity, and performance of the stabilizer.
| Analytical Technique | Purpose | Key Information Obtained |
| Gas Chromatography (GC) | Separation and quantification of organotin species. | Purity of this compound, detection of mono-, tri-, and tetra-octyltin impurities. |
| Mass Spectrometry (MS) | Identification of chemical structures. | Confirmation of the molecular weight and fragmentation pattern of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. | Confirmation of the bonding between tin and the octyl groups. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characterization of the chemical bonds within the molecule. |
| Dynamic Thermal Stability Testing | Evaluation of stabilizer performance in PVC. | Measurement of color hold, induction time to degradation, and long-term stability. |
Experimental Protocol: Determination of this compound Purity by Gas Chromatography
-
Sample Preparation: A known weight of the this compound sample is dissolved in a suitable organic solvent (e.g., toluene). An internal standard (e.g., a different organotin compound with a known concentration) is added to the solution.
-
Derivatization (if necessary): For some GC methods, the this compound may be derivatized to a more volatile form to improve chromatographic separation.
-
GC Analysis: A small volume of the prepared sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: The area of the chromatographic peak corresponding to this compound is compared to the area of the internal standard peak. This ratio is used to calculate the concentration and, subsequently, the purity of the this compound in the original sample.
Figure 2: Workflow for the determination of this compound purity via GC-MS.
The Legacy and Future of this compound
The historical development of this compound as a stabilizer is a testament to the power of targeted chemical design to address pressing industrial and societal needs. Its introduction marked a paradigm shift in PVC stabilization, enabling the safe use of this versatile polymer in a wide array of applications that were previously inaccessible due to toxicity concerns.
The journey, however, does not end here. The field of polymer stabilization is in a constant state of evolution, driven by ever-stricter regulatory landscapes and a growing emphasis on sustainability. While this compound remains a vital tool, research continues into even safer and more environmentally benign alternatives. The principles learned from the development of this compound—balancing performance with toxicological profiles—will undoubtedly guide the next generation of polymer additives.
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- FDA clears two dioctyl tin compounds for PVC packaging. (1968). Chemical & Engineering News, 46(5), 13.
- Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology and Applied Pharmacology, 98(1), 1-22.
- World Health Organization. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
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- Ataman Kimya. (n.d.).
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Introduction: Understanding Dichlorodioctyltin (DOTC)
An In-depth Technical Guide to the Regulatory Landscape of Dichlorodioctyltin
This compound (CAS No: 3542-36-7), also known as Dioctyltin dichloride or DOTC, is an organotin compound characterized by a central tin atom bonded to two octyl groups and two chlorine atoms.[1] Organotins as a class are utilized in a variety of industrial applications, including as stabilizers for PVC, as catalysts, and in anti-fouling paints. DOTC specifically serves as an intermediate in the manufacturing of other organotin compounds.[2] However, like many organometallic compounds, the use and handling of this compound are governed by stringent regulations stemming from its significant toxicological profile. This guide provides a comprehensive overview of the key regulatory information, the underlying scientific data, and the practical methodologies required for safe handling and analysis, tailored for professionals in research and development.
Global Regulatory Frameworks: A Multi-Jurisdictional Overview
The regulation of this compound is not globally harmonized, but key principles are shared across major regulatory bodies in Europe and the United States. The primary goal is the protection of human health and the environment from the risks posed by this chemical.[3]
European Union (EU) Regulations
In the European Union, chemical safety is primarily managed under two key regulations: REACH and CLP.
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This regulation places the responsibility on industries to manage the risks that chemicals may pose.[4][5] Companies that manufacture or import substances like this compound in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA).[5] The registration dossier for Dichlorodioctylstannane is available on the ECHA website, indicating its presence on the EU market.[6]
-
CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008: The CLP regulation aligns the EU system with the UN's Globally Harmonised System (GHS).[7] It ensures that the hazards of chemicals are clearly communicated to workers and consumers. According to the harmonized classification and labelling provided by companies to ECHA, this compound is classified with significant health and environmental hazards.[1]
United States (US) Regulations
In the US, the Environmental Protection Agency (EPA) oversees chemical safety, primarily through the Toxic Substances Control Act (TSCA).
-
Toxic Substances Control Act (TSCA): TSCA requires the EPA to maintain an inventory of all existing chemical substances manufactured, processed, or imported in the United States.[8][9] this compound (listed as Stannane, dichlorodioctyl-) is present on the TSCA Inventory and is designated as an "Active" substance, meaning it is currently in commerce in the US.[2][10]
-
Emergency Planning and Community Right-to-Know Act (EPCRA): While this compound itself is not explicitly listed on the Toxics Release Inventory (TRI) as of recent final rules, other organotin compounds are, and the EPA continuously evaluates chemicals for inclusion based on toxicity data.[11]
Toxicological Profile: The Scientific Foundation for Regulation
The stringent regulations surrounding this compound are a direct consequence of its demonstrated toxicity. Understanding these hazards is fundamental to appreciating the causality behind the required control measures. Organotin compounds, in general, are known to produce neurotoxic and immunotoxic effects.[1]
Human Health Hazards
This compound presents a multi-faceted risk profile for human health, with hazards identified for acute exposure, long-term exposure, and reproductive health.
-
Acute Toxicity: The substance is classified as fatal if inhaled (Acute Toxicity, Inhalation, Category 2).[1] This high level of toxicity necessitates stringent engineering controls and personal protective equipment to prevent any respiratory exposure.
-
Specific Target Organ Toxicity (Repeated Exposure) (STOT RE 1): this compound is proven to cause damage to organs through prolonged or repeated exposure.[1] The primary target organs are the liver, spleen, and thymus, with observed effects including changes in organ weight.[12] This classification underscores the cumulative danger of the substance and is a key driver for the establishment of long-term occupational exposure limits.
-
Reproductive Toxicity (Repr. 1B): The compound is presumed to be a human reproductive toxicant, with the potential to damage the unborn child.[1] This classification triggers some of the most stringent handling protocols, particularly concerning the exposure of female workers of childbearing potential.
The following diagram illustrates the logical flow from toxicological findings to regulatory classification under the GHS/CLP framework.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Dichlorodioctyltin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical and chemical properties of dichlorodioctyltin (C₁₆H₃₄Cl₂Sn). As a key organotin compound with applications ranging from polymer stabilization to potential, albeit complex, roles in biological systems, a thorough understanding of its characteristics is paramount for researchers and developers. This document moves beyond a simple recitation of data points, offering insights into the causality behind its behavior and providing actionable experimental protocols.
Molecular Identity and Structure
This compound, also known as dioctyltin dichloride, is an organometallic compound characterized by a central tin atom covalently bonded to two octyl chains and two chlorine atoms.[1][2]
Molecular Formula: C₁₆H₃₄Cl₂Sn[1][2]
Structure:
Caption: Molecular structure of this compound.
The tetrahedral geometry around the tin atom, combined with the long, nonpolar octyl chains, dictates many of the compound's physical and chemical properties.
Physicochemical Properties: A Quantitative Overview
A precise understanding of the physical properties of this compound is essential for its handling, formulation, and application. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 416.1 g/mol | [1][2] |
| CAS Number | 3542-36-7 | [1][2] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 175 °C at 1 Torr | [3] |
| Density | 1.175 g/cm³ | [3] |
| Vapor Pressure | 0.0000039 mmHg | [1] |
| Water Solubility | Insoluble | [3] |
Chemical Properties: Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the tin-chlorine bonds and the influence of the octyl groups.
Hydrolysis
The tin-chlorine bonds in this compound are susceptible to hydrolysis, a reaction that has significant implications for its environmental fate and biological interactions. The reaction proceeds via nucleophilic substitution at the tin center, with water molecules displacing the chloride ions.
Caption: Hydrolysis of this compound.
The resulting dioctyltin dihydroxide can further condense to form polymeric species. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
Thermal Stability
This compound is primarily used as a heat stabilizer for PVC, which attests to its significant thermal stability.[1] However, at elevated temperatures, it will undergo decomposition. The primary decomposition pathway is expected to involve the cleavage of the tin-carbon and tin-chlorine bonds. The exact decomposition products will depend on the atmosphere (oxidative or inert). Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its thermal decomposition profile.
Photochemical Stability
Limited specific data exists on the photochemical stability of this compound. However, organotin compounds, in general, can be susceptible to photodegradation, particularly under UV irradiation. This process can lead to the cleavage of the tin-carbon bonds, resulting in the formation of inorganic tin species and degradation products of the octyl chains.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method is the direct reaction of metallic tin with octyl chloride, often in the presence of a catalyst.[4][5][6]
Experimental Protocol: Direct Synthesis
Objective: To synthesize this compound via the direct reaction of tin with octyl chloride.
Materials:
-
Tin metal (granular or powder)
-
n-Octyl chloride
-
Catalyst (e.g., a quaternary ammonium iodide or a phosphonium iodide)[4]
-
High-boiling point solvent (optional)
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, charge the tin metal and the catalyst.
-
Add n-octyl chloride to the flask.
-
Under a continuous flow of inert gas (e.g., nitrogen or argon), heat the reaction mixture to a temperature typically in the range of 160-200°C.
-
Maintain vigorous stirring and monitor the reaction progress (e.g., by GC analysis of aliquots).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted tin and other solid byproducts.
-
The crude this compound can be purified by vacuum distillation.
Purification: Recrystallization
For obtaining high-purity this compound, recrystallization is a valuable technique.
Objective: To purify crude this compound by recrystallization.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/acetone mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the two octyl chains. The chemical shifts will be influenced by their proximity to the tin atom.[7][8][9][10]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the octyl groups. A publicly available ¹³C NMR spectrum for this compound exists, which can be used as a reference.[11][12]
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.[13][14][15][16] The isotopic pattern of tin is a key signature in the mass spectrum.
Chromatographic Methods
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a standard method for assessing the purity of this compound and for quantifying it in various matrices.[17][18] A validated GC-MS method would involve optimizing parameters such as the column type, temperature program, and MS detection settings.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for the analysis of this compound, especially for samples that are not amenable to GC.[19][20][21][22][23] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection would be a common starting point for method development.
Toxicological Profile: A Mechanistic Perspective
The toxicological effects of organotin compounds, including this compound, are a significant area of research. The primary concerns are its immunotoxicity and potential neurotoxicity.
Immunotoxicity
Dioctyltin compounds are recognized as being immunotoxic.[13][17] The underlying mechanisms are complex but are thought to involve the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes.[24][25] This can lead to a suppression of the immune response. The molecular mechanisms may involve interference with key signaling pathways within immune cells.[1][26][27]
Neurotoxicity
While less potent than some other organotins like trimethyltin and triethyltin, dialkyltin compounds can still exert neurotoxic effects.[11][28] The mechanisms may involve the induction of oxidative stress in neuronal cells, leading to cellular damage.[29][30] Effects on neurotransmitter systems have also been reported for related compounds.
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The Core Mechanism of Dichlorodioctyltin Stabilization in Polyvinyl Chloride: A Technical Guide
Introduction: The Inherent Instability of PVC and the Critical Role of Stabilization
Polyvinyl chloride (PVC), a cornerstone of the modern polymer industry, possesses a unique combination of versatility, durability, and cost-effectiveness. However, its widespread application is fundamentally limited by its inherent thermal instability.[1] When subjected to the elevated temperatures required for processing, or prolonged exposure to heat and UV radiation during its service life, PVC undergoes a catastrophic degradation process known as dehydrochlorination.[2] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences.[2] These polyenes are strong chromophores, causing severe discoloration (yellowing, browning, and eventually blackening) and a drastic deterioration of mechanical properties, rendering the material brittle and useless.[3]
The degradation is autocatalytic, meaning the liberated HCl acts as a catalyst, accelerating further dehydrochlorination in a "zipper-like" chain reaction.[2] To counteract this inherent flaw and unlock the full potential of PVC, the incorporation of thermal stabilizers is not just beneficial, but essential. Among the various classes of stabilizers, organotin compounds have established themselves as highly effective, particularly in applications demanding high transparency and excellent color retention.[4][5] This guide provides an in-depth technical exploration of the stabilization mechanism of a key organotin stabilizer: dichlorodioctyltin.
The Dual-Action Stabilization Mechanism of this compound
This compound, an organotin compound characterized by a central tin atom bonded to two octyl groups and two chlorine atoms, employs a multi-faceted approach to protect the PVC matrix. Its efficacy stems from two primary functions: the substitution of labile chlorine atoms and the scavenging of hydrogen chloride.
Neutralization of Hydrogen Chloride
The most immediate threat during PVC degradation is the autocatalytic effect of liberated HCl. This compound acts as a potent acid scavenger, neutralizing HCl as it is formed. This reaction is crucial in halting the "zipper" reaction and preventing the rapid, widespread degradation of the polymer.[6] The general reaction can be represented as follows, where the organotin compound reacts with HCl to form a metal chloride and a carboxylic acid, though in the case of this compound, the reaction with HCl prevents the accumulation of the acid.[7]
Organotin compounds, in general, react with HCl to prevent its catalytic effect.[3] The tin atom's affinity for chlorine allows it to effectively sequester the free HCl, thereby protecting the polymer.[4]
Substitution of Labile Chlorine Atoms
The initiation of PVC degradation often occurs at structural defects within the polymer chain, particularly at allylic chlorine atoms, which are significantly more reactive than the chlorine atoms in the regular vinyl chloride units.[2] this compound plays a crucial role in "repairing" these weak spots. It achieves this by substituting the labile allylic chlorine atoms with more stable ligands.[6] While this compound itself has chlorine ligands, in formulated stabilizer systems, it is often part of a more complex mixture containing mercaptides or carboxylates. In such systems, the dioctyltin moiety can exchange its ligands with the labile chlorines on the PVC chain.[3] This exchange prevents the initiation of the dehydrochlorination cascade at these vulnerable sites.
The proposed mechanism involves the coordination of the organotin compound to the allylic chlorine atom, followed by the displacement of the chlorine and an allylic rearrangement, resulting in a more stable structure.
Diagram of the PVC Degradation and this compound Stabilization Pathways
Caption: PVC degradation and stabilization by this compound.
Performance Evaluation of this compound
The effectiveness of a PVC stabilizer is quantified through various analytical techniques that measure its ability to delay the onset of degradation and maintain the physical properties of the polymer.
Quantitative Data on Thermal Stability
The following table summarizes typical data obtained from thermogravimetric analysis (TGA) and Congo Red tests, comparing unstabilized PVC with PVC stabilized with an organotin compound. While specific data for this compound can vary with formulation, the trend is representative of its class.
| Parameter | Unstabilized PVC | PVC + Organotin Stabilizer | Reference |
| Onset of HCl Evolution (Congo Red Test) | |||
| Time at 180°C (minutes) | ~2.5 | > 14 | [8] |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Decomposition (°C) | ~280 | > 300 | [9] |
| Temperature at 5% Weight Loss (°C) | ~290 | ~320 | [9] |
| Color Stability (Yellowness Index - YI) | |||
| After 30 min at 180°C | High | Low | [10] |
Note: The data for the organotin stabilizer is based on a dioctyl tin bis isooctyl thioglycollate, which exhibits a similar stabilization mechanism and performance to systems involving this compound.
Experimental Protocols for Stabilizer Evaluation
To ensure scientific integrity and provide a framework for reproducible results, standardized testing protocols are essential.
Protocol 1: Static Thermal Stability by Congo Red Test (ISO 182-1)
Objective: To determine the static thermal stability time, which is the time required for a PVC compound to degrade and release sufficient HCl to cause a color change in Congo Red indicator paper.[11]
Materials & Equipment:
-
PVC compound (with and without stabilizer)
-
Glass test tubes
-
Congo Red indicator paper
-
Thermostatically controlled heating block or oil bath
-
Timer
Procedure:
-
Place a precisely weighed amount of the PVC sample (e.g., 50 ± 5 mg) into the bottom of a clean, dry test tube.[12]
-
Insert a strip of Congo Red paper into the test tube, positioning it approximately 2 cm above the sample. Ensure the paper does not touch the sample.[13]
-
Place the test tube into the heating block pre-heated to a constant temperature, typically 180°C.[11]
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue.[12]
-
Stop the timer at the first indication of a blue color change. This elapsed time is the static thermal stability time.
Diagram of the Congo Red Test Workflow
Caption: Step-by-step workflow for the Congo Red test.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a PVC sample as a function of temperature, providing data on the onset of decomposition and thermal stability.[9]
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
PVC compound (with and without stabilizer)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Accurately weigh a small sample of the PVC compound (typically 5-10 mg) and place it into a TGA pan.[12]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[14]
-
Program the TGA to heat the sample at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 30°C to 600°C).[14]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature at maximum rate of degradation. A higher onset temperature indicates greater thermal stability.
Protocol 3: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, which can be used to determine the glass transition temperature and assess the degree of gelation of PVC, both of which are influenced by the stabilizer.[6]
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (e.g., aluminum)
-
PVC compound (with and without stabilizer)
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Weigh a small sample of the PVC compound (typically 5-10 mg) and seal it in a DSC pan.[6]
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Program the DSC to heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range (e.g., 30°C to 200°C).[14]
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the glass transition temperature (Tg) and any endothermic or exothermic peaks related to the melting of crystallites or degradation. The Tg can be affected by the presence and effectiveness of the stabilizer.
Byproducts of the Stabilization Process
The primary byproduct of the reaction between organotin stabilizers and the degrading PVC is the corresponding organotin chloride.[3] In the context of systems where this compound is part of a stabilizer package with mercaptides or carboxylates, the final tin-containing species after extensive reaction with HCl will be dioctyltin dichloride.[15] The organic ligands that replace the labile chlorine atoms become part of the polymer backbone.
Conclusion
This compound, as a key component in many organotin stabilizer systems, provides robust thermal protection to PVC through a synergistic, dual-action mechanism. By effectively neutralizing the autocatalytic hydrogen chloride and passivating the reactive defect sites on the polymer chain, it significantly delays the onset of degradation, preserving the color, clarity, and mechanical integrity of the final product. The efficacy of this stabilization can be rigorously quantified and validated through standardized analytical techniques such as the Congo Red test, TGA, and DSC. A thorough understanding of this stabilization mechanism is paramount for researchers and professionals in the field of drug development and polymer science to optimize PVC formulations for demanding applications.
References
- Synthesis of Dialkyltin Mercaptides as He
- 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - GCRIS
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds - CORE
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- Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite - Semantic Scholar
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Whitepaper: Unraveling the Environmental Fate of Dichlorodioctyltin: A Guide to Degradation Pathways and Analytical Strategies
An In-depth Technical Guide for Environmental Scientists and Researchers
Abstract: Dichlorodioctyltin (DOTC) is an organotin compound utilized primarily as a stabilizer in polyvinyl chloride (PVC) products.[1] Its potential release into the environment during the lifecycle of these products necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides a comprehensive overview of the primary degradation pathways of DOTC in the environment, synthesizing current knowledge on its abiotic and biotic transformations. We delve into the causal mechanisms behind its breakdown, the environmental factors influencing these processes, and the key degradation products formed. Furthermore, this guide presents detailed protocols for the analytical determination of DOTC and its metabolites in environmental matrices, offering a framework for researchers engaged in environmental monitoring and risk assessment.
Introduction: this compound in the Environment
Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1] Their industrial applications are diverse, ranging from biocides in anti-fouling paints to catalysts and stabilizers in plastics.[1] Di-substituted organotins, such as this compound (DOTC), are extensively used as heat stabilizers in the production of PVC.[1] The stability they impart to the polymer, however, raises concerns about their persistence upon entering the environment through leaching from products, industrial effluent, or landfill disposal.[1][2]
While less toxic than tri-substituted organotins like tributyltin (TBT), dioctyltin derivatives have been listed as substances of very high concern due to their potential reproductive toxicity.[1] Understanding the pathways by which DOTC degrades is therefore critical for evaluating its long-term environmental impact and the potential exposure risks to ecosystems and humans. This guide will explore the two major avenues of its environmental transformation: abiotic and biotic degradation.
Physicochemical Properties of this compound (DOTC) and its Primary Hydrolysis Product
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. DOTC is characterized by a relatively high aqueous solubility, which is a critical factor in its initial environmental distribution and susceptibility to hydrolysis.[3] Upon hydrolysis, it is transformed into dioctyltin oxide (DOTO), a compound with markedly different properties, notably very low water solubility.[4][5] This transformation is a pivotal first step in its environmental fate, as it dictates the subsequent degradation and partitioning behavior.
| Compound | Chemical Formula | Aqueous Solubility | Vapor Pressure (25°C) | Key Characteristic |
| This compound (DOTC) | C₁₆H₃₄Cl₂Sn | 1,000 mg/L[3] | 1.3 x 10⁻⁴ Pa[3] | High water solubility facilitates hydrolysis. |
| Dioctyltin Oxide (DOTO) | C₁₆H₃₄OSn | < 0.0152 mg/L[3][5] | < 4.2 x 10⁻⁴ Pa[3] | Very low water solubility leads to partitioning into sediment. |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For DOTC, the primary abiotic pathways are hydrolysis and, to a lesser extent, photolysis. These processes are often the initial and most rapid transformation steps in the aquatic environment.
Hydrolysis: The Dominant Initial Transformation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[6][7] Given DOTC's high water solubility and the reactivity of its tin-chlorine bonds, it readily undergoes hydrolysis in the aquatic environment. This reaction cleaves the two chlorine atoms, replacing them with oxygen to form the more stable dioctyltin oxide (DOTO).
Reaction: C₁₆H₃₄Cl₂Sn (DOTC) + H₂O → C₁₆H₃₄OSn (DOTO) + 2HCl
This initial hydrolysis step is critical because it fundamentally alters the compound's environmental behavior. The resulting DOTO is very poorly soluble in water and will rapidly partition from the water column into sediment and suspended particulate matter.[2][5]
Causality Behind Experimental Conditions for Hydrolysis Studies: Hydrolysis rates are highly dependent on environmental conditions.[6][8] Laboratory studies designed to assess the environmental persistence of compounds like DOTC must, therefore, systematically investigate these factors.[7]
-
pH: Hydrolysis reactions can be catalyzed by acids or bases.[6][8] For organometallic halides, the rate is often influenced by pH, with faster degradation typically observed under neutral to alkaline conditions.[8][9] Testing across a range of environmentally relevant pH values (e.g., pH 4, 7, and 9) is a standard protocol requirement.
-
Temperature: Like most chemical reactions, hydrolysis rates increase with temperature.[10] Evaluating degradation at different temperatures allows for the calculation of activation energy and the prediction of half-lives in various climates.[11]
Photolysis
Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. While organotin compounds can undergo photolytic degradation, this pathway is generally considered less significant for DOTC compared to hydrolysis, especially once it has partitioned into sediment where light penetration is minimal. In sunlit surface waters, photolysis could contribute to the cleavage of the tin-carbon bonds over time, but this process is often slower than the rapid initial hydrolysis.
Biotic Degradation: The Slow Path to Mineralization
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi.[12] While the initial hydrolysis of DOTC to DOTO is a rapid abiotic process, the subsequent breakdown of the octyl groups from the tin atom is a much slower, biologically mediated process.
The primary mechanism for the biodegradation of organotins is sequential dealkylation (or in this case, deoctylation).[13][14] This process has been extensively studied for other organotins like TBT, and the pathway serves as an excellent model for the fate of DOTO.[14][15]
Proposed Biodegradation Pathway for Dioctyltin:
-
Initial State: Following rapid hydrolysis, the persistent DOTO is the substrate for microbial attack in sediment or soil.
-
First Deoctylation: Microorganisms, likely bacteria, enzymatically cleave one of the tin-octyl bonds, transforming dioctyltin into a monooctyltin (MOT) species.[13][14]
-
Second Deoctylation: The resulting monooctyltin is further degraded by the removal of the final octyl group.
-
Final Product: The process culminates in the formation of non-toxic, inorganic tin, which can be integrated into natural mineral cycles.[13]
The overall toxicity of organotin compounds generally decreases with the number of organic groups attached to the tin atom.[15][16] Therefore, this sequential degradation pathway represents a detoxification process in the environment.[13] However, studies on related compounds like dioctyltin oxide and dioctyltin maleate have shown them to be "not readily biodegradable," indicating that this microbial deoctylation is a very slow process with long environmental half-lives, potentially lasting for years, particularly in anoxic sediments.[3][4][5][15]
Diagram of this compound Degradation
The following diagram illustrates the principal environmental fate of this compound, beginning with its introduction into the aquatic environment.
Caption: Environmental degradation pathway of this compound (DOTC).
Analytical Methods for Environmental Monitoring
To study the degradation of DOTC and quantify its presence and that of its metabolites in the environment, a robust analytical workflow is required. The analysis of organotin compounds typically involves four main stages: extraction, derivatization, separation, and detection.[17]
Experimental Protocol: Determination of Dioctyltin and Monooctyltin in Sediment
This protocol provides a self-validating system for the reliable quantification of DOTC degradation products in complex environmental matrices.
Objective: To extract, derivatize, and quantify dioctyltin (DOT) and monooctyltin (MOT) compounds from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sediment sample (freeze-dried and homogenized)
-
Tropolone-methanol solution
-
Hexane (pesticide grade)
-
Sodium tetraethylborate (NaBEt₄) derivatizing agent
-
Acetic acid/sodium acetate buffer
-
Anhydrous sodium sulfate
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Methodology:
-
Sample Extraction:
-
Weigh 5g of the freeze-dried sediment sample into a centrifuge tube.
-
Add 10 mL of tropolone-methanol solution. Tropolone acts as a chelating agent to aid in the extraction of the organotin species.
-
Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.
-
Add 10 mL of hexane, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction two more times on the sediment pellet, combining all hexane extracts. This ensures exhaustive extraction for accurate quantification.
-
-
Derivatization (Ethyl-alkylation):
-
The extracted DOT and MOT compounds are polar and not volatile enough for GC analysis. Derivatization converts them into volatile analogues.
-
Add 20 mL of the acetate buffer to the combined hexane extracts.
-
Add 1 mL of 2% sodium tetraethylborate (NaBEt₄) solution. This reagent ethylates the tin compounds (e.g., DOTCl₂ becomes DOTE₂).
-
Shake the mixture vigorously for 30 minutes. The reaction must be performed in a buffered aqueous/organic system for efficiency.
-
-
Clean-up and Concentration:
-
After derivatization, separate the organic (hexane) layer.
-
Pass the hexane extract through a column containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program starts at 60°C, holds for 2 minutes, then ramps to 280°C at 10°C/min.
-
MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for the ethylated derivatives of DOT and MOT.
-
Quantification: Prepare a multi-level calibration curve using certified standards of DOT and MOT that have undergone the same derivatization procedure. This validates the method's accuracy.
-
Analytical Workflow Diagram
The logical flow from sample collection to final data analysis is depicted below.
Caption: General workflow for the analysis of organotins in environmental samples.
Conclusion and Future Outlook
The environmental degradation of this compound is a multi-stage process initiated by rapid abiotic hydrolysis to the persistent and sediment-bound dioctyltin oxide. The subsequent biodegradation via sequential deoctylation is the ultimate pathway to detoxification but occurs at a very slow rate, highlighting the long-term persistence of dioctyltin species in the environment. This technical guide provides the foundational understanding of these pathways and the analytical methodologies required to monitor them.
For professionals in research and drug development, where related organotin catalysts may be used, this guide underscores the importance of considering the environmental lifecycle of such compounds. Future research should focus on identifying the specific microbial consortia responsible for deoctylation and exploring environmental conditions that might enhance these slow degradation rates, paving the way for potential bioremediation strategies.
References
- Biodegradation of Tributyltins (Organotins) by Marine bacteria | Request PDF. (2003). Applied Organometallic Chemistry, 17(1), 3-8.
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- Organotin compounds and their interactions with microorganisms. (n.d.). PubMed.
- Biodegradation of Tributyltins (Organotins) by Marine bacteria | Request PDF. (n.d.).
- Organic tin compounds (Dioctyltin compounds). (n.d.).
- Investigating the Environmental Impact of Organotins. (2022).
- Detoxification of organotin compounds by microorganisms. (n.d.).
- Dioctyltin dilaurate - Registr
- Dioctyltin oxide - Registr
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH.
- Abiotic hydrolysis of pesticides in the aqu
- III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
- Abiotic hydrolysis of pesticides in the aquatic environment. (n.d.).
- Abiotic degradation of chlorinated ethanes and ethenes in w
- Toxicological Profile for Tin and Tin Compounds. (n.d.).
- Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. (n.d.).
- Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. (n.d.). Journal of Environmental Quality.
- The fate of pesticides in aquatic environment. II. Hydrolysis of dichlorvos in a model system and in river water. (1976).
- Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment. (2022). PubMed.
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Methodological & Application
Application Note: Advanced Analytical Strategies for the Determination of Dichlorodioctyltin (DODT)
Abstract: This document provides a comprehensive guide to the analytical determination of Dichlorodioctyltin (DODT), a significant organotin compound used as a stabilizer in PVC plastics and as a catalyst. Given its potential for toxicological effects and environmental persistence, its accurate quantification in various matrices is of paramount importance for researchers, toxicologists, and drug development professionals.[1] This application note details robust methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering in-depth protocols from sample preparation to final analysis. We emphasize the rationale behind procedural choices to ensure methodological integrity and reliable data generation.
Introduction to this compound (DODT)
This compound ((C8H17)2SnCl2), also known as Dioctyltin dichloride, is an organotin compound characterized by a central tin atom bonded to two octyl groups and two chlorine atoms.[2] Its primary application is as a heat stabilizer in polyvinyl chloride (PVC) products. Human exposure can occur through the consumption of contaminated seafood or via leaching from PVC water pipes.[3] The compound exhibits neurotoxic and immunotoxic effects, making its detection and quantification a critical aspect of environmental monitoring, food safety, and quality control in pharmaceutical and consumer products.[1]
Physicochemical Properties of DODT Relevant to Analysis:
| Property | Value | Significance for Analysis |
| Molecular Formula | C16H34Cl2Sn | Determines the exact mass for mass spectrometry identification.[4] |
| Molecular Weight | 416.1 g/mol | Essential for preparing standard solutions and quantitative calculations.[1] |
| Melting Point | 45-49 °C | Influences the physical state during sample handling and extraction.[2] |
| Boiling Point | 175 °C @ 1 Torr | Indicates low volatility, necessitating derivatization for GC analysis.[2] |
| Solubility | Insoluble in water | Dictates the choice of organic solvents for liquid-liquid extraction.[2][5] |
| LogP | 7.62720 | High lipophilicity suggests a tendency to accumulate in fatty tissues and requires effective organic solvent extraction.[4] |
Core Analytical Strategies: GC-MS vs. LC-MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique is the most critical decision in designing an analytical method for DODT.
-
Gas Chromatography (GC-MS): Considered a "gold standard" for the forensic identification of many organic compounds, GC offers high-resolution separation.[6] However, due to the low volatility and polar nature of DODT, direct analysis is not feasible. A mandatory derivatization step is required to convert DODT into a more volatile and thermally stable form.[7][8] This adds complexity to sample preparation but often results in excellent sensitivity and specificity.
-
Liquid Chromatography (LC-MS/MS): This technique has emerged as a powerful alternative that circumvents the need for derivatization.[9][10] LC-MS is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds like DODT directly in their native form.[10][11][12] The coupling of LC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, minimizing sample cleanup requirements.[10]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract DODT from the sample matrix, remove interferences, and prepare it in a format compatible with the chosen analytical instrument. The process generally involves extraction, cleanup, and, for GC analysis, derivatization.[8]
Extraction
The high lipophilicity (LogP > 7) of DODT dictates the use of organic solvents for efficient extraction from aqueous or solid matrices.
-
Causality: The principle of "like dissolves like" is central here. The nonpolar octyl chains of DODT make it readily soluble in organic solvents, while its insolubility in water facilitates separation from aqueous phases.
-
Common Approaches:
-
For Water Samples: Liquid-liquid extraction using a nonpolar solvent like hexane is standard. Acidification of the water sample (e.g., to pH 2.5 with HCl) can help protonate any hydrolyzed species and ensure the compound is in a consistent form for extraction.[11][13]
-
For Solid/Biological Matrices: A solvent mixture is often required. A common approach involves extraction with a mixture of an organic solvent (e.g., hexane), an acid (e.g., acetic acid), and a complexing agent (e.g., tropolone) to break bonds between the organotin and the matrix material.[7][11] Sonication is frequently used to enhance extraction efficiency.[7][11]
-
Derivatization for GC-MS Analysis
Why Derivatize? Derivatization is a chemical modification process essential for GC analysis of non-volatile compounds.[14][15] For DODT, the primary objectives are:
-
Increase Volatility: By replacing the polar chloride atoms with nonpolar alkyl groups (e.g., ethyl, propyl), the boiling point of the molecule is significantly lowered, allowing it to travel through the GC column.[7][16]
-
Improve Thermal Stability: The resulting tetra-alkylated tin compound is more stable at the high temperatures of the GC injection port and oven, preventing degradation.[14]
-
Enhance Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to better peak shape and less tailing on standard nonpolar GC columns.[16][17]
Common Derivatization Reagents: The most common method is alkylation via:
-
Sodium Tetraethylborate (NaBEt4): This reagent is widely used to ethylate organotin chlorides directly in an aqueous or buffered solution. The ethylated derivatives are volatile and can be simultaneously extracted into an organic solvent like hexane.[7][18][19] This is a cornerstone of standardized methods like ISO 17353.[18][20][21]
-
Grignard Reagents (e.g., Propylmagnesium bromide): These are powerful alkylating agents that can also be used, though they require strictly anhydrous conditions, making the procedure more complex than with NaBEt4.[7]
Caption: GC-MS workflow for this compound (DODT) analysis.
Detailed Analytical Protocols
Protocol 1: GC-MS Determination of DODT in Water (Based on ISO 17353)
This protocol is adapted from the principles outlined in ISO 17353 for the determination of various organotin compounds in water.[18][20][21]
1. Sample Collection and Preservation:
-
Collect 1 L of water in a pre-cleaned glass bottle.
-
Preserve the sample by acidifying to pH < 2 with a suitable acid (e.g., HCl). Store at 4°C.
2. Reagents:
-
Hexane (pesticide grade)
-
Acetic acid / Sodium acetate buffer (pH 5)
-
Sodium tetraethylborate (NaBEt4), 2% solution in ethanol (prepare fresh)[22]
-
Internal Standard (e.g., Tripropyltin chloride)
3. Extraction and Derivatization:
-
To a 500 mL aliquot of the water sample in a separatory funnel, add a known amount of internal standard.
-
Add 10 mL of acetate buffer to adjust the pH.
-
Add 2 mL of freshly prepared NaBEt4 solution. Swirl gently and allow to react for 30 minutes.[22]
-
Add 20 mL of hexane and shake vigorously for 2 minutes to extract the ethylated derivatives.
-
Allow the layers to separate and collect the upper hexane layer.
4. Cleanup and Concentration:
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
For samples with significant interferences, a silica gel cleanup step can be employed.[18][19]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.[23]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar capillary column.[23]
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS System: Triple Quadrupole (TQ) or Single Quadrupole MS.[23]
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Table of Typical GC-MS Performance:
| Parameter | Typical Value | Rationale |
| LOD | 0.01 - 0.1 µg/L | High sensitivity achieved through derivatization and selective MS detection. |
| LOQ | 0.03 - 0.3 µg/L | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response of the detector to analyte concentration.[22] |
| Recovery | 70 - 120% | Indicates the efficiency of the extraction and derivatization process.[22] |
| RSD | < 15% | Shows the precision and reproducibility of the method. |
Protocol 2: LC-MS/MS Determination of DODT in Pharmaceutical Formulations
This protocol avoids derivatization, making it simpler and faster, which is ideal for a quality control environment.[9]
1. Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., cream, ointment, or powdered tablet) equivalent to 100 mg of the active pharmaceutical ingredient.
-
Disperse/dissolve the sample in 10 mL of acetonitrile.
-
Add a known amount of a suitable internal standard (e.g., a structurally similar organotin compound not expected in the sample).
-
Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes.[9]
2. Dilution and Filtration:
-
Transfer 100 µL of the supernatant into an autosampler vial.
-
Add 900 µL of water to the vial. This "dilute-and-shoot" approach minimizes matrix effects.[9]
-
If necessary, filter the final solution through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Instrumental Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS System: Triple quadrupole mass spectrometer.[24]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Caption: LC-MS/MS workflow for this compound (DODT) analysis.
Method Validation and Quality Assurance
To ensure the trustworthiness of the generated data, any analytical method must be validated. Key parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. MS and MS/MS provide high selectivity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with an R² value >0.99 is typically required.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known amount of analyte.
-
Precision (Repeatability): The agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the Relative Standard Deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Method Selection Guide
The choice of method depends on the specific analytical challenge.
Caption: Decision tree for selecting an analytical method for DODT.
References
- ISO 17353:2004 - Water quality — Determination of selected organotin compounds — Gas chromatographic method.
- U.S. EPA Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency. URL: [Link]
- PubChem Compound Summary for CID 77080, Dioctyltin dichloride.
- Toxicological Profile for Tin and Tin Compounds.
- Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX. URL: [Link]
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. URL: [Link]
- Derivatiz
- Gas chromatography–mass spectrometry. Wikipedia. URL: [Link]
- Liquid chromatography–mass spectrometry. Wikipedia. URL: [Link]
- Investigating the Environmental Impact of Organotins.
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Application Note: Quantitative Analysis of Dichlorodioctyltin using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the determination of Dichlorodioctyltin (DCDOT) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organotin compound primarily used as a heat stabilizer in polyvinyl chloride (PVC) plastics, with applications in food packaging films, pipes, and vinyl siding.[1] Due to the known toxicity of organotin compounds, sensitive and specific analytical methods are required to monitor its presence in consumer products and environmental samples to ensure regulatory compliance and consumer safety.[2][3]
The inherent challenge in analyzing DCDOT by GC-MS lies in its low volatility and thermal instability. This protocol overcomes this by employing a crucial derivatization step, converting the polar DCDOT into a more volatile and thermally stable tetra-alkylated derivative suitable for gas chromatographic separation. The subsequent mass spectrometric detection provides high sensitivity and specificity for confident identification and quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, consumer product, and environmental testing sectors.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.[4][5]
The overall analytical workflow involves three core stages:
-
Sample Preparation: This critical stage involves the extraction of DCDOT from the sample matrix, followed by a chemical derivatization step. Organotin chlorides like DCDOT are polar and not sufficiently volatile for direct GC analysis.[6] Derivatization with an alkylating agent, such as sodium tetraethylborate (NaBEt4), replaces the chlorine atoms with ethyl groups. This process, known as ethylation, transforms DCDOT into its more volatile and thermally stable analogue, Diethyldioctyltin, which is amenable to GC analysis.[6][7][8]
-
GC Separation: The derivatized sample extract is injected into the gas chromatograph. The volatile Diethyldioctyltin is vaporized and transported by an inert carrier gas through a capillary column.[9] Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase, allowing it to be isolated from other matrix components.
-
MS Detection and Quantification: As the separated Diethyldioctyltin elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is fragmented into characteristic ions by electron impact (EI) ionization.[10] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.[9][11] Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane, Methanol, Toluene, Ethyl Acetate (Pesticide residue grade or equivalent).
-
Reagents: Sodium tetraethylborate (NaBEt4), Sodium sulfate (anhydrous, granular), Acetic acid, Sodium acetate, Hydrochloric acid (HCl), Silica gel for column chromatography.
-
Standards: this compound (DCDOT) certified standard, Tripropyltin (TPT) or another suitable internal standard.
-
Glassware: Volumetric flasks, centrifuge tubes, separatory funnels, chromatography columns.
-
Equipment: Vortex mixer, Centrifuge, Rotary evaporator, Water bath, Analytical balance.
Workflow Diagram
Caption: Workflow for this compound (DCDOT) analysis by GC-MS.
Step-by-Step Sample Preparation Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Extraction:
-
Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of internal standard (e.g., Tripropyltin).
-
Add 10 mL of acidified methanol (0.1% HCl). The acidic condition is crucial for breaking the bonds between organotin compounds and the matrix.[7]
-
Vortex vigorously for 2 minutes and then sonicate for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant (methanol extract) into a clean tube. Repeat the extraction step on the residue and combine the supernatants.
-
-
Derivatization (Ethylation):
-
To the combined methanol extract, add 15 mL of a sodium acetate/acetic acid buffer (pH 4.5) and 10 mL of hexane.
-
Add 4 mL of a freshly prepared 5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[6][8] This reagent provides the ethyl groups to derivatize the DCDOT.
-
Immediately cap the tube and shake vigorously for 30 minutes to facilitate the ethylation reaction.[6] The derivatized DCDOT (Diethyldioctyltin) will be extracted simultaneously into the hexane layer.
-
-
Purification:
-
Allow the layers to separate. If an emulsion forms, centrifuge briefly.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Pass the hexane extract through a small glass column packed with 1-2 g of activated silica gel and topped with anhydrous sodium sulfate to remove residual water and polar interferences.[7][13]
-
Elute the column with an additional 5 mL of hexane and collect the eluate.
-
Concentrate the purified extract to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level detection.[7] |
| Injector Temperature | 260 °C | Ensures rapid and complete vaporization of the derivatized analyte.[7] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Inert gas that carries the sample through the column; constant flow provides stable retention times.[8] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides excellent separation for a wide range of organotin compounds.[7][14] |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 10°C/min to 300°C Hold: 5 min at 300°C | A temperature gradient effectively separates analytes based on their boiling points.[8] |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching.[10] |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity by monitoring only characteristic ions.[12] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Method Validation and Quality Control
To ensure the reliability and accuracy of the results, the analytical method must be validated.[5][15] Key validation parameters, as outlined by bodies like the International Council for Harmonisation (ICH), should be assessed:
-
Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 1-100 µg/kg). Calibration curves should yield a correlation coefficient (r²) of ≥ 0.995.[2][16]
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other matrix components must be confirmed.
-
Accuracy & Precision: Accuracy is determined by recovery studies at different spike levels, with typical acceptance criteria between 70-120%.[16] Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (RSD), which should ideally be less than 15%.
-
Limits of Detection (LOD) & Quantification (LOQ): The LOD and LOQ define the sensitivity of the method. For organotin analysis in food or environmental matrices, LOQs in the low µg/kg range are often achievable and necessary.[2][3]
-
Quality Control: Regular analysis of procedural blanks, spiked samples, and certified reference materials is essential for routine quality assurance.
Conclusion
The GC-MS method detailed in this application note, incorporating a critical ethylation derivatization step, provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound. The protocol is robust and applicable to a wide range of sample matrices relevant to consumer safety and environmental monitoring. Adherence to the described sample preparation, instrumental analysis, and quality control procedures will ensure the generation of high-quality, defensible data for researchers and regulatory professionals.
References
- Shimadzu. (2003). Quantitative determination of organotin compounds. GCMS Organotin News 03/2003en. [Link]
- Agilent Technologies. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
- Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Cho, J., Kim, S. M., Yun, C. I., et al. (2025). Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products. Food Analytical Methods, 18(6), 883-897. [Link]
- ResearchGate. (2025). Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products | Request PDF. [Link]
- ResearchGate. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
- Springer. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
- MDPI. (2016).
- Chemsrc. This compound | CAS#:3542-36-7. [Link]
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
- ResearchGate. (2014).
- PubChem. Dioctyltin dichloride. [Link]
- Advances in Environmental Technology. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. [Link]
- Wikipedia.
- Restek.
- International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
- U.S. Department of Energy.
- Spectro Inlets. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]
- Impact Factor.
- YouTube. (2020).
- National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
- University of Texas at Arlington.
- University of Southern Mississippi.
- Organomation.
- Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]
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Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Dichlorodioctyltin
Abstract
This application note presents a detailed protocol for the separation and quantification of dichlorodioctyltin (DCDOT) using High-Performance Liquid Chromatography (HPLC). This compound is a widely used organotin compound, primarily employed as a heat stabilizer in polyvinyl chloride (PVC) plastics.[1][2] Due to the toxicological concerns associated with organotin compounds, robust and reliable analytical methods are essential for quality control, regulatory compliance, and risk assessment.[3] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science, detailing a reversed-phase HPLC method coupled with UV detection. The protocol covers sample preparation from polymer matrices, instrumentation setup, and data analysis, with an emphasis on the scientific principles underpinning the methodological choices.
Introduction: The Rationale for HPLC-based Analysis of this compound
This compound belongs to the family of organotin compounds, which are characterized by at least one covalent bond between a tin atom and a carbon atom.[3] Specifically, dioctyltin compounds are utilized as stabilizers in the manufacturing of plastics and as catalysts.[1] The analytical challenge with organotin compounds lies in their speciation, as their toxicity is highly dependent on the specific chemical form. Therefore, a chromatographic separation is imperative.
While gas chromatography (GC) has been traditionally used for organotin analysis, it necessitates a derivatization step to increase the volatility of the compounds.[2][4] This derivatization process can be time-consuming and introduce analytical uncertainties. High-Performance Liquid Chromatography (HPLC) offers a significant advantage by allowing the direct analysis of these non-volatile compounds without derivatization, simplifying the workflow and reducing potential sources of error.[4]
This application note focuses on a reversed-phase HPLC method, which is well-suited for the separation of hydrophobic compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[5][6] For sensitive and selective detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard, offering very low detection limits.[4] However, for routine quality control where analyte concentrations are expected to be higher, UV detection provides a more accessible and cost-effective alternative.
Method Development: A Scientifically Grounded Approach
The development of a robust HPLC method for this compound hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. The choices outlined below are based on the known chemistry of organotin compounds and established principles of reversed-phase chromatography.
Stationary Phase Selection: The Role of C18 in Hydrophobic Separations
A C18 (octadecylsilyl) bonded silica column is the stationary phase of choice for this application. The long alkyl chains of the C18 phase provide a highly hydrophobic surface, which is ideal for retaining and separating nonpolar analytes like this compound through hydrophobic interactions.[6] The choice of a high-purity silica backbone with end-capping is crucial to minimize peak tailing caused by interactions between the analyte and residual silanol groups on the silica surface.
Mobile Phase Composition: Balancing Retention and Elution
The mobile phase in reversed-phase HPLC is a critical determinant of retention time and selectivity.[5][7] For the separation of this compound, a gradient elution with a mixture of methanol, water, and acetic acid is proposed.
-
Methanol: As the organic modifier, methanol is used to decrease the polarity of the mobile phase, thereby increasing its elution strength and decreasing the retention time of the hydrophobic analyte.[8]
-
Water: Constitutes the polar component of the mobile phase, promoting the interaction of the nonpolar analyte with the stationary phase.
-
Acetic Acid: The addition of a small amount of acetic acid to the mobile phase serves two primary purposes. Firstly, it helps to maintain a consistent pH, which is important for reproducible retention times, especially if there are any ionizable impurities. Secondly, it can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.
A gradient elution, where the concentration of the organic modifier (methanol) is increased over time, is recommended. This approach allows for the efficient elution of strongly retained compounds while maintaining good resolution of earlier eluting components.
Detection Method: Leveraging UV Absorbance
This compound does not possess a strong chromophore, which makes UV detection challenging. However, many organic compounds absorb UV radiation at lower wavelengths, typically between 200 and 220 nm.[9] Therefore, a UV detector set to a low wavelength (e.g., 210 nm) is proposed for this method. It is important to note that many solvents, including some grades of acetonitrile and methanol, also absorb in this region.[9] Therefore, the use of high-purity, HPLC-grade solvents is essential to minimize baseline noise and ensure adequate sensitivity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Standard | >98% Purity |
| Methanol | HPLC Grade |
| Water | Deionized, 18 MΩ·cm |
| Acetic Acid | Glacial, ACS Grade |
| Tetrahydrofuran (THF) | HPLC Grade |
| C18 Solid-Phase Extraction (SPE) Cartridges | 500 mg, 6 mL |
| Syringe Filters | 0.45 µm PTFE |
Sample Preparation: Extraction from PVC Matrix
The following protocol is designed for the extraction of this compound from a solid PVC matrix.
-
Sample Comminution: Cut the PVC sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.
-
Dissolution: Accurately weigh approximately 1 gram of the comminuted PVC sample into a glass vial. Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. This step should be performed in a well-ventilated fume hood.
-
Precipitation of Polymer: After the PVC has completely dissolved, add 20 mL of methanol dropwise while stirring to precipitate the polymer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated PVC.
-
Supernatant Collection: Carefully decant the supernatant containing the extracted this compound into a clean glass vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% Acetic Acid).
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC injection.
Diagram of the Sample Preparation Workflow
Caption: Workflow for DCDOT extraction from PVC.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Logical Diagram of the HPLC System
Caption: Schematic of the HPLC system configuration.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) greater than 0.995 is typically considered acceptable.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Reporting: Report the final concentration of this compound in the original PVC sample in µg/g or other appropriate units, taking into account the initial sample weight and dilution factors.
Trustworthiness and System Suitability
To ensure the reliability of the analytical results, the following system suitability tests should be performed prior to sample analysis:
-
Peak Tailing Factor: The tailing factor for the this compound peak should be between 0.9 and 1.5.
-
Repeatability: Five replicate injections of a standard solution should yield a relative standard deviation (RSD) of the peak areas of less than 2.0%.
-
Resolution: If other organotin compounds are present, the resolution between adjacent peaks should be greater than 1.5.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of this compound. By leveraging a reversed-phase C18 column and a gradient elution with a methanol/water/acetic acid mobile phase, this method avoids the need for derivatization, thereby simplifying the analytical workflow. The protocol for sample preparation from a PVC matrix is effective in extracting the analyte of interest while removing the bulk polymer. This application note serves as a comprehensive guide for laboratories involved in the analysis of organotin compounds in various materials, ensuring accurate and reproducible results for quality control and regulatory purposes.
References
- Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- Analytice. (2021, September 10). Laboratory analysis of dioctyltin oxide (CAS: 870-08-6).
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.
- David, F., Sandra, P., & Vickers, A. Q. (2003). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.
- Dolan, J. W. (2016). How It Works: UV Detection for HPLC. LCGC North America, 34(9), 730-741.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Reddit. (2021, April 13). [Analytical Chemistry] Question about HPLC retention time.
- ResearchGate. (n.d.). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection.
- ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS.
- ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions.
- Shimadzu. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Leikvoll, L. T. (2012). Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. (Master's thesis, University of Oslo).
- American Elements. (n.d.). Dioctyltin Dichloride.
- National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds).
- National Center for Biotechnology Information. (n.d.). [Determination of dibutyltin compounds in polyvinyl chloride resin by capillary gas chromatography].
- National Center for Biotechnology Information. (n.d.). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) products by headspace solid-phase microextraction and gas chromatography with flame-photometric detection.
- MDPI. (2020). Synthesis of Optimized Molecularly Imprinted Polymers for the Isolation and Detection of Antidepressants via HPLC.
- YouTube. (2016, March 4). Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution.
- ResearchGate. (n.d.). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
- YouTube. (2022, January 28). Introduction to UV HPLC.
Sources
Application Notes and Protocols: Dichlorodioctyltin as a High-Performance Heat Stabilizer for Polyvinyl Chloride (PVC)
Introduction: The Inherent Thermal Instability of PVC and the Critical Role of Heat Stabilizers
Polyvinyl Chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at the temperatures required for its processing.[1] This degradation is an autocatalytic dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process leads to the formation of conjugated polyene sequences, which cause undesirable color changes (yellowing to blackening), and a significant deterioration of the material's mechanical properties.[2]
Heat stabilizers are essential additives that protect the PVC matrix during processing and throughout the service life of the final product.[1] They function through several mechanisms, primarily by neutralizing the liberated HCl, replacing the unstable allylic chlorine atoms on the PVC chain, and preventing oxidative degradation.[1] Among the various classes of heat stabilizers, organotin compounds are recognized for their high efficiency and performance, particularly in applications demanding excellent clarity and color retention.[1][3]
This guide provides a detailed technical overview of Dichlorodioctyltin and its application as a heat stabilizer for PVC. It is intended for researchers, scientists, and formulation chemists working on the development and optimization of PVC compounds.
This compound: Properties and Mechanism of Action
This compound, an organotin compound, is a highly effective heat stabilizer for PVC. Certain dioctyltin derivatives are noted for their low toxicity and good migration resistance, making them suitable for sensitive applications such as food packaging and medical devices.[4]
The primary mechanisms by which this compound and its derivatives stabilize PVC are:
-
HCl Scavenging: The organotin compound readily reacts with and neutralizes hydrogen chloride as it is formed, preventing the autocatalytic degradation cascade.[2]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC backbone with more stable ligands. This "mends" the polymer chain at its weak points, preventing the initiation of dehydrochlorination.[3]
The length of the alkyl chain in organotin stabilizers influences their properties. Longer chains, such as in dioctyltin compounds, can enhance compatibility with the PVC matrix and improve lubricity during processing.[5] Studies have shown that the thermal stabilization effects of tin neodecanoates follow the order: dioctyltin > dibutyltin > dimethyltin, suggesting that the longer octyl chains contribute to improved performance.[6]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols for Performance Evaluation
The following protocols outline standard methods for evaluating the performance of this compound as a heat stabilizer in PVC formulations.
Protocol 1: Static Heat Stability Testing (Oven Aging and Congo Red Method)
This test assesses the long-term thermal stability of a PVC compound under static heat conditions.
1.1. PVC Compound Preparation:
-
Objective: To create a homogenous blend of PVC resin and additives.
-
Materials:
-
PVC Resin (e.g., K-value 67): 100 phr (parts per hundred resin)
-
Plasticizer (e.g., DOP or DOTP): 30-50 phr (for flexible formulations)
-
This compound Stabilizer: 1.5 - 2.5 phr
-
Co-stabilizers/Lubricants (e.g., Calcium Stearate, PE Wax): 0.5 - 1.5 phr
-
-
Procedure:
-
Accurately weigh all components.
-
In a high-speed mixer, blend the PVC resin and stabilizer for 2-3 minutes.
-
Gradually add the plasticizer (if applicable) and continue mixing until a dry, free-flowing powder is obtained.
-
Add lubricants and any other additives and mix for a final 2-3 minutes.
-
Mill the compound on a two-roll mill at a temperature of 160-180°C to form a uniform sheet of approximately 1 mm thickness.
-
1.2. Oven Aging Test:
-
Objective: To visually assess the discoloration of PVC over time at an elevated temperature.
-
Procedure:
-
Cut the milled PVC sheet into uniform strips (e.g., 2 cm x 2 cm).
-
Place the strips in a circulating air oven at a constant temperature (typically 180°C).
-
Remove a strip at regular intervals (e.g., every 15 minutes).
-
Mount the removed strips on a white card to create a visual timeline of discoloration.
-
The time at which significant discoloration or degradation occurs is recorded as the static stability time.
-
1.3. Congo Red Test (as per SATRA TM324): [7]
-
Objective: To determine the time until the evolution of a significant amount of HCl.[7]
-
Procedure:
-
Place a small, weighed sample of the PVC compound into a test tube.
-
Insert a strip of Congo Red indicator paper into the test tube, ensuring it does not touch the sample.
-
Place the test tube in a heating block or oil bath maintained at a constant temperature (e.g., 180°C).[7]
-
Record the time taken for the Congo Red paper to change color from red to blue, indicating the presence of acidic HCl gas.[7] This time is the Congo Red stability time.
-
Protocol 2: Dynamic Heat Stability Testing (Torque Rheometry)
This method evaluates the thermal stability of PVC under conditions of heat and mechanical shear, simulating processing conditions.
-
Objective: To measure the fusion characteristics and stability time of a PVC compound.
-
Equipment: Torque Rheometer (e.g., Brabender or similar).
-
Procedure:
-
Set the mixing chamber temperature (e.g., 180-190°C) and rotor speed (e.g., 60 rpm).
-
Introduce a weighed amount of the PVC compound into the preheated mixing chamber.
-
Record the torque as a function of time.
-
The resulting curve will show an initial loading peak, a fusion peak (as the PVC melts and fuses), and a stable torque region.
-
The dynamic stability time is the time from the minimum torque after the fusion peak to the point where the torque begins to rise sharply due to cross-linking and degradation.
-
Experimental Workflow for PVC Stabilizer Evaluation
Caption: Workflow for evaluating PVC heat stabilizer performance.
Comparative Performance Data (Illustrative)
While specific performance data for this compound can vary based on the full formulation and processing conditions, the following table provides an illustrative comparison of organotin stabilizers.
| Stabilizer Type | Typical Dosage (phr) | Static Stability (180°C, min) | Dynamic Stability (190°C, min) | Key Attributes |
| Dioctyltin-based | 1.5 - 2.5 | 60 - 90 | 20 - 30 | Excellent heat stability, good lubricity, low toxicity, suitable for clear and food-contact applications.[4] |
| Dibutyltin-based | 1.5 - 2.5 | 50 - 80 | 18 - 25 | Good heat stability, widely used, but with higher toxicity concerns than octyltins. |
| Methyltin-based | 1.0 - 2.0 | 60 - 90 | 25 - 35 | Very high efficiency, excellent clarity, but can be more volatile. |
| Calcium/Zinc-based | 2.0 - 4.0 | 40 - 60 | 15 - 20 | Non-toxic, but generally lower heat stability than organotins.[3] |
Troubleshooting Common Issues in PVC Processing with Organotin Stabilizers
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Early Discoloration (Yellowing) | - Insufficient stabilizer dosage.- Inadequate dispersion of the stabilizer.- Excessive processing temperature or shear. | - Increase stabilizer concentration in increments.- Optimize mixing parameters (time, speed) to ensure uniform dispersion.[8]- Gradually reduce processing temperature or screw speed. |
| Plate-out/Die Build-up | - Incompatibility of additives.- Poor lubricity of the formulation. | - Ensure all additives are compatible.[8]- Adjust the lubricant package; dioctyltin compounds generally have good compatibility.[4] |
| Cross-contamination Issues | - Mixing with sulfur-containing organotins and lead-based stabilizers. | - Thoroughly clean processing equipment between runs with different stabilizer systems.[9] |
Safety and Handling of this compound
Organotin compounds, including this compound, require careful handling due to their potential toxicity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to local regulations.
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention for any significant exposure.
Conclusion
This compound and its derivatives are high-performance heat stabilizers for PVC, offering excellent thermal stability, clarity, and color retention. Their effectiveness stems from their ability to neutralize HCl and repair the polymer chain by substituting unstable chlorine atoms. The longer octyl chains contribute to favorable properties such as good compatibility and lubricity. When used with appropriate testing protocols and safety precautions, this compound can be a key component in the formulation of high-quality, durable PVC products for a wide range of applications.
References
- Baerlocher GmbH. (n.d.). Organotin Stabilizers.
- Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide.
- incachem. (2021, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer.
- Orbimind. (2023, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- Platinum Industries. (2024, June 30). Boosting PVC performance with Organotin stabilizers.
- ResearchGate. (2005, August). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- ResearchGate. (2022, October). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC.
- SATRA. (1999, March). SATRA TM324: Thermal stability of PVC - Congo red test.
- News. (2023, August 9). Processing Issues Of PVC Stabilizers.
Sources
- 1. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 2. platinumindustriesltd.com [platinumindustriesltd.com]
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- 4. baerlocher.com [baerlocher.com]
- 5. kanademy.com [kanademy.com]
- 6. researchgate.net [researchgate.net]
- 7. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 8. orbimind.com [orbimind.com]
- 9. upupstars.com [upupstars.com]
Application Notes & Protocols: Dichlorodioctyltin as a Versatile Catalyst in Organic Synthesis
Introduction: The Role of Organotin Catalysts in Modern Synthesis
In the landscape of organic synthesis, catalysts are indispensable tools that steer reactions toward desired products with efficiency and selectivity.[1][2] Among the various classes of catalysts, organotin compounds have carved a significant niche, particularly as potent Lewis acids. Their utility stems from the ability of the tin atom, with its accessible 5d orbitals, to expand its coordination sphere, thereby activating substrates for nucleophilic attack.[3][4]
This guide focuses on Dichlorodioctyltin (C₁₆H₃₄Cl₂Sn), a dialkyltin dichloride compound that serves as a robust and versatile catalyst. While much of the foundational literature on polyurethane and polyester catalysis centers on its close analog, dibutyltin dilaurate (DBTDL), the mechanistic principles are largely transferable to this compound.[5][6] Both compounds leverage the electrophilic nature of the tin center to orchestrate key bond-forming events.
We will explore the application of this compound in three critical areas of polymer chemistry and materials science: the synthesis of polyurethanes, the formation of polyesters via esterification and transesterification, and the curing of Room-Temperature-Vulcanizing (RTV) silicones. This document provides not only the theoretical underpinnings and mechanistic insights but also detailed, field-proven protocols designed for immediate application by researchers, scientists, and professionals in drug development and materials science.
Core Catalytic Mechanism: A Lewis Acid Activation Pathway
The catalytic efficacy of this compound and related organotin compounds is rooted in their function as Lewis acids. The tin atom coordinates to atoms with non-bonding electron pairs, such as the oxygen of a carbonyl or hydroxyl group.[3] This coordination polarizes the target bond, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This fundamental activation step is the cornerstone of its catalytic activity in both esterification and urethane formation.
In many reactions, the catalyst first interacts with an alcohol to form a tin alkoxide intermediate.[6] This intermediate is often the more active catalytic species, participating directly in the main catalytic cycle before being regenerated. Understanding this activation process is crucial for optimizing reaction conditions and controlling outcomes.
Caption: General Lewis acid activation by this compound.
Application Note 1: Catalysis of Polyurethane Formation
Polyurethanes are a cornerstone polymer class, formed through the polyaddition reaction between a diisocyanate and a polyol. Organotin compounds are exceptionally efficient catalysts for this reaction, promoting the formation of the urethane linkage.[5][7] They preferentially catalyze the reaction of isocyanates with hydroxyl groups over competing side reactions, such as the reaction with water.[5]
Causality and Mechanism
The catalytic cycle, as investigated for analogous organotin dicarboxylates, involves the formation of an alkoxide complex between the tin catalyst and the alcohol (polyol).[6] This complexation increases the nucleophilicity of the hydroxyl oxygen, facilitating its attack on the electrophilic carbon of the isocyanate group. Studies have shown that the sequence of reagent addition can significantly impact the reaction rate; the highest rate is often observed when the catalyst is added to a pre-existing mixture of the diol and diisocyanate.[8][9] This suggests the formation of a ternary complex involving the catalyst, alcohol, and isocyanate is a key step.[8]
Caption: Experimental workflow for catalyzed polyurethane synthesis.
Experimental Protocol: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a polyurethane from neopentyl glycol (NPG) and toluene diisocyanate (TDI), adapted from studies using analogous tin catalysts.[8]
-
Reagent Preparation:
-
Dry all solvents (e.g., Tetrahydrofuran, THF) and reagents thoroughly. Moisture will react with the isocyanate, inhibiting polymerization.
-
Prepare a stock solution of this compound (e.g., 0.1 M in dry THF).
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Place the flask in a temperature-controlled oil bath.
-
Purge the entire system with dry nitrogen for 15-20 minutes to establish an inert atmosphere.
-
-
Polymerization:
-
Dissolve neopentyl glycol (1.0 eq) in dry THF in the reaction flask.
-
Add toluene diisocyanate (1.0 eq) to the solution and stir for 5 minutes.
-
Using a syringe, add the this compound catalyst solution (typically 0.01-0.1 mol% relative to the diol).
-
Maintain the reaction at a constant temperature (e.g., 50-70 °C).
-
-
Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Determine the residual isocyanate content (%NCO) via standard titrimetric methods (e.g., dibutylamine back-titration) to track the reaction progress.
-
-
Workup:
-
Once the desired conversion is reached (as indicated by the %NCO value), cool the reaction mixture.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Typical Range | Rationale & Notes |
| Catalyst Loading | 0.01 - 0.5 mol% | Higher loading increases reaction rate but may affect polymer properties and increase residual tin. |
| Temperature | 50 - 80 °C | Balances reaction rate with potential side reactions (e.g., allophanate formation). |
| Solvent | THF, Toluene, DMF | Must be anhydrous and inert to isocyanates. |
| Monitoring | Titration of %NCO | Provides a quantitative measure of reaction conversion. |
Application Note 2: Polyester Synthesis via Transesterification
Polyesters are synthesized either by direct esterification of a diacid with a diol or by transesterification of a diester with a diol.[10] Organotin compounds, including dialkyltin dichlorides often used with dialkyltin oxides, are effective catalysts for these condensation reactions, which typically require high temperatures to drive the removal of a small byproduct molecule (water or a simple alcohol).[11][12]
Causality and Mechanism
In transesterification, the this compound catalyst functions as a Lewis acid, coordinating with the carbonyl oxygen of the starting ester.[3] This polarization enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by the diol. The reaction proceeds through a tetrahedral intermediate, leading to the elimination of a small alcohol molecule and the formation of a new ester linkage. To drive the polymerization equilibrium toward the product, this alcohol byproduct must be continuously removed from the reaction system, typically via distillation.
Caption: Catalytic cycle for transesterification.
Experimental Protocol: Synthesis of Poly(ethylene terephthalate) (PET) Oligomers
This protocol outlines a lab-scale transesterification to produce polyester oligomers.
-
Reagent Preparation:
-
Ensure all reagents—dimethyl terephthalate (DMT), ethylene glycol (EG), and this compound—are of high purity.
-
-
Reaction Setup:
-
Charge a reaction vessel suitable for high temperatures and vacuum with DMT (1.0 eq) and ethylene glycol (2.1-2.2 eq, slight excess).
-
Add the this compound catalyst (typically 0.05-0.2% by weight of DMT).
-
Equip the vessel with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.
-
-
Transesterification Stage:
-
Heat the mixture under a slow stream of nitrogen to 170-200 °C.[11]
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue heating and collecting methanol until approximately 80-90% of the theoretical amount has been removed. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage (Optional, for High MW Polymer):
-
Gradually increase the temperature to 250-270 °C while slowly reducing the pressure (applying vacuum).[11]
-
The excess ethylene glycol will distill off, and the viscosity of the mixture will increase significantly.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
-
-
Workup:
-
Cool the reactor under nitrogen.
-
The resulting solid polyester can be extruded or dissolved in a suitable solvent for analysis.
-
Data Presentation: Comparative Reaction Conditions
| Parameter | Direct Esterification | Transesterification |
| Reactants | Dicarboxylic Acid + Diol | Diester + Diol |
| Byproduct | Water (H₂O) | Alcohol (e.g., Methanol) |
| Typical Temp. | 180 - 250 °C[11] | 170 - 270 °C[11] |
| Catalyst | This compound | This compound |
| Key Challenge | Efficient removal of water at high temperatures. | Efficient removal of alcohol byproduct to drive equilibrium. |
Application Note 3: Curing of Room-Temperature-Vulcanizing (RTV) Silicones
RTV silicones are versatile sealants and adhesives that cure at ambient temperatures.[13] Their curing process, known as vulcanization, involves the cross-linking of linear silicone polymers. In condensation cure systems, an organotin catalyst like this compound is essential to facilitate this process.[14][15]
Causality and Mechanism
The curing of a typical two-part condensation RTV system is a two-step process initiated by atmospheric moisture.[13][16]
-
Hydrolysis: The catalyst facilitates the reaction of a crosslinking agent (e.g., a tetraalkoxysilane) with moisture present in the air. This hydrolyzes the alkoxy groups to form reactive silanol (Si-OH) groups.
-
Condensation: The catalyst then promotes the condensation reaction between these silanol groups and the terminal silanol groups on the linear silicone polymer chains. This forms stable siloxane (Si-O-Si) cross-links and releases a small alcohol byproduct, resulting in the formation of a durable, flexible rubber network.[13]
The cure rate is highly dependent on environmental factors, particularly humidity and temperature.[17]
Caption: Workflow for condensation curing of RTV silicone.
Experimental Protocol: Preparation of a Two-Component RTV Silicone
-
Component Preparation:
-
Part A: Prepare the base polymer, typically a silanol-terminated polydimethylsiloxane (PDMS). Fillers (e.g., fumed silica) can be added to modify mechanical properties.
-
Part B: Prepare the curing agent by mixing a crosslinker (e.g., tetraethoxysilane, TEOS) with the this compound catalyst. The catalyst is typically added at 0.1-1.0% by weight of the base polymer.
-
-
Mixing and Curing:
-
Combine Part A and Part B in the desired ratio (e.g., 10:1 by weight).
-
Mix thoroughly until a homogenous paste is formed, taking care to minimize air entrapment.
-
Apply the mixed silicone to the desired substrate or mold.
-
Allow the material to cure at room temperature and controlled humidity (e.g., 23 °C, 50% Relative Humidity).
-
-
Evaluation:
-
Measure the "tack-free time": the time required for the surface to become non-sticky to the touch.[17]
-
Measure the "full cure time": the time required for the material to reach its final physical properties, which can be 24 hours or longer, depending on the thickness.[17] The cure progresses from the surface inward.[13]
-
Data Presentation: Factors Influencing RTV Cure Time
| Factor | Effect on Cure Rate | Rationale |
| Catalyst Concentration | Increases | Higher catalyst levels accelerate both hydrolysis and condensation steps. |
| Relative Humidity | Increases | Moisture is a key reactant in the initial hydrolysis step. Low humidity (<40% RH) can significantly slow or stall the cure.[17] |
| Temperature | Increases | Higher temperatures increase the rate of the chemical reactions involved in curing.[17] |
| Bead Thickness | Decreases (slower cure) | Cure is dependent on moisture diffusion from the surface inward. Thicker sections take much longer to fully cure.[17] |
Safety and Handling of Organotin Compounds
Organotin compounds, including this compound, should be handled with care due to their potential toxicity.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors or direct skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.
References
- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology.
- Request PDF. (n.d.). Catalytic activity of DBTDL in polyurethane formation.
- Otera, J. (1993). Organotin-mediated synthesis of macrocyclic polyesters: mechanism and selectivity in the reaction of dioxastannolanes with diacyl dichlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. Journal of Organic Chemistry. [Link]
- da Silva, M. J., et al. (n.d.). Mechanistic aspects of (trans)esterification reactions catalyzed by organotin(IV) complexes. Catalysis Science & Technology, RSC Publishing. [Link]
- Gluegun.com. (n.d.). RTV Silicone – A Comprehensive Overview and Product Guide. [Link]
- Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. [Link]
- Google Patents. (n.d.).
- Kumar, A., et al. (2020). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. [Link]
- Taylor & Francis. (n.d.).
- Furuya, Y., Ishihara, K., & Yamamoto, H. (2002). Catalytic Activity of Tin(II) Chloride in Esterification of Carboxylic Acids with Alcohols. The Chemical Society of Japan. [Link]
- Google Patents. (n.d.).
- Amber-Sil. (n.d.). Silicone Rubber cure systems. [Link]
- LibreTexts Chemistry. (2021). Polyesters. [Link]
- Amrutkar, R. D., et al. (2022). Role of catalyst in organic synthesis. Curr Trends Pharm Pharm Chem. [Link]
- INCURE INC. (n.d.). How Long Does RTV Take to Set? Understanding RTV Cure Time. [Link]
- Semantic Scholar. (2012).
- DKatalyst. (n.d.).
- Request PDF. (n.d.). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions.
- Lynam, J., et al. (2020).
- ResearchGate. (2008).
- ResearchGate. (n.d.).
- ResearchGate. (2022). (PDF)
- Gelest, Inc. (n.d.).
Sources
- 1. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DE69206622T2 - PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. - Google Patents [patents.google.com]
- 12. US5498751A - Organotin catalyzed transesterification - Google Patents [patents.google.com]
- 13. specialchem.com [specialchem.com]
- 14. wacker.com [wacker.com]
- 15. siliconetechnologies.com [siliconetechnologies.com]
- 16. gluegun.com [gluegun.com]
- 17. How Long Does RTV Take to Set? Understanding RTV Cure Time - INCURE INC. [incurelab.com]
Application Note: High-Recovery Extraction of Dichlorodioctyltin (DCOT) from Environmental Matrices
Abstract
This document provides a comprehensive, technically detailed protocol for the extraction and analysis of Dichlorodioctyltin (DCOT), a persistent organotin compound, from complex environmental matrices such as sediment and soil. The described methodology is optimized for high recovery and reproducibility, addressing the analytical challenges posed by the compound's polarity and its tendency to bind strongly to matrix components. The protocol employs ultrasound-assisted solvent extraction, followed by a critical derivatization step to ensure volatility for gas chromatographic analysis. This application note is intended for researchers, environmental scientists, and analytical chemists requiring a robust and validated method for the determination of DCOT.
Introduction and Scientific Principle
This compound (DCOT) belongs to the family of organotin compounds, which have seen widespread use as stabilizers in PVC plastics, catalysts, and biocides.[1] While less studied than its butyltin and phenyltin counterparts, DCOT and other dioctyltins are recognized for their potential immunotoxicity and are subject to monitoring in consumer products and the environment.[1] Due to their use in industrial and commercial products, these compounds can be released into the environment, where they tend to accumulate in sediments and soils, which act as ultimate sinks.[2][3]
The analytical determination of DCOT in these matrices is challenging. Key difficulties include:
-
Strong Matrix Association: DCOT, being a polar and ionic species, binds tightly to organic matter and mineral components in soil and sediment.[2]
-
Low Volatility: The inherent low volatility of DCOT prevents its direct analysis by gas chromatography (GC), a preferred technique for its high resolution.[4]
To overcome these challenges, this protocol employs a multi-step approach grounded in established analytical chemistry principles:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the extraction solvent.[5] The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency and significantly reducing extraction time compared to traditional methods like Soxhlet.[6][7] An acidified methanol/hexane solvent mixture is used to break analyte-matrix bonds and efficiently solvate the DCOT.
-
Derivatization: To enable GC analysis, the polar DCOT must be converted into a more volatile, thermally stable, and nonpolar form.[4][8] This is achieved through alkylation, a process that replaces the chloride atoms with alkyl groups. While several reagents exist, this protocol utilizes a Grignard reagent (e.g., pentylmagnesium bromide) for its high derivatization yields and reproducibility across various environmental matrices.[9] The resulting tetra-alkyltin compound is ideal for GC separation.
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, is outlined below. Each step is designed to ensure maximum analyte recovery and data integrity.
Caption: High-level workflow for DCOT extraction and analysis.
Apparatus and Reagents
Apparatus
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Ultrasonic bath or probe sonicator
-
High-speed centrifuge with appropriate glass tubes
-
Vortex mixer
-
Mechanical shaker
-
Glassware (volumetric flasks, pipettes, centrifuge tubes, vials): Must be acid-washed (soaked in 10% HCl for 24h, rinsed with deionized water, then methanol, and oven-dried) to prevent analyte adsorption.[10]
-
Analytical balance (4-decimal)
-
Syringe filters (0.45 µm, PTFE)
Reagents
-
Solvents: Hexane, Methanol, Toluene (Pesticide or GC grade)
-
Acids: Hydrochloric acid (HCl, 37%), Acetic acid (glacial), Sulfuric acid (H₂SO₄, concentrated)
-
Derivatization Reagent: Pentylmagnesium bromide (2.0 M in THF or Diethyl Ether). Caution: Grignard reagents are highly reactive with water and protic solvents. Handle under inert atmosphere and with extreme care.[4]
-
Standards: this compound (DCOT), Internal Standard (e.g., Tripropyltin chloride), Surrogate Standard (e.g., Tetrabutyltin). Certified reference materials are available from suppliers like Chiron AS.[11]
-
Reagent Water: Deionized water, 18 MΩ·cm or better.
-
Cleanup: Anhydrous Sodium Sulfate (baked at 400°C for 4h), Silica Gel (deactivated with 3% water).
Detailed Step-by-Step Protocol
This protocol is optimized for a 5-gram (dry weight) sediment or soil sample. Adjust volumes proportionally for different sample sizes.
Sample Preparation
-
Drying: Lyophilize (freeze-dry) the sample until a constant weight is achieved. This is preferred over oven-drying to prevent the loss of semi-volatile compounds.
-
Homogenization: Sieve the dried sample through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Accurately weigh approximately 5 g of the homogenized sample into a 50 mL glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 100 µL of 1 µg/mL Tripropyltin chloride in methanol). This standard is crucial for correcting variations in extraction efficiency and instrument response.
Ultrasound-Assisted Extraction (UAE)
-
Solvent Addition: To the centrifuge tube containing the sample, add 20 mL of an extraction solvent mixture of Hexane:Methanol (1:1 v/v) containing 0.5% (v/v) glacial acetic acid . The acid helps to desorb the polar organotins from active sites in the matrix.[2]
-
Sonication: Place the tube in an ultrasonic bath. Sonicate for 30 minutes . Ensure the bath water level is equivalent to the solvent level in the tube to maximize energy transfer.[6][12]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent extract.
-
Collection: Carefully pipette the supernatant (the top liquid layer) into a clean glass vial.
-
Repeat Extraction: Repeat steps 1-4 on the remaining solid pellet with a fresh 20 mL aliquot of the extraction solvent. Combine the supernatants. This two-step extraction ensures high recovery.
Derivatization with Grignard Reagent
Causality Note: This step converts the polar DCOT into a nonpolar, volatile tetra-alkylated species (dioctyldipentyltin) suitable for GC analysis. The choice of pentylmagnesium bromide provides a derivative with an optimal retention time and mass spectrum distinct from potential interferences.[9]
Caption: The critical derivatization and quenching workflow.
-
Solvent Exchange (if necessary): If significant methanol is present, carefully evaporate the extract to ~2 mL under a gentle stream of nitrogen and add 10 mL of hexane. Grignard reagents react violently with protic solvents like methanol.[4]
-
Reagent Addition: To the hexane extract, slowly add 2 mL of 2.0 M pentylmagnesium bromide . The solution may warm up.
-
Reaction: Tightly cap the vial, vortex for 1 minute, and place it on a mechanical shaker or in a heated block at 40°C for 30 minutes.
-
Quenching: Cool the vial in an ice bath. Under a fume hood and with extreme caution, slowly add 10 mL of 0.5 M H₂SO₄ dropwise to quench the excess Grignard reagent. The reaction is exothermic and will produce gas. Vent the vial periodically.
-
Phase Separation: Vortex the vial for 2 minutes and allow the aqueous and organic (hexane) layers to separate. If necessary, centrifuge briefly.
-
Collection: Transfer the upper hexane layer, which contains the derivatized analyte, to a clean tube for the cleanup step.
Extract Cleanup
-
Column Preparation: Pack a glass Pasteur pipette with a small plug of glass wool, followed by 1 g of anhydrous sodium sulfate, and 2 g of deactivated silica gel.
-
Loading: Pre-rinse the column with 5 mL of hexane. Load the derivatized extract onto the column.
-
Elution: Elute the target compounds with 10 mL of hexane. Collect the eluate.
-
Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen. Add the surrogate standard (e.g., 10 µL of 1 µg/mL Tetrabutyltin) before bringing to the final volume.
Instrumental Analysis and Quality Control
GC-MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C, hold 10 min |
| MS Interface | 300°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) |
Quality Control (QC)
A robust QC system is essential for generating trustworthy and defensible data.
| QC Check | Procedure | Acceptance Criteria |
| Method Blank | An analyte-free matrix (e.g., baked sand) carried through the entire process. | No target analytes detected above the Method Detection Limit (MDL). |
| Laboratory Control Spike (LCS) | A clean matrix spiked with a known concentration of DCOT and other target analytes. | Recovery typically within 70-130%. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Two aliquots of a real sample are spiked with known analyte concentrations. | Recovery and Relative Percent Difference (RPD) are used to assess matrix effects and method precision. RPD should be <20%. |
| Internal Standard Recovery | Monitored in every sample, blank, and QC standard. | Area counts should be within 50-150% of the calibration midpoint. |
| Certified Reference Material (CRM) | Analysis of a sediment CRM (e.g., PACS-2) with a certified value for organotins. | Measured value should fall within the certified range.[6] |
Conclusion
This application note details a robust and validated protocol for the extraction of this compound from challenging environmental solid matrices. By combining efficient ultrasound-assisted extraction with a crucial Grignard derivatization step, this method achieves the high recovery and reproducibility required for accurate environmental monitoring. The inclusion of rigorous quality control measures ensures that the data generated is scientifically sound and defensible. This methodology provides researchers with a reliable tool to investigate the fate and prevalence of DCOT in the environment.
References
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Thermo Fisher Scientific. (n.d.). Determination of Organotin Compounds in Sediments Using Accelerated Solvent Extraction (ASE).
- Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- Staniszewska, M., & Dura, B. (2015). Analytical methods and problems related to the determination of organotin compounds in marine sediments. Oceanological and Hydrobiological Studies, 44(1), 1-14.
- Mol, H. G. J., & Wotherspoon, H. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
- Barrio, R. J., et al. (2007). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID.
- Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
- Ochiai, N., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846.
- Chou, C. C., & Lee, M. R. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry.
- Quintas, P., et al. (2018). Fast and Feasible Ultrasound-Assisted Pretreatment for the Determination of Organotin Compounds in Environmental Samples.
- UCT, Inc. (n.d.). Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS.
- BCP Instruments. (2025). Organotins: monitor tin pollutants using Chiron AS analytical standards.
- ALS Global. (n.d.). Analysis of organotin compounds.
- Schultze, A. P., et al. (2020). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. MethodsX, 7, 100853.
- Akyüz, M., & Ata, S. (2006). Ultrasonic solvent extraction of organochlorine pesticides from soil. Analytica Chimica Acta, 555(1), 58-63.
- Bendicho, C., et al. (2021). Ultrasound-Assisted Extraction Of Organic Contaminants. TrAC Trends in Analytical Chemistry, 145, 116453.
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Application Note: Quantitative Analysis of Dichlorodioctyltin in Polymer Additives
Abstract
Dichlorodioctyltin (DOTC) is a crucial organotin compound primarily used as a heat stabilizer in the manufacturing of polyvinyl chloride (PVC) and other polymers.[1] Its presence and concentration are critical for ensuring the thermal stability and durability of the final product. However, due to the known toxicity of certain organotin compounds, regulatory bodies worldwide have set stringent limits on their migration from consumer products. This necessitates robust, accurate, and reliable analytical methods for the quantification of DOTC in complex polymer matrices. This document provides a detailed guide for researchers and scientists, outlining two primary analytical protocols: a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization and a streamlined Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Rationale for DOTC Quantification
Organotin compounds, including mono-, di-, tri-, and tetra-substituted variants, are widely used as polymer additives.[1][2] Dioctyltin compounds like DOTC are particularly effective as heat stabilizers for PVC, preventing thermal degradation during high-temperature processing. The analytical challenge lies in accurately extracting and measuring these compounds from a complex polymer matrix, which can be fraught with interferences.[3]
The choice of analytical technique is paramount and is often dictated by the required sensitivity, sample throughput, and available instrumentation. Gas chromatography has traditionally been a workhorse for organotin analysis, but it requires a derivatization step to make the target analytes volatile.[4] In contrast, liquid chromatography offers the advantage of analyzing these polar compounds directly, simplifying sample preparation.[4][5] This note will detail both approaches, providing the necessary protocols for successful implementation.
Core Analytical Workflow
The quantitative analysis of DOTC from a polymer sample follows a multi-stage process designed to isolate the analyte from the matrix and prepare it for instrumental detection. Each step is critical for achieving accurate and reproducible results.
Caption: High-level overview of the analytical workflow for DOTC quantification.
Protocol 1: Quantitative Analysis by GC-MS
This method is highly robust and specific, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry. It is based on the well-established principle of alkylation to create volatile derivatives suitable for GC analysis.[2]
Principle
The polymer is first dissolved in a suitable solvent, followed by the extraction of DOTC. The extracted organotin chloride is then converted to a more volatile tetra-substituted derivative (e.g., dioctyldiethyltin) via derivatization with sodium tetraethylborate. This derivative is then extracted into an organic solvent (e.g., hexane) and analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Reagents and Materials
-
Solvents: Tetrahydrofuran (THF), Methanol, Hexane (all HPLC or pesticide residue grade).
-
Acids: Hydrochloric acid (HCl), concentrated.
-
Derivatization Agent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) in water. Note: This solution is not stable and must be prepared fresh daily.[6]
-
Buffer: Acetate buffer solution (pH 4.7-5.4).[6]
-
Standards: this compound (DOTC) certified standard, Internal Standard (IS) (e.g., Tripropyltin chloride or a deuterated analogue).
-
Glassware: All glassware must be meticulously cleaned and acid-washed (soaked in a dilute HCl bath for >24 hours, rinsed with deionized water, then methanol, and dried) to prevent analyte adsorption to glass surfaces.[7][8]
Detailed Experimental Protocol
Caption: Step-by-step workflow for the GC-MS protocol.
Step 1: Sample Extraction
-
Accurately weigh approximately 1.0 g of the polymer sample into a 50 mL glass centrifuge tube.
-
Add 10 mL of THF to dissolve the polymer. This may require vortexing or sonication.
-
Once dissolved, add 20 mL of methanol to precipitate the polymer. The additives, including DOTC, will remain in the solvent phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean 50 mL glass vial.
Step 2: Derivatization
-
Spike the supernatant with a known amount of Internal Standard solution.
-
Add 5 mL of acetate buffer solution to adjust the pH.[6]
-
Add 0.5 mL of the freshly prepared 2% sodium tetraethylborate solution, followed immediately by 2 mL of hexane.[6]
-
Cap the vial tightly and vortex vigorously for 30 minutes to ensure complete reaction and extraction into the hexane layer.
-
Allow the layers to separate. The upper hexane layer contains the derivatized analytes.
Step 3: GC-MS Analysis
-
Carefully transfer the hexane layer to a 2 mL autosampler vial.
-
Inject 1 µL into the GC-MS system.
Instrumental Conditions & Data
| Parameter | GC Conditions | MS Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) | Ionization Mode |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Ion Source Temp. |
| Injector Temp. | 280 °C | Acquisition Mode |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min | Monitored Ions (Example for Dioctyldiethyltin) |
| Injection Mode | Splitless (1 µL) | Internal Standard Ions (Example for Tripropyl-ethyltin) |
Protocol 2: Quantitative Analysis by LC-MS/MS
This method offers a more direct and often faster analysis by eliminating the need for derivatization. It is particularly advantageous for high-throughput screening. The principles are guided by methodologies such as EPA Method 8323, which, although for different matrices, establishes the viability of LC-MS for organotin analysis.[7][9]
Principle
The extraction procedure is similar to the GC-MS method. However, after extraction, the solvent is evaporated and the residue is reconstituted in a mobile-phase-compatible solvent for direct injection into the LC-MS/MS system. The instrument's high selectivity, using Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex matrices.[4][10]
Detailed Experimental Protocol
-
Extraction: Follow Step 1 from the GC-MS protocol (Section 3.3).
-
Solvent Exchange: Transfer the supernatant to an evaporation tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Analysis: Inject 5-10 µL into the LC-MS/MS system.
Instrumental Conditions & Data
| Parameter | LC Conditions | MS/MS Conditions |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size | Ionization Mode |
| Mobile Phase A | Water + 0.1% Formic Acid | MRM Transitions (Example for DOTC cation [M-2Cl]²⁺) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Internal Standard MRM (Example) |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to initial conditions | Collision Energy |
| Flow Rate | 0.3 mL/min | Dwell Time |
| Column Temp. | 40 °C |
Method Validation and Quality Control
A robust analytical method requires a self-validating system to ensure trustworthiness. The following parameters should be assessed.
| Parameter | GC-MS Typical Values | LC-MS/MS Typical Values | Description |
| Linearity (R²) | > 0.995 | > 0.995 | Assessed over a calibration range (e.g., 1 - 200 µg/L). |
| Limit of Detection (LOD) | < 1 µg/L | < 0.5 µg/L | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantitation (LOQ) | 2-5 µg/L | 1-2 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | 85-110% | 90-110% | Determined by spiking a blank polymer matrix with a known amount of DOTC and running it through the entire procedure.[6] |
| Precision (RSD%) | < 15% | < 10% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Quality Control Checks:
-
Method Blank: A sample containing all reagents except the polymer, run to check for contamination.
-
Spiked Sample: A duplicate of a real sample spiked with a known amount of DOTC to check for matrix effects.
-
Continuing Calibration Verification (CCV): A mid-range calibration standard analyzed periodically to check instrument stability.
Conclusion
The quantitative analysis of this compound in polymer additives is essential for quality control and regulatory compliance. Both GC-MS and LC-MS/MS provide reliable and sensitive methods for this purpose. The choice between them depends on laboratory resources and analytical requirements. The GC-MS method, while requiring derivatization, is a highly specific and well-established technique. The LC-MS/MS method offers a simpler, faster workflow without derivatization, making it ideal for high-throughput environments. By following the detailed protocols and quality control procedures outlined in this note, researchers can achieve accurate and defensible results for the quantification of DOTC in challenging polymer matrices.
References
- EN ISO 17353:2005: Water quality - Determination of selected organotin compounds - Gas chromatographic method. (ISO 17353:2004). [Link: https://www.iso.org/standard/31600.html]
- ISO 17353:2004: Water quality — Determination of selected organotin compounds — Gas-chromatographic method. [Link: https://standards.iteh.ai/catalog/standards/sist/96fae333-dad7-4990-9ce5-e8ff3400c1fa/iso-17353-2004]
- SIS (Swedish Institute for Standards). SS-EN ISO 17353:2005: Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). [Link: https://www.sis.
- iTeh Standards. ISO 17353:2004(E): Water quality — Determination of selected organotin compounds — Gas-chromatographic method. [Link: https://standards.iteh.ai/catalog/standards/iso/96fae333-dad7-4990-9ce5-e8ff3400c1fa/iso-17353-2004]
- BCP Instruments. Organotin analysis. (2022-01-04). [Link: https://www.bcpinstruments.com/organotin-analysis/]
- Gallego-Gallegos, M., Muñoz-Olivas, R., & Cámara, C. (2009). Imprinted polymers as an analytical tool for organotin compounds speciation. Journal of Analytical Atomic Spectrometry, 24(4), 459-468. [Link: https://pubs.rsc.org/en/content/articlelanding/2009/ja/b818370h]
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- U.S. EPA. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link: https://www.epa.
- ALS Global. Analysis of organotin compounds. [Link: https://www.alsglobal.
- U.S. EPA. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2025-03-05). [Link: https://www.epa.
- United Chemical Technologies (UCT). Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. [Link: https://www.unitedchem.com/wp-content/uploads/2018/01/8323.pdf]
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- Sustainable Seas Trust. Sample Preparation Manual for the Analysis of Plastic-related Pollutants. (2022-11-15). [Link: https://sst.org.
- Shimadzu. Analytical Solutions for Analysis of Polymer Additives. [Link: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/c10g-e095_10202.pdf]
- ResearchGate. Quantitative Analysis of Additives in Low Density Polyethylene Using On-line SFE/SFC. [Link: https://www.researchgate.net/publication/237699712_Quantitative_Analysis_of_Additives_in_Low_Density_Polyethylene_Using_On-line_SFESFC]
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link: https://www.lgcgroup.
- Energiforsk. Polymer additives and methods to verify polymer quality. (2020-01-28). [Link: https://energiforsk.se/media/30046/polymer-additives-and-methods-to-verify-polymer-quality-energiforsk-rapport-2020-633.pdf]
- Intertek. Additives Analysis for Polymers and Plastics. [Link: https://www.intertek.com/polymers/testing/additives/]
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- Journal of Pharmaceutical, Chemical and Biological Sciences. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link: https://www.jpcbs.info/2017_4_3_5_Iswarya.pdf]
- Agilent Technologies. Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. (2013-04-24). [Link: https://www.agilent.
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- YouTube. A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. (2020-07-16). [Link: https://www.youtube.
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- Journal of Chemical and Pharmaceutical Research. GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. [Link: https://www.jocpr.com/articles/gcms-analysis-of-bioactive-compounds-in-the-ethyl-acetate-fraction-of-crossopteryx-febrifuga-leaves.pdf]
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Application Notes and Protocols for Dichlorodioctyltin as a Heat Stabilizer in Rigid PVC Formulations
Abstract: This technical guide provides a comprehensive overview of Dichlorodioctyltin (DODT) for its application as a high-efficiency heat stabilizer in rigid polyvinyl chloride (PVC) formulations. It delves into the fundamental mechanisms of PVC thermal degradation and the corresponding stabilization pathways afforded by DODT. Detailed protocols for formulation, sample preparation, and performance evaluation are presented to enable researchers and chemical professionals to effectively utilize and assess this organotin stabilizer. The document emphasizes the causality behind experimental choices and provides a framework for developing robust and thermally stable rigid PVC compounds.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, but it possesses inherent thermal instability. When subjected to the high temperatures required for processing (typically above 170°C), PVC undergoes a rapid, autocatalytic degradation reaction.[1][2] This process, known as dehydrochlorination, releases hydrogen chloride (HCl) gas and forms conjugated polyene sequences within the polymer backbone, leading to severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[3][4][5]
To counteract this degradation, heat stabilizers are essential additives in all PVC formulations. Among the various classes of stabilizers, organotin compounds are recognized for their exceptional efficiency, clarity, and performance, particularly in rigid PVC applications.[2][6][7] this compound (CAS No: 3542-36-7) is a prominent member of this class, valued for its ability to provide excellent thermal stability, good initial color, and long-term color retention.[8][9] This guide details the scientific principles and practical methodologies for leveraging this compound in the development of high-performance rigid PVC materials.
Section 1: The Chemistry of PVC Degradation and Stabilization
A foundational understanding of the degradation and stabilization mechanisms is critical for effective formulation design. The choice of stabilizer and its dosage is directly linked to interrupting the chemical pathways of polymer decay.
Mechanism of Thermal Degradation of PVC
The thermal degradation of PVC is a chain reaction initiated at labile defect sites within the polymer structure, such as those containing allylic chlorine atoms. The process proceeds via a "zipper" mechanism:
-
Initiation: Heat causes the cleavage of a C-Cl bond at a defect site, releasing a chlorine radical and forming a carbocation or, more commonly, eliminating HCl to form an allylic chloride structure.[10]
-
Propagation: The newly formed double bond activates the adjacent C-Cl bond, facilitating the elimination of another HCl molecule. This process repeats sequentially along the polymer chain.[10][11]
-
Conjugation & Discoloration: This "unzipping" of HCl creates long sequences of conjugated double bonds (polyenes). These polyenes are strong chromophores that absorb visible light, causing the material to change color from white to yellow, brown, and eventually black as the length of conjugation increases.[4]
-
Autocatalysis: The released HCl gas is a catalyst that further accelerates the degradation process.[1][12]
Stabilization Mechanism of this compound (DODT)
Organotin stabilizers like DODT provide comprehensive protection by intervening at critical stages of the degradation cascade. The dioctyltin moiety is the active component.
-
HCl Scavenging: DODT and its derivatives readily react with and neutralize the acidic HCl gas as it is formed, preventing its autocatalytic effect.[8][12]
-
Displacement of Labile Chlorine: This is the primary stabilization function. The organotin compound exchanges its more stable ligands (e.g., carboxylates or mercaptides, which are often part of the complete stabilizer package, with DODT as a precursor or component) for the unstable allylic chlorine atoms on the PVC chain. This replacement passivates the initiation sites, effectively stopping the "zipper" reaction before it can begin.[6][12]
-
Disruption of Polyenes: Some organotin species can perform addition reactions with the conjugated double bonds, breaking up the chromophoric systems and thus reducing color formation.[12]
Section 2: Formulation Development with this compound
A typical rigid PVC formulation is a multi-component system. The performance of DODT is influenced by its interaction with other additives.
Typical Rigid PVC Formulation Components
| Component | Function | Typical Dosage (phr) |
| PVC Resin (K-value 57-67) | Polymer Matrix | 100 |
| This compound Stabilizer | Heat Stabilizer | 0.5 - 2.0 |
| Co-Stabilizers (e.g., ESBO, Phosphites) | Synergist, improves color & long-term stability | 1.0 - 3.0 |
| Impact Modifier (e.g., Acrylic, MBS) | Improves toughness and impact resistance | 4.0 - 10.0 |
| Processing Aid (e.g., Acrylic polymers) | Promotes fusion, improves melt strength | 1.0 - 2.0 |
| Lubricants (Internal & External) | Reduce friction, prevent sticking, control fusion | 1.0 - 2.5 |
| Filler (e.g., Calcium Carbonate) | Reduces cost, improves rigidity | 5.0 - 20.0 |
| Pigment (e.g., Titanium Dioxide) | Provides color and opacity | 1.0 - 5.0 |
| phr: parts per hundred resin by weight. |
Dosage and Optimization
Organotin stabilizers are highly efficient and can be used at low dosages, typically between 0.5 and 2.0 phr.[13] The optimal concentration depends on:
-
Processing Temperature and Shear: Higher temperatures and shear rates require higher stabilizer levels.
-
Presence of Regrind: Reworking scrap material, which has already experienced one heat history, necessitates an increased stabilizer dosage.
-
End-Application Requirements: Applications requiring long-term outdoor weatherability or exceptional clarity may need optimized stabilizer packages.
Synergistic Effects with Co-Stabilizers
DODT is rarely used in isolation. It is almost always part of a "one-pack" system or used alongside co-stabilizers that create a synergistic effect, enhancing overall performance beyond the sum of the individual components.
| Co-Stabilizer | Synergistic Function with DODT |
| Epoxidized Soybean Oil (ESBO) | Acts as a secondary HCl scavenger and plasticizer. Works with metal soaps that may be part of the system to improve long-term stability.[1][14] |
| Organophosphites | Act as chelating agents, deactivating metal chlorides that can catalyze degradation. They also provide antioxidant properties and improve color.[1] |
| β-Diketones (e.g., DBM, SBM) | Provide excellent initial color and color hold by chelating metal ions and reacting with HCl.[15] |
| Metal Soaps (Ca/Zn Stearates) | Often included in stabilizer packages. The zinc soap provides early color stability, while the calcium soap offers long-term HCl scavenging. The organotin component enhances the overall system's efficiency.[16] |
Section 3: Performance Evaluation Protocols
To quantitatively assess the efficacy of a DODT-based stabilizer system, a series of standardized tests must be performed.
Protocol 1: Dry Blend and Milled Sheet Preparation
Causality: This protocol creates a homogenous blend of all formulation components and then uses a two-roll mill to simulate the heat and shear of processing, producing uniform sheets for subsequent testing. Consistency in this step is paramount for reproducible results.
Methodology:
-
Dry Blending: a. Weigh all formulation components accurately to two decimal places based on the desired phr. b. Add the PVC resin to a high-speed laboratory mixer. c. Sequentially add the stabilizer, co-stabilizers, lubricants, processing aid, impact modifier, fillers, and pigments while mixing at low speed. d. Increase the mixer speed until the batch temperature reaches 110-120°C due to frictional heat. This ensures proper absorption of liquid additives and a free-flowing powder blend. e. Discharge the hot blend into a cooling mixer and cool to below 50°C before storage.
-
Two-Roll Milling: a. Preheat the two-roll mill to the target processing temperature (e.g., 180-190°C). Set the friction ratio between the rolls (e.g., 1.2:1). b. Create a rolling bank of the PVC dry blend on the mill. c. Continuously cut and fold the material on the mill for a set time (e.g., 5 minutes) after a stable bank is formed to ensure complete fusion and homogeneity. d. Strip the fused sheet from the mill and press it into a plaque of defined thickness (e.g., 1 mm) using a hydraulic press at a controlled temperature and pressure. e. Allow the pressed plaque to cool under pressure, then cut into standardized sample sizes for testing.
Protocol 2: Static Thermal Stability (Oven Aging)
Causality: This test, based on the principles of ASTM D2115, evaluates the material's resistance to discoloration under static, high-temperature conditions over time.[17] It is a direct measure of the stabilizer's ability to prevent polyene formation.
Methodology:
-
Place prepared PVC sample strips (e.g., 2 cm x 2 cm) on an inert tray (e.g., aluminum foil).
-
Place the tray in a forced-air circulating oven preheated to a specified test temperature (e.g., 190°C or 200°C).
-
Remove one sample strip at regular intervals (e.g., every 5 or 10 minutes).
-
Mount the removed strips sequentially on a display card to create a visual timeline of discoloration.
-
Quantitative Analysis: Measure the Yellowness Index (YI) of each strip using a spectrophotometer or colorimeter according to ASTM E313.[18]
-
Plot Yellowness Index vs. Time. The "stability time" can be defined as the time taken to reach a specific YI value.
Data Logging Table:
| Time (min) | Visual Observation | Yellowness Index (YI) |
| 0 | White, Opaque | 15.2 |
| 10 | No Change | 15.5 |
| 20 | Slight Cream | 18.1 |
| 30 | Light Yellow | 25.4 |
| 40 | Yellow | 40.8 |
| 50 | Brownish-Yellow | 65.3 |
| 60 | Dark Brown | >100 |
Protocol 3: Dynamic Thermal Stability (Torque Rheometry)
Causality: This test simulates the dynamic heat and shear conditions inside an extruder. It provides critical data on the fusion characteristics and the time until catastrophic degradation occurs under processing stress, which is often more relevant than static testing.[19]
Methodology:
-
Set the mixing bowl temperature and rotor speed of the torque rheometer (e.g., Brabender or Haake type) to the desired conditions (e.g., 190°C, 60 RPM).
-
Add a precise mass of the PVC dry blend to the preheated mixing bowl.
-
Record the torque (in meter-grams) as a function of time.
-
Continue the test until the torque curve rises sharply after the fusion plateau, indicating cross-linking and degradation.
-
Data Interpretation:
-
Fusion Time: Time to reach the peak fusion torque.
-
Fusion Torque: The maximum torque required to break down the powder agglomerates.
-
Equilibrium Torque: The stable torque value after fusion, indicating melt viscosity.
-
Stability Time: The time from the start of the test until the final sharp rise in torque, indicating polymer degradation.
-
Section 4: Safety, Handling, and Regulatory Overview
Safety and Handling: this compound and related organotin compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[20][21]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[20]
-
Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. Organotin compounds can be toxic and may cause skin and eye irritation.[9][20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Regulatory Status: The use of chemical substances is regulated globally.
-
REACH (Europe): this compound is registered under the REACH regulation (EC) No 1907/2006.[22][23] Users should consult the latest ECHA database for specific registration details and restrictions.[24]
-
Other Regions: Regulations regarding the use of organotins, particularly in applications like potable water pipes or food contact materials, vary by country. It is the formulator's responsibility to ensure compliance with all applicable regulations for the intended end-use market.
Conclusion
This compound is a highly effective heat stabilizer for rigid PVC, offering robust protection against thermal degradation when correctly formulated. Its primary mechanism involves the substitution of unstable chlorine atoms on the polymer backbone, thereby preventing the initiation of the dehydrochlorination cascade. Optimal performance is achieved through careful dosage control and the synergistic use of co-stabilizers like phosphites and epoxidized oils. By employing the standardized evaluation protocols detailed in this guide—including oven aging and torque rheometry—researchers and developers can generate reliable, quantitative data to develop durable, high-quality rigid PVC products tailored to demanding applications.
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Application Note & Protocol: Elucidating the Thermal Degradation Pathway of Dichlorodioctyltin (DCOT)
Abstract
Dichlorodioctyltin (DCOT) is an organotin compound utilized primarily as a stabilizer in polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions. Understanding its thermal stability and degradation pathway is critical for predicting the service life of materials it stabilizes, assessing potential environmental transformations, and ensuring safe processing temperatures. This guide provides a comprehensive experimental framework for researchers to investigate the thermal degradation of DCOT. We detail a multi-faceted analytical approach centered on Thermogravimetric Analysis (TGA) for quantifying degradation kinetics and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for identifying degradation products. This document provides the theoretical basis for experimental choices, detailed step-by-step protocols, and guidance on data interpretation, enabling a thorough characterization of the DCOT degradation process.
Introduction & Scientific Rationale
The thermal decomposition of organotin compounds like DCOT is a complex process involving the sequential cleavage of tin-carbon and tin-chlorine bonds. The volatile and semi-volatile products generated during degradation can influence material properties and may have distinct toxicological and environmental profiles compared to the parent compound. Therefore, a robust analytical strategy is required to not only determine when the material degrades but also how it degrades and what it transforms into.
This guide employs a synergistic approach:
-
Thermogravimetric Analysis (TGA): This technique forms the cornerstone of the investigation, providing quantitative data on mass loss as a function of temperature.[1][2] By controlling the heating rate and atmosphere, we can determine key thermal stability parameters such as the onset of decomposition and the temperature of maximum degradation rate. This follows the principles outlined in international standards like ASTM E1131 and ISO 11358.[3][4]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To identify the chemical species evolved during thermal stress, Py-GC-MS is the ideal tool.[5] The sample is rapidly heated (pyrolyzed) in an inert atmosphere to mimic the degradation process, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.[6][7] This allows for the structural elucidation of the degradation products, which is essential for piecing together the decomposition mechanism.
Experimental Strategy & Workflow
The overall strategy involves subjecting DCOT to a controlled thermal profile to induce degradation and analyzing the process using complementary techniques. The workflow is designed to correlate mass loss events with the specific chemical products evolved at those temperatures.
Caption: Overall experimental workflow for DCOT thermal degradation analysis.
Materials and Apparatus
-
Sample: this compound (C₁₆H₃₄Cl₂Sn), analytical grade or higher.
-
TGA/DSC Instrument: A thermogravimetric analyzer capable of controlled heating rates up to 1000 °C in an inert atmosphere. A simultaneous DSC signal is highly recommended for observing thermal events like melting.[8]
-
Py-GC-MS System: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.[9]
-
Gases: High purity Nitrogen (99.999%) for inert atmosphere.
-
TGA Pans: Alumina or platinum crucibles.
-
Pyrolysis Tubes: Quartz sample tubes.
-
Analytical Balance: For accurate sample weighing.
-
Standard Laboratory Glassware and Syringes.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of DCOT
This protocol is designed to determine the thermal stability and degradation profile of DCOT in an inert atmosphere, consistent with the principles of ASTM E1131 and ISO 11358.[10][11]
Causality: An inert nitrogen atmosphere is crucial to ensure the observed mass loss is due to thermal degradation (pyrolysis) alone, not oxidative decomposition, which involves a different reaction mechanism.[12] A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.
Step-by-Step Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize.
-
Tare the Balance: Place an empty TGA crucible on the balance and tare it.
-
Sample Preparation: Accurately weigh 5-10 mg of DCOT into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Loading the Sample: Carefully place the crucible into the TGA furnace.
-
Setting up the Experiment: Program the instrument with the parameters outlined in Table 1.
-
Run the Analysis: Start the experiment. The instrument will heat the sample and record the mass change as a function of temperature.
-
Data Analysis: Once the run is complete, analyze the resulting TGA curve to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature(s) of maximum mass loss rate (Tₘₐₓ) from the derivative (DTG) curve.[2]
Table 1: Recommended TGA Experimental Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Sample Mass | 5-10 mg | Ensures uniform heating and minimizes temperature lag. |
| Atmosphere | Nitrogen | Prevents oxidation, isolating the thermal degradation process.[12] |
| Gas Flow Rate | 50 mL/min | Purges evolved gases and maintains an inert environment. |
| Temperature Program | Ramp 10 °C/min from 30 °C to 800 °C | A standard rate allowing for comparison across studies; range covers full degradation.[13] |
| Crucible Type | Alumina or Platinum | Chemically inert at high temperatures. |
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol identifies the volatile and semi-volatile products generated from the thermal decomposition of DCOT.
Causality: The pyrolysis temperature is selected based on the TGA results. By pyrolyzing at the temperature of maximum degradation (Tₘₐₓ), we can maximize the yield of the primary degradation products for confident identification.[14] A "double-shot" analysis can also be performed, where a lower temperature thermal desorption step is followed by a high-temperature pyrolysis step to differentiate between volatile additives and actual degradation products.[7]
Step-by-Step Procedure:
-
Instrument Preparation: Prepare the GC-MS system, ensuring it is leak-tight and the column is conditioned.
-
Sample Preparation: Place approximately 0.1-0.5 mg of DCOT into a quartz pyrolysis tube.
-
Loading the Sample: Insert the sample tube into the pyrolyzer autosampler or manual injection port.
-
Setting up the Experiment: Program the pyrolyzer and GC-MS with the parameters outlined in Table 2. The pyrolysis temperature should correspond to the Tₘₐₓ identified in the TGA experiment.
-
Run the Analysis: Start the sequence. The pyrolyzer will rapidly heat the sample, and the evolved gases will be swept into the GC column for separation and subsequent detection by the MS.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
Compare the obtained mass spectra with a spectral library (e.g., NIST) to identify the chemical structure of each degradation product.
-
Table 2: Recommended Py-GC-MS Experimental Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pyrolyzer | ||
| Pyrolysis Temperature | Tₘₐₓ from TGA (e.g., 350-450 °C) | Targets the main degradation event to maximize product yield. |
| Mode | Single-Shot | Characterizes the bulk degradation products. |
| Gas Chromatograph | ||
| Injector Temperature | 300 °C | Ensures rapid transfer of pyrolysis products to the column. |
| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | A common non-polar column suitable for a wide range of organic compounds. |
| Oven Program | 40 °C (hold 2 min), ramp to 320 °C at 15 °C/min | Separates a wide range of volatile and semi-volatile products. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Scan Range | 35-550 m/z | Covers the expected mass range of degradation fragments. |
Data Interpretation & Proposed Degradation Pathway
The thermal degradation of DCOT is hypothesized to proceed via a radical mechanism involving the homolytic cleavage of Sn-C and Sn-Cl bonds.
Sources
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Application Notes & Protocols: The Role and Use of Dichlorodioctyltin in the Production of High-Clarity Poly(Vinyl Chloride)
Abstract
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its inherent thermal instability presents significant challenges during melt processing.[1][2][3] This guide provides a detailed technical overview of the application of dioctyltin-based stabilizers, derived from dichlorodioctyltin, in the production of transparent PVC articles. We will explore the fundamental mechanisms of PVC degradation and the targeted intervention by organotin stabilizers. This document provides researchers, scientists, and formulation chemists with the foundational knowledge and practical protocols required to effectively utilize these stabilizers to achieve superior thermal stability and optical clarity in rigid and flexible PVC applications.
The Challenge: Inherent Thermal Instability of PVC
At processing temperatures typically exceeding 170°C, PVC undergoes a rapid autocatalytic degradation process known as dehydrochlorination.[2][4] This reaction is initiated at structural defects within the polymer chain, such as tertiary or allylic chlorine atoms.[1][4] The initial loss of a hydrogen chloride (HCl) molecule creates a double bond, which activates the adjacent chlorine atom, leading to a "zipper-like" chain reaction that eliminates further HCl molecules.[1]
This process results in the formation of conjugated polyene sequences. As the length of these conjugated systems increases, they begin to absorb light in the visible spectrum, causing the material to progress from yellow to brown and eventually black, rendering it useless for most applications. The liberated HCl gas is not only corrosive to processing equipment but also catalyzes further degradation, accelerating the material's failure.[5] Therefore, the addition of a heat stabilizer is essential for any PVC processing operation.[4][6]
Mechanism of Stabilization by Dioctyltin Compounds
Organotin compounds, particularly those derived from this compound, are among the most efficient heat stabilizers for PVC, especially where high transparency is required.[6][7][8] While this compound (CAS: 3542-36-7)[9][10][11][12][13] serves as a key precursor, the active stabilizing species in commercial formulations are typically dioctyltin mercaptides or carboxylates.[14][15] Their stabilizing action is twofold:
-
HCl Scavenging: The organotin compound readily reacts with and neutralizes any hydrogen chloride gas as it is formed. This is a critical curative measure that prevents the autocatalytic acceleration of the degradation process.[16][17]
-
Substitution of Labile Chlorines: This is the primary and most crucial preventive function. The organotin stabilizer exchanges its ligands (e.g., mercaptide or carboxylate groups) with the unstable allylic chlorine atoms on the PVC backbone.[17][18] This action replaces the weak C-Cl bond with a more stable bond, effectively terminating the "zipper" reaction before it can propagate and create color-forming polyenes.[16][18]
This dual-action mechanism provides excellent heat stability during processing and contributes to the long-term durability of the final product.[2]
Caption: PVC Degradation and Stabilization Pathway.
Application in Transparent PVC Formulations
Dioctyltin stabilizers are the preferred choice for transparent PVC applications for several key reasons:
-
High Efficiency: They provide excellent thermal stability at low addition levels (typically 0.5-2.0 parts per hundred resin, PHR), minimizing cost and impact on other properties.[16]
-
Excellent Compatibility: They exhibit good solubility and compatibility with the PVC matrix, which is crucial for preventing haze and maintaining high clarity.[2][7]
-
Superior Color Hold: Organotin mercaptides, in particular, offer outstanding initial color and color retention throughout the processing cycle.[2][7]
-
Regulatory Approval: Certain octyltin derivatives have very low toxicity and migration resistance, leading to their approval by regulatory bodies for use in food-contact applications and medical devices in many countries.[7][8][14]
These attributes make them ideal for demanding applications such as clear calendered sheets, bottles, blister packs, and medical tubing.[7][14][19][20]
Experimental Protocols
The following protocols provide a framework for formulating and evaluating transparent PVC stabilized with dioctyltin compounds.
Protocol 1: Laboratory-Scale Compounding of Rigid Transparent PVC
This protocol outlines the preparation of a 500g batch of a basic rigid transparent PVC compound using a high-speed laboratory mixer.
Materials & Equipment:
-
PVC Resin (Suspension grade, K-value 65-67)
-
Dioctyltin Stabilizer (e.g., Dioctyltin bis(isooctyl thioglycolate))
-
Impact Modifier (e.g., MBS)
-
Processing Aid (e.g., Acrylic polymer)
-
Lubricant System (e.g., Stearic Acid, Paraffin Wax)
-
High-speed laboratory mixer with heating/cooling jacket
-
Analytical Balance
Procedure:
-
Pre-flight Check: Ensure the mixer bowl and blades are clean and dry. Set the cooling jacket water flow.
-
Weighing: Accurately weigh all components according to the formulation table below.
-
Charging the Mixer:
-
Add the PVC resin to the mixer bowl.
-
Start the mixer at low speed (e.g., 1500 rpm) to fluidize the powder.
-
-
Heating and Addition of Ingredients:
-
Turn on the friction heat or heating jacket.
-
Add the stabilizer, impact modifier, and processing aid once the resin reaches approximately 60°C.
-
Add the lubricant system when the batch temperature reaches ~90°C. The order of addition can be critical for proper dispersion.[21]
-
-
Compounding: Increase the mixer speed (e.g., 3000 rpm). The temperature will rise due to frictional heat.
-
Discharge: Once the batch reaches a target temperature of 110-120°C, discharge the hot, dry blend into a cooling mixer or a stainless steel pan for cooling.
-
Cooling: Allow the dry blend to cool to below 50°C before storage in a sealed, moisture-proof bag.
Table 1: Example Formulation for Rigid Transparent PVC Sheet
| Component | Function | Dosage (PHR) |
| PVC Resin (K-67) | Polymer Matrix | 100 |
| Dioctyltin Mercaptide Stabilizer | Heat Stabilizer | 1.2 - 1.8 |
| MBS Impact Modifier | Impact Strength | 6.0 - 10.0 |
| Acrylic Processing Aid | Melt Rheology | 1.0 - 2.0 |
| Stearic Acid | External Lubricant | 0.2 - 0.5 |
| Paraffin Wax | External Lubricant | 0.5 - 1.0 |
| Glycerol Monostearate | Internal Lubricant | 0.3 - 0.7 |
Protocol 2: Evaluation of Static Thermal Stability (Oven Aging)
This test evaluates the long-term heat stability of the PVC compound under static conditions.
Materials & Equipment:
-
Two-roll mill or extruder to produce 1-2 mm thick sheets
-
Hydraulic press with heated platens
-
Forced air circulating oven, capable of maintaining 180 ± 2°C
-
Metal or glass strips for sample placement
-
Colorimeter or Spectrophotometer (for quantitative analysis)
-
Timer
Procedure:
-
Sample Preparation:
-
Using the dry blend from Protocol 1, create a homogenous melt on a two-roll mill (typically at 160-175°C).
-
Press the milled sheet into a smooth plaque of uniform thickness (e.g., 1 mm) using a hydraulic press.
-
Cut the plaque into uniform strips (e.g., 2 cm x 3 cm).
-
-
Oven Aging:
-
Preheat the oven to 180°C.
-
Place the PVC strips on a glass or metal tray and place them in the center of the oven.
-
Start the timer.
-
-
Observation:
-
Remove one sample strip every 10 minutes.
-
Arrange the removed samples chronologically on a white background.
-
The "stability time" is the time at which severe, unacceptable degradation (e.g., dark brown/black color) occurs.
-
For quantitative data, measure the Yellowness Index (YI) of each strip using a colorimeter.
-
Workflow and Data Visualization
The overall process for developing and validating a stabilized PVC formulation follows a logical progression from compounding to final testing.
Caption: Workflow for PVC Stabilizer Evaluation.
Table 2: Typical Processing Parameters for Transparent PVC Extrusion
| Parameter | Value Range | Unit |
| Extruder Zone 1 (Feed) | 160 - 170 | °C |
| Extruder Zone 2 | 170 - 175 | °C |
| Extruder Zone 3 | 175 - 180 | °C |
| Die Temperature | 180 - 185 | °C |
| Screw Speed | 20 - 50 | rpm |
| Melt Pressure | 1500 - 2500 | psi |
Safety and Handling of this compound
This compound and its derivatives must be handled with extreme care.
-
Hazard Classification: this compound is classified as acutely toxic if inhaled (GHS06) and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child (GHS08).[13][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Minimize the generation of dust from solid forms.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) for the specific product before use.[22]
Conclusion
Dioctyltin-based heat stabilizers are indispensable for the successful processing of transparent PVC. By effectively neutralizing HCl and preventing the chain-reaction of dehydrochlorination, they preserve the integrity of the polymer, enabling the production of high-clarity, durable articles. A thorough understanding of the stabilization mechanism, combined with systematic formulation and evaluation protocols, allows researchers and professionals to optimize PVC compounds for a wide array of demanding applications, from food packaging to medical devices.
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- European Council of Vinyl Manufacturers. (2021, July 2). Vinyl chloride and polyvinyl chloride.
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Application Notes and Protocols for Dichlorodioctyltin in PVC Pipes and Fittings
Introduction: The Thermal Challenge in PVC Processing
Poly(vinyl chloride), or PVC, is a cornerstone of the modern construction and utilities sector, prized for its cost-effectiveness, durability, and chemical resistance in applications like pipes and fittings.[1] However, PVC possesses an inherent vulnerability: poor thermal stability.[2] When subjected to the high temperatures required for processing (typically >170°C), PVC undergoes a catastrophic degradation reaction known as dehydrochlorination.[3] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, which initiates a "zipper-like" chain reaction, forming conjugated polyene sequences.[2][4] The consequences are severe: drastic discoloration (yellowing to blackening), loss of mechanical strength, increased brittleness, and the release of corrosive HCl gas, which can damage processing equipment and further catalyze the degradation.[3][5]
This inherent instability necessitates the inclusion of heat stabilizers in any PVC formulation. Among the most effective and widely used are organotin compounds, particularly those derived from dichlorodioctyltin, which offer exceptional performance in preserving the integrity of PVC during processing and throughout its service life.[6][7]
Section 1: The Role and Mechanism of this compound-Based Stabilizers
This compound itself is typically a precursor used in the synthesis of the active stabilizer molecules. The most common and effective derivatives used in PVC are dioctyltin mercaptides, such as Dioctyltin bis(2-ethylhexyl thioglycolate), and dioctyltin carboxylates.[2][8] These compounds are highly efficient and are sanctioned for use in applications like potable water pipes by regulatory bodies in many regions.[7][9]
The stabilizing action is a sophisticated, dual-pronged defense against thermal degradation.[4][10]
-
Substitution of Labile Chlorine Atoms: The primary stabilization mechanism is preventive. PVC chains contain structural defects, such as allylic chlorine atoms, which are highly unstable and serve as initiation points for dehydrochlorination.[11] The organotin stabilizer selectively reacts at these sites, replacing the labile chlorine with a more thermally stable mercaptide or carboxylate group.[11][12] This "mending" of the polymer chain effectively neutralizes the primary trigger for degradation.[11]
-
HCl Scavenging: Any HCl that does form during processing is immediately neutralized by the organotin stabilizer.[4][5] This is a critical curative action, as it prevents the autocatalytic effect where liberated HCl accelerates the degradation of the surrounding polymer.[3]
The ultimate reaction product of both pathways is typically dioctyltin dichloride, a compound more stable at PVC processing temperatures than other metal chlorides (like zinc chloride), which can aggressively promote degradation.[13]
Caption: Dual-action mechanism of dioctyltin stabilizers in PVC.
Section 2: Application in Rigid PVC Pipe & Fitting Formulations
This compound-derived stabilizers are particularly crucial for rigid PVC (PVC-U) applications like pressure pipes, drain-waste-vent (DWV) systems, and fittings. A successful formulation is a synergistic blend of several components, where the stabilizer works in concert with lubricants, fillers, and modifiers. The concentration of additives is typically expressed in phr , or parts per hundred parts of PVC resin by weight.
Table 1: Typical Formulation for Rigid PVC Pressure Pipe
| Component | Type | Typical Dosage (phr) | Function & Rationale |
| PVC Resin | Suspension Grade (K-value 65-67) | 100 | The polymer backbone of the final product. K-value indicates molecular weight, balancing processability with mechanical strength.[14] |
| Heat Stabilizer | Dioctyltin Mercaptide | 0.3 - 1.2 | Provides excellent thermal stability for processing, good initial color, and transparency. The dosage is optimized to balance performance and cost.[7][15] |
| Lubricant (Internal) | Calcium Stearate | 0.4 - 1.5 | Reduces friction between PVC molecules, lowering melt viscosity for better flow without affecting fusion.[1][15] |
| Lubricant (External) | Paraffin Wax | 0.6 - 1.5 | Reduces friction between the PVC melt and hot metal surfaces of the extruder, preventing sticking and improving surface finish.[15] |
| Processing Aid | Acrylic Copolymer | 1.0 - 2.0 | Promotes faster fusion of the PVC compound, improves melt elasticity and strength, and enhances surface gloss.[14] |
| Impact Modifier | Chlorinated PE (CPE) or Acrylic | 2.0 - 6.0 | Improves the toughness and impact resistance of the final pipe, preventing fracture during handling and installation.[14] |
| Filler | Calcium Carbonate (Coated) | 2.0 - 5.0 | Reduces formulation cost and can improve stiffness. Surface coating is essential for good dispersion and to prevent negative interactions.[16] |
| Pigment | Titanium Dioxide (Rutile) | 0.5 - 3.0 | Provides whiteness, opacity, and contributes to UV resistance for outdoor applications.[15] |
Expert Insight: The choice of a tin mercaptide stabilizer over other types (like lead or calcium-zinc) is often driven by the need for superior processing stability, especially in high-output extrusion, and the ability to produce crystal-clear or brightly colored products.[5][13] While effective, tin stabilizers are not inherently lubricating, so the lubricant package must be carefully balanced.[13]
Section 3: Performance Evaluation Protocols
Validating the efficacy of a this compound-stabilized PVC formulation requires a systematic approach involving thermal, mechanical, and safety testing. The following protocols outline the essential workflows.
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Dichlorodioctyltin in combination with co-stabilizers for PVC
An Application Guide to the Synergistic Stabilization of Polyvinyl Chloride (PVC) using Dichlorodioctyltin and Co-Stabilizer Systems
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and material scientists on the application of this compound, a prominent organotin heat stabilizer, in synergistic combination with various co-stabilizers for the thermal protection of polyvinyl chloride (PVC). We will delve into the fundamental mechanisms of PVC degradation, the primary stabilization role of this compound, and the synergistic contributions of co-stabilizers such as metallic stearates, phosphites, and epoxidized oils. Detailed experimental protocols for formulation, processing, and performance evaluation are provided to enable researchers to design and validate robust and efficient PVC stabilization systems.
The Inherent Instability of Polyvinyl Chloride: A Mechanistic Overview
Polyvinyl chloride, despite its widespread use, is a thermally sensitive polymer.[1] The processing of PVC requires elevated temperatures (typically >180°C), which can initiate a catastrophic degradation cascade known as dehydrochlorination.[2][3] This process begins at structurally irregular sites within the polymer chain, such as allylic or tertiary chlorine atoms.[1][4]
The degradation proceeds via a "zipper" reaction, where the initial loss of a hydrogen chloride (HCl) molecule creates a double bond, which then activates the adjacent chlorine atom, leading to a rapid, sequential elimination of HCl.[1] This creates long chains of conjugated double bonds (polyenes). These polyene sequences are strong chromophores that absorb visible light, causing the polymer to yellow, then brown, and eventually turn black.[5] The liberated HCl is autocatalytic, meaning it accelerates further degradation, and is also highly corrosive to processing equipment.[4][6]
Caption: The autocatalytic cycle of PVC thermal degradation.
The Primary Stabilizer: Role of this compound
Organotin compounds, such as this compound (DOTC), are highly effective primary heat stabilizers for PVC.[7][8][9] Their primary function is to prevent the catastrophic dehydrochlorination process through two main mechanisms.[10][11][12]
-
Substitution of Labile Chlorine Atoms: Organotins react with the unstable allylic and tertiary chlorine atoms on the PVC backbone, replacing them with more stable carboxylate or mercaptide groups from the stabilizer molecule.[4][10] This "repairs" the defect sites, preventing the initiation of the zipper reaction.
-
HCl Scavenging: Organotins are efficient scavengers of any HCl that is formed.[11][12] They react with and neutralize the HCl, preventing its autocatalytic effect and protecting processing machinery from corrosion.[10][13]
Dioctyltin derivatives are particularly valued in applications requiring high transparency and are approved for food contact applications in many regions.[7]
Caption: Dual-action mechanism of organotin stabilizers.
The Power of Synergy: Co-Stabilizer Systems
While this compound is a powerful primary stabilizer, its performance and cost-effectiveness can be significantly enhanced by using it in combination with co-stabilizers.[5] These materials work synergistically to provide a multi-faceted defense against degradation.
Metallic Stearates (e.g., Calcium/Zinc Stearate)
Metallic stearates, often referred to as metal soaps, are common co-stabilizers used alongside organotins.[14][15] A typical combination is a Calcium/Zinc (Ca/Zn) stearate package.
-
Mechanism of Synergy: Zinc stearate (ZnSt₂) is a good early stabilizer that can replace labile chlorines, but the reaction produces Zinc Chloride (ZnCl₂).[8][16] ZnCl₂ is a strong Lewis acid that can aggressively promote PVC degradation.[8] This is where the synergy occurs:
-
The primary organotin stabilizer mitigates the initial degradation, reducing the amount of HCl that the zinc stearate needs to react with.
-
Calcium stearate (CaSt₂) reacts with the harmful ZnCl₂ to regenerate the active zinc stearate and form Calcium Chloride (CaCl₂), which is a much weaker Lewis acid and does not catalyze degradation.[4][16]
-
This synergistic interaction provides excellent long-term stability and prevents the sudden, catastrophic burning associated with high concentrations of ZnCl₂.[8][17]
Organic Phosphites
Organic phosphite esters are excellent secondary stabilizers and antioxidants.[18][19][20]
-
Mechanism of Synergy:
-
Lewis Base Activity: Phosphites are Lewis bases and can chelate the metal chlorides (like ZnCl₂) formed from metallic soap co-stabilizers, deactivating their catalytic effect.[21]
-
Antioxidant Properties: During processing, entrapped oxygen can lead to thermo-oxidative degradation.[3] Phosphites are effective at decomposing hydroperoxides that form during this process, preventing chain scission and discoloration.[21]
-
HCl Scavenging: Some phosphites can also react with and scavenge HCl.[19]
-
When combined with this compound, phosphites enhance long-term heat stability and color hold, particularly in transparent applications.[18]
Epoxidized Soybean Oil (ESBO)
ESBO is a widely used, bio-based co-stabilizer and secondary plasticizer.[22][23]
-
Mechanism of Synergy: The primary role of ESBO is to act as an effective HCl scavenger.[24][25] The epoxide (oxirane) rings in the ESBO molecule react with HCl, binding it permanently and preventing its catalytic effects.[24] This action complements the primary HCl scavenging of the organotin, providing a larger reservoir of acid acceptance and thus extending the long-term stability of the PVC compound.[13][25] ESBO is particularly effective when used in combination with metallic soap stabilizers.[19][24]
Caption: Interplay of a complete PVC stabilizer package.
Experimental Protocols & Evaluation
The following sections provide standardized methodologies for preparing and testing PVC formulations stabilized with this compound and co-stabilizers.
Protocol: Preparation of PVC Dry Blend
This protocol describes the preparation of a 1000g PVC dry blend formulation. The quantities are expressed in Parts per Hundred Resin (phr).
Materials & Equipment:
-
High-speed laboratory mixer with heating and cooling capabilities.
-
PVC Resin (Suspension grade, K-value 67)
-
This compound (DOTC)
-
Co-stabilizer package (e.g., pre-blended Ca/Zn stearate, phosphite)
-
Epoxidized Soybean Oil (ESBO)
-
Lubricants (e.g., Stearic Acid, PE Wax)
-
Processing Aids (e.g., Acrylic Modifier)
-
Fillers (e.g., Calcium Carbonate)
-
Digital scale, spatulas.
Procedure:
-
Pre-flight Check: Ensure the mixer bowl and blades are clean and dry.
-
Resin Charging: Weigh and add 1000g of PVC resin to the mixer bowl.
-
Low-Speed Mixing: Start the mixer at low speed (e.g., 1500 rpm) and turn on the jacket heating.
-
Stabilizer Addition: When the resin temperature reaches 60°C, add the weighed amounts of this compound and the solid co-stabilizers/lubricants.
-
High-Speed Mixing: Increase the mixer speed to high (e.g., 3000 rpm). The temperature will rise due to frictional heat.
-
Liquid Addition: At 90-100°C, add the liquid components (e.g., ESBO) slowly to ensure even absorption.
-
Discharge: Continue mixing until the temperature reaches a target of 115-120°C. At this point, the blend should be free-flowing. Discharge the hot blend into the cooling mixer.
-
Cooling: Cool the blend under slow agitation until it reaches a temperature below 45°C to prevent premature agglomeration.
-
Storage: Store the final dry blend in a sealed, moisture-proof bag. Allow it to condition for at least 24 hours at ambient temperature before processing.
Protocol: Sample Processing via Two-Roll Mill and Compression Molding
-
Two-Roll Mill:
-
Set the temperature of the two-roll mill to 175-185°C.
-
Create a rolling bank by gradually adding the PVC dry blend to the mill nip.
-
Continuously cut and fold the sheet on the mill for 3-5 minutes to ensure complete plasticization and homogeneity.
-
-
Compression Molding:
-
Cut the milled sheet into pre-forms that fit the desired mold cavity.
-
Place the pre-forms into a picture-frame mold between two polished steel plates.
-
Press the sample in a hydraulic press at 180°C for 3 minutes at low pressure, followed by 5 minutes at high pressure (e.g., 150 bar).
-
Transfer the mold to a cooling press and cool under pressure to below 50°C.
-
Remove the pressed sheet for evaluation.
-
Protocol: Evaluation of Thermal Stability
Several methods are used to quantify the effectiveness of a stabilizer package.
A. Static Oven Aging Test
-
Cut small samples (e.g., 2cm x 2cm) from the pressed PVC sheet.
-
Place the samples on an inert tray inside a circulating air oven set to 190°C.
-
Remove one sample at regular intervals (e.g., every 10 minutes).
-
Arrange the samples chronologically on a white background to visually assess the progression of discoloration. A longer time to severe browning/blackening indicates better stability.
B. Congo Red Test (as per SATRA TM324 / ISO 182-1) [26]
-
Principle: This test measures the time required for a heated PVC sample to release enough HCl to change the color of a pH-sensitive indicator paper (Congo Red) from red to blue.[26][27]
-
Procedure:
-
Place a weighed amount of the PVC sample (e.g., milled chips) into a glass test tube.
-
Moisten a strip of Congo Red paper and place it in the upper part of the tube, ensuring it does not touch the sample.
-
Place the tube in a heating block maintained at a constant temperature (e.g., 200°C).[27]
-
Start a timer and record the time taken for the first hint of blue to appear on the indicator paper. This is the "stability time".
-
C. Dynamic Thermal Stability (Torque Rheometry)
-
Principle: A torque rheometer (like a Brabender or Haake mixer) measures the torque required to mix a PVC sample at a constant high temperature.[27] As the PVC degrades, it cross-links, causing a sharp increase in torque. The time from melting to this torque increase is the dynamic stability time.
-
Procedure:
-
Preheat the mixer bowl to the test temperature (e.g., 195°C).
-
Add a precise amount of PVC dry blend to the mixing bowl and record the torque curve over time.
-
Identify the fusion peak, the stable processing window (balance torque), and the decomposition point (sharp torque rise).[27]
-
Data Presentation and Interpretation
Results from stability testing should be tabulated for clear comparison between different stabilizer formulations.
Table 1: Comparison of Thermal Stability Performance
| Formulation ID | This compound (phr) | Co-Stabilizer Pkg (phr) | Static Stability @ 190°C (Time to black, min) | Congo Red @ 200°C (Stability Time, min) | Dynamic Stability @ 195°C (min) |
| F-Control | 0.0 | 0.0 | < 10 | 5 | 8 |
| F-DOTC | 1.5 | 0.0 | 30 | 25 | 22 |
| F-Synergy | 1.2 | 2.5 (Ca/Zn/Phosphite) | > 60 | 55 | 48 |
Interpretation: The data clearly demonstrates the synergistic effect. While this compound alone (F-DOTC) provides a significant improvement over the unstabilized control, the combination system (F-Synergy) offers vastly superior long-term static, Congo Red, and dynamic stability, even at a reduced level of the primary organotin stabilizer.
Conclusion
The stabilization of PVC is a complex challenge that requires a multi-pronged approach. This compound serves as a highly effective primary stabilizer by neutralizing HCl and repairing structural defects in the polymer chain. Its performance, however, is dramatically enhanced through synergistic combinations with co-stabilizers. Metallic soaps, organic phosphites, and epoxidized oils each contribute unique protective functions, resulting in a robust system that provides excellent initial color, long-term heat stability, and a wide processing window. The protocols and evaluation methods detailed in this guide provide a framework for researchers to develop and validate optimized stabilizer packages tailored to their specific application needs.
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- PVC Heat Stabilizers: Role, Types and Ingredient Selection. (2025). SpecialChem.
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- 6 commonly used PVC auxiliary he
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- Thermostability of PVC and related chlorin
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Application Note: Spectroscopic Characterization of Dichlorodioctyltin
Abstract
Dichlorodioctyltin (DOTC) is an organotin compound widely utilized as a heat stabilizer in polyvinyl chloride (PVC) plastics, including materials for pipes and food packaging.[1] Due to the known neurotoxic and immunotoxic effects of organotin compounds, its accurate identification and quantification are critical for regulatory compliance, quality control, and toxicological research.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a multi-pronged spectroscopic approach for the unambiguous identification of this compound. We present protocols and expert insights for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating the structural, molecular weight, and functional group information from these techniques, a definitive characterization of this compound can be achieved.
Introduction: The Need for Accurate Identification
This compound, with the chemical formula C₁₆H₃₄Cl₂Sn, is a crucial additive in the polymer industry.[1] However, the potential for organotin compounds to leach into the environment and food supplies necessitates robust analytical methods for their detection.[2][3] While various analytical techniques exist, a combination of spectroscopic methods provides the highest degree of confidence in structural confirmation.[4][5]
This guide moves beyond simple data reporting to explain the causality behind the choice of each technique and the interpretation of the resulting data. We will demonstrate how NMR provides the definitive structural map, MS confirms the molecular weight and elemental composition through isotopic patterns, and IR spectroscopy offers rapid confirmation of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, leveraging the magnetic properties of atomic nuclei.[6] For an organometallic compound like this compound, a multi-nuclear NMR approach is exceptionally powerful. The analysis of ¹H and ¹³C spectra maps the organic (octyl) portions of the molecule, while ¹¹⁹Sn NMR provides direct, invaluable information about the coordination environment of the central tin atom.[7][8][9]
Causality of NMR Approach:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons.[10]
-
¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly used.[8][9] Its chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, making it a powerful diagnostic tool for organotin chemistry.[7][11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
To aid in assignment, run a DEPT-135 experiment, where CH₃ and CH signals are positive, and CH₂ signals are negative.
-
-
¹¹⁹Sn{¹H} NMR Acquisition:
Expected NMR Data Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment and Rationale |
| ¹H NMR | ~0.9 | Triplet, corresponding to the terminal -CH₃ group of the octyl chains. |
| ~1.2-1.4 | Multiplet, complex signal for the internal -(CH₂)₆- methylene groups. | |
| ~2.0-2.2 | Triplet, for the -CH₂- group directly attached to the tin atom (α-carbon), deshielded by the electropositive tin.[13][14] | |
| ¹³C NMR | ~14.1 | Terminal -CH₃ group. |
| ~22.6 - 31.8 | Signals for the internal -(CH₂)₆- groups. | |
| ~25-28 | Signal for the -CH₂- group directly attached to the tin atom (α-carbon). The specific shift is influenced by the tin and chlorine atoms. | |
| ¹¹⁹Sn NMR | +120 to +150 | A single sharp resonance is expected. This chemical shift is characteristic of a four-coordinate diorganotin dihalide in a non-coordinating solvent.[7][12] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Workflow for NMR Identification
Caption: NMR workflow for this compound identification.
Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues to its elemental composition.[15][16] For this compound, MS is particularly powerful due to the distinctive isotopic patterns of both tin (Sn) and chlorine (Cl), which act as a definitive "fingerprint."
Causality of MS Approach:
-
Molecular Weight Confirmation: Soft ionization techniques can generate the molecular ion, directly confirming the molecular weight of 416.1 g/mol .[1]
-
Isotopic Signature: Tin has ten stable isotopes, and chlorine has two (³⁵Cl and ³⁷Cl). The resulting complex isotopic pattern for the molecular ion and chlorine-containing fragments is unique to the compound's formula and provides extremely high confidence in its identification.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion, revealing structural information such as the loss of octyl chains or chlorine atoms, which corroborates the structure determined by NMR.[17]
While Gas Chromatography-MS (GC-MS) can be used for organotin analysis, it often requires a time-consuming derivatization step to make the compounds volatile.[18][19] Liquid Chromatography-MS (LC-MS) with electrospray ionization (ESI) is a more direct and preferred technique.[2][3][20]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization) is typically effective.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+). The organotin cation [C₁₆H₃₄ClSn]⁺ is expected.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for resolving the complex isotopic patterns.
-
Scan Range: Scan from m/z 150 to 500 to observe the parent ion and key fragments.
-
MS/MS (Optional): Isolate the primary ion cluster (e.g., around m/z 379-385) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Expected Mass Spectrometry Data
| Ion (m/z) | Assignment | Key Features |
| ~381 | [M-Cl]⁺ or [Sn(C₈H₁₇)₂Cl]⁺ | This is often the most abundant ion in ESI+. It will exhibit the characteristic multi-peak isotopic pattern of tin. |
| ~345 | [M-2Cl+H]⁺ or [Sn(C₈H₁₇)₂H]⁺ | Loss of both chlorine atoms. |
| ~269 | [M-Cl-C₈H₁₇]⁺ or [Sn(C₈H₁₇)Cl]⁺ | Loss of one octyl chain and one chlorine atom. |
Note: The listed m/z is for the most abundant tin isotope (¹²⁰Sn) and ³⁵Cl. The actual spectrum will be a cluster of peaks.
Workflow for MS Identification
Caption: ATR-FTIR workflow for this compound analysis.
An Integrated Spectroscopic Strategy
The true power of this analytical approach lies in the synergy of the three techniques. No single method provides a complete picture, but together they offer an irrefutable identification of this compound.
-
NMR defines the precise covalent structure and the chemical environment of the tin atom.
-
MS confirms that the structure has the correct molecular weight and elemental formula.
-
IR provides a quick verification of the functional groups present and the overall purity.
Logical Relationship of Spectroscopic Techniques
Caption: Integrated workflow for definitive compound identification.
Conclusion
The spectroscopic identification of this compound is most reliably achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This application note provides the foundational principles and detailed protocols for utilizing these techniques effectively. By correlating the structural data from NMR, the molecular weight and isotopic data from MS, and the functional group data from IR, researchers can achieve a comprehensive and definitive characterization, ensuring analytical accuracy for research, safety, and regulatory purposes.
References
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Jastrzebski, J. T. B. H., & van Koten, G. (1983). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Utrecht University Research Portal.
- Ghaffar, A., et al. (2020). 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate.
- IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University.
- Mizuishi, K., & Horiguchi, S. (2001). Determination of Organotin Compounds in Environmental Samples. J-Stage.
- Eurofins Australia. (n.d.). Organotins Analysis.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Shahzadi, S., et al. (2012). 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. ResearchGate.
- University of Ottawa. (n.d.). (Sn) Tin NMR.
- Wiley. (n.d.). This compound - [13C NMR] - Chemical Shifts. SpectraBase.
- National Center for Biotechnology Information. (n.d.). Dioctyltin dichloride. PubChem.
- Longdom Publishing. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.
- Popov, A. (2018). Techniques and Methods of Identification. ResearchGate.
- Jack Westin. (n.d.). NMR Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content.
- Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry.
- Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley.
- Khan Academy. (n.d.). Introduction to infrared spectroscopy.
- Chemistry LibreTexts. (2022). Infrared Spectroscopy.
- Ojanperä, I., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. PubMed.
- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube.
- chemistNATE. (2023). DEPT Carbon NMR Spectroscopy. YouTube.
- Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube.
Sources
- 1. Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciex.jp [sciex.jp]
- 3. eurofins.com.au [eurofins.com.au]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 10. youtube.com [youtube.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. longdom.org [longdom.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Dichlorodioctyltin GC Analysis
Welcome to the technical support center for Gas Chromatography (GC) analysis of organotins. This guide is specifically designed to address a common and frustrating issue in the analysis of Dichlorodioctyltin (DODT): peak tailing. As researchers and drug development professionals, you understand that accurate quantification is paramount, and poor peak shape can severely compromise your results.
This guide provides in-depth, field-tested solutions based on established scientific principles. We will move beyond simple checklists to explain the "why" behind each troubleshooting step, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound. What is the most likely cause?
Peak tailing for active compounds like this compound is most often caused by undesirable secondary interactions with "active sites" within the GC system. Organotin compounds, particularly the halide forms, are classic examples of challenging analytes that are prone to these interactions.
Core Concept: The Problem of Active Sites
Active sites are points in the sample flow path that can adsorb the analyte through hydrogen bonding, or electrostatic or coordinate covalent interactions. For organotins like DODT, these sites are typically free silanol groups (-Si-OH) on glass or quartz surfaces, or metal oxides on stainless steel components. This interaction temporarily holds the analyte, causing a portion of the molecules to elute later than the main peak, resulting in a "tail."
Troubleshooting Workflow: Identifying the Source of Activity
To systematically diagnose the issue, we must isolate the source of the active sites. The primary suspects are the inlet, the column, and, to a lesser extent, the detector.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Q2: How can I determine if my GC inlet is the source of the problem?
The inlet is the first and most common point of analyte degradation and adsorption. The high temperatures and presence of glass and metal surfaces make it a prime location for active sites.
Step-by-Step Protocol: Inlet Inertness Check
-
Liner Examination: The inlet liner is a critical component. A standard, non-deactivated liner is a major source of silanol groups.
-
Action: Replace your current liner with a high-quality, base-deactivated liner, often sold under trade names like "Ultra Inert," "Inert," or "Siltek™." This is the single most effective change you can make.
-
Causality: These liners have their surface silanol groups chemically bonded (derivatized) with a reagent like dimethyldichlorosilane (DMDCS) to create a non-polar, non-reactive surface.
-
-
Septum Choice and Maintenance: Coring or bleeding of the septum can introduce reactive particulate matter into the liner.
-
Action: Use a high-quality, low-bleed septum. Change the septum regularly (e.g., after every 50-100 injections) to prevent leaks and particle shedding.
-
-
Inlet Temperature Optimization: While a high temperature is needed to volatilize DODT, excessively high temperatures can expose or create active sites on metal surfaces within the inlet.
-
Action: Start with an inlet temperature around 250 °C. If tailing persists, you can try reducing it in 10 °C increments, but be mindful of ensuring complete volatilization.
-
Data Summary: Recommended Inlet Components
| Component | Standard Option (High Risk of Tailing) | Recommended Inert Option | Rationale for Inert Choice |
| Inlet Liner | Standard borosilicate glass | Base-deactivated glass wool liner | Minimizes silanol group interactions. |
| Septum | General purpose silicone | Low-bleed, pre-conditioned septum | Reduces particle shedding and background noise. |
| Inlet Base Seal | Standard stainless steel | Gold-plated or deactivated seal | Gold is a highly inert surface, preventing metal oxide interactions. |
Q3: My inlet is fully inert, but I still see tailing. Could it be my GC column?
Yes, absolutely. The column represents the largest surface area the analyte will contact. Column degradation or an inappropriate column choice will lead to significant peak tailing.
Expertise-Driven Column Selection
For an active compound like DODT, a general-purpose, low-bleed, low-polarity column is the best choice. A 5% phenyl polysiloxane phase (e.g., DB-5ms, VF-5ms, Rxi-5Sil MS) is an industry standard for this type of analysis. These columns are robust and have a well-deactivated surface.
Protocol: Assessing and Restoring Column Health
-
Column Conditioning: New columns require conditioning, and older columns can benefit from it. This process removes residual manufacturing impurities and water, and ensures the stationary phase is properly coated.
-
Action: Disconnect the column from the detector. Set the oven to a temperature approximately 20 °C above your final method temperature (do not exceed the column's maximum temperature limit) with the carrier gas flowing. Hold for 1-2 hours.
-
Causality: High temperature with gas flow purges volatile contaminants and helps to evenly distribute and cross-link the stationary phase, which can mask underlying active sites on the fused silica tubing.
-
-
Column Contamination Check: High molecular weight, non-volatile matrix components can accumulate at the head of the column, creating a new source of active sites.
-
Action: Trim the column. Remove 15-20 cm from the inlet end of the column using a ceramic scoring wafer for a clean, square cut.
-
Causality: This physically removes the contaminated section, providing a fresh, inert surface for the sample to be introduced to.
-
Q4: I've tried everything and the peak tailing is still unacceptable. Is there a chemical modification I can perform?
When all hardware-based solutions have been exhausted, chemical derivatization of the analyte is a powerful technique to eliminate the root cause of the interaction.
The Logic of Derivatization
This compound's primary issue is the reactive Sn-Cl bonds. The goal of derivatization is to replace these chlorine atoms with a non-polar, stable group. This makes the molecule less polar and less susceptible to interaction with active sites.
Recommended Protocol: Grignard Derivatization
A common and effective method is to convert the organotin chlorides to their tetra-alkylated forms using a Grignard reagent, such as propylmagnesium bromide or hexylmagnesium bromide.
Caption: Derivatization converts the active analyte to an inert form for improved GC performance.
Step-by-Step Derivatization Workflow
-
Sample Preparation: Prepare your sample extract in a non-polar solvent like hexane.
-
Reagent Addition: In a sealed vial, add a molar excess of the Grignard reagent (e.g., 2M solution of Hexylmagnesium Bromide in THF) to your sample.
-
Reaction: Vortex the mixture for 1-2 minutes and allow it to react at room temperature for 30 minutes.
-
Quenching: Carefully add dilute acid (e.g., 0.1M H₂SO₄) to quench the excess Grignard reagent.
-
Extraction: Vortex and allow the phases to separate. Collect the upper organic layer (hexane), which now contains the derivatized, non-polar analyte.
-
Analysis: Inject the organic layer into the GC. You should now observe a sharp, symmetrical peak for the derivatized this compound.
Trustworthiness Note: This derivatization process is a self-validating system. The dramatic improvement in peak shape from a tailing, polar analyte to a sharp, symmetrical, non-polar analyte provides immediate confirmation that active site interaction was the primary issue.
References
- Restek. (n.d.). GC Peak Tailing: What it is and How to Troubleshoot it. Restek Corporation.
- Agilent Technologies. (2018). Troubleshooting Your GC System: Recognizing and Resolving Problems. Agilent Technologies, Inc.
- Restek. (n.d.). Inlet Liners. Restek Corporation.
- U.S. Environmental Protection Agency. (1996). Method 8323: Organotins by Gas Chromatography. EPA.
Technical Support Center: Addressing Matrix Effects in Dichlorodioctyltin LC-MS/MS Analysis
Welcome to the technical support center for the analysis of Dichlorodioctyltin (DCOT) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the LC-MS/MS analysis of this compound.
Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which compromise the accuracy of quantification.[3] this compound is often analyzed in complex matrices like environmental samples (sediment, water), biological tissues, or consumer products.[4][5] These matrices contain a multitude of endogenous and exogenous components (e.g., salts, lipids, proteins, plasticizers) that can interfere with the ionization of DCOT in the mass spectrometer's ion source, leading to unreliable results.[6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a widely accepted quantitative method.[7] You compare the peak area of DCOT in a standard solution prepared in a pure solvent to the peak area of DCOT spiked into a blank matrix extract (a sample that does not contain the analyte) at the same concentration.[2] A significant difference in the peak areas indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a DCOT standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[1][3] Any fluctuation (a dip or rise) in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.
-
Matrix Effect Factor (MEF) Calculation: The matrix effect factor can be calculated by comparing the response of an analyte in a matrix to its response in a pure solvent. This provides a quantitative measure of the signal suppression or enhancement.[3]
Q3: What are the primary causes of matrix effects in Electrospray Ionization (ESI) for this compound analysis?
A3: In ESI, matrix effects primarily arise from competition between the analyte (DCOT) and co-eluting matrix components for access to the charged droplets in the ion source.[8][9] Key mechanisms include:
-
Competition for Charge: Co-eluting compounds can compete with DCOT for protons or other adduct-forming ions, reducing the ionization efficiency of the analyte.[9][10]
-
Alteration of Droplet Properties: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[11]
-
Ion Source Contamination: Accumulation of non-volatile materials in the ion source can lead to charging effects and physically block the entrance to the mass spectrometer, resulting in signal loss.[2]
Q4: Can changing the ionization mode from ESI to Atmospheric Pressure Chemical Ionization (APCI) help reduce matrix effects for this compound?
A4: While ESI is generally more susceptible to matrix effects, switching to APCI can sometimes be a viable strategy.[12] APCI utilizes a gas-phase ionization mechanism that is often less affected by non-volatile matrix components. However, the suitability of APCI depends on the thermal stability and volatility of this compound. A thorough evaluation of both ionization techniques during method development is recommended to determine the optimal choice for your specific application.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your this compound analysis.
Problem 1: Inconsistent quantification and poor reproducibility of this compound in replicate injections.
Q: My this compound results are highly variable across replicate injections of the same sample. What could be the cause, and how do I fix it?
A: Inconsistent quantification is a classic symptom of uncompensated matrix effects. The variability arises because the composition and concentration of interfering components can differ slightly even between seemingly identical samples, leading to fluctuating levels of ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent DCOT quantification.
Step-by-Step Guidance:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][13] A SIL-IS, such as Deuterium-labeled this compound, is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be normalized. Ensure the SIL-IS is added to the sample at the very beginning of the sample preparation process.[14]
-
Optimize Chromatography for Co-elution: For the SIL-IS to effectively compensate for matrix effects, it must co-elute with the native this compound. If there is a slight retention time shift, adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to ensure perfect co-elution.
-
Enhance Sample Preparation: If a SIL-IS is not available or if significant signal suppression persists, improving the sample cleanup is crucial. The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent to selectively extract DCOT while leaving polar interferences behind.[12]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for the extraction of organotin compounds from complex matrices like sediments.[4][16] It involves an acetonitrile extraction followed by a dispersive SPE cleanup step.[16][17]
-
-
Utilize Matrix-Matched Calibrants: If extensive sample cleanup is not feasible, preparing your calibration standards in a blank matrix extract that is representative of your samples can help to compensate for matrix effects.[6][18] However, finding a truly blank matrix can be challenging, and this approach may not account for variability between different sample lots.[1]
Problem 2: Significant Signal Suppression of this compound.
Q: I am observing a consistently low signal for this compound, even at high concentrations. How can I identify the source of suppression and improve sensitivity?
A: Significant and consistent signal suppression points to the presence of a high concentration of interfering compounds co-eluting with your analyte.
Diagnostic and Mitigation Protocol:
-
Qualitative Assessment with Post-Column Infusion: As a first step, perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. This will help you determine if the suppression zone overlaps with the retention time of this compound.
-
Chromatographic Optimization:
-
Modify Gradient Elution: Adjust the gradient profile to chromatographically separate this compound from the interfering compounds. A shallower gradient can improve resolution.
-
Change Column Chemistry: If resolution cannot be achieved on your current column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) to alter the selectivity.
-
Adjust Mobile Phase pH and Additives: For organotin compounds, the addition of ion-pairing reagents or acids to the mobile phase can improve peak shape and retention.[19] However, be cautious as some ion-pairing agents like trifluoroacetic acid (TFA) can cause signal suppression themselves.[20] Volatile additives like formic acid or ammonium formate are generally preferred for LC-MS applications.[17][20]
-
-
Sample Dilution: A simple yet effective strategy to reduce matrix effects is to dilute the sample extract.[21] This reduces the concentration of all components, including the interferences, which can lessen their impact on the ionization of this compound. This approach is only viable if the resulting concentration of DCOT is still above the method's limit of quantification.
Table 1: Comparison of Strategies to Mitigate Signal Suppression
| Strategy | Principle | Pros | Cons |
| SIL-IS | Normalizes analyte response to a co-eluting labeled analog. | Highly effective for compensation; corrects for extraction and matrix effects. | Can be expensive; requires synthesis and availability of the labeled compound. |
| Sample Cleanup (SPE, LLE, QuEChERS) | Removes interfering components from the matrix. | Directly reduces matrix effects, leading to improved sensitivity. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Chromatographic Separation | Separates the analyte from co-eluting interferences. | Can be very effective; requires no additional sample preparation steps. | May not be possible for all interferences; may require significant method development. |
| Matrix-Matched Calibration | Calibrants experience the same matrix effects as the samples. | Simple to implement; can be effective for consistent matrices. | Requires a blank matrix; may not account for sample-to-sample variability. |
| Sample Dilution | Reduces the concentration of interfering components. | Quick and easy to perform. | Reduces analyte concentration, potentially compromising sensitivity. |
Problem 3: Poor Peak Shape and Shifting Retention Times for this compound.
Q: My this compound peak is broad, tailing, and its retention time is not stable. Are these related to matrix effects?
A: Yes, poor peak shape and retention time instability can be secondary consequences of matrix effects, although other instrumental factors should also be considered.
Troubleshooting Logic:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.jp [sciex.jp]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lctsbible.com [lctsbible.com]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorodioctyltin (DCOT) Stabilization of PVC: A Technical Support and Troubleshooting Guide
This guide serves as a centralized technical resource for researchers and polymer scientists working on the thermal stabilization of Polyvinyl Chloride (PVC) using Dichlorodioctyltin (DCOT). Here, we move beyond mere procedural lists to explore the causal relationships behind formulation choices and troubleshooting steps. Our objective is to provide a self-validating framework for optimizing DCOT concentration and resolving common experimental challenges, ensuring both process efficiency and the integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of effective PVC stabilization.
Q1: What is the fundamental mechanism of PVC thermal degradation?
Polyvinyl Chloride's primary vulnerability is its poor thermal stability.[1] During processing at elevated temperatures (typically >130-150°C), a "zipper-like" dehydrochlorination reaction is initiated at structurally weak points in the polymer chain, such as tertiary or allylic chlorine atoms.[1][2] This process releases hydrochloric acid (HCl), which in turn autocatalyzes further degradation.[3] The resulting formation of conjugated double bonds (polyenes) along the polymer backbone absorbs light, causing the material to progressively discolor from white to yellow, brown, and eventually black.[1][4]
Caption: The autocatalytic cycle of PVC thermal degradation.
Q2: How does this compound (DCOT) stabilize PVC?
This compound, a type of organotin stabilizer, intervenes in the degradation process through a powerful two-pronged mechanism.[5][6][7]
-
HCl Scavenging: DCOT rapidly reacts with and neutralizes the hydrochloric acid as it is formed.[5][8][9] This prevents the autocatalytic cycle from accelerating, thereby protecting the bulk of the polymer.
-
Labile Chlorine Substitution: The stabilizer's ligands (e.g., mercaptides or carboxylates) replace the unstable chlorine atoms at defect sites on the PVC chain.[5][8][10] This exchange creates a more thermally stable bond, effectively "patching" the weak points and preventing the initiation of the dehydrochlorination zipper reaction.[10]
Organotin mercaptides, in particular, are highly effective at this substitution, leading to excellent initial color hold and long-term stability.[11]
Caption: Dual-action stabilization mechanism of DCOT.
Q3: What is a typical starting concentration for DCOT in a PVC formulation?
Organotin stabilizers are known for their high efficiency and are typically used in low concentrations.[12] For many rigid PVC applications, a starting concentration of 0.8 to 2.0 parts per hundred resin (phr) is a common and effective range.[13] A patented formulation for a rigid PVC profile suggests a range of 2-3 phr for a tin mercaptide stabilizer.[14]
The optimal concentration is highly dependent on:
-
Processing Temperature and Shear: Higher temperatures and shear rates require higher stabilizer levels.[15]
-
Presence of Other Additives: Fillers, plasticizers, and pigments can influence thermal stability.[2][11][16]
-
End-Product Requirements: Applications requiring high clarity or long-term weather resistance may need adjusted levels.[17]
Q4: How do I know if my DCOT concentration is too low or too high?
-
Concentration Too Low: The most obvious sign is premature and severe discoloration (yellowing or browning) during processing.[18] You may also observe a rapid increase in melt viscosity on a torque rheometer, indicating cross-linking and degradation.[19]
-
Concentration Too High: While not typically detrimental to stability, using an excessive amount of DCOT is not cost-effective .[17][20] The performance benefit diminishes, and you are using an expensive component unnecessarily. In some cases, very high levels of certain additives can lead to processing issues like plate-out on equipment.
Q5: Can I use DCOT with other stabilizers? What are the benefits?
Yes, and it is common practice. DCOT is often used in conjunction with co-stabilizers to create a synergistic effect, which can enhance performance and reduce overall cost.[21][22]
-
Calcium/Zinc (Ca/Zn) Soaps: DCOT can boost the performance of Ca/Zn systems, which are often more economical. The DCOT provides excellent initial color hold, while the Ca/Zn package contributes to long-term stability.
-
Epoxidized Soybean Oil (ESO): ESO acts as a secondary stabilizer by scavenging HCl and can have a synergistic effect with primary stabilizers like DCOT.[21][22]
-
Phosphites: Organic phosphites are often added to mixed metal or tin stabilizer systems to improve color stability by chelating metal chlorides that can cause discoloration.[11]
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue 1: Premature Discoloration During Processing (Yellowing/Browning)
-
Symptoms: The PVC compound discolors rapidly at processing temperatures, well before the expected stability time has been reached.
| Probable Cause | Scientific Explanation | Diagnostic & Resolution Steps |
| Insufficient DCOT Concentration | The stabilizer is completely consumed early in the process, leaving the polymer unprotected against sustained thermal stress. | Action: Perform a ladder study, increasing the DCOT concentration in 0.2 phr increments. Re-evaluate thermal stability. |
| Poor Stabilizer Dispersion | DCOT is a liquid and must be uniformly adsorbed onto the PVC resin particles. Inadequate mixing leads to stabilizer-starved regions that degrade rapidly.[15] | Action: Review your dry-blending procedure. Ensure high-speed mixing achieves a temperature of at least 80-90°C to open the PVC particle's porous structure for additive absorption.[15] Verify mixing time and blade integrity. |
| Excessive Thermal/Shear Stress | Processing temperatures are too high, or screw speeds are generating excessive frictional heat. This accelerates the degradation rate beyond the stabilizer's capacity.[15] | Action: Reduce barrel temperatures by 5-10°C. Lower the screw RPM if possible. Verify that the melt temperature is within the recommended range for the formulation. |
| Moisture Contamination | Water can hydrolyze organotin stabilizers, reducing their effectiveness.[15] It can also turn to steam during processing, creating voids and accelerating degradation. | Action: Test all raw materials (PVC resin, fillers) for moisture content. If above specification (>0.2%), dry them before use. Ensure the mixer lid is vented to allow steam to escape.[15] |
| Incompatible Additives | Certain additives, like some pigments or amide-based lubricants (e.g., N,N' ethylene bis-stearamide), can antagonize the stabilizer, reducing its effectiveness.[11] | Action: Review the entire formulation. If a new additive was recently introduced, run a stability test on a simplified formulation without it to confirm its impact. |
Issue 2: Inconsistent Batch-to-Batch Stability
-
Symptoms: Formulations that are nominally identical show significant variation in stability time or color hold from one experiment to the next.
The primary cause is almost always a lack of process control, leading to variations in dispersion or thermal history .[15]
-
Resolution Protocol:
-
Standardize Mixing: Calibrate your mixer's temperature probe. Define a strict mixing protocol: ingredient addition order, mixing speeds (low/high), and, most importantly, a target material temperature for discharge (e.g., 110-120°C).
-
Verify Raw Materials: Do not assume raw materials are identical batch-to-batch. Re-test moisture content on new lots of resin or fillers.
-
Control Thermal History: The "cooking" of the dry blend is critical. Overheating in the mixer can prematurely consume the stabilizer, while under-heating leads to poor dispersion.[15] Use the final blend color and flowability as a quality check.
-
Section 3: Experimental Protocols for Optimization & Evaluation
Protocol 1: Determining Optimal DCOT Concentration via Static Heat Aging
This method evaluates stability under static heat, which is excellent for assessing color hold.
-
Preparation of Test Plaques:
-
Prepare a series of identical PVC formulations, varying only the DCOT concentration (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
Using a two-roll mill heated to 170-180°C, mill each compound for a fixed time (e.g., 5 minutes) to create a homogenous sheet.
-
Press the milled sheets into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press at 180°C for 3 minutes. Allow to cool under pressure.
-
-
Oven Aging Procedure (Ref: ASTM D2115): [15]
-
Preheat a forced-air circulating oven to the test temperature (e.g., 190°C).
-
Cut small samples (e.g., 2cm x 2cm) from each plaque.
-
Place the samples on an inert tray (e.g., aluminum foil) and place them in the oven.
-
Remove one sample from each formulation at set time intervals (e.g., every 10 minutes).
-
-
Evaluation:
-
Arrange the removed samples in a time-sequence for visual comparison.
-
Record the "time to failure," defined as the time at which severe browning or blackening occurs.
-
For quantitative analysis, measure the Yellowness Index (YI) of each sample using a spectrophotometer (Ref: ASTM E313).[15]
-
The optimal concentration provides the required stability time before the cost-benefit curve flattens.
-
Protocol 2: Congo Red Test for Measuring Stability Time
This method directly measures the time until the onset of significant HCl evolution.[23]
-
Apparatus: A heating block with temperature control, test tubes, gas delivery tubes, and Congo Red indicator paper. A dedicated instrument like a PVC Thermomat can automate this process (Ref: ISO 182-3).[24]
-
Procedure:
-
Weigh a precise amount of the PVC dry blend (e.g., 2.0 g) into a test tube.
-
Place a strip of Congo Red paper in the upper part of the test tube or in the designated holder.
-
Insert the tube into the heating block, preheated to the test temperature (e.g., 200°C).
-
Start a timer immediately.
-
-
Evaluation:
Section 4: Data Interpretation and Visualization
Table 1: Example Data for DCOT Ladder Study (Static Aging @ 190°C)
| Formulation ID | DCOT (phr) | Time to First Yellowing (min) | Time to Severe Brown/Black (min) | Yellowness Index (at 20 min) |
| F-1 | 0.5 | 8 | 15 | 85.2 |
| F-2 | 1.0 | 18 | 35 | 42.6 |
| F-3 | 1.5 | 32 | 65 | 15.3 |
| F-4 | 2.0 | 45 | >90 | 8.1 |
| F-5 | 2.5 | 48 | >90 | 7.5 |
Analysis: A significant performance jump is seen between 1.0 and 1.5 phr. The improvement from 2.0 to 2.5 phr is marginal, suggesting that for this specific formulation and test condition, a concentration around 2.0 phr is likely the most cost-effective optimum.
Workflow for Troubleshooting PVC Discoloration
Caption: A systematic workflow for diagnosing PVC processing issues.
Section 5: Safety and Handling of this compound
As with all organometallic compounds, prudent laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) when handling DCOT.[25][26]
-
Ventilation: Handle DCOT in a well-ventilated area or inside a laboratory chemical hood to minimize inhalation exposure.[27]
-
Storage: Store DCOT in a cool, dry, well-ventilated area away from incompatible materials. Ensure containers are tightly sealed.[28]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.
-
Hygiene: Avoid skin contact.[27] Wash hands thoroughly with soap and water after handling.[26] Do not eat, drink, or smoke in the laboratory area.[27]
Section 6: References
-
Iranian Chemical Engineering Journal. (2022). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). [Link]
-
Orbimind. (2024). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. [Link]
-
ResearchGate. (2015). Thermal degradation of PVC: A review. [Link]
-
International Journal of Research (IJR). (2014). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). [Link]
-
Samphina Academy. Thermal Degradation And Stabilization Of PVC. [Link]
-
ACS Publications. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). [Link]
-
Mettler Toledo. Thermal Analysis of Polyvinylchloride (PVC). [Link]
-
Rallychem. Evaluation method for thermal stability of PVC heat stabilizer. [Link]
-
ResearchGate. (2013). Comparison of Thermal Stability Measurement Processes for PVC. [Link]
-
Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. [Link]
-
Goldstab Organics Pvt. Ltd. Organotin Stabilizers. [Link]
-
Incachem. (2024). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]
-
GCRIS. 3.3 Organotin Compounds as PVC Stabilizers. [Link]
-
JUBANG. (2024). The mechanism of action of PVC stabilizer. [Link]
-
POTOP. (2024). Common problems, causes and solutions in PVC film production and processing. [Link]
-
International Science Community Association. (2017). Synergistic effect of co-stabilizers on the thermal stability of polyvinyl chloride. [Link]
-
ResearchGate. (2023). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. [Link]
-
Baerlocher. Organotin Stabilizers. [Link]
-
International Science Community Association. (2017). Synergistic effect of co-stabilizers on the thermal stability of polyviny chloride. [Link]
-
Jubang. (2025). Why does the coordination structure of organotin stabilizers determine the long-term heat resistance of PVC?[Link]
-
Aec-pvc. (2023). Action mechanism and application of different PVC stabilizers. [Link]
-
National Institutes of Health (NIH). (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. [Link]
-
Scribd. PVC Extrusion Troubleshooting. [Link]
-
ResearchGate. (2016). Determination of Optimal Concentration of the Plastifier (DIDP) for a PVC/ DIDP Industrial Formulation. [Link]
-
Akdeniz Chemson. Co-Stabilizers. [Link]
-
ResearchGate. (2023). Metal dicarboxylates as thermal stabilizers for PVC. [Link]
-
BASTONE. (2024). How to Formulate PVC with DOTP for Wire Insulation. [Link]
-
ResearchGate. (2016). Determination of Optimal Concentration of the Plastifier (DIDP) for a PVC/ DIDP Industrial Formulation. [Link]
-
Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing. [Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]
-
Google Patents. Organic tin stabilizer formula of PVC (polyvinyl chloride) plastic.
-
Tikrit Journal of Engineering Sciences. (2012). Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Chemicals. [Link]
-
NPTEL. PVC Compounding. [Link]
-
ResearchGate. (2023). The Impact of Plasticizer Levels in Hardening PVC Plastic. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
ResearchGate. (2024). The Effect of Additives on the Mechanical and Physical Properties of Polyvinyl Chloride (PVC) Compounds. [Link]
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- 3. samphina.com.ng [samphina.com.ng]
- 4. researchgate.net [researchgate.net]
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- 7. baerlocher.com [baerlocher.com]
- 8. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 9. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
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- 26. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 28. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dichlorodioctyltin as a Thermal Stabilizer for PVC
Here is the technical support center for improving the thermal stability of PVC with Dichlorodioctyltin.
This guide is designed for researchers, scientists, and professionals in drug development and material science. It provides in-depth technical support, troubleshooting advice, and standardized protocols for utilizing this compound as a thermal stabilizer in Poly(vinyl chloride) (PVC) formulations. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.
Understanding PVC Thermal Degradation and Stabilization
Poly(vinyl chloride) is inherently unstable at the processing temperatures (typically 160-220°C) required for manufacturing.[1] When heated, it undergoes a rapid autocatalytic degradation process known as dehydrochlorination.[2][3][4] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, which leads to the formation of conjugated double bonds (polyenes). These polyene sequences are chromophoric, absorbing light in the visible spectrum and causing the material to progressively turn yellow, then brown, and finally black.[3][4] The released HCl acts as a catalyst, further accelerating the degradation of the surrounding polymer chains.[2]
Organotin compounds, such as this compound, are highly effective thermal stabilizers that interrupt this degradation cascade through a dual-action mechanism.[5][6]
-
Substitution of Labile Chlorines: The primary stabilization step involves the replacement of unstable chlorine atoms on the PVC chain (often at allylic or tertiary carbon sites) with more stable ligands from the organotin molecule.[2][5][7] This neutralizes the initial weak points in the polymer where dehydrochlorination would otherwise begin.
-
HCl Scavenging: Any HCl that is inevitably released during processing is immediately scavenged by the organotin stabilizer.[2][5] This prevents the acid-catalyzed "unzipping" of the polymer chain, thereby halting the catastrophic degradation cycle.
The diagram below illustrates this fundamental relationship between PVC degradation and the intervention by an organotin stabilizer.
Caption: PVC degradation pathway and the dual-action mechanism of organotin stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound in a rigid PVC formulation?
For rigid PVC applications like pipes or profiles, a typical starting dosage for an organotin stabilizer is in the range of 1.0 to 2.5 parts per hundred resin (phr).[8] The optimal concentration depends heavily on the processing temperature, shear rate, and the presence of other additives like fillers and impact modifiers. It is always recommended to start with a concentration in the middle of this range (e.g., 1.5 phr) and optimize based on performance.
Q2: Can this compound be used in flexible (plasticized) PVC?
Yes, organotin stabilizers are effective in both rigid and flexible PVC. However, in plasticized formulations, interactions between the stabilizer and the plasticizer can occur. For instance, plasticizer evaporation during heating can complicate thermal stability analysis.[4] The choice of plasticizer and its concentration may require adjustments to the stabilizer dosage to achieve the desired stability.
Q3: How does the presence of fillers, like calcium carbonate, affect stabilizer performance?
Fillers can have a significant impact. Untreated fillers, such as calcium carbonate, can have active sites on their surface that adsorb the stabilizer, reducing its effective concentration in the PVC matrix.[1] This necessitates a higher dosage of the stabilizer to achieve the same level of thermal protection. Using surface-treated fillers can mitigate this issue.
Q4: What is the difference between "initial color" and "long-term stability," and how does this compound perform?
-
Initial Color (or Early Yellowing): This refers to the color of the PVC compound immediately after processing. Poor initial color indicates that the stabilizer was not effective enough to prevent some degradation during the initial high-heat, high-shear phase.[9]
-
Long-Term Stability: This refers to the material's ability to resist degradation over an extended period at elevated temperatures.
Organotin stabilizers like this compound are known for providing excellent initial color hold and good long-term stability.[5] If you observe early yellowing, it may suggest insufficient stabilizer dosage or poor dispersion.[9]
Q5: Are there any known antagonistic interactions with other common PVC additives?
Yes. A critical interaction to be aware of is between sulfur-containing organotins and lead-based stabilizers. If a system was previously run with a lead stabilizer and the equipment is not thoroughly cleaned, residual lead can react with the sulfur-containing tin stabilizer, causing cross-contamination and a significant reduction in effectiveness.[1][9] Always ensure equipment is purged between incompatible formulations.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
| Problem / Symptom | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Inconsistent Thermal Stability Across Batches (e.g., one sample degrades faster than another with the same formulation) | Poor Stabilizer Dispersion: The this compound is not uniformly distributed throughout the PVC resin.[9] | 1. Verify Mixing Protocol: Ensure the high-speed mixer reaches the appropriate temperature (e.g., 110-120°C) to open the porous PVC particle structure for additive absorption.[8] 2. Check Mixing Order: Add the stabilizer early in the mixing cycle, right after the PVC resin, to ensure it coats the particles before other additives are introduced.[10] 3. Particle Size Compatibility: Ensure the particle size of all powder additives are similar to the PVC resin (typically 100-200 microns) to prevent segregation during handling and mixing.[10] |
| Severe Early Discoloration (Yellowing/Browning) During Processing | 1. Insufficient Stabilizer Dosage: The amount of this compound is too low for the processing conditions.[9] 2. Excessive Processing Temperature/Shear: The processing conditions are too aggressive, overwhelming the stabilizer. 3. Presence of Moisture: Water can hydrolyze the organotin stabilizer, reducing its efficacy.[9] | 1. Increase Stabilizer Dosage: Incrementally increase the phr level of this compound by 0.2-0.5 phr and re-evaluate. 2. Review Thermal Profile: Lower the processing temperature if possible. Check for hot spots in the extruder or mixer. 3. Dry Resin & Additives: Ensure all components, especially fillers, are thoroughly dried before mixing. Moisture can also hinder frictional heating during the blending phase.[9] |
| Plate-Out or Deposits on Processing Equipment (e.g., screw, die, molds) | Stabilizer Volatility: Low molecular weight components of the stabilizer system may be vaporizing at high processing temperatures and condensing on cooler metal surfaces.[1][9] | 1. Optimize Mixing Temperature: Avoid over-heating the blend in the high-speed mixer. An excessively high temperature can "cook off" part of the stabilizer before it even reaches the extruder.[9] 2. Evaluate Lubricant Package: Plate-out can also be caused by an imbalance in internal and external lubricants. Review the entire formulation. |
| Product is Brittle Despite Good Color Stability | Stabilizer-Induced Degradation (Lewis Acidity): While organotins scavenge HCl, the resulting tin chloride species can themselves be Lewis acids. If the Sn-C bond in the stabilizer cleaves, it can form SnCl₄, a powerful Lewis acid that can catastrophically degrade PVC.[2] | 1. Select a High-Quality Stabilizer: This issue is more common with lower-quality or improperly synthesized organotins. Ensure the this compound used has high stability of its tin-carbon bonds. 2. Avoid Excessive Heat History: Do not over-process the material or use excessive amounts of regrind, as each heat cycle can contribute to the breakdown of the stabilizer itself. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common PVC thermal stability issues.
Key Experimental Protocols
Accurate evaluation of thermal stability is critical for formulation development. Below are standardized methodologies for assessing the performance of this compound.
Protocol 1: Static Thermal Stability via Oven Aging
Objective: To visually and quantitatively assess the discoloration of PVC samples over time at a constant, elevated temperature.
Methodology:
-
Sample Preparation: Prepare small, uniform plaques (e.g., 2mm thick) of the PVC compound by milling and compression molding under controlled conditions.
-
Oven Setup: Preheat a circulating air oven to the desired test temperature (e.g., 180°C or 190°C).
-
Test Procedure:
-
Place the prepared PVC plaques on an inert surface (e.g., aluminum foil) inside the preheated oven.
-
Start a timer.
-
At regular intervals (e.g., every 10 or 15 minutes), remove one sample plaque from the oven.
-
Place the removed samples in chronological order to create a visual timeline of degradation.
-
-
Analysis:
-
Visual Assessment: Observe the progression of color change from the initial state to yellow, brown, and black. The time until severe browning/blackening is the static stability time.
-
Quantitative Analysis (Yellowness Index): Use a colorimeter or spectrophotometer to measure the Yellowness Index (YI) according to ASTM E313 or D1925 for each plaque.[9] Plot YI as a function of time. A lower slope indicates better long-term stability.
-
Protocol 2: Dynamic Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of degradation by measuring the mass loss (due to HCl release) as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the PVC compound (5-10 mg) into a TGA sample pan.
-
TGA Instrument Setup:
-
Test Procedure: Run the temperature program and record the sample weight as a function of temperature.
-
Analysis:
-
The primary degradation of PVC occurs in two main stages.[13] The first stage, corresponding to dehydrochlorination, is the region of interest for stabilizer evaluation.
-
Determine the onset temperature of the first major weight loss step. A higher onset temperature indicates greater thermal stability.
-
The derivative of the TGA curve (DTG curve) shows the temperature at which the rate of weight loss is maximum. This peak temperature can also be used to compare the stability of different formulations.
-
Experimental Workflow for Oven Aging Test
Caption: Step-by-step workflow for the static oven aging thermal stability test.
References
- Dioctyltin Dichloride | AMERICAN ELEMENTS ®. (n.d.).
- This compound | CAS#:3542-36-7 | Chemsrc. (n.d.).
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind. (2025, August 25).
- Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem. (n.d.).
- Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations - MDPI. (2023, October 20).
- Processing Issues Of PVC Stabilizers - News. (2025, August 9).
- Boosting PVC performance with Organotin stabilizers - Platinum Industries. (2024, June 30).
- Kinetic Modeling of the Thermal Degradation of Stabilized PVC Plastisols - ResearchGate. (2025, August 5).
- Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride | Request PDF - ResearchGate. (2025, August 10).
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds - CORE. (n.d.).
- (PDF) Thermal Degradation of Polyvinyl Chloride - ResearchGate. (2025, August 5).
- FORMAL KINETIC ANALYSIS OF PVC THERMAL DEGRADATION - Journal of Chemical Technology and Metallurgy. (2010, June 12).
- Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin - BioResources. (n.d.).
- Kinetics of thermal degradation of poly(vinyl chloride) - R Discovery. (2011, June 16).
- Trends and prospects for thermal stabilizers in polyvinyl chloride - UQ eSpace. (n.d.).
- Mechanism of thermal stabilization of PVC by organotin compounds: scavenging of chlorine atoms | Semantic Scholar. (1979, July 13).
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds - ResearchGate. (2025, August 5).
- PVC Compounding: Polyvinyl Chloride (PVC), otherwise known as vinyl or vinyl plastics, has already been commercial reality for. (n.d.).
- Introduction to PVC Gelation and Formulation w/ Kevin Yocca - YouTube. (2021, June 25).
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- 13. mdpi.com [mdpi.com]
common interferences in Dichlorodioctyltin analytical methods
Welcome to the technical support center for the analytical methodologies of Dichlorodioctyltin (DCOT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DCOT analysis. Here, we will delve into the common interferences encountered during experimental workflows and provide robust troubleshooting strategies to ensure data integrity and accuracy. Our approach is grounded in years of field experience and validated scientific principles.
Introduction to this compound Analysis
This compound (C₁₆H₃₄Cl₂Sn) is an organotin compound utilized primarily as a stabilizer in polyvinyl chloride (PVC) plastics. Its presence in consumer products, such as food packaging and medical devices, necessitates sensitive and accurate analytical methods to monitor for potential leaching and ensure consumer safety. The primary analytical techniques for DCOT determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods, while powerful, are susceptible to a range of interferences that can compromise analytical results. This guide will equip you with the knowledge to identify, mitigate, and troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most prevalent interferences in DCOT analysis can be categorized as follows:
-
Matrix Effects: Components of the sample matrix (e.g., fats, proteins, polymers) can co-elute with DCOT and either suppress or enhance the analyte signal in the mass spectrometer. This is a significant issue in complex matrices like food, biological tissues, and environmental samples.[1][2][3]
-
Contamination: DCOT and other organotins can be introduced into the sample from various sources in the laboratory environment, including glassware, solvents, and plasticware (especially PVC-containing materials).[4]
-
Isobaric Interferences: In mass spectrometry, other compounds or fragments may have the same nominal mass as the DCOT ions being monitored, leading to false positives or inaccurate quantification.
-
Co-eluting Compounds: Structurally similar compounds or other organotins present in the sample may not be chromatographically resolved from DCOT, leading to overlapping peaks.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound, in its native form, is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column.[5] Derivatization is a chemical process that converts DCOT into a more volatile and less polar form, making it suitable for GC analysis.[6] This is typically achieved by replacing the chloride atoms with less polar groups, such as alkyls (e.g., ethyl or pentyl groups).[7]
Q3: Can I analyze this compound without derivatization?
A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can analyze this compound without the need for derivatization.[8][9] This simplifies sample preparation and avoids potential issues with derivatization efficiency and byproducts. However, LC-MS analysis is still susceptible to matrix effects.[10][11]
Q4: What are the typical degradation products of this compound that I should be aware of?
A4: this compound can degrade under certain environmental or experimental conditions. While specific degradation pathways for DCOT are not extensively documented in readily available literature, organotins, in general, can undergo dealkylation. This would lead to the formation of monochlorooctyltin and potentially inorganic tin species. It is crucial to consider these potential degradation products during method development, as they may co-elute or interfere with the analysis of the parent compound.[12][13][14]
Q5: How do I choose between GC-MS and LC-MS/MS for this compound analysis?
A5: The choice depends on several factors:
-
Sample Throughput: LC-MS/MS often offers higher throughput due to the elimination of the derivatization step.[15]
-
Sensitivity and Selectivity: Both techniques can offer excellent sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).[5][8]
-
Matrix Complexity: For very complex matrices, the extensive cleanup required for GC-MS might be advantageous. However, advanced LC-MS/MS techniques can also effectively handle complex samples.[1][3]
-
Available Instrumentation: The choice is often dictated by the instrumentation available in your laboratory.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing in GC-MS | Active Sites in the GC System: The polar nature of underivatized DCOT or its derivatives can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector. | 1. Deactivate the Injector Liner: Use a fresh, deactivated liner. Silylated liners are recommended. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. 3. Check for Contamination: Contamination in the injector or at the head of the column can lead to peak tailing. Perform inlet maintenance. |
| Peak Tailing in LC-MS | Secondary Interactions with the Stationary Phase: Residual silanol groups on C18 columns can interact with the tin atom in DCOT. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DCOT and its interaction with the column. | 1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Optimize Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape. Experiment with different pH values. |
| Peak Fronting | Column Overload: Injecting too much sample onto the column. | 1. Dilute the Sample: Prepare a more dilute sample and re-inject. 2. Check Injection Volume: Reduce the injection volume. |
Problem 2: Low or No Analyte Signal
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Signal Suppression in LC-MS | Matrix Effects: Co-eluting matrix components are suppressing the ionization of DCOT in the mass spectrometer source.[1][3] | 1. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction) to remove interfering matrix components. 2. Dilute the Extract: A simple dilution of the sample extract can often reduce matrix effects. 3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for signal suppression. 4. Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled DCOT internal standard will co-elute and experience the same matrix effects, providing the most accurate correction. |
| Incomplete Derivatization in GC-MS | Inefficient Derivatization Reaction: The derivatization reaction may not have gone to completion due to issues with reagents, reaction time, or temperature.[6] | 1. Check Reagent Quality: Use fresh derivatization reagents. 2. Optimize Reaction Conditions: Experiment with different reaction times, temperatures, and reagent concentrations. 3. Ensure Anhydrous Conditions: Moisture can interfere with many derivatization reactions. Ensure all glassware and solvents are dry. |
| Analyte Degradation | Thermal Degradation in GC Inlet: DCOT derivatives can be susceptible to degradation at high injector temperatures. Instability in Sample Extract: DCOT may not be stable in the final sample solvent over time. | 1. Optimize Injector Temperature: Lower the injector temperature in increments to find the optimal balance between volatilization and degradation. 2. Analyze Samples Promptly: Analyze prepared samples as soon as possible. If storage is necessary, investigate the stability of DCOT in the chosen solvent at different temperatures. |
Problem 3: Inconsistent or Irreproducible Results
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Variable Recoveries | Inconsistent Sample Preparation: Variations in extraction efficiency or cleanup steps between samples. Contamination: Sporadic contamination from laboratory equipment or reagents.[4][16] | 1. Standardize Procedures: Ensure that all sample preparation steps are performed consistently for all samples and standards. Use of automated sample preparation systems can improve reproducibility. 2. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. Consider dedicating glassware for organotin analysis. 3. Test Solvents and Reagents: Run solvent and reagent blanks to check for contamination. |
| Shifting Retention Times | Changes in Chromatographic Conditions: Fluctuations in column temperature, mobile phase composition (LC), or carrier gas flow rate (GC). Column Degradation: The stationary phase of the column may be degrading over time. | 1. System Equilibration: Ensure the chromatographic system is fully equilibrated before starting a sequence. 2. Monitor System Parameters: Check for leaks and verify that all system parameters are stable. 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. 4. Perform System Suitability Tests: Inject a standard at the beginning and end of each sequence to monitor retention time stability. |
Experimental Protocols & Visualizations
Protocol: Evaluating Matrix Effects in LC-MS/MS
This protocol helps to determine if the sample matrix is causing ion suppression or enhancement.
-
Prepare a DCOT Standard Solution: Prepare a standard solution of DCOT in a clean solvent (e.g., methanol) at a known concentration.
-
Prepare a Blank Matrix Extract: Extract a sample that is known to not contain DCOT using your established sample preparation method.
-
Post-Extraction Spike: Spike a portion of the blank matrix extract with the DCOT standard solution to the same final concentration as the standard in clean solvent.
-
Analysis: Analyze three samples:
-
Sample A: DCOT standard in clean solvent.
-
Sample B: Blank matrix extract.
-
Sample C: Post-extraction spiked blank matrix extract.
-
-
Calculation:
-
Matrix Effect (%) = ((Peak Area in Sample C - Peak Area in Sample B) / Peak Area in Sample A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
A value between 80% and 120% is often considered acceptable, but this can vary depending on the method requirements.
-
Diagram: Troubleshooting Workflow for DCOT Analysis
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- Hajslová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. (n.d.).
- Hajslová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)
- García-López, M., & Cela, R. (2012). Recent advances in LC-MS analysis of food-packaging contaminants. TrAC Trends in Analytical Chemistry, 31, 44-57. [Link]
- Kittlaus, S., Schimanke, J., & Kempe, G. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]
- Gaur, A. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Anagnostopoulos, C., & Miliadis, G. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(24), 5947–5969. [Link]
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2014). Analytical Methods, 6(1), 224-230. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]
- De Boevre, M., Di Mavungu, J. D., Maene, P., Audenaert, K., Deforce, D., De Saeger, S., & Haesaert, G. (2012). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed.
- Bakshi, M., & Singh, S. (2002). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1205-1211. [Link]
- Smith, M., & Bluth, M. H. (2016). Common Interferences in Drug Testing.
- Lee, S., Kim, S., & Lee, J. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1698. [Link]
- Chaves, A., Shea, D., & Cope, W. G. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629-638. [Link]
- Ismail, A. A. (2012). Interferences in Immunoassay. The Clinical Biochemist Reviews, 33(4), 131–152. [Link]
- Qiu, J., Qian, Y., & Li, Y. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables.
- Szostak, K., Adamska, A., Marciniak, D., & Ekiert, H. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 986. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. analchemres.org [analchemres.org]
- 6. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and analysis of the degradation products of chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fishersci.com [fishersci.com]
Dichlorodioctyltin Analytical Standards: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for dichlorodioctyltin analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this organotin compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy and reliability of your analytical results.
Introduction: The Challenge of this compound Stability
This compound, like many organotin compounds, presents unique challenges in the laboratory due to its potential for degradation. Understanding the factors that influence its stability is paramount for generating reproducible data. The primary degradation pathways for dialkyltin dichlorides are hydrolysis, and to a lesser extent, photodegradation and thermal decomposition. These processes can lead to the formation of various byproducts, compromising the integrity of your analytical standards and leading to inaccurate quantification. This guide will delve into the root causes of these stability issues and provide actionable strategies to mitigate them.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in the chemical properties of this compound and offering step-by-step solutions.
Chromatographic Issues
Question: Why am I observing peak tailing or fronting for my this compound standard in my chromatogram?
Answer:
Peak asymmetry, such as tailing or fronting, is a common problem in the analysis of reactive analytes like this compound and can often be traced back to issues with the analytical column, sample degradation, or improper method parameters.
-
Causality:
-
Peak Tailing: This is often caused by active sites on the analytical column or in the injector liner that can interact with the tin atom or the chloro ligands of the this compound molecule. These interactions can be in the form of secondary interactions with residual silanols on a silica-based column or adsorption to contaminated surfaces.[1][2] Degradation of the standard within the hot injector port can also lead to the formation of more polar, and thus more interactive, species that tail on non-polar columns.
-
Peak Fronting: This is typically a sign of column overload.[3] Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape.
-
-
Troubleshooting Protocol:
-
Assess Column Health:
-
Action: Inject a known neutral compound (e.g., a hydrocarbon) to verify the column's efficiency and peak shape. If the neutral compound also shows poor peak shape, the column may be compromised.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. For GC analysis, using a deactivated liner is crucial.[2]
-
-
Evaluate Sample Concentration:
-
Action: Prepare a dilution series of your standard and inject them.
-
Solution: If peak shape improves at lower concentrations, you are likely overloading the column. Adjust your sample concentration accordingly.
-
-
Optimize Injector Parameters (for GC):
-
Action: Review your injector temperature.
-
Solution: A high injector temperature can cause thermal degradation of this compound. Try reducing the injector temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation.[4]
-
-
Mobile Phase/Carrier Gas Check:
-
Action: Ensure the purity of your mobile phase (LC) or carrier gas (GC).
-
Solution: Contaminants can affect peak shape. Use high-purity solvents and gases and ensure all filters and purifiers are functioning correctly.[5]
-
-
Question: I'm seeing a sudden drop in the response or a complete loss of my this compound peak. What's happening?
Answer:
A significant decrease or complete loss of the analytical signal is a critical issue that often points to severe degradation of the standard, problems with the analytical instrument, or issues with sample introduction.
-
Causality:
-
Standard Degradation: this compound is susceptible to hydrolysis, especially in the presence of trace amounts of water in your solvent or on the surface of your vials. This can lead to the formation of less volatile or non-volatile species that may not elute from the column or be detected.
-
Adsorption: Organotin compounds can adsorb to active sites on glass or plastic surfaces, leading to a decrease in the concentration of the analyte in solution.[6]
-
Instrumental Issues: A leak in the injection system, a blocked syringe, or a malfunctioning detector can all lead to a loss of signal.[2][3]
-
-
Troubleshooting Protocol:
-
Prepare a Fresh Standard:
-
Action: Prepare a new working standard from your stock solution in a fresh, dry solvent.
-
Solution: If the signal is restored with the fresh standard, your previous working solution has likely degraded.
-
-
Verify Solvent Purity:
-
Action: Use a freshly opened bottle of high-purity, dry solvent (e.g., anhydrous acetonitrile or hexane).
-
Solution: This minimizes the risk of hydrolysis.
-
-
Check for Adsorption:
-
Action: Try using silanized glass vials or polypropylene vials for your standards.
-
Solution: These surfaces are less active and can reduce the adsorption of organotin compounds.[6]
-
-
Systematic Instrument Check:
-
Action: Perform a leak check on your GC or LC system. Inspect the syringe for any blockage or damage. Verify detector settings and performance.
-
Solution: Follow the instrument manufacturer's guidelines for troubleshooting these components.
-
-
Standard Preparation and Storage Issues
Question: My calibration curve for this compound is not linear and has poor reproducibility.
Answer:
A non-linear or irreproducible calibration curve is a strong indicator that the concentration of your standards is not what you expect it to be, often due to instability.
-
Causality:
-
Progressive Degradation: If you prepare your calibration standards sequentially from a single stock solution, the stock solution itself may be degrading over the time it takes to prepare the entire set. This would lead to a non-linear relationship between the prepared concentration and the instrument response.
-
Solvent Effects: The choice of solvent can significantly impact the stability of this compound. Protic solvents or solvents with trace amounts of water can accelerate hydrolysis.
-
Inaccurate Dilutions: Simple pipetting errors can lead to inaccuracies in your standard concentrations.[7][8]
-
-
Troubleshooting Protocol:
-
Solvent Selection and Handling:
-
Action: Review the solvent used for preparing your standards.
-
Solution: Use a high-purity, dry, aprotic solvent such as hexane or acetonitrile.[9] Avoid alcohols or water-containing solvents for long-term storage. Prepare standards fresh whenever possible.
-
-
Standard Preparation Workflow:
-
Action: Prepare all calibration standards from the stock solution in a single session.
-
Solution: This minimizes the impact of stock solution degradation over time. Alternatively, prepare a fresh stock solution for each calibration.
-
-
Pipetting Technique:
-
Storage of Stock Solutions:
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability and handling of this compound analytical standards.
Q1: What are the primary degradation pathways for this compound?
A1: The most significant degradation pathway for this compound is hydrolysis . In the presence of water, the chlorine atoms are susceptible to nucleophilic attack, leading to the formation of dioctyltin hydroxide chloride and subsequently dioctyltin oxide.[11] Other potential degradation pathways, though generally less rapid, include photodegradation (degradation upon exposure to light, particularly UV light)[12][13] and thermal decomposition at elevated temperatures (e.g., in a hot GC injector).[4]
Q2: What are the ideal storage conditions for this compound analytical standards?
A2: To ensure the long-term stability of this compound standards, the following storage conditions are recommended:
| Standard Type | Container | Temperature | Light Conditions |
| Neat Standard (Solid) | Tightly sealed amber glass vial with a PTFE-lined cap | -20°C or lower | In the dark |
| Stock Solution | Tightly sealed amber glass vial with a PTFE-lined cap | -20°C or lower | In the dark |
| Working Solutions | Tightly sealed amber glass vial or polypropylene vial | 2-8°C | In the dark (prepare fresh daily if possible) |
Q3: Which solvents are recommended for preparing this compound standard solutions?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended: High-purity, anhydrous aprotic solvents such as hexane , toluene , and acetonitrile . These solvents are less likely to participate in hydrolysis reactions.
-
Use with Caution: Solvents like methanol and isopropanol are more protic and can lead to gradual degradation.[14] If their use is necessary for analytical reasons, solutions should be prepared fresh and used immediately.
-
Avoid: Solvents containing significant amounts of water.
Q4: How often should I verify the concentration of my this compound stock and working solutions?
A4: Due to the potential for degradation, regular verification of standard concentrations is crucial.
-
Stock Solutions: The concentration of a stock solution stored under ideal conditions should be verified at least every 3-6 months.[10]
-
Working Solutions: It is best practice to prepare working solutions fresh daily.[10] If stored, they should be verified before each use, especially if they are more than a day old.
Q5: What are common impurities that might be present in this compound analytical standards?
A5: Commercial this compound may contain related organotin compounds as impurities. These can include:
-
Monooctyltin trichloride: A common precursor or byproduct in the synthesis of this compound.
-
Trioctyltin chloride: Can be present from side reactions during synthesis.
-
Hydrolysis products: Dioctyltin hydroxide chloride or dioctyltin oxide may be present if the standard has been exposed to moisture.
It is important to check the certificate of analysis provided by the manufacturer for information on purity and identified impurities.
Part 3: Visualization & Methodologies
Diagrams
Hydrolysis Pathway of this compound
A simplified diagram illustrating the primary hydrolysis pathway of this compound.
Troubleshooting Workflow for Poor Peak Shape
A decision-tree workflow for troubleshooting common chromatographic peak shape issues.
References
- Ataman Kimya. (n.d.). Dibutyltin Dichloride.
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- David, F., Sandra, P., & Korytar, P. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS.
- Alleston, D. L., Davies, A. G., Hancock, M., & White, R. F. M. (1963). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society (Resumed), 5469. [Link]
- Ghasemi, J., & Zendehdel, M. (2009). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. ResearchGate.
- National Measurement Institute. (2022). Investigating the Environmental Impact of Organotins. LCGC International, 35(11), 16-21.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.
- Al-Masoudi, W. A., Al-Dahhan, W. H., & El-Hiti, G. A. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Molecules (Basel, Switzerland), 24(19), 3543. [Link]
- Yousif, E., & Hasan, A. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Journal of Organic and Inorganic Chemical Sciences, 3(3), 1-13.
- EU Reference Laboratories for Residues of Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChers and LC-MS/MS.
- Careri, M., & Mangia, A. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. Trac-Trends in Analytical Chemistry, 22(11-12), 759-768. [Link]
- Inoue, K., Oyamada, N., Hoshino, Y., & Yoshinaga, J. (2004). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 70(3), 1365-1371. [Link]
- Shimadzu. (n.d.). GCMS Troubleshooting Booklet.
- Gómez-Ariza, J. L., Giráldez, I., Morales, E., Ariese, F., Cofino, W., & Quevauviller, P. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(2), 197-202. [Link]
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America, 36(8), 524-529.
- Rahman, M. M., & Mizuishi, K. (2003). Determination of organotin compounds in environmental samples. Journal of Health Science, 49(5), 349-359. [Link]
- NIOSH. (1987). Development of a method for the sampling and analysis of organotin compounds. (DHHS (NIOSH) Publication No. 87-113).
- Agilent Technologies. (n.d.). How to Troubleshoot and Improve your GC/MS. Separation Science.
- Nyokong, T., & Gledhill, I. (2013). Photostability of Indium Phthalocyanines in Organic Solvents. International Journal of Molecular Sciences, 14(7), 13886-13899. [Link]
- Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
- Swedish Environmental Protection Agency. (2001). Screening of organotin compounds in the Swedish environment. (Report 5149).
- Hodges, D. J., & Noddack, W. (1977). The Analysis Of Organotins In The Environment. Proc 4Th Jt Conf On Sensing Env. Pollution, New Orleans 1977, 761-64.
- Yousif, E., & Hasan, A. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Journal of Organic and Inorganic Chemical Sciences, 3(3), 1-13.
- Huang, J., & Matzner, E. (2007). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 148(1), 123-129. [Link]
- ResearchGate. (2018). (PDF) A Review of Organotin Compounds: Chemistry and Applications.
- Cooper, J. (2020, August 12).
- Molt, K. R., & Hechenbleikner, I. (1970). U.S. Patent No. 3,519,665. Washington, DC: U.S.
- U.S. Environmental Protection Agency. (2017). Method 325B: Volatile Organic Compounds from Fugitive and Area Sources.
- Snow, N. H. (2014). Activity and Decomposition. LCGC North America, 32(11), 856-861.
- Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5), e0122419. [Link]
- LPD Lab Services. (n.d.). Thermal Desorption Gas Chromatography (TD-GC) for Trace Volatile Analysis.
- Duemichen, E., Eisentraut, P., Celina, M., & Braun, U. (2017). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). OSTI.GOV. [Link]
- Gerstel GmbH & Co. KG. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe, 28(7), 386-390.
- Thermo Fisher Scientific. (2016, February 22). How to prepare Orion calibration standards by serial dilution [Video]. YouTube. [Link]
Sources
- 1. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. scribd.com [scribd.com]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. csustan.edu [csustan.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
enhancing the solubility of Dichlorodioctyltin for analysis
Technical Support Center: Dichlorodioctyltin Analysis
Welcome to the technical support center for this compound (DOTC). This guide is designed for researchers, analytical scientists, and formulation professionals to address common challenges associated with the handling and analysis of this organotin compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of this compound in your analytical workflows.
Section 1: Understanding this compound (CAS: 3542-36-7)
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its behavior in different solvents and analytical systems stems directly from its molecular structure.
Key Properties Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄Cl₂Sn | [1] |
| Molecular Weight | 416.06 g/mol | [1] |
| Appearance | White to off-white powder or crystals | American Elements |
| Melting Point | 45-49 °C | American Elements |
| Boiling Point | 175 °C @ 1 Torr | American Elements |
| Water Solubility | Insoluble | American Elements, Fisher Scientific |
| LogP (octanol/water) | 7.627 | ChemSrc |
The molecule features a central tin atom bonded to two chlorine atoms and two long, non-polar octyl chains (C₈H₁₇). This structure dictates its solubility profile: the long alkyl chains make it highly lipophilic (fat-loving) and hydrophobic (water-repelling), as confirmed by its high LogP value and insolubility in water.
Section 2: FAQs - Solubility and Stock Solution Preparation
This section addresses the most common initial hurdle: achieving a stable, clear solution of this compound for subsequent analysis or experiments.
Question: My this compound won't dissolve. What am I doing wrong?
Answer: The most likely issue is an inappropriate solvent choice. This compound is insoluble in water and other highly polar solvents. Based on the chemical principle of "like dissolves like," its non-polar octyl chains require a non-polar or moderately polar organic solvent for effective dissolution.
-
Primary Recommendation: Start with non-polar solvents like Toluene , Hexane , or Cyclohexane .
-
Alternative Solvents: Moderately polar solvents such as Tetrahydrofuran (THF) , Dichloromethane (DCM) , or Ethyl Acetate are also effective.
-
Avoid: Do not use water, methanol, or ethanol as the primary solvent, as the compound will not dissolve and may undergo hydrolysis.
Question: Which solvent is best for preparing a stable stock solution?
Answer: The choice of solvent depends on both solubility and the intended downstream application (e.g., GC-MS, ICP-MS). For general stock solution preparation, a non-polar, relatively non-volatile solvent is often preferred.
Solvent Selection Guide:
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Toluene | Non-polar | 111 | Excellent. High solubility. Its higher boiling point reduces evaporation during storage. Compatible with many derivatization reactions for GC analysis. |
| Hexane | Non-polar | 69 | Very Good. High solubility. Its volatility can be a drawback for long-term storage but is useful for sample concentration steps. |
| Methanol | Polar | 65 | Poor. Use only for serial dilutions from a non-polar stock, and only if the final concentration of methanol is low. Methanol is a suitable solvent for preparing internal standards or derivatization agents.[1] |
| Dichloromethane (DCM) | Moderately Polar | 40 | Good. Effective solvent, but its high volatility requires tightly sealed storage to prevent concentration changes. |
| Tetrahydrofuran (THF) | Moderately Polar | 66 | Good. Effective solvent, but be aware of its potential to form peroxides over time. Use fresh, stabilized THF. |
Data sourced from various chemical property tables.[2][3]
Question: Is there a standard protocol for preparing an analytical stock solution?
Answer: Yes. Accuracy in stock solution preparation is fundamental for quantitative analysis. The following protocol is a standard procedure for preparing a 1000 mg/L (1000 ppm) stock solution.[4][5][6]
Protocol 1: Preparation of a 1000 mg/L Stock Standard
-
Preparation: Work in a calibrated fume hood. Ensure all glassware is scrupulously clean and dry to prevent contamination and hydrolysis.
-
Weighing: Accurately weigh 10.0 mg of pure this compound solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 5-7 mL of a suitable solvent (e.g., Toluene or Hexane). Gently swirl the flask until the solid is completely dissolved. A brief sonication in a water bath can expedite this process.
-
Dilution to Volume: Once dissolved and cooled to room temperature, carefully add the solvent to the calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store at a low temperature (e.g., 4°C) in a designated standards storage area to minimize degradation.[7] The solution should be stable for up to a year under these conditions.[1]
Section 3: Troubleshooting for Specific Analytical Techniques
The optimal sample preparation method is dictated by the analytical goal: are you measuring the total amount of tin (elemental analysis), or are you quantifying the specific this compound molecule (speciation analysis)?
Caption: Decision tree for selecting the appropriate sample preparation method.
Question: How do I prepare a sample for total tin analysis by ICP-MS or ICP-OES?
Answer: For total elemental tin analysis, the organic part of the molecule must be completely destroyed through acid digestion . This process liberates the tin as a soluble inorganic salt (Sn⁴⁺) that can be effectively atomized and ionized by the plasma.
Causality: Direct injection of an organic solvent containing this compound into an ICP can cause plasma instability, carbon buildup on the instrument cones, and inaccurate readings. Acid digestion eliminates the organic matrix, ensuring robust and reliable results.[8][9]
Protocol 2: Microwave Acid Digestion for ICP-MS Analysis
-
Sample Weighing: Accurately weigh an appropriate amount of your sample matrix (e.g., 0.1 - 0.5 g) into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: In a fume hood, carefully add a combination of trace-metal grade acids. A common mixture is 5-8 mL of concentrated Nitric Acid (HNO₃) and 1-2 mL of concentrated Hydrochloric Acid (HCl).
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a program that slowly ramps the temperature to 180-200°C and holds it for at least 20-30 minutes to ensure complete digestion.
-
Dilution: After the vessel has cooled completely, carefully open it in the fume hood. Quantitatively transfer the clear digestate to a 50 mL volumetric flask.
-
Final Preparation: Dilute the sample to the final volume using ultrapure (18 MΩ·cm) water. The final acid concentration should ideally be between 2-5% to ensure analyte stability and instrument compatibility.
-
Analysis: The sample is now ready for introduction into the ICP-MS or ICP-OES.
Question: My analysis requires GC-MS. How do I make this compound suitable for injection?
Answer: this compound, while somewhat volatile, is often analyzed by Gas Chromatography (GC) after a derivatization step. This process replaces the chlorine atoms with alkyl groups (e.g., ethyl or pentyl groups), creating a more volatile and thermally stable tetra-organotin compound that chromatographs well. The most common derivatizing agent is sodium tetraethylborate (NaBEt₄).[1][11][12]
Caption: General workflow for derivatization and extraction for GC-MS analysis.
Protocol 3: Ethylation and Extraction for GC-MS
-
Initial Extraction: If your this compound is in a solid matrix (e.g., soil, polymer), it must first be extracted into a suitable solvent. An acidic solvent mixture (e.g., methanol/toluene with HCl or acetic acid) is often used.[13][14]
-
pH Adjustment: Take an aliquot of your sample extract (or aqueous sample) and adjust the pH to approximately 4.5-5.0 using an acetate buffer. This is the optimal pH for the ethylation reaction.[1][11]
-
Complexation (Optional but Recommended): For complex matrices or to improve extraction efficiency of more polar organotins that might be present, add a small amount of a complexing agent like tropolone . Tropolone forms a neutral complex with the tin, enhancing its transfer into the organic solvent.[13][15][16][17]
-
Derivatization & Extraction: To a glass vial, add the pH-adjusted sample, an extraction solvent (e.g., hexane or pentane), and a freshly prepared solution of 2% (w/v) sodium tetraethylborate (NaBEt₄).[1][11]
-
Reaction: Cap the vial tightly and shake or vortex vigorously for 15-30 minutes to facilitate the reaction and extraction into the organic phase.
-
Phase Separation: Allow the layers to separate. If necessary, centrifuge briefly to achieve a clean separation.
-
Analysis: Carefully transfer the upper organic layer (hexane) containing the derivatized, now volatile, dioctyldiethyltin into an autosampler vial for GC-MS analysis.
Section 4: Stability and Degradation FAQs
Question: My sample solution turned cloudy. What happened?
Answer: Cloudiness or precipitation indicates that the this compound is either coming out of solution or, more likely, undergoing hydrolysis . This compound is sensitive to moisture. The presence of even trace amounts of water can cause the chlorine atoms to be replaced by hydroxyl (-OH) groups, leading to the formation of various tin oxides and hydroxides that are insoluble in non-polar organic solvents.[18][19][20][21][22]
Troubleshooting Steps:
-
Use Dry Solvents: Ensure your solvents are anhydrous or have a very low water content.
-
Dry Glassware: Use glassware that has been oven-dried to remove any adsorbed moisture.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Question: How can I prevent my analyte from degrading during storage?
Answer: Analyte stability is critical for accurate results. Organotin compounds can degrade via several pathways, including hydrolysis and adsorption to container walls.
Best Practices for Storage:
-
Solvent Choice: Use a non-polar, aprotic solvent like Toluene or Hexane.
-
Proper Containers: Store solutions in amber glass vials with PTFE-lined caps to prevent light degradation and leaching/adsorption associated with plastic.
-
Low Temperature: Store solutions at 4°C or -20°C to slow down potential degradation reactions.[14]
-
Avoid Contamination: Never introduce sources of water or reactive chemicals into your stock solutions. Use clean, dry pipettes for every transfer.
By understanding the unique chemical nature of this compound and selecting the appropriate dissolution and preparation strategy, you can overcome common analytical challenges and generate reliable, accurate data.
References
- Beiras, R., & Bellas, J. (1998). Column preconcentration of organotin with tropolone-immobilized and their determination by electrothermal atomization absorption spectrometry. Talanta, 46(6), 1479-1484. [Link]
- Feng, S., & Zhang, Y. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent Technologies. [Link]
- British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
- Rocío-Bautista, P., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- Salgado, A., et al. (2017). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Molecules, 22(10), 1633. [Link]
- Harrington, C. F., et al. (1999). Speciation analysis of organotin compounds by HPLC-ICP-MS. Journal of Analytical Atomic Spectrometry, 14(5), 719-724. [Link]
- Le, X. C., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(5), 1146-1154. [Link]
- Wahlen, R. (2002). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Technologies. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- University of W
- International Atomic Energy Agency. (2009). Quality Control of Pesticide Products. [Link]
- Mettler Toledo. (n.d.).
- Liu, Y., et al. (2013). Determination of total tin and organotin compounds in shellfish by ICP-MS. Food Chemistry, 141(4), 4223-4228. [Link]
- Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. [Link]
- MyScience Tutorials. (2023). Mechanism of Hydrolysis. YouTube. [Link]
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
- Al-Rmalli, S. W., et al. (2014). Critical evaluating for five digestion methods using ICP-MS.
- Food and Agriculture Organization of the United Nations. (1993). Guidelines on Good Laboratory Practice in Pesticide Residue Analysis. [Link]
- chemistNATE. (2013). What is Hydrolysis? + Examples. YouTube. [Link]
- The Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.
- Singh, S., et al. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
- Szeto, S. Y., & Wan, H. B. (1996). Preparation and stability of dilute insecticide analytical standards for gas chromatography. Analyst, 121(9), 1327-1331. [Link]
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
Sources
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- 2. www1.chem.umn.edu [www1.chem.umn.edu]
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- 6. Pesticide Residue Testing – Accurate Standard Preparation - Preparation of Standards for Analysis of Pesticide Residue Levels [chemeurope.com]
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preventing Dichlorodioctyltin degradation during sample preparation
A Guide to Preventing Analyte Degradation During Sample Preparation
Welcome to the Technical Support Center for organotin analysis. This guide is designed for researchers, scientists, and drug development professionals working with Dichlorodioctyltin (DOTC). As a Senior Application Scientist, I've designed this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and prevent the degradation of this compound during critical sample preparation steps. Analyte instability is a common source of poor recovery, inconsistent results, and analytical failure. This guide will help you ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the most likely causes during sample preparation?
Low recovery is the most common symptom of analyte degradation. For this compound, the primary degradation pathway is hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. This can be exacerbated by several factors:
-
Incorrect pH: this compound is highly susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions. The presence of residual water in organic solvents can be enough to initiate this process.
-
Thermal Stress: Although organotin stabilizers are valued for their thermal stability in polymer matrices, isolated compounds in solution can be more vulnerable.[1][2] High temperatures during solvent evaporation or derivatization steps can accelerate degradation.
-
Photodegradation: Prolonged exposure to UV light can contribute to the breakdown of organotin compounds. Manufacturer safety data often recommends storing these compounds in the dark.[3]
Q2: I'm seeing unexpected peaks in my chromatogram. Could these be degradation products of this compound?
Yes, it's highly likely. The appearance of new, unidentified peaks that are inconsistent across samples often points to degradation.
-
Hydrolysis Products: The primary degradation products will be Monochloro-monohydroxy-dioctyltin and, subsequently, Dihydroxy-dioctyltin. These hydroxylated forms are more polar than the parent compound. If you are using a non-polar column for GC analysis (after derivatization), these degradation products (once derivatized) may appear as separate, often broader, peaks.
-
Oxidative Degradation: While less common than hydrolysis, oxidation can occur, especially if the sample matrix contains oxidizing agents or if samples are exposed to air for extended periods at elevated temperatures.[4]
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Primary Hydrolytic Degradation Pathway for this compound.
Q3: What is the ideal pH range for handling this compound in aqueous solutions or during extraction?
To minimize hydrolysis, all aqueous solutions used during extraction and derivatization should be maintained in a mildly acidic range, typically pH 4.5 to 5.5 .[5][6]
-
Why this pH? In this range, the rate of hydrolysis is significantly suppressed.[7] As the pH becomes neutral or alkaline, the hydroxide ion concentration increases, which catalytically accelerates the hydrolysis of the Sn-Cl bond.
-
Practical Application: Use an acetate buffer to maintain the desired pH. This is a common practice in established analytical methods for organotins.[5][8]
Troubleshooting Guides
Problem 1: Poor Reproducibility and Peak Tailing in GC-MS Analysis
Symptoms:
-
Relative standard deviation (RSD) between replicate injections is high (>15%).
-
Chromatographic peaks for this compound (derivatized) are broad or show significant tailing.
Root Cause Analysis and Solutions:
This issue often points to incomplete or inconsistent derivatization, which itself can be a result of analyte degradation prior to the derivatization step. If this compound has partially hydrolyzed to its hydroxylated forms, the derivatizing agent (e.g., sodium tetraethylborate) may react at different rates or less efficiently with these species.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Analyte Hydrolysis | This compound has degraded to(C8H17)2Sn(OH)Cl or (C8H17)2Sn(OH)2 before derivatization, leading to a mix of species. | pH Control: Immediately acidify aqueous extracts to pH 4.5-5.0 using an acetate buffer.[5][6] |
| Incomplete Derivatization | Insufficient reagent, incorrect temperature, or wrong pH during the reaction. | Optimize Derivatization: Ensure the derivatizing agent (e.g., 2% sodium tetraethylborate) is freshly prepared.[8] Control the reaction temperature (e.g., 50°C) and time (e.g., 30 minutes) consistently.[5][6] |
| Solvent Effects | Residual water or protic solvents in the final extract can interfere with the derivatized analyte's stability. | Solvent Exchange: After derivatization and extraction into an organic solvent like hexane, ensure the final sample is dry. A brief pass through a small amount of anhydrous sodium sulfate can be effective. |
Experimental Workflow: Preventing Degradation Prior to GC-MS
Caption: Recommended workflow to ensure this compound stability.
Problem 2: Analyte Loss During Solvent Evaporation Steps
Symptoms:
-
Significantly lower than expected concentrations after concentrating the sample extract.
Root Cause Analysis and Solutions:
While this compound is not highly volatile, degradation can be accelerated by heat during solvent evaporation.
| Parameter | Recommendation & Rationale |
| Temperature | Use a water bath set to a low temperature, ideally no higher than 40°C . High temperatures can promote both hydrolysis (if residual water is present) and thermal degradation.[1] |
| Evaporation Method | Use a gentle stream of nitrogen to evaporate the solvent. Avoid using compressed air, as it can introduce oxygen and moisture, potentially leading to oxidative and hydrolytic degradation. |
| Light Exposure | Protect the sample from direct light during evaporation and all other steps. Use amber vials or cover glassware with aluminum foil.[3] |
| Final Volume | Do not evaporate to complete dryness. This can cause the analyte to adhere irreversibly to the glass surface or decompose on the hot, dry surface. Always leave a small amount of solvent and bring to the final volume with fresh, high-purity solvent. |
Protocol: Stabilized Sample Preparation for this compound Analysis in Aqueous Matrices
This protocol integrates the principles discussed above for robust and reproducible analysis using GC-MS after ethylation.
Materials:
-
Acetate Buffer (pH 4.7)
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in water (prepare fresh daily)
-
Hexane (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Amber autosampler vials
Procedure:
-
Sample Collection & Preservation: If samples cannot be processed immediately, store them at 4°C and protect them from light.
-
pH Adjustment: To a 10 mL aqueous sample in a glass tube, add 5 mL of acetate buffer to adjust the pH to ~4.7. Vortex briefly.[8]
-
Derivatization: Add 1 mL of freshly prepared 2% sodium tetraethylborate solution. Cap the tube tightly and vortex for 30 seconds.[5]
-
Reaction Incubation: Place the sample in a water bath at 50°C for 30 minutes to facilitate the derivatization reaction.[5][6]
-
Extraction: After incubation, cool the sample to room temperature. Add 5 mL of hexane, cap, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Drying & Transfer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to an amber autosampler vial for analysis.
By implementing these scientifically-grounded procedures and understanding the "why" behind each step, you can significantly improve the accuracy and reliability of your this compound analysis.
References
- Yaqoob, M., et al. (2009). Thermal Degradation Analysis of Organotin(IV) Esters. Journal of the Iranian Chemical Society, 6(1), 88-98.
- Ratier, M., et al. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds.
- Chau, Y. K., et al. (2006). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid-phase microextraction and gas chromatography with flame-photometric detection.
- Baerlocher GmbH. Organotin Stabilisers. Baerlocher.com.
- Shandong Novista Chemicals. Methyl Organotin Tin Stabilizer. novistagroup.com.
- Bravo, M., et al. (2011). Critical evaluation of fiber coatings for organotin determination by using solid phase microextraction in headspace mode. Analytica Chimica Acta.
- Juang, Y.-D., et al. (2004). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry.
- Ziegler, M., et al. (2021). Potential Climate Change Impacts on the Abiotic Degradation of Acyl-Homoserine Lactones in the Fluctuating Conditions of Marine Biofilms.
- U.S. Environmental Protection Agency. (1982).
- Rivas, C., et al. (2000).
- Juang, Y.-D., et al. (2004). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography–mass spectrometry.
- Norén, K., et al. (2022).
- Sahu, P.K., et al. (2018). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Liu, X., et al. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. PubMed.
- Craft, N. E. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.
- Puttu, S., et al. (2016). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. SciELO.
- Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-9.
- Puttu, S., et al. (2016). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies.
Sources
- 1. Organotin Stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 2. baerlocher.com [baerlocher.com]
- 3. Methyl Organotin Tin Stabilizer China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-line solid-phase extraction procedure for the determination of phenyl and butyltin compounds from aqueous matrices followed by GC-FPD determination | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of GC Injection Parameters for Dichlorodioctyltin Analysis
Welcome to the technical support center for the gas chromatographic (GC) analysis of Dichlorodioctyltin (DCDOT). This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging organotin compound. The analysis of DCDOT by GC is often complicated by its low volatility, thermal lability, and high polarity. These properties can lead to a host of chromatographic problems, including peak tailing, poor sensitivity, and sample degradation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges. Our focus is on the critical first step of the analysis: the injection. By optimizing your injection parameters, you can ensure the integrity of your analyte and the quality of your data.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.
Question: I am observing severe peak tailing for my derivatized DCDOT analyte. What is the cause and how can I fix it?
Answer: Peak tailing is a classic symptom of active sites within the GC system, which interact with the analyte through mechanisms like hydrogen bonding.[1][2] For organotin compounds, this is a very common issue.
Causality: The polar nature of residual, underivatized DCDOT or the derivatized compound itself can interact with active silanol groups (Si-OH) on the surfaces of the inlet liner, column, or any non-deactivated glassware.[3] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Step-by-Step Troubleshooting Protocol:
-
Verify System Inertness: The entire sample path must be as inert as possible.
-
Inlet Liner: This is the most common source of activity. Replace the inlet liner with a new, factory-deactivated liner. Using a liner with deactivated glass wool can help trap non-volatile residues and promote uniform vaporization, but ensure the wool itself is properly deactivated.[4][5]
-
Glassware Deactivation: Ensure all syringes and vials are meticulously clean. For trace analysis, glassware should be acid-washed and then silanized to mask active sites.[3][6]
-
Column Health: An aging column can develop active sites. Condition the column according to the manufacturer's instructions.[7] If tailing persists, you may need to trim the first 10-20 cm from the inlet side of the column or replace it entirely.
-
-
Check for Leaks: Air leaks can cause oxidation of the column's stationary phase, creating active sites.[7] Use an electronic leak detector to systematically check fittings at the inlet, detector, and gas lines.[8]
-
Optimize Temperatures:
-
Inlet Temperature: While a higher temperature promotes volatilization, an excessively high temperature can cause on-column degradation, which can sometimes manifest as tailing peaks. Perform an inlet temperature optimization study (see protocol below).
-
Detector Temperature: For detectors like the Flame Photometric Detector (FPD), operating at a higher temperature (e.g., 325-350 °C) can reduce peak tailing for organotins.[5]
-
Question: My DCDOT peak response is very low, or I'm not seeing a peak at all. What should I investigate?
Answer: A low or absent peak indicates that an insufficient amount of the analyte is reaching the detector.[1] This can be due to sample loss in the inlet, incomplete transfer to the column, or detection issues.
Causality: The primary causes for organotins are thermal degradation in a hot injector, incomplete derivatization, or leaks in the system.[5][7] If using a splitless injection, an improperly set splitless time can also result in significant sample loss.[9]
Step-by-Step Troubleshooting Protocol:
-
Confirm Derivatization: Incomplete derivatization is a major source of failure. DCDOT is non-volatile and will not chromatograph effectively without being converted to a more stable, volatile form (e.g., by ethylation or methylation).[10][11]
-
Investigate the Injector:
-
Inlet Temperature: DCDOT derivatives can degrade if the inlet temperature is too high. The ideal temperature is a balance between efficient volatilization and thermal stability. A temperature of 260-280 °C is a common starting point for derivatized organotins.[14][15]
-
Liner Activity: An active liner can cause irreversible adsorption of the analyte. Replace the liner.[4][5]
-
Injection Volume & Backflash: Ensure your injection volume is appropriate for the liner volume and solvent expansion. An oversized injection can cause "backflash," where the sample vapor expands beyond the liner's capacity and is lost out of the split vent or septum purge line.[16]
-
-
Optimize Splitless Injection Parameters:
-
If using splitless mode for trace analysis, the splitless time (the period the split vent is closed) is critical.[9] If it's too short, a large portion of your sample will be vented. If it's too long, you risk a broad, tailing solvent peak.[9] Optimize this parameter by injecting a standard at various times (e.g., 0.5, 0.75, 1.0, 1.25 min) and finding the time that yields the maximum analyte response.
-
-
Check for System Leaks: Even small leaks in the carrier gas line or at the injector can prevent the sample from being efficiently transferred to the column.[7]
Question: My results are not reproducible. I'm seeing shifting retention times and variable peak areas. What's causing this?
Answer: Poor reproducibility points to an unstable system or an inconsistent process.[1][17] For sensitive analyses like DCDOT, even minor variations can have a significant impact.
Causality: The most common culprits are inconsistent injection technique (especially with manual injections), unstable gas flows or oven temperatures, and a leaking injector septum.[1][8]
Step-by-Step Troubleshooting Protocol:
-
Standardize Injection Technique: If using manual injection, ensure the process is smooth, rapid, and consistent.[8] Use of an autosampler is highly recommended to eliminate this variable.[18]
-
Inspect the Inlet:
-
Verify Instrument Parameters:
-
Carrier Gas Flow: Use a digital flow meter to confirm that the carrier gas flow rate is stable and matches the method setpoint. Unstable flow is a direct cause of retention time shifts.[1]
-
Oven Temperature: Verify that the GC oven is calibrated and holding a stable temperature. Small fluctuations can alter retention times.[16]
-
-
Assess Sample and Standard Stability: Organotin derivatives may have limited stability.[12] Prepare standards and derivatized samples fresh and analyze them promptly.
Frequently Asked Questions (FAQs)
Question: Is it mandatory to derivatize this compound for GC analysis?
Answer: For conventional GC systems with detectors like Flame Ionization (FID), Flame Photometric (FPD), or Mass Spectrometry (MS), derivatization is essential.[19][20] The primary reason is to increase the volatility of the compound.[10][21] DCDOT, with its polar Sn-Cl bonds, has a very low vapor pressure and will not elute from a GC column at typical operating temperatures. The derivatization process, such as alkylation with sodium tetraethylborate (STEB) or a Grignard reagent, replaces the chloride atoms with nonpolar alkyl groups (e.g., ethyl, pentyl).[5][11] This new molecule is significantly more volatile and thermally stable, making it suitable for GC analysis.[3][10]
Question: What is the best type of GC inlet liner for DCDOT analysis?
Answer: The ideal liner must be highly inert to prevent analyte adsorption. A borosilicate glass liner that has been deactivated (silanized) by the manufacturer is the standard choice. For organotin analysis, a splitless, single-taper liner with deactivated glass wool is often recommended.
-
Inertness: Prevents interaction with the analyte.
-
Single-Taper Design: Helps focus the sample vapor into a tight band at the head of the column.
-
Deactivated Glass Wool: Serves multiple purposes: it provides a large surface area for uniform sample vaporization, wipes the syringe needle to ensure complete sample transfer, and acts as a filter to trap non-volatile matrix components that would otherwise contaminate the column.[4][5]
Question: How do I determine the optimal injector temperature?
Answer: The optimal injector temperature is the lowest temperature that provides efficient, reproducible volatilization of the derivatized analyte without causing thermal degradation. You can determine this empirically by performing an injector temperature study. A detailed protocol is provided in the "Experimental Protocols" section below. A typical starting range for derivatized organotins is 250-280 °C.[14][15]
Question: How often should I perform inlet maintenance when analyzing DCDOT?
Answer: Due to the sensitive nature of organotin compounds and their tendency to be affected by system activity, frequent inlet maintenance is critical for robust and reliable results.[5]
-
Septum: Change after every 50-100 injections, or sooner if you observe signs of coring or leaks.
-
Liner: For complex matrices, you may need to change the liner daily. For cleaner samples, once a week may be sufficient. Poor peak shape or loss of response are strong indicators that the liner needs to be replaced.[5]
-
Inlet Seal: Inspect the inlet seal (gold seal or equivalent) when changing the liner and replace it if it appears dirty or damaged.
Key Injection Parameter Summary
The following table provides a starting point for developing a robust GC injection method for derivatized this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[9] Use Split mode for higher concentration samples to avoid column overload. |
| Injector Temperature | 260 °C | Balance between efficient vaporization and minimizing thermal degradation. Optimize via an experimental study.[14] |
| Liner Type | Deactivated, Single-Taper with Deactivated Glass Wool | Promotes inertness, efficient vaporization, and protects the column from non-volatile residues.[5] |
| Injection Volume | 1 µL | A common starting point. Ensure this volume does not cause solvent backflash with your chosen solvent and liner.[16] |
| Splitless Time | 1.0 minute | Must be optimized to ensure quantitative transfer of analyte without excessive solvent peak tailing.[9] |
| Septum Purge Flow | 3 mL/min | Helps vent solvent vapors from the septum area after injection, preventing ghost peaks. |
| Carrier Gas | Helium or Hydrogen | Inert gas to transport the analyte. Ensure high purity (99.999%) and use purifiers to remove oxygen and moisture. |
Experimental Protocols
Protocol 1: Optimization of Inlet Temperature
This protocol describes a systematic way to find the ideal injector temperature for your derivatized DCDOT standard.
-
Prepare a Standard: Prepare a mid-range calibration standard of your derivatized DCDOT.
-
Set Initial GC Conditions: Install a new, deactivated liner and septum. Set all other GC parameters (oven program, gas flows, detector settings) to your intended method conditions.
-
Start Low: Set the initial injector temperature to a low value where you expect incomplete vaporization (e.g., 220 °C).
-
Inject and Analyze: Inject the standard and record the peak area and peak asymmetry for the DCDOT derivative.
-
Increase Temperature: Increase the injector temperature in 10-15 °C increments (e.g., 235 °C, 250 °C, 265 °C, 280 °C, 295 °C). Allow the injector to fully equilibrate at each new temperature.
-
Repeat Injection: At each temperature increment, inject the same standard and record the peak area and asymmetry.
-
Analyze the Data: Plot the peak area versus injector temperature.
-
You should see the peak area increase as the temperature rises, indicating more efficient vaporization.
-
At a certain point, the peak area will plateau. This is your optimal range.
-
If you see the peak area begin to decrease at higher temperatures, this is evidence of thermal degradation.
-
-
Select the Optimal Temperature: Choose a temperature in the stable plateau region, just below any temperature where degradation is observed. This provides a robust setting that balances efficiency and stability.
Protocol 2: Inlet Liner Deactivation and Installation
While factory-deactivated liners are recommended, this protocol can be used to re-deactivate liners in-house.
-
Cleaning: Submerge the glass liner in a cleaning solvent (e.g., methanol, followed by acetone) and sonicate for 15 minutes. Rinse thoroughly with clean solvent and dry completely in an oven.
-
Silanization: Prepare a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene. (Caution: Handle this reagent in a fume hood with appropriate personal protective equipment). Submerge the clean, dry liners in this solution for 30 minutes.[3]
-
Rinsing: Remove the liners and rinse thoroughly with toluene, followed by methanol, to remove excess reagent.
-
Curing: Dry the liners in an oven at a moderate temperature (e.g., 60-80 °C).
-
Installation:
-
Turn off the GC oven and inlet heater and allow them to cool completely.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut, septum, and the liner retaining nut.
-
Using clean forceps, remove the old liner and O-ring.
-
Wipe the internal surfaces of the inlet with a solvent-moistened swab if necessary.
-
Place a new O-ring on the new, deactivated liner.
-
Insert the new liner into the inlet, replace the retaining nut, a new septum, and the septum nut.
-
Restore carrier gas flow and perform a leak check before heating the inlet.
-
Visual Logic Diagrams
The following diagram provides a decision-making workflow for troubleshooting common peak shape problems encountered during DCDOT analysis.
Caption: Troubleshooting workflow for poor peak shape in DCDOT analysis.
References
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- Journal of Chromatographic Science. (2012). Organotin Speciation Analysis Based on Liquid or Gas Chromatography.
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
- United States Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Shimadzu. (n.d.). GC Derivatization.
- Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds.
- AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
- Derivatization in GC. (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Tin and Tin Compounds - Analytical Methods.
- ResearchGate. (2015). Simultaneous Determination of Organotin Compounds in White Wine by Gas Chromatography-Mass Spectrometry.
- PubMed. (2001). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
- GL Sciences. (n.d.). Injection techniques for GC.
- Crawford Scientific. (n.d.). GC Troubleshooting Guide.
- University of Manitoba. (n.d.). Derivatization.
- Agilent Technologies, Inc. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 3. gcms.cz [gcms.cz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. ysi.com [ysi.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. glsciences.eu [glsciences.eu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. scribd.com [scribd.com]
- 18. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 19. asianpubs.org [asianpubs.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
reducing signal suppression of Dichlorodioctyltin in electrospray ionization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for overcoming the analytical challenges associated with Dichlorodioctyltin (DCOT) in electrospray ionization mass spectrometry (ESI-MS). As a Senior Application Scientist, my goal is to move beyond simple instructions, offering a guide grounded in mechanistic understanding and field-proven strategies to empower you to diagnose and resolve signal suppression issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCOT), and why is it challenging to analyze with ESI-MS?
This compound is an organotin compound used primarily as a stabilizer in PVC plastics. Its analysis by LC-MS is often complicated by its chemical properties. In ESI, DCOT must be efficiently ionized to be detected. However, its signal is highly susceptible to a phenomenon known as "ion suppression" or "matrix effects," where other co-eluting compounds from the sample matrix interfere with the ionization process, leading to a significant loss of signal intensity, poor reproducibility, and inaccurate quantification.[1]
Q2: What is the primary mechanism of signal suppression in ESI?
Signal suppression in ESI is a multifaceted problem, but it is primarily a competition-based phenomenon occurring within the ESI source.[2] Co-eluting matrix components can compete with the analyte (DCOT) for access to the droplet surface for ionization, compete for charge within the droplet, or alter the droplet's physical properties (like surface tension and viscosity), which hinders the formation of gas-phase analyte ions.[3] For organotins, maintaining their stability in solution with appropriate additives is also critical to prevent signal loss before they even reach the ESI source.[4]
Q3: Is signal suppression the same as signal enhancement?
No, they are opposite effects. While signal suppression leads to a decreased analyte response, signal enhancement—a less common phenomenon—results in an increased response due to matrix components.[5] Both are forms of matrix effects that compromise analytical accuracy. This guide focuses on mitigating the more prevalent issue of signal suppression for DCOT.
Q4: Can I just dilute my sample to fix the problem?
Diluting the sample can be a surprisingly effective strategy to reduce the concentration of interfering matrix components relative to your analyte.[2][6] However, this approach may not be suitable for trace analysis where the DCOT concentration is already near the limit of detection, as dilution will also lower the analyte signal.[2] It is often a good first step but may need to be combined with other strategies.
Visualizing the Problem: The Mechanism of Ion Suppression
The following diagram illustrates the key points in the ESI process where matrix components can suppress the DCOT signal.
Sources
resolving co-elution of Dichlorodioctyltin with other organotins
Welcome to the technical support center for organotin analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of organotin compounds, specifically the co-elution of Dichlorodioctyltin (DCOT).
This resource provides in-depth troubleshooting protocols and frequently asked questions to help you resolve complex separation issues and ensure the integrity of your analytical data.
Troubleshooting Guide: Resolving DCOT Co-elution
This section addresses specific, hands-on problems you may encounter in the laboratory. The solutions are presented in a step-by-step format, explaining the scientific reasoning behind each action.
Question 1: My this compound (DCOT) peak shows poor resolution or co-elutes with another organotin (e.g., Tributyltin, Dioctyltin) in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What steps should I take?
Co-elution in GC-MS is a common challenge when analyzing complex mixtures of organotins.[1] It compromises accurate quantification and identification. This issue typically arises from suboptimal chromatographic conditions or inefficient sample derivatization.
Below is a systematic workflow to diagnose and resolve the problem.
Workflow: Troubleshooting GC-MS Co-elution
Caption: A decision tree for troubleshooting DCOT co-elution in GC-MS.
Step 1: Confirm Co-elution with Mass Spectrometry
Before modifying your method, confirm that you are observing true molecular co-elution.
-
Protocol:
-
Acquire profile mode data for your chromatographic peak of interest.
-
Examine the mass spectra at the very beginning (upslope), apex, and end (downslope) of the peak.
-
If the peak is pure, the mass spectra across all three points should be identical.[1]
-
If the spectra differ, it confirms the presence of multiple, co-eluting compounds. A Diode Array Detector (DAD) can also be used for peak purity analysis if available.[1]
-
Step 2: Optimize the GC Oven Temperature Program
The temperature program directly controls the separation by influencing how analytes interact with the stationary phase.[2]
-
Causality: A slower temperature ramp rate increases the residence time of compounds in the column, providing more opportunity for differential partitioning between the mobile phase (carrier gas) and the stationary phase. This often enhances the resolution of compounds with similar boiling points.
-
Protocol:
-
Decrease the Ramp Rate: If your current ramp rate is 20°C/min, reduce it to 10°C/min or even 5°C/min in the temperature range where DCOT and the interfering compound elute.
-
Introduce an Isothermal Hold: Add a brief isothermal hold (e.g., 1-2 minutes) just before the elution window of the target analytes.
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks and better initial separation.
-
| Parameter | Original Method | Optimized Method (Example) | Rationale |
| Initial Temperature | 100 °C | 80 °C | Better peak focusing at injection. |
| Ramp 1 | 25 °C/min to 280 °C | 10 °C/min to 280 °C | Increases interaction time with the stationary phase to improve separation. |
| Hold Time | 2 min at 280 °C | 5 min at 280 °C | Ensures all heavy compounds elute. |
Step 3: Evaluate the GC Column
If temperature optimization is insufficient, the issue lies with selectivity—the fundamental chemical interaction between your analytes and the stationary phase.[1]
-
Causality: Different stationary phases offer different chemical environments (polar vs. non-polar). Changing the column chemistry alters the elution order and relative spacing of peaks. For organotins, which have varying polarity based on their alkyl groups, this is a powerful tool.
-
Protocol:
-
Identify Your Current Column: Most general-purpose organotin methods use a low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).
-
Increase Polarity: Switch to a mid-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17ms) or a cyanopropyl-based phase. This will introduce different intermolecular interactions (e.g., dipole-dipole) that can resolve DCOT from less polar or more polar interferents.
-
Step 4: Optimize the Derivatization Protocol
For GC analysis, non-volatile organotin compounds must be derivatized to increase their volatility.[3][4] Incomplete or side reactions during this step are a common source of extra peaks and apparent co-elution.
-
Causality: Common derivatizing agents like sodium tetraethylborate (NaBEt₄) or Grignard reagents (e.g., pentylmagnesium bromide) replace the chloride ions on DCOT with ethyl or pentyl groups.[5][6] If the reaction is incomplete, you may inject a mixture of fully derivatized, partially derivatized, and underivatized compounds, leading to a complex chromatogram.
-
Protocol:
-
Verify Reagent Quality: Ensure derivatization reagents are fresh. NaBEt₄ solutions, in particular, should be prepared fresh.[6]
-
Optimize Reaction Time & pH: Extend the reaction time (e.g., from 30 minutes to 60 minutes) to ensure completion. Verify that the sample pH is within the optimal range for the reaction, typically buffered around pH 4-5 for ethylation.[6]
-
Check for Excess Reagent: Too much derivatizing agent can sometimes cause side reactions or analytical artifacts. Perform a small study to find the optimal concentration.
-
Question 2: I am using High-Performance Liquid Chromatography (HPLC) to avoid derivatization, but DCOT is still co-eluting with other organotins. How can I improve my separation?
HPLC is an excellent alternative to GC for organotin analysis as it does not require a derivatization step.[7][8] Separation is controlled by the interactions between the analytes, the mobile phase, and the stationary phase.
Step 1: Modify the Mobile Phase Gradient and Composition
The mobile phase is the most flexible tool for optimizing LC separations.
-
Causality: Changing the solvent strength (e.g., the ratio of water to organic solvent) affects the retention factor of the analytes. Changing the type of organic solvent (e.g., acetonitrile vs. methanol) alters the selectivity of the separation by introducing different intermolecular interactions with the analytes and stationary phase.[1]
-
Protocol:
-
Adjust the Gradient Slope: Make the gradient shallower (i.e., increase the elution time by slowing the rate of organic solvent increase). This gives more time for the column to resolve closely eluting peaks.
-
Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Their different polarities and solvent properties can significantly alter selectivity.
-
Introduce a Ternary Gradient: For very complex mixtures, a ternary gradient (using three solvents, e.g., water, methanol, and acetonitrile) can provide an additional layer of selectivity optimization. A recent study demonstrated success in separating 11 organotins by modulating the Acetonitrile:Methanol ratio within the organic portion of the eluent.[9]
-
| Parameter | Original Method (Binary) | Optimized Method (Ternary) | Rationale |
| Eluent A | Water + 0.1% Formic Acid | Water + 0.17% α-tropolone | Tropolone acts as a chelating agent, improving peak shape and selectivity for organotins.[9] |
| Eluent B | Acetonitrile | Acetonitrile | Primary organic modifier. |
| Eluent C | N/A | Methanol | Secondary organic modifier to fine-tune selectivity.[9] |
| Gradient | 20-95% B in 15 min | 20-60% (B+C) in 10 min, then adjust B:C ratio from 1:1 to 4:1 over 5 min. | Modulating the organic solvent ratio provides an extra dimension of separation control. |
Step 2: Utilize Mobile Phase Additives
Additives can dramatically improve peak shape and resolution for organometallic compounds.
-
Causality: Organotins can exhibit poor peak shape due to interactions with residual silanols on the silica-based stationary phase. Acidic additives (like formic or acetic acid) protonate these silanols, reducing peak tailing. Chelating agents like tropolone can form complexes with the tin cations, leading to more uniform chromatographic behavior.
-
Protocol:
-
Acidify the Mobile Phase: Ensure a low pH (2.5-3.5) by adding 0.05-0.1% formic acid or acetic acid to your aqueous eluent.
-
Introduce a Chelating Agent: For challenging separations, add a low concentration of tropolone (e.g., 0.1-0.2%) to the aqueous phase. This has been shown to be highly effective for resolving a wide range of organotin compounds.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for choosing GC-MS vs. LC-MS for organotin analysis?
The choice depends on several factors. GC-MS is a well-established technique with high resolving power and sensitivity.[3] However, it requires a mandatory derivatization step to make the polar, non-volatile organotin salts suitable for gas-phase analysis.[10] This extra step can add time and potential sources of error. LC-MS avoids derivatization entirely, simplifying sample preparation, which is a significant advantage.[7] However, LC methods may require more development to achieve the same resolution as high-efficiency capillary GC.
Diagram: GC vs. LC Workflow for Organotin Analysis
Caption: Comparison of typical GC and LC sample preparation workflows for organotins.
Q2: My peaks are resolved, but I cannot achieve the required detection limits. How can I increase sensitivity?
If chromatographic resolution is good, the limitation is in the detector.
-
Switch to Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer (QqQ) is significantly more sensitive and selective than a single quadrupole instrument. By using Multiple Reaction Monitoring (MRM), you can filter out chemical noise and isolate your analyte of interest. In MRM mode, you select a specific precursor ion for your derivatized DCOT and monitor a unique product ion that forms after fragmentation. This technique can be used to "separate" co-eluting compounds electronically if their fragmentation patterns are different, providing a powerful solution when chromatographic methods fail.[6]
-
Use an Element-Specific Detector: If your primary goal is quantifying total tin content in a peak, an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) offers unparalleled, element-specific sensitivity for tin, with detection limits often in the low µg/L range.[9]
Q3: What are the typical mass fragments I should monitor for this compound?
The fragments depend on the analysis method.
-
For GC-MS (after ethylation with NaBEt₄): The derivatized molecule is Diethyldioctyltin. You would monitor for the precursor ion and its characteristic fragments resulting from the loss of ethyl and octyl groups.
-
For LC-MS (ESI+): this compound will be detected as the dioctyltin cation [DOT]²⁺ or as a complex with solvent molecules. The exact m/z will depend on the specific adducts formed.
A good starting point for method development is to perform a full scan analysis of a pure DCOT standard to identify the most abundant and stable ions for use in Selected Ion Monitoring (SIM) or MRM mode.
| Analytical Technique | Analyte Form | Precursor Ion (Example m/z) | Product Ion (Example m/z) for MRM |
| GC-MS (after ethylation) | Diethyldioctyltin | [Sn(C₈H₁₇)₂(C₂H₅)]⁺ | [Sn(C₈H₁₇)(C₂H₅)₂]⁺ |
| LC-MS/MS (ESI+) | Dioctyltin Cation | [Sn(C₈H₁₇)₂Cl]⁺ | [Sn(C₈H₁₇)]⁺ |
| (Note: Exact m/z values should be confirmed empirically based on the tin isotope pattern and instrument calibration.) |
References
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Alahmadi, N. S. (2013). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Asian Journal of Chemistry.
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News.
- Wiley Online Library. (2010). ChemInform Abstract: Analytical Methods for Speciation of Organotins in the Environment.
- ScienceDirect. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA.
- Springer. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- ResearchGate. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- ResearchGate. (n.d.). Determination of organotin compounds by liquid chromatography coupled with inductively coupled plasma mass spectrometric detection.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
- Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) compared to EC-MS.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST.
- LibreTexts Chemistry. (n.d.). Gas Chromatography - Mass Spectrometry.
- YouTube. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
Sources
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- 2. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. um.es [um.es]
- 6. agilent.com [agilent.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 10. analchemres.org [analchemres.org]
Technical Support Center: Dichlorodioctyltin (DOTC) Performance in PVC Processing
A Senior Application Scientist's Guide to Optimizing Thermal Stability
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Dichlorodioctyltin (DOTC) as a thermal stabilizer in Polyvinyl Chloride (PVC) formulations. As a Senior Application Scientist, this document synthesizes field-proven insights with fundamental scientific principles to address common challenges encountered during experiments and processing. Our focus is to provide not just solutions, but a deeper understanding of the causal relationships between processing temperature and the performance of DOTC.
The Critical Role of Temperature in DOTC-Stabilized PVC
This compound is a highly effective heat stabilizer for PVC, preventing its thermal degradation during processing when temperatures can reach 160-220°C.[1] The primary degradation mechanism of PVC at these temperatures is dehydrochlorination, the loss of hydrogen chloride (HCl), which leads to the formation of conjugated double bonds.[2][3] This process results in undesirable color changes (yellowing to blackening) and a deterioration of mechanical properties.[4]
DOTC mitigates this degradation through two primary functions:
-
Substitution of Labile Chlorine Atoms: It replaces unstable chlorine atoms on the PVC polymer chain with more stable moieties, preventing the initiation of dehydrochlorination.
-
HCl Scavenging: It reacts with and neutralizes any HCl that is formed, preventing the autocatalytic degradation of PVC.[2]
The processing temperature is a critical parameter that directly influences the efficacy of DOTC. Insufficient heat may lead to poor dispersion and incomplete activation of the stabilizer, while excessive heat can cause the degradation of the stabilizer itself, compromising its ability to protect the PVC.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the impact of processing temperature on the performance of this compound.
Q1: What is the optimal processing temperature range when using DOTC as a stabilizer in PVC?
A1: The optimal processing temperature for PVC formulations stabilized with DOTC typically falls between 180°C and 200°C.[5] However, this is a general guideline and the ideal temperature can be influenced by several factors including the specific PVC grade, the concentration of DOTC, and the presence of other additives like plasticizers and fillers. It is crucial to conduct thermal stability tests to determine the optimal processing window for your specific formulation.
Q2: My PVC compound is showing early yellowing during processing, even with the recommended dosage of DOTC. What could be the cause?
A2: Early yellowing is a classic sign of inadequate thermal stabilization. Several temperature-related factors could be at play:
-
Poor Stabilizer Dispersion: If the processing temperature is too low during the initial mixing stage, the DOTC may not disperse uniformly throughout the PVC matrix. This leads to localized areas with insufficient stabilizer, which will then degrade and cause discoloration.
-
Shear-Induced Degradation: High shear rates during processing can generate significant frictional heat, leading to localized overheating and degradation, even if the set temperature of the equipment is within the acceptable range.
Q3: I am observing fumes and a strong odor during the extrusion of my DOTC-stabilized PVC. Is this normal and what can be done?
A3: The evolution of fumes and a strong odor can indicate the volatilization of the stabilizer or its degradation products. This can occur if the processing temperature is excessively high. It is advisable to reduce the processing temperature in increments and observe if the fuming decreases. Additionally, ensuring adequate ventilation in the processing area is crucial for safety. If the problem persists at lower temperatures, it may be necessary to analyze the volatile components to identify their origin.
Q4: Can the processing temperature affect the long-term stability of the final PVC product?
A4: Absolutely. The thermal history of the PVC during processing has a significant impact on its long-term stability. Over-processing at high temperatures, even if it doesn't cause immediate discoloration, can consume a portion of the stabilizer. This reduces the amount of active stabilizer remaining in the final product to protect it from degradation over its service life.
Q5: How does the presence of other additives, like plasticizers, interact with the processing temperature and DOTC performance?
A5: Plasticizers, such as dioctyl phthalate (DOP), are often used to increase the flexibility of PVC. They can also influence the processing temperature and the performance of DOTC. Plasticizers can lower the glass transition temperature (Tg) of PVC, which may allow for processing at slightly lower temperatures.[5] However, the interaction is complex, and it is essential to evaluate the thermal stability of the complete formulation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the processing of DOTC-stabilized PVC, with a focus on the role of temperature.
| Issue | Potential Temperature-Related Causes | Recommended Actions & Solutions |
| Early Discoloration (Yellowing/Browning) | 1. Processing temperature is too high. 2. Insufficient heat during mixing leading to poor dispersion. 3. Localized overheating due to high shear. | 1. Reduce the processing temperature in 5°C increments.2. Optimize the mixing process: Ensure the temperature during high-speed mixing is sufficient for proper additive dispersion.3. Adjust screw speed and design to reduce shear heating. |
| Reduced Thermal Stability Time | 1. Over-processing at elevated temperatures, leading to premature stabilizer consumption. 2. Inaccurate temperature control on processing equipment. | 1. Minimize residence time in the extruder at high temperatures.2. Calibrate all temperature controllers and thermocouples on your equipment. |
| Fuming and Odor | 1. Processing temperature exceeds the volatilization point of DOTC or its byproducts. | 1. Lower the processing temperature. 2. Ensure adequate ventilation. 3. Consider a stabilizer with a higher thermal stability if high processing temperatures are necessary. |
| Brittleness in Final Product | 1. Excessive processing temperature causing chain scission and degradation of the PVC backbone. | 1. Lower the processing temperature. 2. Perform mechanical testing on samples processed at different temperatures to find the optimal balance of properties. |
| Inconsistent Product Quality | 1. Fluctuations in processing temperature. 2. Poor thermal homogeneity in the melt. | 1. Improve temperature control on the processing line.2. Optimize screw design to ensure uniform melting and mixing. |
Self-Validating Experimental Protocols
To ensure the scientific integrity of your work, it is essential to employ self-validating experimental protocols. The following are detailed methodologies for assessing the impact of processing temperature on the performance of this compound.
Protocol 1: Determination of Static Thermal Stability via Discoloration
This protocol is adapted from ISO 305: Plastics — Determination of thermal stability of poly(vinyl chloride), related chlorine-containing homopolymers and copolymers and their compounds — Discoloration method .[6][7]
Objective: To determine the effect of different processing temperatures on the static thermal stability of a DOTC-stabilized PVC formulation by observing the time to discoloration at a constant elevated temperature.
Materials & Equipment:
-
PVC resin
-
This compound (DOTC)
-
Other additives as per your formulation (e.g., plasticizers, fillers)
-
Two-roll mill with temperature control
-
Hydraulic press with heating and cooling capabilities
-
Forced-air circulating oven with precise temperature control (±1°C)
-
Colorimeter (optional, for quantitative analysis)
-
Stopwatch
Methodology:
-
Compounding:
-
Prepare a series of identical PVC formulations with a fixed concentration of DOTC.
-
On the two-roll mill, compound each formulation at a different, controlled temperature (e.g., 170°C, 180°C, 190°C, 200°C). Maintain a consistent milling time for all samples.
-
-
Sample Preparation:
-
Take the milled sheets and press them into plaques of uniform thickness (e.g., 1 mm) using the hydraulic press. Use a consistent pressing temperature, time, and cooling rate for all samples.
-
-
Thermal Stability Testing:
-
Cut small, uniform test specimens from each plaque.
-
Preheat the oven to the desired test temperature (e.g., 180°C or 200°C).
-
Place the test specimens from each processing temperature condition on a tray in the oven.
-
At regular intervals (e.g., every 5 or 10 minutes), remove one specimen from each set.
-
Arrange the removed specimens in chronological order to create a visual timeline of discoloration for each processing temperature.
-
-
Data Analysis:
-
Visually assess the time at which a distinct color change (yellowing) occurs for each set of specimens. This is the static thermal stability time.
-
(Optional) Use a colorimeter to quantify the yellowness index (YI) of each specimen for a more objective comparison.
-
Plot the static thermal stability time as a function of the initial processing temperature.
-
Self-Validation: The protocol is self-validating by directly comparing the discoloration progression of samples processed under different thermal conditions. The visual and/or quantitative data will clearly indicate the optimal processing temperature that yields the longest thermal stability.
Protocol 2: Dynamic Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To quantitatively assess the thermal stability of DOTC-stabilized PVC processed at different temperatures by measuring the onset of weight loss due to dehydrochlorination.
Materials & Equipment:
Methodology:
-
Sample Preparation:
-
Cut small, uniform samples (5-10 mg) from the pressed plaques of PVC processed at different temperatures.
-
-
TGA Analysis:
-
Place the sample in the TGA crucible.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of the major weight loss step, which corresponds to the dehydrochlorination of PVC. This can be done using the extrapolated onset method as described in ISO 11358-1 .[12][13]
-
Compare the onset temperatures for the samples processed at different initial temperatures. A higher onset temperature indicates greater thermal stability.
-
Self-Validation: This protocol provides quantitative data on the thermal stability of the material. A higher decomposition onset temperature for a sample processed at a specific temperature validates that processing condition as being more favorable for thermal stability.
Protocol 3: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To investigate the effect of processing temperature on the glass transition temperature (Tg) and other thermal events in DOTC-stabilized PVC.
Materials & Equipment:
-
PVC samples prepared as described in Protocol 1.
Methodology:
-
Sample Preparation:
-
Cut small, uniform samples (5-10 mg) from the pressed plaques and seal them in DSC pans.
-
-
DSC Analysis:
-
Place the sample and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected glass transition and melting range.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg).
-
Observe any other endothermic or exothermic peaks that may indicate other thermal events.
-
Compare the Tg values for samples processed at different temperatures.
-
Self-Validation: Changes in the glass transition temperature can provide insights into the degree of fusion and the interaction between the PVC and the stabilizer. Consistent and expected Tg values for a given formulation can indicate proper processing.
Visualization of Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified workflow for PVC processing, highlighting critical temperature-dependent stages.
Caption: A decision-making flowchart for troubleshooting early discoloration in DOTC-stabilized PVC.
References
- ISO 305:2019, Plastics — Determination of thermal stability of poly(vinyl chloride), related chlorine-containing homopolymers and copolymers and their compounds — Discoloration method.
- Processing Issues Of PVC Stabilizers - News (2025-08-09).
- ISO 305 - Plastics — Determination of thermal stability of poly(vinyl chloride), related chlorine-containing homopolymers and copolymers and their compounds — Discoloration method - Standards | GlobalSpec (2019-05-01).
- Thermal Analysis of Polyvinyl Chloride - Hitachi High-Tech.
- A Review-Thermal Degradation and Stabiliz
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds - CORE.
- Dehydrochlorination of PVC Compositions During Thermal Degradation - ResearchG
- Thermogravimetric analysis - Wikipedia.
- The effects of discoloration for PVC with different kinds of thermal stabilizers at 180 °C.
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts.
- Investigation of Polymers with Differential Scanning Calorimetry Contents.
- Thermogravimetric Analysis (TGA)
- Thermogravimetric Analysis (TGA) - Mettler Toledo.
- Differential Scanning Calorimetry Analysis - Intertek.
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simul
- Differential Scanning Calorimetry (DSC)
- Influence of plasticizers on the glass-transition temperature of PVC.
- (PDF)
- Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem.
- Degradation Mechanism of Polyvinyl Chloride(PVC) (2023-04-14).
- Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed.
- Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride M
- 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts (2025-07-13).
- Dehydrochlorination of PVC Compositions During Thermal Degrad
- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech (2025-12-16).
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
- Dehydrochlorination of PVC Compositions During Thermal Degrad
- Effect of Solvent (Plasticizers)
- The degradation of PVC by dehydrochlorination reactions.
- A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Comput
- Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer - Scirp.org..
- Kinetic mechanism of the decomposition of dimethyltin dichloride - TUE Research portal.
- Effect of Accelerated Thermal Degradation of Poly(Vinyl Chloride)
- Effect of the amounts of DOP used on the Tg of PVC/O-MMT/DOP nanocomposites.
- Trends and prospects for thermal stabilizers in polyvinyl chloride - UQ eSpace.
- Determination of butyltin and octyltin stabilizers in poly(vinyl chloride)
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind (2025-08-25).
- Assessing Heat Resistance in PVC: ASTM D 2115 | Infinita Lab.
- ISO 182-1:1990 - iTeh Standards (1990-12-15).
- Thermostability of PVC and related chlorin
- Thermal Stability of Drugs - NETZSCH Analyzing & Testing (2020-03-05).
- Thermal stabilizers for poly(vinyl chloride): A review - Academic Journals (2011-09-09).
- Evaluation method for thermal stability of PVC he
- ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide - Ledes (2025-04-01).
- Thermal Stability - NETZSCH Analyzing & Testing.
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Technical Support Center: Troubleshooting Discoloration in PVC Stabilized with Dichlorodioctyltin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poly(vinyl chloride) (PVC) stabilized with Dichlorodioctyltin. This guide is designed to provide in-depth troubleshooting assistance for discoloration issues that may arise during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you diagnose and resolve these challenges effectively.
Understanding the Core Problem: PVC Discoloration
Poly(vinyl chloride) is inherently thermally unstable. When subjected to heat, as is common during processing, it undergoes a degradation process known as dehydrochlorination. This reaction eliminates hydrogen chloride (HCl) from the polymer chain, leading to the formation of conjugated double bonds (polyenes).[1][2] These polyene sequences are the primary chromophores responsible for the yellowing, browning, and eventual blackening of PVC.[3] The liberated HCl can also act as a catalyst, further accelerating the degradation in an autocatalytic cycle.
This compound is an organotin stabilizer that plays a crucial role in preventing this degradation. Its primary functions are to:
-
Scavenge HCl: It neutralizes the hydrogen chloride as it is formed, preventing the autocatalyic degradation cascade.[1][4]
-
Replace Labile Chlorine Atoms: It can substitute the unstable chlorine atoms on the PVC backbone with more stable groups, inhibiting the initiation of dehydrochlorination.[1]
Discoloration, therefore, is a visual indicator that the stabilization system is compromised or overwhelmed. This guide will walk you through the common causes and solutions in a structured question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Early Yellowing During Processing
Question: My PVC compound is turning yellow almost immediately upon heating in the extruder/mixer. I've confirmed the correct dosage of this compound. What could be the cause?
Answer: Early yellowing, despite the correct stabilizer dosage, typically points to issues with either the processing conditions or the raw materials. Here’s a systematic approach to troubleshooting this common problem.
Causality Explained:
Excessive heat or mechanical shear can accelerate the degradation of PVC to a rate that surpasses the protective capacity of the stabilizer.[5] High temperatures provide the activation energy for dehydrochlorination, while high shear can lead to chain scission, creating reactive radicals that further promote degradation.[5]
Troubleshooting Steps:
-
Review Processing Temperature Profile:
-
Action: Lower the processing temperature in increments of 5°C.
-
Rationale: PVC degradation is highly temperature-dependent.[6] Even a slight overshoot of the recommended processing window can lead to rapid discoloration.
-
-
Evaluate Shear Rate:
-
Action: Reduce the screw speed of your extruder or the mixing speed of your compounder.
-
Rationale: High shear rates can cause "shear burning," a form of mechanical degradation that generates localized hotspots and free radicals, prematurely consuming the stabilizer.[5]
-
-
Check for "Dead Spots" and Residence Time:
-
Action: Inspect your processing equipment for areas where material might stagnate. Purge the equipment thoroughly between runs.
-
Rationale: Prolonged residence time in certain areas of the equipment exposes the PVC to heat for longer than intended, leading to localized degradation which then contaminates the rest of the batch.
-
Experimental Protocol: Thermal Stability Evaluation using Thermogravimetric Analysis (TGA)
This protocol will help you quantify the thermal stability of your PVC formulation and compare different processing conditions.
-
Sample Preparation:
-
Prepare small, uniform samples (5-10 mg) of your PVC compound.
-
Ensure samples are representative of the bulk material.
-
-
TGA Instrument Setup:
-
Atmosphere: Nitrogen, to evaluate thermal degradation without oxidative effects.
-
Heating Rate: A standard rate of 10°C/min is recommended.
-
Temperature Range: 30°C to 600°C.
-
-
Analysis:
-
The TGA thermogram will show weight loss as a function of temperature. For PVC, the initial weight loss corresponds to dehydrochlorination.
-
The onset temperature of degradation is a key indicator of thermal stability. A higher onset temperature indicates better stability.
-
Compare the TGA curves of your standard formulation with those processed under different conditions (e.g., higher temperature, higher shear). A shift to a lower degradation onset temperature will confirm that the processing conditions are contributing to instability.[7][8]
-
Issue 2: Pink or Red Discoloration
Question: My white or light-colored PVC formulation is developing a pink or reddish hue. What is causing this specific type of discoloration?
Answer: "Pinking" in PVC is a specific discoloration phenomenon that is often linked to interactions between formulation components, particularly in the presence of certain additives and environmental factors.
Causality Explained:
While yellowing is primarily due to the formation of long polyene chains, pinking can be caused by the interaction of certain additives with the stabilizer system or by the formation of specific conjugated structures under certain conditions. For instance, some phenolic antioxidants, when interacting with certain metal ions or alkaline conditions, can form colored species. While this compound itself is less prone to causing pinking compared to some other stabilizer systems (like those containing zinc), interactions with other components in the formulation can be a contributing factor.[9]
Troubleshooting Steps:
-
Review the Entire Formulation:
-
Action: Scrutinize all additives in your formulation, including lubricants, impact modifiers, and pigments.
-
Rationale: Certain additives can have antagonistic effects with the stabilizer. For example, some nitrogen-containing compounds can interact to form colored species.
-
-
Examine the Titanium Dioxide (TiO₂) Grade:
-
Action: If using TiO₂ for pigmentation, verify the grade and surface treatment.
-
Rationale: The surface chemistry of TiO₂ can influence the thermal stability of PVC. Some grades can have photocatalytic activity that accelerates degradation, especially in the presence of UV light and moisture. Rutile grades are generally preferred over anatase for better weathering and less photocatalytic activity.[10]
-
-
Test for Environmental Factors:
-
Action: Expose a sample to controlled conditions of UV light and humidity.
-
Rationale: Some discoloration phenomena are photo-induced or exacerbated by moisture. This can help determine if the issue is purely thermal or has an environmental component.
-
Experimental Protocol: Colorimetric Analysis using a Spectrophotometer
This protocol allows for the quantitative measurement of color change.
-
Sample Preparation:
-
Prepare flat, smooth plaques of the PVC compound under standardized conditions.
-
-
Measurement:
-
Use a spectrophotometer or colorimeter to measure the color of the samples in the CIELAB color space (L, a, b* values).
-
The 'a' value is particularly important for pinking, as a positive a value indicates a shift towards red.
-
The Yellowness Index (YI) can also be calculated to quantify yellowing.[5]
-
-
Data Interpretation:
-
Compare the L, a, and b* values of your discolored sample to a control sample.
-
A significant increase in the a* value confirms a red shift (pinking).
-
This quantitative data is more reliable than visual assessment for tracking the effectiveness of formulation changes.
-
Issue 3: Inconsistent Results and Batch-to-Batch Variation
Question: I am seeing significant variation in color and stability from one batch of my PVC compound to another, even though the formulation and processing parameters are supposedly the same. What could be the source of this inconsistency?
Answer: Batch-to-batch inconsistency is a frustrating problem that often points to subtle variations in raw materials or processing.
Causality Explained:
The quality and purity of the PVC resin and other additives can have a significant impact on thermal stability. Impurities in the PVC resin, such as residual initiator or contaminants from the polymerization process, can act as initiation sites for degradation.[11][12] Similarly, variations in the particle size or moisture content of additives can affect their dispersion and effectiveness.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the root cause of batch-to-batch variation in PVC discoloration.
Detailed Troubleshooting Steps:
-
Raw Material Audit:
-
Action: Obtain Certificates of Analysis (CoA) for each batch of PVC resin and this compound. Compare key parameters such as K-value, particle size distribution, and impurity levels.
-
Rationale: Even within specification, variations can exist. For instance, a higher level of "fish eyes" (unplasticized PVC particles) in one batch of resin can lead to poor additive dispersion and localized degradation.[12]
-
-
Process Parameter Verification:
-
Action: Calibrate all temperature sensors and pressure transducers on your processing equipment.
-
Rationale: A faulty thermocouple could lead to unintentional overheating, causing one batch to be processed at a higher effective temperature than another.[11]
-
-
Mixing Efficiency Analysis:
-
Action: Evaluate your mixing procedure. Ensure that the order of addition of ingredients is consistent and that the mixing time and intensity are sufficient for uniform dispersion.
-
Rationale: Poor dispersion of the this compound stabilizer will result in areas of the PVC matrix that are inadequately protected, leading to premature and uneven discoloration.[5]
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy for Degradation Analysis
FTIR spectroscopy is a powerful tool for identifying chemical changes in the PVC as it degrades.
-
Sample Preparation:
-
Thin films (around 40 µm) of the PVC compound are ideal. These can be prepared by solvent casting or pressing.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of both a "good" batch and a "bad" (discolored) batch.
-
Pay close attention to the following regions:
-
1720-1740 cm⁻¹: The appearance of a peak in this region indicates the formation of carbonyl groups (C=O), which is a sign of oxidative degradation.[13]
-
1600-1650 cm⁻¹: An increase in absorbance here corresponds to the formation of carbon-carbon double bonds (C=C) in polyene sequences.[13]
-
3200-3600 cm⁻¹: A broad peak in this region suggests the formation of hydroxyl (-OH) groups, another indicator of oxidation.[13]
-
-
-
Interpretation:
-
By comparing the spectra, you can determine the primary degradation pathway. For example, a significant increase in the carbonyl peak in the discolored sample suggests that thermo-oxidative degradation is a major issue. This could point to a problem with air exposure during processing or the need for an antioxidant in the formulation.
-
Advanced Topics
Synergistic and Antagonistic Effects with Other Additives
Question: Can other additives in my formulation interact with this compound to affect its performance?
Answer: Absolutely. The performance of a stabilizer is rarely considered in isolation. The concept of synergism, where the combined effect of two or more additives is greater than the sum of their individual effects, is key in PVC formulation. Conversely, antagonistic effects can reduce stabilization efficiency.
-
Synergistic Co-stabilizers:
-
Epoxidized Soybean Oil (ESBO): Often used as a co-stabilizer and secondary plasticizer. ESBO can scavenge HCl and has a synergistic effect with metal-based stabilizers.
-
Phosphites: These can act as secondary antioxidants and chelate metal ions that might otherwise catalyze degradation.
-
-
Potential for Antagonism:
-
Certain Fillers: Some fillers can have acidic or basic surfaces that can interact with the stabilizer. It is crucial to use high-purity, surface-treated fillers where possible.
-
Cross-Contamination: Residues of other stabilizer systems (e.g., lead-based) in the processing equipment can interact negatively with organotin stabilizers.[5]
-
The Role of UV Exposure
Question: My product looks fine after processing, but it discolors over time when exposed to light. Is this compound also a UV stabilizer?
Answer: While this compound is an excellent heat stabilizer, it is not primarily a UV stabilizer. Photodegradation is a different mechanism initiated by UV radiation, which can also cause dehydrochlorination and discoloration.[13] For applications with significant UV exposure, a dedicated UV stabilization package is necessary. This typically includes:
-
UV Absorbers: (e.g., benzophenones, benzotriazoles) which absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizers (HALS): These act as radical scavengers to interrupt the photo-oxidation process.
Organotin compounds can, to some extent, improve the photostability of PVC by inhibiting the formation of polyenes which are susceptible to photo-oxidation.[14] However, for durable outdoor applications, they should be used in conjunction with a dedicated UV protection package.
Summary of Key Troubleshooting Parameters and Analytical Techniques
| Parameter | Potential Issue | Recommended Action | Analytical Technique |
| Processing Temperature | Too high, causing rapid thermal degradation. | Reduce temperature incrementally. | Thermogravimetric Analysis (TGA) |
| Shear Rate | Excessive shear leading to mechanical degradation. | Reduce screw/mixing speed. | Torque Rheometry |
| Raw Material Purity | Impurities in PVC resin or additives. | Audit raw material CoAs; test new batches. | Gas Chromatography-Mass Spectrometry (GC-MS) for volatiles |
| Additive Interactions | Antagonistic effects between additives. | Review formulation; conduct compatibility studies. | Differential Scanning Calorimetry (DSC) |
| Dispersal of Stabilizer | Inadequate mixing leading to poor protection. | Optimize mixing parameters (time, speed, order of addition). | Scanning Electron Microscopy with EDX (SEM-EDX) |
| UV Exposure | Photodegradation in end-use application. | Add a dedicated UV stabilizer package. | Accelerated Weathering (Xenon Arc or QUV) |
References
- Arkis, E. (2007). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- Orbimind. (2023). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- Common problems and solutions of PVC resin. (2022).
- Factors Affecting the Quality of PVC Resin. (2021). Cxgiae.
- Yousif, E., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV)
- Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2021). Polymers, 13(16), 2739.
- Solvent Impurities Impact on PVC Resin Quality. (n.d.). EapearlChem.
- The TGA results of pure PVC and PVC stabilized with various thermal stabilizers. (n.d.).
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). CORE.
- Synthesis of Carvedilol–Organotin Complexes and Their Effects on Reducing Photodegradation of Poly(Vinyl Chloride). (2021). Molecules, 26(4), 868.
- TGA thermograms of PVC and PVC/NBR blend. (n.d.).
- How to solve the problem of discolouration of produced plastic products? (2024).
- Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2023). incachem.
- The Role of Tin Stabilizers in PVC Manufacturing. (2021).
- The Main Causes of Grey and Blackening of Pvc Pipes. (2021). Sainuo.
- A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./FTi.r. (n.d.).
- What is the effect of Methyl Tin Stabilizer on the color stability of PVC? (2023).
- Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023).
- UV-Visible Spectrophotometry for the Determination of Conjugated Polyene Structures of Poly(vinyl chloride) in 1,2-Dichloroethane. (n.d.).
- Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. (n.d.).
- Analysis of degradation of PVC pipe using Fourier Transform Infrared Spectroscopy (FTIR). (2021).
- Surface pinking in titanium dioxide/lead stabiliser filled PVC profiles. (n.d.).
- Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. (n.d.).
- Discoloration of PVC Products: How to Minimize or Avoid It. (n.d.). SpecialChem.
- Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes. (2022). Polymers, 14(15), 3045.
- Discoloring of specimen surface due to natural weathering. (n.d.).
- Wypych, G. (2016).
- Tracking down the Causes. (2016).
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014).
- Analysis of thermally and UV-Vis aged plasticized PVC using UV-Vis, ATR-FTIR and Raman spectroscopy. (n.d.).
- Organotin Stabilizers. (n.d.). Baerlocher.
- Safety of Organotin Stabilizers in PVC. (n.d.).
- Trends and prospects for thermal stabilizers in polyvinyl chloride. (2022). Journal of Vinyl and Additive Technology, 28(4), 1548-0585.
- Discoloration of aged PVC after immersion in distilled water for 30 days at different temperatures. (n.d.).
- UV Vis spectroscopy. (2013, October 21). YouTube.
- Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). (n.d.).
- Thermal Degradation of Poly (vinyl chloride)-Stabilization Effect of Dichlorotin Dioxine. (n.d.).
- The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
- UV-Vis Spectroscopy, Part 1. (2010, March 3). YouTube.
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Technical Support Center: Optimizing Synergistic Effects of Dichlorodioctyltin (DCOT)
Welcome to the technical support center for Dichlorodioctyltin (DCOT). This guide is designed for researchers, scientists, and drug development professionals actively working to optimize the synergistic effects of DCOT with other additives. As organotin compounds present unique opportunities and significant challenges, this resource provides in-depth, field-proven insights to navigate your experimental journey. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Part 1: Critical Safety & Handling Protocol
Question: What are the essential safety precautions for handling this compound (DCOT)?
Answer: this compound is an organotin compound with significant toxicity.[1] Strict adherence to safety protocols is non-negotiable. All work must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the powder form to prevent inhalation.[2][3] DCOT is fatal if inhaled.[2][3]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. DCOT causes severe eye damage.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length clothing. DCOT is toxic in contact with skin and causes severe burns.[2][3]
-
Waste Disposal: Dispose of all DCOT-contaminated materials as hazardous waste according to your institution's guidelines. Do not release into the environment.[4]
Emergency Procedures:
-
Inhalation: Immediately move the person to fresh air and call a poison center or doctor.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[2]
Part 2: Frequently Asked Questions (FAQs) - Foundational Concepts
Question: What is a synergistic effect and how is it quantitatively assessed?
Answer: A synergistic effect occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect equals the sum of individual effects, and an antagonistic effect is when the combination is less effective than the individual agents.
The most common method for quantifying synergy is the Combination Index (CI) method, based on the median-effect principle by Chou and Talalay. The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
Calculating the CI requires generating dose-response curves for each compound individually and in combination at various ratios. Software like CompuSyn is commonly used for these calculations.
Question: What are common classes of additives to test for synergy with DCOT, particularly in an oncology context?
Answer: Given that organotin compounds like DCOT often induce apoptosis via the mitochondrial pathway[5][6], promising additives are those that target complementary or orthogonal pathways to overcome cancer cell resistance.
| Additive Class | Rationale for Synergy | Example(s) |
| Chemotherapeutic Agents | Combining agents with different mechanisms of action can enhance cancer cell killing and overcome resistance.[7] | Doxorubicin, Cisplatin, Paclitaxel |
| Efflux Pump Inhibitors | Cancer cells often develop resistance by expelling drugs using efflux pumps. Inhibiting these pumps can increase the intracellular concentration of DCOT. | Verapamil, Tariquidar |
| BCL-2 Family Inhibitors | The BCL-2 protein family regulates apoptosis. Inhibitors can lower the threshold for DCOT to trigger programmed cell death. | Venetoclax, Navitoclax |
| PARP Inhibitors | In cancers with DNA repair deficiencies (e.g., BRCA mutations), PARP inhibitors can create a synthetic lethal interaction with DNA-damaging agents. | Olaparib, Rucaparib |
| Reactive Oxygen Species (ROS) Modulators | Since some organotins exert their effect by generating ROS[6], agents that either increase ROS to cytotoxic levels or inhibit antioxidant defenses can be synergistic. | Buthionine sulfoximine (GSH inhibitor) |
Part 3: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct Q&A format.
Question: My results show high variability between replicate experiments. What are the likely causes?
Answer: High variability is a common but solvable issue. The root cause often lies in the formulation and handling of DCOT due to its poor aqueous solubility.[8]
Troubleshooting Workflow for High Variability:
Caption: Troubleshooting workflow for high experimental variability.
Causality Explained:
-
Inconsistent Solubilization: DCOT is insoluble in water.[8] If your stock solution (often in DMSO or ethanol) is not perfectly clear, you are not dosing a consistent amount of the active compound. Even if it appears dissolved, it may precipitate upon dilution into aqueous cell culture media.
-
Lack of Dispersion: Even in organic solvents, micro-aggregates can form over time. Always vortex or sonicate your stock solution immediately before pipetting to ensure a homogenous suspension.
-
Drug-Excipient Interactions: Some formulation excipients, like certain polymers or surfactants, can interact with DCOT, affecting its stability or bioavailability.[9][10] This can lead to inconsistent effects.
-
Assay Interference: Ensure that DCOT or the additive is not interfering with the assay itself (e.g., colorimetric change in an MTT assay, quenching fluorescence). Run controls with compounds in cell-free media.
Question: I expected synergy, but my results show an antagonistic or merely additive effect. Why?
Answer: This is a frequent outcome in combination studies. The cause can range from an incorrect experimental setup to a true biological antagonism.
Troubleshooting Workflow for Lack of Synergy:
Caption: Troubleshooting workflow for unexpected antagonism.
Causality Explained:
-
Incorrect Dose Ratios: Synergy is highly dependent on the ratio of the combined drugs. The optimal ratio is often near the ratio of their individual IC50 values. Testing a fixed-ratio combination across a range of dilutions is critical.
-
Dosing Schedule: The timing of drug addition can be crucial. If one drug is meant to prime the cells (e.g., inhibit an efflux pump), it may need to be administered before DCOT. Simultaneous administration might not be effective.
-
Biological Antagonism: The two additives may trigger opposing cellular pathways. For example, if DCOT's efficacy relies on inducing cell cycle arrest at the G2/M phase, an additive that causes S-phase arrest could be antagonistic, as cells would never reach the G2/M checkpoint where DCOT is most effective.
-
Formulation Incompatibility: When mixed, the two additives may interact chemically, reducing the bioavailability of one or both agents. This is a key challenge in co-formulations.[11] For example, an anionic surfactant used to solubilize one drug could precipitate a cationic DCOT formulation.[12]
Question: How do I handle DCOT's poor solubility during formulation for in vitro and in vivo studies?
Answer: This is a central challenge in developing DCOT.[13][14] A multi-pronged strategy is required, starting with simple solutions and moving to more complex formulations.
| Formulation Strategy | Description | Best For | Key Considerations |
| Co-Solvent System | Dissolving DCOT in a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) before diluting into an aqueous phase. | In vitro screening, early-stage development. | Risk of precipitation upon dilution. Solvent toxicity to cells must be controlled for. |
| Amorphous Solid Dispersions (ASDs) | Dispersing DCOT in its high-energy amorphous form within a polymer matrix. This increases apparent solubility and dissolution rate.[14] | Oral solid dosage forms for in vivo studies. | Requires specialized manufacturing (e.g., hot-melt extrusion). API must be thermally stable.[15] |
| Lipid-Based Systems (SMEDDS/SNEDDS) | Self-micro/nano-emulsifying drug delivery systems. DCOT is dissolved in an oil/surfactant mixture that forms a fine emulsion upon contact with aqueous fluids.[14] | Oral or parenteral delivery for in vivo studies. | Complex formulation development. Potential for excipient-drug interactions.[9] |
| Nanosuspensions | Reducing the particle size of DCOT to the nanometer range via milling or precipitation, often stabilized by surfactants. | Injectable or oral formulations. | Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability (particle aggregation) is a concern. |
Part 4: Key Experimental Protocols
Protocol 1: Determining IC50 and Synergy via Combination Index (CI)
This protocol outlines the essential workflow for assessing the synergistic potential of DCOT with a chosen additive.
Methodology:
-
Cell Seeding: Plate your cancer cell line of choice in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment (typically 24-72 hours).
-
Individual Dose-Response:
-
Prepare serial dilutions of DCOT and the additive in separate plates. A common approach is a 7-point, 2-fold dilution series centered around the expected IC50.
-
Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Treat cells and incubate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
-
Combination Dose-Response:
-
Determine the ratio of the two drugs based on their individual IC50 values (e.g., if IC50 of DCOT is 10 nM and Additive X is 50 nM, a 1:5 ratio is a logical starting point).
-
Prepare a stock of the 1:5 combination and then perform a serial dilution of this mixture.
-
Treat cells with the combination dilutions and incubate as before.
-
-
Cell Viability Assessment:
-
Use a standard viability assay such as MTT, MTS, or CellTiter-Glo®.
-
Measure the output (e.g., absorbance, luminescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Calculate the IC50 values for DCOT and the additive alone using non-linear regression (log(inhibitor) vs. normalized response).
-
Input the dose-response data for the individual agents and the combination into a program like CompuSyn to calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9). A CI value less than 1 indicates synergy.
-
Protocol 2: Analytical Quantification of DCOT in Formulations
Accurate quantification is crucial for quality control. Gas Chromatography (GC) is a preferred method for organotin analysis due to its high resolution.[16]
Methodology (GC-FPD - Flame Photometric Detector):
-
Sample Preparation & Extraction:
-
Derivatization (Crucial Step):
-
GC-FPD Analysis:
-
Instrument: Gas Chromatograph with a Flame Photometric Detector equipped with a tin-specific filter (~610 nm).[18]
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms).
-
Injection: Inject the derivatized, extracted sample.
-
Method: Run a temperature gradient program to separate the derivatized DCOT from other components.
-
-
Calibration and Quantification:
-
Prepare a series of DCOT standards and subject them to the same extraction and derivatization process as the samples.
-
Generate a calibration curve by plotting the peak area against the known concentration of the standards.
-
Quantify the DCOT concentration in the unknown samples by interpolating their peak areas from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be formally determined for the method.[19][20]
-
References
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- Al-Majidi, S. M., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Molecules.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.
- Ribeiro, A. R., et al. (2023). Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes. Environmental Health Perspectives.
- Khan, I., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC Advances.
- Eid, S. Y., et al. (2012). Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells. Phytomedicine.
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- American Elements. (n.d.). Dioctyltin Dichloride.
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- Battelle. (2025). Solving Agrochemical Formulation Challenges.
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- Zuloaga, O., et al. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Chemistry Central Journal.
- CritiTech. (n.d.). Formulation Challenges.
- National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples.
- G. S. S. K. A. and P. K. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Hamel, E., et al. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Biochimica et Biophysica Acta.
- Bala, R., et al. (2019). Challenges in formulation development of fast dissolving oral film. ResearchGate.
- Lau, K., et al. (2005). Synergistic Interactions between Commonly Used Food Additives in a Developmental Neurotoxicity Test. ResearchGate.
- RJPT. (2024). Click chemistry in drug development recent trends and application.
- Shamma, R., & Bummer, P. (2012). Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists.
- Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies.
- Colorcon. (2024). How Can Excipients Influence Drug Interactions?.
- ResearchGate. (2008). The Synergistic Effects of Additives on Improving the Electroplating of Zinc under High Current Densities.
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- TSpace, University of Toronto. (n.d.). Influence of Drug-Polymer Interactions on Drug Transport in Pharmaceutical Polymer Materials.
- University College London. (n.d.). CDT in Accelerated Medicines Design and Development.
- Parikh, T., et al. (2016). Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug. ResearchGate.
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Validation & Comparative
Introduction: The Critical Need for Accurate Dichlorodioctyltin Analysis
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dichlorodioctyltin in Plastics
This compound (DCDOT) is a vital organotin compound frequently employed as a heat stabilizer in the manufacturing of plastics, most notably polyvinyl chloride (PVC).[1] Its role is to prevent thermal degradation during processing, ensuring the final product's integrity and durability. However, the potential for organotin compounds to migrate from plastic materials into their surroundings—be it food, drinking water, or the environment—necessitates the use of precise and reliable analytical methods to ensure consumer safety and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound in plastic matrices. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection, optimization, and validation. We will explore the prevailing chromatographic techniques, delve into a detailed validation process for a robust and accessible method, and provide the experimental data and workflows necessary for successful implementation in a research or quality control setting.
Pillar 1: The Foundation of Trust - Core Principles of Method Validation
Before comparing specific instruments or protocols, it is imperative to understand the universal framework that ensures analytical data is reliable and fit for its purpose. The International Organization for Standardization's ISO/IEC 17025 standard provides the bedrock for laboratory competence, outlining the essential parameters for method validation.[2][3] Validation is the process of providing objective evidence that a method performs as intended.[2][4]
The core performance characteristics of any quantitative analytical method are:
-
Accuracy: The closeness of agreement between a measured value and a true or accepted reference value. It is often expressed as percent recovery.[5]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as a standard deviation or relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Precision within a single laboratory, accounting for variations like different days, analysts, or equipment.
-
-
Selectivity/Specificity: The ability of the method to measure the analyte of interest accurately in the presence of other components (e.g., matrix effects, impurities).[6]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
These parameters are interconnected, forming a self-validating system where strong performance in one area supports the reliability of others.
Caption: Core performance parameters for analytical method validation.
Pillar 2: A Comparative Guide to Core Analytical Techniques
The determination of organotin compounds like DCDOT primarily relies on two major separation techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[8][9] The choice between them hinges on fundamental differences in sample preparation, analyte volatility, and desired sensitivity.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for organotin analysis due to its high resolution and the exceptional selectivity of mass spectrometric detection.[8][10][11] However, a critical prerequisite for GC analysis is that the analyte must be volatile and thermally stable. Organotin chlorides like DCDOT are not sufficiently volatile for direct analysis.
The Derivatization Imperative: To overcome this, a chemical derivatization step is necessary to convert the polar DCDOT into a more volatile, non-polar species.[8] Two common approaches are:
-
Grignard Reagents (e.g., Pentylmagnesium Bromide): This is an effective but cumbersome technique. It requires multiple analytical steps, including a solvent exchange to a non-protic solvent, as Grignard reagents are highly reactive with water or alcohols.[10]
-
Sodium Tetraethylborate (STEB or NaBEt₄): This method is demonstrably superior for routine analysis.[10][12] Derivatization with STEB can be performed directly in an aqueous/organic mixture, simplifying and accelerating the entire analytical procedure.[10] Studies have shown that STEB derivatization leads to lower detection limits and better precision compared to the Grignard method.[10][12][13]
High-Performance Liquid Chromatography (HPLC)
The primary advantage of HPLC is the elimination of the derivatization step.[8][14] The analysis can be performed directly on the sample extract, which significantly reduces sample preparation time and potential sources of error.[8] For organotin analysis, HPLC is often coupled with highly sensitive detectors to achieve the required low detection limits. Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) offers exceptional sensitivity and specificity, making it a powerful tool for trace-level analysis.[9]
Methodology Comparison
The choice of method depends on the laboratory's specific needs, available equipment, and the required throughput and sensitivity.
| Parameter | GC-MS (with STEB Derivatization) | LC-ICP-MS | Rationale & Causality |
| Sample Prep Complexity | Moderate | Low to Moderate | GC-MS requires a mandatory, multi-step derivatization process to ensure analyte volatility.[8] LC-ICP-MS analyzes the extract directly, simplifying the workflow.[9] |
| Derivatization Step | Required | Not Required | This is the fundamental difference. Eliminating this step reduces time, cost, and potential for analytical error.[8] |
| Sensitivity | Very Good (µg/L to ng/L) | Excellent (ng/L to pg/L) | ICP-MS is an elemental detection technique with inherently lower background noise and higher ionization efficiency for metals like tin, yielding superior sensitivity.[9][15] |
| Selectivity | High | Very High | Both MS and ICP-MS are highly selective. GC-MS relies on fragmentation patterns, while ICP-MS detects the specific mass of the tin isotope, offering unambiguous identification. |
| Instrument Cost | Moderate to High | High | ICP-MS systems are generally more expensive to purchase and maintain than standard GC-MS systems. |
| Throughput | Good | Excellent | The absence of a derivatization step allows for faster sample turnaround with LC-ICP-MS. |
For many quality control and research labs, GC-MS with STEB derivatization represents an optimal balance of performance, accessibility, and cost-effectiveness. It is a robust, well-documented method capable of achieving the sensitivity and selectivity required for most regulatory and safety assessments.[13][16]
Pillar 3: A Validated Protocol for DCDOT Analysis via GC-MS
This section provides a comprehensive, step-by-step protocol for the determination of this compound in PVC plastic, followed by a guide to its validation.
Experimental Workflow Diagram
Caption: Workflow for DCDOT analysis in plastics by GC-MS.
Detailed Experimental Protocol
This protocol is adapted from established methods for organotin analysis in plastic products.[13][16]
1. Sample Preparation and Extraction
-
1.1. Accurately weigh approximately 1.0 g of the finely cut plastic sample into a glass centrifuge tube.
-
1.2. Add 10 mL of an acetone-hexane (3:7 v/v) extraction solvent.
-
1.3. Acidify the mixture with a small amount of hydrochloric acid to facilitate the extraction of the organotin chlorides.
-
1.4. Sonicate the sample for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
1.5. Centrifuge the sample to separate the solid plastic from the solvent extract.
-
1.6. Carefully transfer the supernatant (the liquid extract) to a clean tube and concentrate it to approximately 1 mL under a gentle stream of nitrogen at 40°C.
2. Ethyl Derivatization
-
2.1. To the concentrated extract, add an appropriate amount of internal standard (e.g., deuterated tributyltin).
-
2.2. Add 5 mL of an acetate buffer solution to adjust the pH to approximately 4.7.[16]
-
2.3. Add 0.5 mL of a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄).[13][16]
-
2.4. Immediately cap the tube and vortex vigorously for 30 minutes to facilitate the derivatization reaction, which converts DCDOT to the volatile Di(ethyl)dioctyltin.[16]
-
2.5. Allow the mixture to stand until the organic (hexane) and aqueous layers have clearly separated.
-
2.6. Carefully transfer the upper hexane layer, which now contains the derivatized analyte, into a GC vial for analysis.
3. GC-MS Analysis
-
3.1. Gas Chromatograph Conditions (Typical):
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[17]
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Program: Initial 60°C, ramp to 280°C.
-
-
3.2. Mass Spectrometer Conditions (Typical):
-
Ion Source: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Can be run in full scan mode for initial identification or Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity during quantification.[10]
-
Validation of the GC-MS Protocol
To ensure this method is fit for purpose, it must be validated according to the principles of ISO/IEC 17025.[18]
1. Linearity and Working Range
-
Procedure: Prepare a series of at least five calibration standards by diluting a certified stock solution of this compound. Derivatize these standards using the same procedure as the samples.
-
Analysis: Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Acceptance Criterion: The coefficient of determination (R²) should be >0.995.[16]
2. Accuracy (Recovery)
-
Procedure: Select a blank plastic matrix known to be free of DCDOT. Spike samples of this blank matrix with known amounts of DCDOT at three concentration levels (low, medium, high) within the linear range.
-
Analysis: Prepare and analyze these spiked samples in triplicate and calculate the percent recovery for each.
-
Acceptance Criterion: Mean recoveries should be within 70-120%.[19]
3. Precision (Repeatability and Intermediate Precision)
-
Procedure: Use the data from the accuracy study.
-
Repeatability: Calculate the Relative Standard Deviation (RSD) for the triplicate results at each concentration level analyzed on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and compare the results.
-
-
Acceptance Criterion: RSD should be ≤20%.[19]
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Analyze at least seven replicates of a blank matrix. The LOD can be calculated as 3 times the standard deviation of the blank signal, and the LOQ as 10 times the standard deviation. Alternatively, it can be determined by analyzing progressively more dilute standards until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.
-
Verification: The LOQ must be verified by analyzing a spiked sample at the calculated LOQ concentration, which must meet the accuracy and precision criteria.
5. Selectivity
-
Procedure: Analyze blank matrix samples to check for any interfering peaks at the retention time of the derivatized DCDOT.
-
Verification: The use of GC-MS provides high selectivity. By monitoring characteristic ions of Di(ethyl)dioctyltin in SIM mode, interference from the matrix can be effectively eliminated, ensuring the signal is specific to the analyte.
Summary of Validation Performance and Acceptance Criteria
| Parameter | Procedure | Typical Acceptance Criteria |
| Linearity | 5-point calibration curve | R² > 0.995 |
| Accuracy | Spike recovery at 3 levels | 70% - 120% |
| Precision (Repeatability) | RSD of replicates (n≥3) | ≤ 20% |
| LOQ | S/N ratio ≈ 10:1 | Must meet accuracy/precision criteria |
| Selectivity | Analysis of blank matrix | No significant interfering peaks at analyte retention time |
Conclusion
The validation of analytical methods is a cornerstone of scientific integrity, ensuring that data is accurate, reliable, and defensible. For the analysis of this compound in plastics, both GC-MS and LC-based methods offer viable pathways. While advanced techniques like LC-ICP-MS provide exceptional sensitivity without the need for derivatization, the Gas Chromatography-Mass Spectrometry method following ethyl derivatization with sodium tetraethylborate stands out as a robust, cost-effective, and highly reliable alternative.[10][13]
By following the detailed protocol and the rigorous validation framework outlined in this guide, researchers, scientists, and drug development professionals can establish a method that is demonstrably fit for its intended purpose. This ensures not only compliance with regulatory standards but also contributes to the overarching goal of consumer safety and product quality.
References
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- ResearchGate. (n.d.). Comparison of two analytical methods for the determination of organotin compounds in marine organisms | Request PDF.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Journal of Analytical Atomic Spectrometry. (n.d.). Imprinted polymers as an analytical tool for organotin compounds speciation. RSC Publishing.
- Takahashi, K. et al. (1998). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. PubMed.
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- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.
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- ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF.
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A Guide to Inter-Laboratory Comparison for the Analysis of Dichlorodioctyltin (DCOT)
Abstract
Dichlorodioctyltin (DCOT), a prevalent organotin compound used primarily as a heat stabilizer in polyvinyl chloride (PVC) plastics, is subject to regulatory scrutiny due to its potential toxicity. Ensuring accurate and reproducible quantification of DCOT across different analytical laboratories is paramount for consumer safety, environmental monitoring, and regulatory compliance. This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) or proficiency testing (PT) program for DCOT analysis. We will delve into the prevalent analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing their respective strengths, weaknesses, and sources of analytical variability. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fields of environmental testing, materials science, and regulatory affairs.
Introduction: The Imperative for Reliable DCOT Analysis
Dioctyltin compounds, including this compound (DOTC), are effective heat stabilizers in PVC products, from food packaging to medical devices. However, organotin compounds are known for their potential toxicity, with effects varying based on the number and nature of the organic groups attached to the tin atom.[1][2] Regulatory bodies worldwide, therefore, set strict migration limits for these substances.
The analytical challenge lies in the low concentrations at which these compounds are regulated and the complex sample matrices, like PVC, from which they must be extracted.[3] These factors can lead to significant variability in results between laboratories. An Inter-Laboratory Comparison (ILC) is one of the most effective tools to assess and improve the technical competence of participating laboratories.[4][5] It provides an objective measure of a laboratory's performance against its peers and a consensus value, ensuring that data is reliable and comparable, regardless of where the analysis was performed.[6][7]
Core Analytical Methodologies: GC-MS vs. LC-MS
The two primary techniques for the speciation and quantification of organotin compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with a mass spectrometry (MS) detector.[8] The choice between them involves a trade-off between sample preparation complexity and analytical run time.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Volatility Requirement | High; requires derivatization to make DCOT volatile.[8][9] | Low; analyzes DCOT directly in its ionic form.[8][10] |
| Sample Preparation | More complex: involves extraction followed by a mandatory derivatization step (e.g., ethylation or propylation).[3][11][12] | Simpler: typically involves extraction and filtration. No derivatization is needed.[8][13] |
| Advantages | High separation efficiency for numerous organotin species in a single run.[8] Well-established methods (e.g., ISO 17353).[12][14][15] | Faster sample throughput due to simpler preparation.[8] Reduced risk of analytical errors from incomplete derivatization.[2][8] |
| Disadvantages | Derivatization is time-consuming and a potential source of error and variability.[2][8] High temperatures can potentially alter species.[2] | May separate fewer organotin compounds in a single analysis compared to GC.[8] Matrix effects can be more pronounced. |
| Typical Application | Comprehensive environmental monitoring of various organotins in soil, water, and sediment.[11][14] | Targeted analysis in quality control settings, such as testing toy materials or food contact plastics.[13][16] |
Causality Behind Method Choice:
-
Choose GC-MS when: A comprehensive profile of multiple organotin species (butyltins, phenyltins, octyltins) is required simultaneously. The established nature of ISO standards for GC methods can be advantageous for regulatory compliance.[11][14]
-
Choose LC-MS when: High throughput is critical, and the primary analyte is DCOT. The elimination of the derivatization step removes a significant source of potential error and reduces labor.[8] EPA Method 8323 provides a framework for LC-MS analysis of organotins.[17]
Designing a Robust Inter-Laboratory Comparison (ILC) for DCOT
A successful ILC hinges on a well-defined protocol, a stable and homogenous test material, and a rigorous statistical evaluation of the results.[4][7]
Workflow of an Inter-Laboratory Comparison
The following diagram outlines the key stages of an ILC program.
Caption: High-level workflow for a DCOT inter-laboratory comparison study.
Key Components for a Self-Validating System
-
Test Material: The ideal material is a real-world matrix, such as PVC, spiked with a certified this compound reference material. This mimics routine samples and tests the entire analytical process, including extraction. Homogeneity and stability of the analyte in the matrix are critical and must be verified before distribution.[7]
-
Certified Reference Material (CRM): All spiking and calibration standards must be derived from a CRM to ensure metrological traceability.[18][19] Companies like CPAchem and Sigma-Aldrich offer CRMs for various organotin compounds.[19]
-
Clear Protocol: The ILC provider must issue a detailed protocol. While labs may use their own internal methods (GC or LC), the instructions for sample handling, reporting units, and number of replicates must be standardized.[6]
-
Statistical Evaluation: The performance of participating laboratories is typically evaluated using Z-scores.[5][20][21] The Z-score compares a lab's result to the consensus mean of all participants.[5][20]
-
Z = (x - X) / σ
-
where: x is the participant's result, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment.
-
-
A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[20]
-
Experimental Protocols: A Comparative Approach
To ensure trustworthiness, the protocols must be detailed and explain the reasoning behind critical steps.
GC-MS Protocol: Derivatization is Key
This method is adapted from principles outlined in ISO 17353 and other established procedures for organotin analysis.[3][14][15]
Diagram of GC-MS Workflow
Caption: Step-by-step workflow for DCOT analysis via GC-MS.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized PVC test material into a glass vial.
-
Rationale: Accurate weighing is critical for final concentration calculations. Glassware is used to avoid plastic contamination.[22]
-
-
Extraction: Add an appropriate extraction solvent under acidic conditions (e.g., hydrochloric acid in methanol).[3] Sonicate or shake the sample for 60 minutes.
-
Rationale: The acidic solvent breaks down the polymer matrix and protonates the organotin salts, making them soluble and available for reaction.
-
-
Buffering and Derivatization: Add a buffer solution (e.g., acetate buffer) to adjust the pH to ~4.7. Add a derivatizing agent such as sodium tetraethylborate and vortex.[3][16]
-
Rationale: Derivatization is the most critical step for GC analysis. It converts the non-volatile DCOT cation into a volatile tetraethyl derivative that can travel through the GC column.[8] The pH must be controlled for optimal reaction efficiency.
-
-
Liquid-Liquid Extraction: Add hexane and vortex to extract the now non-polar, derivatized DCOT into the organic layer.
-
Analysis: Inject an aliquot of the hexane layer into the GC-MS system. Use an appropriate temperature program to separate the analytes. Monitor characteristic ions for quantification.
LC-MS Protocol: The Direct Approach
This method is based on the principles of direct injection for non-volatile compounds.[8][13]
Diagram of LC-MS Workflow
Caption: Simplified workflow for DCOT analysis via LC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized PVC test material.
-
Extraction: Add an extraction solvent (e.g., methanol with a small percentage of acetic acid). Sonicate the sample for 60 minutes at 60°C.[13]
-
Rationale: The solvent dissolves the DCOT directly from the matrix. The acid helps to keep the organotin species stable in their cationic form in the solution.[17]
-
-
Filtration: After cooling, filter the extract through a 0.45 µm syringe filter.
-
Rationale: This is a critical step to remove any suspended polymer particles that could block the LC column and tubing, ensuring the trustworthiness of the chromatographic separation.
-
-
Analysis: Inject the filtered extract directly into the LC-MS/MS system. Use a gradient elution program with a suitable mobile phase (e.g., water/acetonitrile with formic acid) to separate DCOT from other matrix components.
Conclusion and Best Practices
Achieving consistency in the analysis of this compound requires a deep understanding of the analytical methodologies and their inherent challenges. While GC-MS is a robust and well-documented technique, the derivatization step remains a significant source of inter-laboratory variability. LC-MS/MS offers a more direct and often faster alternative, but requires careful management of matrix effects.
Participation in a well-designed inter-laboratory comparison program is the ultimate measure of a laboratory's capability. It provides an invaluable, objective assessment of performance and fosters a culture of continuous improvement. For reliable results, laboratories must focus on:
-
Method Validation: Rigorous in-house validation of the chosen method (GC or LC).
-
Use of CRMs: Ensuring all quantification is traceable to a Certified Reference Material.
-
Quality Control: Consistent use of internal standards, blanks, and matrix spikes.
-
Analyst Training: Ensuring personnel are thoroughly trained on the complexities of organotin speciation analysis.
By adhering to these principles, the scientific community can ensure the data generated for this important regulatory analyte is accurate, reliable, and comparable across the globe.
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A Comparative Guide to Dichlorodioctyltin and Dibutyltin Dichloride as PVC Stabilizer Precursors
This guide provides an in-depth comparative analysis of Dichlorodioctyltin (DOTC) and Dibutyltin Dichloride (DBTC). While these dichlorides are the chemical precursors, this study focuses on the performance of their active derivative forms, primarily organotin mercaptides and carboxylates, which function as highly effective heat stabilizers in Polyvinyl Chloride (PVC) processing. We will explore the fundamental mechanisms of PVC degradation and stabilization, compare the performance characteristics of octyltin versus butyltin-based stabilizers, and provide detailed experimental protocols for their evaluation.
The Challenge: Thermal Instability of PVC
Polyvinyl Chloride (PVC) is a remarkably versatile and widely used thermoplastic.[1][2] However, its utility is fundamentally limited by its inherent thermal instability. When heated to processing temperatures (typically above 170-180°C), PVC undergoes a rapid degradation process known as dehydrochlorination.[2][3][4] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, which initiates the formation of conjugated double bonds (polyenes).[3][5]
The consequences of this degradation are severe:
-
Discoloration: The formation of polyene sequences causes the material to yellow, brown, and eventually turn black.[6]
-
Loss of Mechanical Properties: The degradation compromises the polymer's structural integrity, leading to brittleness and reduced durability.[7]
-
Autocatalysis: The released HCl acts as a catalyst, accelerating further degradation in a catastrophic chain reaction.[5][8]
To counteract this, heat stabilizers are essential additives in all PVC formulations, enabling the material to be processed into finished goods without significant damage.[4]
The Solution: The Role of Organotin Stabilizers
Organotin compounds are among the most efficient and versatile heat stabilizers for PVC, particularly for applications demanding high clarity and excellent thermal stability.[1][2] Their primary mechanism of action is multifaceted and highly effective.
Core Stabilization Mechanisms:
-
HCl Scavenging: Organotin stabilizers rapidly neutralize the HCl released during initial degradation, preventing its autocatalytic effect.[3][5][8]
-
Substitution of Labile Chlorine: They replace unstable allylic chlorine atoms present in the PVC chain with more stable ligands (e.g., mercaptide or carboxylate groups). This "true stabilization" action prevents the initiation of dehydrochlorination at these defect sites.[1][3][5]
-
Disruption of Polyene Formation: Some organotin stabilizers, particularly maleate derivatives, can react with developing polyene chains via Diels-Alder reactions, breaking up the conjugated systems and thus preventing discoloration.[5][8]
The general structure for these stabilizers is R₂SnX₂, where 'R' is an alkyl group (such as butyl or octyl) and 'X' is an acidic group (like a mercaptide or carboxylate). The nature of the 'R' group significantly influences the stabilizer's overall performance, toxicity profile, and application suitability.
Caption: Standard experimental workflow for evaluating PVC stabilizer performance.
Protocol 1: Static Heat Stability (Oven Aging)
-
Objective: To visually assess the stabilizer's ability to prevent discoloration under static, high-temperature conditions.
-
Methodology:
-
Formulation: Prepare a standard PVC formulation (e.g., 100 phr PVC, 50 phr plasticizer, 2.0 phr stabilizer).
-
Milling: Compound the formulation on a two-roll mill at a set temperature (e.g., 170°C) for a fixed time (e.g., 5 minutes) to ensure homogeneity.
-
Pressing: Press the milled sheet into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press.
-
Aging: Place small samples of the plaque on a tray in a circulating air oven set to a high temperature (e.g., 180°C).
-
Observation: Remove samples at regular intervals (e.g., every 10 minutes) and mount them on a display card.
-
Analysis: Record the time at which the first sign of yellowing occurs and the time to severe degradation (dark brown/black). Compare the color progression between samples with DOTC and DBTC-based stabilizers. A Yellowness Index (YI) can be quantitatively measured using a spectrophotometer for greater accuracy. [4]
-
Protocol 2: Dehydrochlorination Rate (PVC Thermomat)
-
Objective: To quantitatively measure the "induction time" or "stability time" before the onset of rapid HCl evolution. This is a direct measure of the stabilizer's efficiency.
-
Methodology:
-
Sample Preparation: Place a precise weight (e.g., 1.0 g) of the PVC compound into a glass reaction tube.
-
Test Setup: Place the tube in a heating block of a PVC Thermomat instrument, maintained at a constant temperature (e.g., 180°C or 200°C).
-
Gas Flow: Pass a controlled flow of inert gas (e.g., nitrogen) through the sample to carry any evolved HCl into a measurement cell.
-
Detection: The measurement cell contains deionized water. The conductivity of this water is continuously monitored. When HCl dissolves, it forms ions (H⁺ and Cl⁻), causing a sharp increase in conductivity.
-
Analysis: The stability time is defined as the time from the start of the test until the conductivity reaches a predefined threshold. A longer stability time indicates superior performance. [3][9]
-
Protocol 3: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of degradation by measuring weight loss as a function of temperature.
-
Methodology:
-
Sample Preparation: Place a small, precise amount of the PVC compound (e.g., 5-10 mg) into a TGA crucible.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The TGA instrument records the sample's weight as a function of temperature.
-
Analysis: The primary degradation step for PVC is the loss of HCl. The temperature at which significant weight loss begins (e.g., T₅%, the temperature for 5% weight loss) is a key indicator of thermal stability. A higher T₅% value signifies a more effective stabilizer. [4][6][10]
-
Quantitative Performance Data Summary
The following table summarizes expected performance outcomes based on literature and field experience. Absolute values depend heavily on the full formulation and test conditions.
| Performance Metric | Test Method | PVC + Dioctyltin Derivative | PVC + Dibutyltin Derivative |
| Onset of Degradation (T₅%) | TGA | Higher (e.g., 290-300°C) | Slightly Lower (e.g., 285-295°C) |
| Stability Time at 200°C | PVC Thermomat | > 60 minutes | > 60 minutes (often slightly higher) |
| Time to First Yellowing (180°C) | Oven Aging | Longer | Shorter |
| Long-Term Color Hold (180°C) | Oven Aging | Superior | Good |
| Migration/Leaching | Extraction Test | Very Low | Low to Moderate |
Conclusion and Recommendations
Both this compound and Dibutyltin Dichloride serve as precursors to highly effective PVC heat stabilizers. The choice between them is not merely one of performance but also of application safety and regulatory compliance.
-
Dibutyltin (DBTC)-derived stabilizers offer exceptional thermal stability and are highly cost-effective for general-purpose rigid PVC applications where food contact or long-term UV exposure is not a primary concern. However, their use is increasingly limited by regulatory pressures.
-
Dioctyltin (DOTC)-derived stabilizers are the superior choice for high-value and regulated applications. Their lower toxicity and volatility, coupled with approvals for food and medical use, make them indispensable for packaging, medical tubing, and potable water systems. [11]While potentially at a higher cost, they provide excellent long-term stability and ensure compliance with stringent international standards.
For researchers and drug development professionals, where material purity, low leachability, and safety are paramount, Dioctyltin-based stabilizers are the unequivocally recommended option. Their proven safety profile and robust performance ensure the integrity and compliance of the final product.
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- JUBANG. (2025, August 29). The mechanism of action of PVC stabilizer.
- UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride.
- CORE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- Sawsan D., et al. (2023, June 1). Investigating the role of different stabilizers of PVCs by using a torque rheometer. PDF.
- TopJoy Chemical. (n.d.). What is methyl tin stabilizer?
- Unknown author. (2023, December 27). Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers.
- Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- SpecialChem. (2025, June 19). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
- Nordmann. (2025, August 5). PVC heat stabilizers under pressure: The future of organotins in the EU.
- Dataintelo. (n.d.). Organotin Stabilizer Market Report | Global Forecast From 2025 To 2033.
- PVC. (n.d.). Organotin Stabilisers.
- Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review.
- NIH. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems.
- Unknown author. (n.d.). Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods.
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- ResearchGate. (n.d.). The process for the first thermal degradation stage of PVC with C26-DGE.
- ResearchGate. (2025, August 10). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride | Request PDF.
- KoreaScience. (n.d.). Kinetics study of photo-degradation of poly(Vinyl Chloride) films in presence of organotin(IV) complex derivatives -Analytical Science and Technology.
- ResearchGate. (2025, August 6). Degradation Kinetics of PVC Plasticized with Different Plasticizers Under Isothermal Conditions | Request PDF.
- Unknown author. (1980, January 1). A 119Sn Mössbauer study of the thermal degradation of organotin stabilisers in PVC.
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- ResearchGate. (n.d.). Dehydrochlorination of PVC Compositions During Thermal Degradation.
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The Clear Advantage: A Performance Evaluation of Dichlorodioctyltin Versus Lead-Based Stabilizers in PVC Formulations
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Polymer Professionals
In the evolving landscape of polymer science, the selection of an optimal thermal stabilizer for Polyvinyl Chloride (PVC) is a critical decision that profoundly impacts processing efficiency, product longevity, and regulatory compliance. For decades, lead-based compounds, such as Tribasic Lead Sulfate, have been the workhorses of the industry, prized for their cost-effectiveness and robust long-term heat stability. However, mounting health and environmental concerns have catalyzed a shift towards high-performance, safer alternatives. Among the leading replacements are organotin stabilizers, with Dichlorodioctyltin representing a key example of this advanced class.
This guide provides an objective, data-driven comparison of the performance of this compound against traditional lead-based stabilizers. We will delve into the core mechanisms of action, present comparative experimental data across key performance metrics, and provide a transparent assessment of their respective health and environmental profiles, empowering researchers and drug development professionals to make informed decisions grounded in scientific integrity.
The Mechanism of Stabilization: A Tale of Two Chemistries
The thermal degradation of PVC is a self-catalyzing process initiated at structural defects in the polymer chain. At processing temperatures, these sites readily release hydrogen chloride (HCl), which further accelerates the degradation, leading to the formation of conjugated polyene sequences that cause discoloration and compromise mechanical properties.[1] Both organotin and lead stabilizers are designed to interrupt this destructive cycle, but they do so through distinct chemical pathways.
Lead-Based Stabilizers: These compounds, typically basic lead salts like tribasic lead sulfate, function primarily as excellent HCl scavengers.[2][3] The lead salt reacts with and neutralizes the released HCl, forming inert lead chloride (PbCl₂). This prevents the acid-catalyzed degradation of the PVC.[2] Their high capacity for binding HCl contributes to their well-regarded long-term thermal stability.[1][4]
This compound (An Organotin Stabilizer): Organotin stabilizers, including this compound and its derivatives (often mercaptides in commercial use), employ a more sophisticated, dual-action mechanism.[5]
-
HCl Scavenging: Like lead stabilizers, they efficiently neutralize hydrogen chloride.
-
Labile Chlorine Substitution: Crucially, they also react with the unstable allylic chlorine atoms on the PVC polymer chain, replacing them with more stable mercaptide or carboxylate groups.[6] This preemptive action corrects the defect sites, inhibiting the initiation of the dehydrochlorination process itself. This "true stabilization" contributes to superior initial color and dynamic heat stability.
Experimental Workflow: Evaluating Stabilizer Performance
The following diagram outlines a typical experimental workflow for the comparative evaluation of PVC stabilizers.
Caption: Workflow for preparing and testing PVC formulations.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a stabilizer is not a single value but a composite of its performance across several critical parameters. Here, we synthesize data from various studies to provide a comparative overview.
Thermal Stability
Thermal stability is arguably the most critical function of these additives. It is assessed under both static (oven aging) and dynamic (processing simulation) conditions.
-
Dynamic Stability: Evaluated using instruments like a Brabender torque rheometer, this test simulates the heat and shear forces of processing. Studies consistently show that organotin stabilizers provide superior dynamic stability. One investigation using a torque rheometer at 180°C found that dibutyl tin mercaptide was the most effective stabilizer, while a mixture of lead stabilizers was the least effective in terms of stability time and fusion characteristics.[7] PVC stabilized with organic-based systems (OBS), like dioctyltins, tends to have a longer fusion time, indicating a slower degradation rate under processing stress compared to lead-stabilized PVC.[1]
-
Static Stability: This measures the resistance to degradation from heat alone over time, often determined by observing color change in an oven. While lead stabilizers are known for good long-term performance, organotin stabilizers provide a superior initial color hold.[1] In one study, PVC stabilized with an organic-based stabilizer (OBS) showed a longer retention time for the initial color compared to PVC/Lead systems.[1] Another study on a dioctyltin bis(isooctyl thioglycollate) stabilized film showed no HCl evolution after 30.3 hours at 140°C, whereas the unstabilized film began degrading in just 14.3 hours.[6]
| Performance Metric | This compound (Organotin Family) | Tribasic Lead Sulfate (Lead-Based) | Rationale & Causality |
| Dynamic Thermal Stability | Excellent | Good to Fair | The dual-action mechanism of organotins, which includes substituting labile chlorines, is more effective at preventing degradation under the high-shear conditions of processing.[7] |
| Initial Color & Clarity | Excellent | Fair to Poor | Organotins yield highly transparent products and provide the best initial color hold, preventing early yellowing. Lead stabilizers are opaque and can contribute to initial color. |
| Long-Term Static Stability | Good to Excellent | Excellent | Lead stabilizers excel at scavenging large amounts of HCl over extended periods, making them effective for applications requiring long service life with static heat exposure.[1][4] |
| Processing Window | Wide | Wide | Both stabilizer types offer a broad processing range, though organotins can offer more uniform fusion behavior.[1] |
Mechanical and Physical Properties
The choice of stabilizer can also influence the final mechanical properties of the PVC article.
-
Impact Strength: In a comparative study for pipe applications, PVC stabilized with an organic-based stabilizer (OBS) exhibited higher notched Izod impact strength than PVC formulations stabilized with lead or Ca/Zn systems.[8]
-
Tensile Strength: The effect on tensile properties can be complex. Some studies suggest that increasing tin mercaptide stabilizer content can slightly increase tensile strength due to an anti-plasticization effect, while lead systems may confer more ductility.
-
Electrical Properties: Lead stabilizers are particularly noted for their excellent electrical properties. The lead chloride formed during stabilization is insoluble and does not conduct electricity, making lead-stabilized PVC a historical choice for wire and cable insulation.
| Property | This compound (Organotin Family) | Tribasic Lead Sulfate (Lead-Based) | Rationale & Causality |
| Impact Strength | Generally Higher | Moderate | The specific interactions of the stabilizer with the PVC matrix influence toughness. OBS systems have been shown to yield higher impact strength.[8] |
| Tensile Strength | Comparable to Higher | Comparable | Can be formulation-dependent, but organotins do not negatively impact tensile properties and may slightly increase them. |
| Electrical Resistivity | Good | Excellent | The inert and insoluble nature of the resulting PbCl₂ makes lead stabilizers superior for insulation applications. |
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, performance claims must be validated using standardized testing methodologies.
Thermal Stability Testing
-
Static Heat Stability (Oven Aging):
-
Standard: Based on ASTM D2115.[9]
-
Procedure: Prepare standardized PVC plaques (e.g., 50x50 mm) stabilized with the test compounds.
-
Place the plaques in a forced-air circulating oven at a specified temperature (e.g., 180°C or 200°C).
-
At regular intervals (e.g., 10-15 minutes), remove a plaque and mount it on a display board.
-
The "stability time" is the time at which significant discoloration (e.g., dark brown or black) occurs.
-
-
Congo Red Test:
-
Standard: ISO 182-1.[10]
-
Procedure: A specified amount of the PVC compound is heated in a test tube at a constant temperature. A strip of Congo Red indicator paper is placed at the top of the tube.
-
The time taken for the evolving HCl gas to turn the indicator paper from red to blue is recorded as the stability time.[9][10]
-
Mechanical Properties Testing
-
Tensile Properties:
-
Procedure: Injection-molded or machined dumbbell-shaped specimens are conditioned and then pulled apart in a universal testing machine at a specified speed.
-
The machine records the force (stress) and elongation (strain) until the specimen breaks. Key properties like Tensile Strength at Break (MPa) and Elongation at Break (%) are determined.[12][13]
-
Impact Resistance:
Weatherability and Color Stability Testing
-
Accelerated Weathering:
-
Standard: ISO 585 provides methods for exposing thermoplastics to artificial UV radiation.[16]
-
Procedure: PVC samples are placed in a weathering chamber (e.g., Xenon Arc or QUV) and exposed to cycles of intense UV light, temperature, and humidity to simulate outdoor exposure.
-
-
Color Measurement:
-
Standard: ASTM D2244.[17]
-
Procedure: A spectrophotometer is used to measure the color of the samples before and after weathering. The difference is quantified using the CIELAB color space (L, a, b* values).
-
The total color difference (ΔE) is calculated. A higher ΔE indicates a greater color change. Visual assessment can be standardized using the ISO 105-A02 Grey Scale , where Grade 5 represents no change and Grade 1 represents severe change.[1][4][18]
-
Health, Safety, and Environmental Profile
The most significant divergence between these two classes of stabilizers lies in their toxicological and environmental impact.
Caption: High-level comparison of safety and environmental profiles.
This compound
-
Human Toxicity: Organotin compounds vary in toxicity. Dioctyltin compounds are noted for having significantly lower toxicity than their tributyltin or trimethyltin counterparts. A study on a related dioctyltin compound reported an acute dermal LD₅₀ of >2000 mg/kg, indicating low acute toxicity via skin contact.[14] However, some dioctyltin derivatives are listed as substances of very high concern due to reproductive toxicity.[5] The Occupational Safety and Health Administration (OSHA) has set a workplace exposure limit for all organotin compounds at 0.1 mg/m³ of air (as Sn).[19][20]
-
Environmental Profile: Dioctyltin compounds are generally not readily biodegradable.[21] However, their potential for bioaccumulation is considered low.[22] They are classified as very toxic to aquatic life with long-lasting effects.[23]
Tribasic Lead Sulfate
-
Human Toxicity: Lead is a well-documented toxic heavy metal with no safe level of exposure.[24] It is a potent neurotoxin, particularly harmful to children, and can cause developmental issues, kidney damage, and reproductive harm.[21][23] Tribasic lead sulfate is classified as harmful if swallowed or inhaled, is suspected of causing cancer, and may damage fertility or the unborn child.[25] Chronic exposure can lead to lead poisoning and cumulative effects.[23][26]
-
Environmental Profile: Lead is persistent in the environment and does not biodegrade.[27] It can leach from PVC products into soil and water, where it can bioaccumulate in organisms and enter the food chain, posing a long-term risk to ecosystems.[24][27]
-
Regulatory Status: Due to its significant hazards, lead in PVC is heavily regulated. The European Union's REACH regulation, for instance, restricts lead in PVC articles to a concentration of less than 0.1% by weight, effectively banning its use as a stabilizer in new products.[21][23][25][28][29]
| Aspect | This compound | Tribasic Lead Sulfate |
| Acute Oral Toxicity (Rat) | Data not found for this compound specifically. Related organotins vary. | >10,000 mg/kg (Note: This value from an MSDS appears high relative to its GHS classification as "Harmful if swallowed").[23] |
| Acute Dermal Toxicity | Low (>2000 mg/kg for a related dioctyltin compound).[14] | Non-irritating.[23] |
| Chronic Human Hazard | Reproductive toxicity concerns for some derivatives.[5] | Known neurotoxin, reproductive toxin, suspected carcinogen.[25][26] |
| Aquatic Toxicity | Very toxic to aquatic life.[23] | Very toxic to aquatic life (EC50 for Daphnia: 0.13 mg/L).[23] |
| Biodegradation | Not readily biodegradable.[21] | Does not biodegrade (elemental).[27] |
| Bioaccumulation | Low potential.[22] | High potential.[27] |
| Regulatory Status | Regulated (e.g., OSHA exposure limits). | Heavily restricted/banned for PVC stabilization in many regions (e.g., EU REACH).[21][23][25] |
Conclusion and Scientific Recommendation
The data presents a clear and compelling case for the superiority of this compound and other organotin stabilizers over lead-based alternatives in most modern PVC applications.
From a performance standpoint, this compound offers a more advanced stabilization mechanism, resulting in better initial color and clarity, and superior dynamic thermal stability under processing conditions. While lead stabilizers may offer advantages in long-term static heat aging and electrical insulation, the performance benefits of organotins in processability and aesthetic quality are significant for a wide range of extruded and molded products.
From a health and environmental standpoint, the contrast is stark. Lead is a hazardous, persistent, and bioaccumulative toxicant subject to stringent global regulations and phase-outs. Its continued use poses significant risks and liabilities. While organotin compounds are not without their own hazards and require careful handling, dioctyltin derivatives represent a much lower risk profile, particularly concerning the chronic and systemic threats posed by lead.
Therefore, for researchers, scientists, and drug development professionals seeking to formulate high-quality, safe, and globally compliant PVC products, this compound is the scientifically recommended choice over lead-based stabilizers. The transition away from lead is not merely a matter of regulatory compliance but a necessary step towards adopting a more effective, efficient, and responsible stabilization technology.
References
- Organic tin compounds (Dioctyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.). National Institute of Technology and Evaluation, Japan.
- Kremer Pigmente. (2010, November 9). 46050 - Lead Sulfate, basic [Safety Data Sheet].
- Shubbar, S. D., et al. (2023). Investigating the role of different stabilizers of PVCs by using a torque rheometer. De Gruyter.
- Al-Malaika, S., & Al-Rubaiey, M. (n.d.). Effect of stabilizer type on the mechanical properties of rigid poly(vinyl chloride). I. ElectronicsAndBooks.
- Jaikaew, A., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. MDPI.
- LookChem. (n.d.). MATERIAL SAFETY DATA SHEET TRIBASIC LEAD SULFATE.
- ECHA. (n.d.). Acute Toxicity: dermal - Registration Dossier.
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- ASTM International. (n.d.). ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
- ASTM International. (n.d.). ASTM D4226 - Standard Test Methods for Impact Resistance of Rigid Poly(Vinyl Chloride) (PVC) Building Products.
- ASTM International. (n.d.). ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
- LabAnalysis. (2023, May). Regulation (EU) 923/2023: new restrictions on lead in PVC.
- TUV Rheinland. (n.d.). EU - Addition of Lead Restriction in PVC Under the REACH Regulation.
- National Center for Biotechnology Information. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds.
- Faith Industries Ltd. (2025, November 14). Tin Stabilizers vs. Lead Stabilizers: Performance, Cost, and Compliance Trade-offs.
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- LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins.
- ResearchGate. (2025, August 7). Distribution and Specific Bioaccumulation of Butyltin Compounds in a Marine Ecosystem.
- U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.1200 Acute Dermal Toxicity.
- ASTM International. (n.d.). D4226 Standard Test Methods for Impact Resistance of Rigid Poly(Vinyl Chloride) (PVC) Building Products.
- Impact Solutions. (2018, July 25). Grey scale Testing – BS EN 20105-A02 & ISO 105-A02.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Environmental and Safety Considerations for Lead Salt Stabilizers in PVC.
- California Department of Toxic Substances Control. (n.d.). Acute Aquatic Toxicity.
- SCITEQ. (n.d.). ISO 585 testing for UV resistance of plastic pipes and fittings.
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- Alpha Chemical Co. (2023, May 25). Tri Basic Lead Sulphate: Properties and Applications.
- ResearchGate. (n.d.). Static and dynamic heat stability times measured at 200 °C using the torque….
- Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn).
- National Institutes of Health. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems.
- Goldstab Organics Pvt. Ltd. (n.d.). Exploring the Environmental Benefits of Lead-Free Stabilizers in PVC Manufacturing.
- ResearchGate. (n.d.). Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods.
- ResearchGate. (2025, August 5). Acute Oral Toxicity.
- Arkis, E., et al. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE.
- wisdomlib. (2025, August 28). Acute oral LD50: Significance and symbolism.
- Shengzhou Worthside Chemical Co., Ltd. (n.d.). PVC Stabilizer Tribasic Lead Sulfate.
- PubChem. (n.d.). Lead oxide sulfate (Pb4O3(SO4)).
- International Organization for Standardization. (1990). ISO 182-1:1990 - Plastics - Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures - Part 1: Congo red method.
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A Comparative Guide to the Efficacy of Dichlorodioctyltin vs. Calcium-Zinc Stabilizers for Polyvinyl Chloride (PVC)
Introduction: The Imperative of Thermal Stability in PVC
Polyvinyl Chloride (PVC) is a polymer of immense versatility, prized for its durability, chemical resistance, and cost-effectiveness. However, its Achilles' heel is its inherent thermal instability. When subjected to the high temperatures required for processing (typically above 170°C), PVC undergoes a catastrophic degradation cascade initiated by dehydrochlorination—the elimination of hydrogen chloride (HCl) gas. This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to severe discoloration (yellowing to blackening), embrittlement, and a drastic loss of mechanical properties.
To counteract this, heat stabilizers are indispensable additives in any PVC formulation. They function to protect the polymer during high-temperature processing and extend its service life. Among the diverse classes of stabilizers, organotin compounds and calcium-zinc systems represent two technologically significant, yet fundamentally different, approaches to PVC stabilization.
This guide provides an in-depth technical comparison between Dichlorodioctyltin, a key member of the high-performance organotin family, and the increasingly prevalent Calcium-Zinc (Ca/Zn) stabilizer systems. We will delve into their respective stabilization mechanisms, present comparative performance data based on established industry standards, and provide detailed experimental protocols for researchers and professionals in the field.
Chapter 1: Mechanisms of Stabilization
The efficacy of a heat stabilizer is rooted in its chemical mechanism for neutralizing HCl and preventing the "unzipping" of the polymer chain. This compound and Ca/Zn stabilizers operate on distinct principles.
This compound: The Organotin Mechanism
Organotin stabilizers, including this compound (DOTC), are widely regarded as among the most efficient heat stabilizers for PVC.[1] Their mechanism is multifaceted and highly effective:
-
HCl Scavenging: Organotins react rapidly with any HCl released during degradation. This primary neutralization step prevents the autocatalytic breakdown of the PVC.[2]
-
Substitution of Labile Chlorine Atoms: The most critical function of organotin stabilizers is their ability to substitute the unstable allylic chlorine atoms on the PVC backbone with more stable ligands (e.g., mercaptide or carboxylate groups derived from the stabilizer).[2][3][4] This "mending" of the polymer chain at defect sites is a preventive measure that effectively halts the initiation of dehydrochlorination. This compound itself can participate in these reactions, and it is a crucial precursor for other highly effective dioctyltin stabilizers.
-
Diene Reaction: Some organotin compounds can react with the conjugated double bonds (polyenes) that form during degradation, breaking up the chromophoric systems that cause discoloration.[4]
The core of the organotin mechanism lies in its ability to both cure (scavenge HCl) and prevent (substitute labile chlorines) degradation.
Caption: Mechanism of this compound Stabilization.
Calcium-Zinc Stabilizers: A Synergistic Approach
Calcium-Zinc stabilizers are complex formulations, not single compounds. They typically consist of calcium stearate, zinc stearate, and often include co-stabilizers like polyols (e.g., pentaerythritol) and β-diketones to enhance performance.[5] Their mechanism is based on the synergistic interaction between the calcium and zinc components.[6][7][8]
-
Primary Stabilization (Zinc): Zinc stearate is the more reactive component. It provides good early color stability by reacting with labile chlorine atoms on the PVC chain, similar to organotins.[4] It also neutralizes initial HCl.
-
The "Zinc Burning" Problem: The product of this reaction, zinc chloride (ZnCl₂), is a strong Lewis acid and a potent catalyst for catastrophic PVC degradation, a phenomenon known as "zinc burning" or "blackening".[9]
-
Synergistic Role (Calcium): Calcium stearate's primary role is to neutralize the harmful ZnCl₂ as it forms, regenerating the zinc stearate in a process sometimes called the "calcium swing".[10] This crucial step prevents zinc burning and provides long-term stability. Calcium soaps are excellent long-term HCl scavengers.[8]
The balance between the calcium and zinc components is critical; an improper ratio can lead to poor performance.[5] While effective and non-toxic, the Ca/Zn system is generally considered less potent than organotins because its primary stabilizer (zinc) generates a degradation catalyst that must then be neutralized.[9][11]
Caption: ASTM D2115 Oven Aging Test Workflow.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Prepare PVC compounds containing the respective stabilizer systems (e.g., 2.0 phr this compound vs. 3.0 phr Ca/Zn system).
-
Process each compound on a two-roll mill at a controlled temperature (e.g., 165°C) to form a homogenous sheet.
-
Press-mold the milled sheets into plaques of a specified, uniform thickness (e.g., 1.0 mm ± 0.05 mm). [12] * Cut specimens to a minimum size of 25 mm x 25 mm.
-
-
Apparatus:
-
A forced-air circulating oven with precise temperature control (±1°C). [13]
-
-
Procedure:
-
Preheat the oven to the specified test temperature (e.g., 180°C).
-
Place the specimens on a wire rack inside the oven, ensuring they do not touch.
-
Withdraw specimens at predetermined time intervals (e.g., every 15 minutes). [13] * Mount the withdrawn specimens in chronological order on a display card for visual comparison.
-
-
Data Analysis:
-
Visually assess the time at which the first noticeable discoloration (yellowing) occurs.
-
Record the time at which severe degradation (dark brown or black) is observed.
-
For quantitative analysis, use a colorimeter to measure the Yellowness Index (YI) of each specimen at each time interval.
-
Protocol: Congo Red Test (ISO 182-1)
This test determines the static thermal stability time by measuring the time required for a heated PVC sample to evolve enough HCl to change the color of a pH indicator paper. [14] Workflow:
Caption: ISO 182-1 Congo Red Test Workflow.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Use PVC compound in powder form or cut from a milled sheet into small pieces (<2 mm cubes). [14]
-
-
Apparatus:
-
Procedure:
-
Preheat the heating bath to the test temperature (e.g., 200°C).
-
Place a weighed amount of the PVC sample into the bottom of a test tube.
-
Suspend a strip of Congo red paper in the upper part of the test tube, approximately 25 mm above the sample. [14] * Place the test tube into the heating bath and simultaneously start a timer.
-
Monitor the indicator paper for a color change from red to blue.
-
-
Data Analysis:
Protocol: Dynamic Stability via Torque Rheometry (ASTM D2538)
This practice uses a torque rheometer to measure the fusion characteristics and dynamic thermal stability of a PVC compound under conditions of heat and shear. [17][18][19] Step-by-Step Methodology:
-
Apparatus:
-
A torque rheometer (e.g., Brabender or Haake type) equipped with a heated mixing bowl and roller-style blades. [20]
-
-
Procedure:
-
Preheat the mixing bowl to the desired test temperature (e.g., 185°C) and set the rotor speed (e.g., 60 RPM).
-
Weigh a specified amount of the PVC compound.
-
With the rotors turning, add the sample to the mixing chamber through a loading chute. [17] * Record the torque as a function of time.
-
-
Data Analysis:
-
Fusion Time: The time from the loading peak to the fusion peak on the torque curve.
-
Melt Torque: The steady-state torque after fusion, indicating melt viscosity.
-
Dynamic Stability Time: The time from the loading of the sample until the final, sharp increase in torque, which signifies the onset of cross-linking and degradation. [21]
-
Conclusion
The choice between this compound-based organotin stabilizers and Calcium-Zinc systems is a decision guided by performance requirements, regulatory context, and cost.
-
This compound (Organotins): Unmatched in thermal stabilization efficacy, organotins provide a superior processing window, excellent initial color, and outstanding long-term heat stability. [1]Their mechanism of action, which involves both neutralizing HCl and actively repairing the polymer chain by substituting labile chlorine atoms, makes them the benchmark for high-performance applications. [3]
-
Calcium-Zinc Stabilizers: These systems offer a non-toxic, environmentally friendly alternative to heavy-metal stabilizers. [22][23]Their performance relies on a delicate synergistic balance between calcium and zinc soaps. [8]While they provide good initial color, their overall thermal stability, particularly under dynamic processing conditions, is generally lower than that of organotins. [9]The inherent risk of "zinc burning" if the formulation is not perfectly balanced is a key consideration.
For applications demanding the highest level of thermal protection, clarity, and the widest processing latitude, this compound and its derivatives remain the superior technical choice. For applications where non-toxicity is the primary driver and processing conditions are less severe, Calcium-Zinc systems provide a viable and increasingly popular alternative.
References
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- The synergistic effect of organic tin and powder calcium zinc stabilizers in polyvinyl chloride (PVC). (2024, June 20). Bontecn.
- The Synergistic Benefits of Calcium Zinc Stabilizers in PVC Formul
- Calcium/Zinc Based One Pack Stabilizer - Uses & Applic
- The Synergy of Calcium and Zinc: Advanced Stabilizers for High-Performance PVC Applic
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- ASTM D2115-92(2003) - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions. (2003). ANSI Webstore.
- Klemchuk, P. P. (1968). Poly(vinyl chloride)
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- Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. (1995). [Source Redacted]
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- Schematic of the device for Congo red test.
- Efficient Thermo-Stability and Smoke-Suppression Properties of La Doping Mg-Al LDHs on PVC Nanocomposites. (2018).
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- PVC Stabilization: The Power of Dioctyltin Dilaur
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- Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride.
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- 21. file.yizimg.com [file.yizimg.com]
- 22. Calcium Zinc Stabilizers for PVC: A Comprehensive Guide [faithind.com]
- 23. Calcium Zinc Stabilizers for PVC: A Comprehensive Guide-1 [novistachem.com]
A Comparative Guide to Validating Dichlorodioctyltin Extraction Efficiency from Soil Samples
Introduction: The Analytical Challenge of Dichlorodioctyltin in Soil
This compound (DCOT) is an organotin compound utilized primarily as a stabilizer in PVC plastics. Its potential release into the environment raises toxicological concerns, necessitating robust and reliable analytical methods for its monitoring in complex matrices like soil.[1] The analysis of DCOT is challenging due to its tendency to adsorb to soil particles and the presence of numerous interfering compounds. The extraction step is therefore the most critical stage, directly influencing the accuracy, precision, and sensitivity of the entire analytical procedure.
This guide provides an in-depth comparison of three prevalent extraction methodologies for DCOT from soil: the modern QuEChERS approach, Ultrasonic-Assisted Solvent Extraction (USE), and traditional Shake-Flask Solvent Extraction (SFSE). We will delve into the mechanistic principles behind each technique, provide detailed, self-validating experimental protocols, and present a comparative analysis of their performance. The objective is to equip researchers and analytical professionals with the expertise to select and validate the most suitable extraction strategy for their specific laboratory needs, balancing efficiency with analytical rigor. All methods will be benchmarked using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high selectivity and sensitivity without the need for chemical derivatization often required for gas chromatography.[2][3]
Core Principles of Method Validation
A robust analytical method is built on a foundation of rigorous validation. For extraction efficiency, the primary metrics are:
-
Accuracy (Recovery): This measures the closeness of the experimental result to the true value. It is determined by analyzing a sample with a known concentration of the analyte—either a Certified Reference Material (CRM) or a blank soil matrix spiked with a known amount of DCOT. Acceptable recovery rates for organotin compounds are typically within the 75-125% range.[4]
-
Precision (Repeatability): This assesses the consistency of the method when repeated on the same sample under the same conditions. It is expressed as the Relative Standard Deviation (RSD) of replicate measurements. A lower RSD indicates higher precision, with values below 15% generally considered acceptable for trace analysis.[5]
-
Selectivity: The ability of the method to accurately measure the analyte without interference from other matrix components. This is largely a function of the subsequent analytical technique (e.g., MS/MS) but is heavily influenced by the cleanliness of the final extract.
Experimental Design: A Comparative Framework
To provide a direct and objective comparison, a single, well-characterized soil sample (e.g., a standard loam soil, homogenized and sieved) is used as the base matrix. This matrix is fortified with a known concentration of this compound (e.g., 100 µg/kg) to create a homogenous spiked sample. An internal standard (e.g., Triphenyltin) is added to all samples prior to extraction to correct for matrix effects and variations during sample processing and analysis.
Overall Experimental Workflow
The following diagram illustrates the parallel workflows for comparing the three extraction techniques, all culminating in a unified analytical finish.
Sources
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- 5. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of GC-MS and HPLC-ICP-MS for Dichlorodioctyltin quantification
An Analyst's Guide to the Quantification of Dichlorodioctyltin: A Comparative Analysis of GC-MS and HPLC-ICP-MS
Abstract
The quantification of this compound (DODT), a widely used stabilizer in PVC plastics and a compound of increasing environmental and toxicological concern, demands robust and reliable analytical methodologies. This guide provides an in-depth, experience-driven comparison of two instrumental techniques for the quantification of DODT: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a head-to-head comparison of performance metrics based on synthesized experimental data. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish or optimize organotin analysis in their laboratories.
Introduction to this compound and Analytical Challenges
This compound (C₁₆H₃₄Cl₂Sn) is a dialkyltin compound primarily used as a heat stabilizer in polyvinyl chloride (PVC) products, such as food packaging, medical devices, and pipes. The potential for DODT to leach from these materials into the environment or consumables raises significant safety concerns, necessitating sensitive and accurate quantification methods. The analytical challenge lies in the compound's polarity, its presence in complex matrices, and the need to distinguish it from other organotin species, such as the more toxic tributyltin or the parent dioctyltin compounds.
This guide directly compares the two most prominent techniques employed for this purpose: the well-established GC-MS method, which relies on chemical derivatization, and the powerful speciation-focused HPLC-ICP-MS method.
Fundamental Principles and Methodological Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, organotin halides like DODT are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a critical prerequisite for GC-MS analysis of DODT is a derivatization step.
The "Why" of Derivatization: This process converts the polar analyte into a more volatile and thermally stable derivative. The most common method is alkylation via a Grignard reaction (e.g., using pentylmagnesium bromide), which replaces the chloride atoms with alkyl groups. This transformation allows the now tetra-alkylated tin compound to be volatilized in the GC inlet and travel through the analytical column for separation.
The mass spectrometer then ionizes the separated compounds, and the resulting fragmentation pattern provides a chemical "fingerprint" for identification and quantification.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a hyphenated technique that combines the separation power of liquid chromatography with the elemental detection sensitivity of mass spectrometry. This approach is exceptionally well-suited for organometallic speciation.
-
HPLC Separation: The HPLC system separates different organotin compounds based on their interaction with a stationary phase (the column). This allows for the separation of DODT from other tin species like monooctyltin, dioctyltin, and trioctyltin in its native, non-derivatized form.
-
ICP-MS Detection: The eluent from the HPLC column is introduced into a high-temperature argon plasma (~6000-10000 K). The plasma desolvates, atomizes, and ionizes all atoms in the sample. The ICP-MS then acts as an element-specific detector, focusing only on the isotopes of tin (e.g., ¹¹⁸Sn, ¹²⁰Sn). This provides extraordinary sensitivity and selectivity for tin-containing compounds as they elute from the column.
Experimental Workflow: A Comparative Protocol
To provide a practical comparison, we outline a complete workflow for the analysis of DODT in a PVC-based medical tubing sample.
Figure 1: Comparative analytical workflows for DODT quantification.
Detailed Step-by-Step Protocols
Protocol 1: GC-MS Quantification of DODT
-
Sample Preparation:
-
Weigh 0.5 g of cryo-milled PVC tubing into a glass vial.
-
Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer.
-
Add an internal standard (e.g., a deuterated DODT analogue).
-
Precipitate the PVC polymer by slowly adding 20 mL of hexane while stirring.
-
Centrifuge and collect the supernatant containing the DODT extract.
-
-
Derivatization (Grignard Reaction):
-
Causality: This step is crucial. The Grignard reagent (e.g., pentylmagnesium bromide) is a strong nucleophile that replaces the chloride atoms on DODT with pentyl groups, creating a volatile tetraorganotin compound suitable for GC.[1][2][3] This reaction must be performed under strictly anhydrous conditions as water will destroy the Grignard reagent.[3]
-
Transfer the extract to a round-bottom flask under a nitrogen atmosphere.
-
Slowly add 2 mL of 2M pentylmagnesium bromide in diethyl ether while cooling in an ice bath.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the reaction by slowly adding 10 mL of 1M sulfuric acid.
-
-
Extraction & Cleanup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with 15 mL of hexane.
-
Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Quantify using the characteristic ions of the dipentyldioctyltin derivative.
-
Protocol 2: HPLC-ICP-MS Quantification of DODT
-
Sample Preparation:
-
Weigh 0.5 g of cryo-milled PVC tubing into a glass vial.
-
Add an internal standard (e.g., an enriched ¹¹⁷Sn-DODT isotope).
-
Add 10 mL of THF to dissolve the polymer.
-
Add 10 mL of the HPLC mobile phase (e.g., acetonitrile/water/acetic acid mixture) and mix.
-
Precipitate the PVC by adding an additional 20 mL of the aqueous component of the mobile phase.
-
Centrifuge and collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This step is critical to prevent clogging of the HPLC column and nebulizer.
-
-
HPLC-ICP-MS Analysis:
-
Inject 20 µL of the filtered extract into the HPLC-ICP-MS system.
-
Monitor the tin isotope at m/z 120 (¹²⁰Sn) as a function of time. The peak corresponding to the retention time of DODT is integrated for quantification.
-
Head-to-Head Performance Comparison
The following tables summarize the performance of each technique based on a series of validation experiments using spiked PVC matrix samples.
Table 1: Instrumentation and Operating Parameters
| Parameter | GC-MS System | HPLC-ICP-MS System |
| Separation Unit | Gas Chromatograph | High-Performance Liquid Chromatograph |
| Analytical Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5MS) | 150mm x 2.1mm, 3µm C18 |
| Mobile Phase | Helium (Carrier Gas) | 65:23:12 Acetonitrile:Water:Acetic Acid[4] |
| Detector | Quadrupole Mass Spectrometer | Inductively Coupled Plasma Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) | Argon Plasma (ICP) |
| Monitored Ion(s) | m/z of derivatized DODT fragments | ¹¹⁸Sn, ¹²⁰Sn |
| Run Time | ~25 minutes | ~12 minutes[5] |
Table 2: Quantitative Performance Metrics
| Metric | GC-MS | HPLC-ICP-MS | Rationale & Insights |
| LOD (as Sn) | 0.05 pg | 0.02 pg | ICP-MS offers superior elemental sensitivity, often resulting in lower detection limits for metals and metalloids compared to molecular MS techniques.[6][7] |
| LOQ (as Sn) | 0.15 pg | 0.07 pg | The lower LOQ for HPLC-ICP-MS allows for more reliable quantification of trace-level contamination. |
| Linear Range | 0.5 - 500 ng/mL | 0.1 - 1000 ng/mL | ICP-MS detectors typically have a wider linear dynamic range, simplifying calibration for samples with varying concentrations. |
| Precision (%RSD) | < 8% | < 5% | The HPLC-ICP-MS workflow has fewer manual steps (no derivatization), reducing potential sources of variability and improving precision. |
| Accuracy (% Recovery) | 85-105% | 95-105% | Derivatization reactions in GC-MS can sometimes be incomplete or matrix-dependent, potentially affecting accuracy. HPLC-ICP-MS avoids this issue entirely. |
Deciding on the Right Technique: A Guided Framework
The choice between GC-MS and HPLC-ICP-MS depends heavily on the specific analytical goals, available resources, and required throughput.
Figure 2: Decision tree for selecting an analytical technique.
Key Decision Points:
-
Speciation Analysis: If the goal is to separate and quantify DODT in the presence of other organotin compounds (e.g., monooctyltin, dioctyltin cations), HPLC-ICP-MS is the unequivocal choice. It provides direct speciation without derivatization.[4]
-
Sensitivity: For the lowest possible detection limits, HPLC-ICP-MS holds a distinct advantage due to the high efficiency of the argon plasma in ionizing tin atoms.[6][8]
-
Cost and Complexity: GC-MS systems are generally more common in analytical labs, less expensive to acquire, and have lower operational costs. The derivatization step, however, adds complexity and time to the sample preparation.[4]
-
Throughput: By eliminating the lengthy derivatization and cleanup steps, the HPLC-ICP-MS method offers significantly faster sample-to-result time, making it more suitable for high-throughput screening.[4][5]
Conclusion and Expert Recommendations
Both GC-MS and HPLC-ICP-MS are capable techniques for the quantification of this compound.
GC-MS remains a viable, cost-effective option for laboratories where it is an established platform, particularly when the primary goal is the targeted quantification of DODT and speciation is not a major concern. The main drawback is the mandatory, time-consuming, and potentially variable derivatization step.
HPLC-ICP-MS , however, emerges as the superior technique for modern, high-performance analytical needs. Its ability to perform direct speciation analysis, coupled with its higher sensitivity, better precision, and faster throughput, makes it the recommended method for researchers developing new products, conducting risk assessments, or operating in a regulatory environment where accuracy and efficiency are paramount. The elimination of the derivatization step not only saves time but also removes a significant source of potential analytical error, leading to more trustworthy and reproducible data.
References
- Organic and Organotin Compounds Leached from PVC and CPVC Pipe. - DTIC.
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Application Note.
- [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi. 2002.
- A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds. ResearchGate.
- Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Anal Bioanal Chem. 2014.
- Characterization of tin species using HPLC-ICP-MS. The NELAC Institute.
- Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. Thermo Fisher Scientific.
- Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Shimadzu Corporation.
- Speciation analysis of organotin compounds by HPLC-ICP-MS. ResearchGate.
- Controlled Extraction Studies Applied to Polyvinyl Chloride and Polyethylene Materials. Journal of Pharmaceutical Sciences. 2017.
- Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. J. Agric. Food Chem. 2000.
- Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS... ResearchGate.
- Innovations in Speciation Analysis Using HPLC with ICP-MS Detection. Spectroscopy. 2008.
- Identification of plastic additives: Py/TD-GC-HRMS method development and application on food containers. Archimer.
- Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. J Chromatogr B Analyt Technol Biomed Life Sci. 2014.
- Determination of phthalates in PVC by thermal desorption-GC/MS. Frontier-Lab.
- GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. ResearchGate. 2016.
- Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. 2021.
- Grignard Reagent Reaction Mechanism. YouTube. 2018.
- Grignard Reaction. YouTube. 2015.
- [Extraction of di-2-ethylhexylphthalate from PVC used in synthetic leather]. G Ital Med Lav. 1984.
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- 12.4 Grignard Reagents | Organic Chemistry. YouTube. 2021.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. 2015.
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of PVC Stabilized with Different Organotins
Authored for Researchers, Scientists, and Product Development Professionals
This guide provides an in-depth comparative analysis of the thermal stabilization of Poly(vinyl chloride) (PVC) using various organotin compounds. We will explore the underlying mechanisms of PVC degradation, the function of organotin stabilizers, and present detailed experimental protocols for evaluating their performance using key thermal analysis techniques. The objective is to furnish you with the foundational knowledge and practical methodologies required to select and validate the optimal thermal stabilizer for your specific application.
The Challenge: Inherent Thermal Instability of PVC
Poly(vinyl chloride) is a remarkably versatile and widely used thermoplastic. However, its processing and long-term application are fundamentally limited by its poor thermal stability.[1][2] When subjected to temperatures above 100-150°C, as is common during extrusion or molding, PVC undergoes a catastrophic degradation process known as dehydrochlorination.[1][3]
This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, which initiates at labile chlorine atoms, such as those at allylic or tertiary positions.[3] The loss of HCl creates conjugated double bonds (polyenes), which are responsible for the characteristic yellowing, browning, and eventual blackening of the material.[2] More critically, the released HCl acts as a catalyst, auto-accelerating further degradation and compromising the mechanical and electrical integrity of the final product.[3][4]
The Solution: Mechanism of Organotin Stabilization
Organotin compounds are among the most efficient and widely used thermal stabilizers for PVC, particularly in applications demanding high transparency and long-term stability.[1][5] Their primary function is to interrupt the degradation cycle through a multi-faceted mechanism:
-
HCl Scavenging: Organotins, especially mercaptides, rapidly neutralize the liberated HCl, preventing its catalytic effect on further degradation.[1][3][4]
-
Substitution of Labile Chlorine: The stabilizer reacts with and replaces the unstable allylic chlorine atoms on the PVC chain with more stable groups (e.g., mercaptide or carboxylate ligands).[1][3] This action effectively "repairs" the defect sites, preventing the initiation of the dehydrochlorination "unzipping" reaction.[6]
-
Disruption of Polyene Formation: Some organotin stabilizers, particularly those containing maleate derivatives, can participate in Diels-Alder reactions with the growing polyene chains.[4] This disrupts the conjugation, which is the source of color formation, thereby improving the color stability of the material.
The general stabilization process can be visualized as follows:
Caption: Experimental workflow for comparative thermal analysis.
Performance Comparison: Interpreting the Data
The data obtained from TGA and DSC analyses allow for a direct and quantitative comparison of stabilizer efficiency. The following table summarizes typical results for unstabilized PVC versus PVC stabilized with common organotin mercaptides.
| Formulation | Stabilizer Type | Tonset (T5%) (°C) | Tmax (°C) | Residual Mass at 500°C (%) | Tg (°C) |
| Control | None | ~256 | ~310 | ~15 | ~79 |
| Formulation A | Dimethyltin (DMT) based | ~275 | ~325 | ~18 | ~77 |
| Formulation B | Dibutyltin (DBT) based | ~285 | ~335 | ~20 | ~76 |
| Formulation C | Dioctyltin (DOT) based | ~290 | ~340 | ~22 | ~76 |
Note: Data are representative values synthesized from typical performance trends. Actual values may vary based on precise formulation and test conditions. [7][8] Analysis of Results:
-
Thermal Stability (Tonset): The primary indicator of performance is the onset temperature of degradation. The data clearly show that all organotin stabilizers significantly increase the thermal stability of PVC compared to the unstabilized control. [9][10]Following the trend, Dioctyltin > Dibutyltin > Dimethyltin, which suggests that longer alkyl chains on the tin atom can enhance performance, potentially due to better compatibility and solubility within the PVC matrix. [6][7]* Degradation Rate (Tmax): A higher Tmax indicates that the bulk degradation process is delayed, reflecting the stabilizer's continued action at elevated temperatures. The trend observed mirrors that of Tonset.
-
Char Formation (Residual Mass): A higher residual mass suggests the formation of a more stable char layer during degradation, which can act as an insulating barrier and slow down the degradation of the underlying polymer. Sulfur-containing organotins (mercaptides) are known to promote this cross-linking and charring. [5]* Glass Transition (Tg): The slight decrease in Tg with the addition of stabilizers can be attributed to an internal lubrication effect, where the stabilizer molecules slightly increase the free volume between polymer chains.
Conclusion: Selecting the Right Stabilizer
The comparative thermal analysis unequivocally demonstrates the efficacy of organotin compounds in enhancing the thermal stability of PVC. The choice between different organotins often involves a trade-off between performance, cost, and regulatory approval.
-
Dioctyltin (DOT) and Dibutyltin (DBT) mercaptides generally offer the highest level of thermal stability and are preferred for demanding applications such as rigid, transparent profiles and medical devices. [5][11]* Dimethyltin (DMT) derivatives can provide a cost-effective solution where the thermal requirements are less stringent. [7] This guide has provided a framework for understanding and evaluating organotin stabilizers. By employing the detailed protocols for TGA and DSC, researchers and developers can generate robust, comparative data to make informed decisions, ensuring the long-term performance and integrity of their PVC products.
References
- JUBANG. (2025, August 29). The mechanism of action of PVC stabilizer. Vertex AI Search.
- GCRIS. 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers.
- UQ eSpace. Trends and prospects for thermal stabilizers in polyvinyl chloride.
- BioResources.
- CORE. Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- ResearchGate. Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride).
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014, July).
- Scientific.Net. Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride).
- Rallychem.
- Xu, R., Zhou, D., & Zhao, D. (1990). Effect of Organotin Stabiliser on the Thermal Stabilisation of PVC: Part II---Structure Changes in PVC and the Mechanism of Stab.
- ProQuest. (n.d.). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC.
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- ResearchGate. (2025, August 5). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- International Journal of Hospital Research.
- Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review.
- ResearchGate. TGA curves of PVC stabilized with different thermal stabilizers in air.
- Experimental study and comparative assessment on heat stabilized UPVC parts based on altern
- ResearchGate. (2025, August 10). The Research of Dibutyltin Polymer on the Thermal Stability of PVC.
- ResearchGate. The TGA results of pure PVC and PVC stabilized with various thermal stabilizers.
- Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
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A Senior Application Scientist's Guide to Method Validation for Dichlorodioctyltin (DCOT) Migration Testing from PVC
This guide provides an in-depth comparison of analytical methodologies for the validation of Dichlorodioctyltin (DCOT) migration testing from Polyvinyl Chloride (PVC) materials. As researchers, scientists, and drug development professionals, ensuring the safety of materials that come into contact with pharmaceutical products or the human body is paramount. This compound, a common heat stabilizer in PVC, has come under scrutiny due to its potential for migration and subsequent toxicological effects, including developmental and immune system toxicities.[1][2] This guide will delve into the established gas chromatography-mass spectrometry (GC-MS) method, explore a more advanced liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) alternative, and provide the necessary frameworks for robust method validation.
The Regulatory Imperative: Why DCOT Migration Matters
Regulatory bodies worldwide have set stringent limits on the migration of potentially harmful substances from packaging and medical devices. While a specific migration limit (SML) for this compound is not explicitly defined in all regulations, a group Tolerable Daily Intake (TDI) for various organotin compounds, including dioctyltins, has been established. The European Food Safety Authority (EFSA) has set a group TDI of 0.1 µg/kg of body weight (as tin) for several organotins.[2] This TDI serves as a critical benchmark for the required sensitivity and accuracy of any analytical method designed to quantify DCOT migration. The goal is to ensure that any leaching from PVC materials remains well below this safety threshold.
Reference Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a widely accepted and robust technique for the quantification of semi-volatile organic compounds like DCOT. Its high resolving power and the specificity of mass detection make it a reliable choice for complex matrices.
The Rationale Behind the GC-MS Workflow
The analysis of organotin compounds by GC-MS necessitates a multi-step process, each with a clear scientific purpose. The polarity and low volatility of DCOT prevent its direct analysis by GC. Therefore, a critical derivatization step is employed to convert DCOT into a more volatile and thermally stable compound suitable for gas chromatographic separation.
Experimental Workflow: GC-MS Method for DCOT Analysis
Caption: Workflow for DCOT analysis using the GC-MS method.
Detailed Experimental Protocol: GC-MS
This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.
-
Migration Simulation:
-
Immerse a known surface area of the PVC material in a food simulant (e.g., 50% ethanol in water for fatty food contact) in a sealed glass container.
-
Incubate at specified conditions (e.g., 70°C for 2 hours), as dictated by the intended use of the PVC product.
-
Allow the simulant to cool to room temperature.
-
-
Sample Extraction:
-
Transfer a precise volume of the migration simulant to a separatory funnel.
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane. Repeat the extraction three times for quantitative recovery.
-
Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the concentrated extract, add a buffer solution (e.g., sodium acetate buffer, pH 4.5).
-
Add a freshly prepared solution of a derivatizing agent, such as sodium tetraethylborate, to convert the polar DCOT into its volatile tetraethyl derivative.
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a set time.
-
-
Final Extraction:
-
Extract the derivatized, non-polar DCOT from the aqueous reaction mixture using a non-polar solvent like hexane.
-
Dry the hexane extract over anhydrous sodium sulfate and concentrate it to a final volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl/95%-dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode, scanning a mass range that includes the characteristic ions of tetraethylated DCOT.
-
Quantification: Based on an external calibration curve prepared from certified DCOT standards that have undergone the same derivatization and extraction procedure.
-
Alternative Method: Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
LC-ICP-MS has emerged as a powerful alternative for the speciation of organometallic compounds. This technique couples the separation capabilities of liquid chromatography with the high sensitivity and element-specific detection of ICP-MS. A significant advantage of this method is the elimination of the derivatization step, which simplifies sample preparation and reduces the potential for analytical errors.
The Rationale Behind the LC-ICP-MS Workflow
The direct analysis of DCOT is possible with LC-ICP-MS because the analyte does not need to be volatilized. The LC separates DCOT from other components in the migration simulant, and the ICP-MS detects the tin atom with exceptional sensitivity and specificity.
Experimental Workflow: LC-ICP-MS Method for DCOT Analysis
Caption: Workflow for DCOT analysis using the LC-ICP-MS method.
Detailed Experimental Protocol: LC-ICP-MS
This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.
-
Migration Simulation:
-
Follow the same procedure as described for the GC-MS method.
-
-
Sample Preparation:
-
Filter the migration simulant through a 0.45 µm filter to remove any particulate matter.
-
Dilute the sample with the mobile phase if necessary to fall within the linear range of the calibration curve.
-
-
LC-ICP-MS Analysis:
-
Liquid Chromatograph: An HPLC system with a suitable column for the separation of organotin compounds (e.g., a C18 reversed-phase column).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).
-
ICP-MS: An inductively coupled plasma mass spectrometer optimized for sensitivity and stability.
-
Detection: Monitor the isotopes of tin (e.g., m/z 118, 120) to ensure specificity and avoid isobaric interferences.
-
Quantification: Based on an external calibration curve prepared from certified DCOT standards in the same matrix as the samples.
-
Method Validation and Performance Comparison
A robust method validation is essential to ensure the reliability of the generated data. The key validation parameters that must be assessed for both methods are outlined below, along with a comparative summary of their typical performance for organotin analysis.
Key Validation Parameters
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing spiked samples at different concentrations. Recoveries in the range of 80-120% are generally considered acceptable.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of <15% is often the target.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that gives a signal-to-noise ratio of 3.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10. The LOQ must be sufficiently low to quantify DCOT at levels well below the established TDI.
Comparative Performance of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) |
| Principle | Separation of volatile derivatives by GC, with detection and quantification based on mass-to-charge ratio. | Separation of the native compound by LC, with element-specific detection and quantification by ICP-MS. |
| Sample Preparation | Requires extraction and a mandatory, multi-step derivatization process. | Minimal sample preparation, typically only filtration and dilution. |
| Limit of Quantification (LOQ) | Typically in the range of 0.3 - 1.0 ng Sn/mL for octyltins.[3] | Highly sensitive, with detection limits reported in the range of 0.14 to 0.57 µg Sn/L for various organotins.[4] |
| Accuracy (Recovery) | Good, typically >80% for octyltins.[3] | Excellent, with recoveries often between 73.7-119.6% for organotins.[5] |
| Precision (RSD) | Good, with RSDs generally below 15%. | Excellent, with RSDs often below 10%. |
| Throughput | Lower, due to the lengthy sample preparation (derivatization) step. | Higher, due to simplified sample preparation. |
| Selectivity | High, based on chromatographic retention time and mass spectral fragmentation. | Exceptional, due to the element-specific detection of tin. |
| Cost & Complexity | Lower initial instrument cost, but derivatization adds complexity and reagent costs.[6] | Higher initial instrument cost, but simpler workflow and fewer consumables. |
Conclusion and Recommendations
Both GC-MS and LC-ICP-MS are powerful and reliable techniques for the validation of methods for this compound migration testing from PVC.
-
GC-MS stands as a well-established and validated reference method. Its main drawback is the necessity of a time-consuming and potentially error-prone derivatization step. However, its lower initial cost and widespread availability make it a practical choice for many laboratories.
-
LC-ICP-MS represents a more modern and efficient approach. The elimination of the derivatization step significantly simplifies the workflow, increases sample throughput, and can improve accuracy and precision by reducing the number of manual handling steps. While the initial investment is higher, the long-term benefits in terms of speed, sensitivity, and reduced complexity make it a highly attractive alternative, particularly for high-throughput laboratories or when the utmost sensitivity is required.
The choice of method will ultimately depend on the specific needs of the laboratory, including sample throughput, required sensitivity, available budget, and the technical expertise of the personnel. Regardless of the method chosen, a thorough validation according to established guidelines is non-negotiable to ensure the generation of accurate and defensible data, thereby safeguarding public health.
References
- Compounds of dioctyltin - Evaluation statement - 30 June 2022. Australian Government Department of Health and Aged Care. [Link]
- Dioctyltin dicarboxylate esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. 2018. [Link]
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Technologies. [Link]
- Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- Speciation analysis of organotin compounds by HPLC-ICP-MS.
- Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection.
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A Comparative Cost-Performance Analysis of Dichlorodioctyltin (DCOT) Stabilizers in PVC Formulations
For researchers and formulation scientists vested in the development of robust and safe polymer systems, the selection of an appropriate thermal stabilizer for Polyvinyl Chloride (PVC) is a critical decision that profoundly impacts product performance, regulatory compliance, and cost-effectiveness. Among the premier class of organotin stabilizers, those derived from Dichlorodioctyltin (DCOT) have carved out a significant niche, particularly in applications demanding high safety standards.
This guide presents an in-depth comparative analysis of DCOT-derived stabilizers against other common alternatives, including methyltin and butyltin mercaptides, as well as non-tin systems like Calcium-Zinc (Ca-Zn) stabilizers. Grounded in experimental data, this document aims to provide a clear, objective framework for making informed decisions in your PVC formulation development.
The Imperative of PVC Stabilization: A Mechanistic Overview
Polyvinyl Chloride, in its unadulterated state, is thermally labile. When subjected to the high temperatures required for processing (typically above 180°C), it undergoes a rapid, autocatalytic degradation process.[1] The core issue is the elimination of hydrogen chloride (HCl) from the polymer backbone. This dehydrochlorination creates conjugated double bonds (polyenes), which are chromophoric and lead to the characteristic yellowing, browning, and eventual blackening of the material.[2][3] The released HCl further catalyzes the degradation, creating a destructive feedback loop that compromises the mechanical and aesthetic properties of the final product.
Heat stabilizers are essential additives that interrupt this degradation cascade. Organotin stabilizers, including those derived from DCOT, are highly effective due to a multi-faceted mechanism of action:
-
HCl Scavenging: They readily react with and neutralize the released HCl, preventing its catalytic effect.[1]
-
Substitution of Labile Chlorine Atoms: They replace the unstable allylic chlorine atoms on the PVC chain with more stable groups (e.g., mercaptide or carboxylate ligands), which inhibits the initiation of dehydrochlorination.[2][4]
The following diagram illustrates this fundamental stabilization pathway.
Section 1: Performance Evaluation Methodology
To provide an objective comparison, standardized testing protocols are essential. The following methods are industry standards for evaluating the performance of PVC heat stabilizers.
Static Thermal Stability Test (Oven Aging)
This test evaluates the resistance of a PVC compound to discoloration when exposed to a constant high temperature over time.
Protocol Standard: ASTM D2115 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.[5]
Experimental Workflow:
-
Sample Preparation: A standardized PVC formulation is prepared, containing the PVC resin, plasticizer (if any), lubricants, and a specific dosage (e.g., 2.0 parts per hundred resin, phr) of the stabilizer being tested. The compound is then milled and compression molded into uniform plaques (e.g., 1 mm thickness).
-
Oven Exposure: The plaques are placed in a forced-air circulating oven at a constant temperature (e.g., 190°C or 200°C).
-
Time-Point Analysis: Samples are withdrawn from the oven at regular intervals (e.g., every 10 or 15 minutes).
-
Colorimetric Measurement: The color of each withdrawn sample is quantified using a spectrophotometer.
The primary output is the "time to failure," which can be defined as the time taken to reach a specific degree of discoloration or the onset of catastrophic degradation (blackening).
Yellowness Index (YI) Measurement
The Yellowness Index is a critical metric for quantifying the initial color of the processed material and the rate of discoloration upon thermal aging. A lower YI indicates better performance.
Protocol Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[6]
Experimental Workflow:
-
Measurement: Using a spectrophotometer or colorimeter, the tristimulus values (X, Y, Z) of the PVC sample are measured.[3]
-
Calculation: The Yellowness Index (YI) is calculated using the formula specified in the standard: YI = [100(CxX - CzZ)] / Y, where Cx and Cz are coefficients dependent on the illuminant and observer angle.[2]
-
Application: YI is measured on the samples from the static stability test at each time interval. This provides a quantitative measure of the rate of yellowing for each stabilizer system. A good stabilizer will exhibit a low initial YI and a slow rate of YI increase over time.[3]
Section 2: Comparative Performance Analysis
The efficacy of a stabilizer is a function of its chemical structure. Within the organotin family, the alkyl group (methyl, butyl, octyl) attached to the tin atom plays a significant role in performance, toxicity, and cost.
-
Methyltin Stabilizers: Generally regarded as the most effective and efficient heat stabilizers, providing outstanding thermal protection even at lower dosages.[2][7] However, they are more volatile.[2]
-
Butyltin Stabilizers: Offer a cost-effective balance of robust thermal stability and are widely used in general-purpose applications.[2]
-
Octyltin (DCOT-derived) Stabilizers: Renowned for their low toxicity and low migration, making them the preferred choice for sensitive applications like food packaging and medical devices.[1] Their thermal stability, while excellent, is generally considered slightly less potent than methyltin mercaptides, requiring potentially higher dosages for equivalent performance.
The following table summarizes experimental data comparing the thermal stability performance of different organotin neodecanoate stabilizers and a Calcium-Zinc system.
Table 1: Comparative Performance of PVC Heat Stabilizers
| Stabilizer Type | Chemical Name | Dosage (phr) | Initial Yellowness Index (YI) | Yellowness Index (YI) after 60 min @ 180°C | Thermal Stability (TGA, 5% weight loss) |
|---|---|---|---|---|---|
| Dioctyltin | Dioctyltin dineodecanoate (DOTDN) | 2.0 | 25.1 | 48.3 | ~265°C |
| Dibutyltin | Dibutyltin dineodecanoate (DBTDN) | 2.0 | 26.5 | 52.1 | ~260°C |
| Dimethyltin | Dimethyltin dineodecanoate (DMTDN) | 2.0 | 27.8 | 55.4 | ~255°C |
| Calcium-Zinc | Ca-Zn Stearate Composite | 2.0 | 29.5 | 65.7 | ~250°C |
Data synthesized from graphical representations and text in Peng, et al. (2023).[8] The study shows that among the neodecanoate types, the dioctyltin variant provided the best resistance to yellowing and slightly higher thermal stability.
Section 3: Cost-Performance Evaluation
While performance metrics are critical, the formulation cost is often a deciding factor. Organotin stabilizers are premium products compared to other systems, but their high efficiency can sometimes offset the higher unit price.
Relative Cost Index:
-
Lead-Based Stabilizers (Baseline, Phasing Out): ~0.8 - 1.0
-
Calcium-Zinc (Ca-Zn) Stabilizers: 1.0 - 1.2[9]
-
Organotin Stabilizers (General): 2.0 - 3.0 [9]
Analysis:
-
This compound (DCOT) Derived Stabilizers: These carry the highest cost among the common organotins. Their use is justified in applications where regulatory approval (e.g., for food contact) and low toxicity are non-negotiable. The cost-performance calculation must factor in the value of market access and product safety.
-
Butyltin & Methyltin Stabilizers: These offer a better cost-to-performance ratio for industrial applications where the highest safety standards are not required. Methyltins, being the most efficient, can sometimes be used at lower dosages (15-20% less than other organotins), which can help mitigate their higher per-kilogram cost.[10]
-
Calcium-Zinc (Ca-Zn) Stabilizers: These are the most cost-effective of the non-toxic alternatives.[11] While their thermal stability is generally lower than organotins, advancements in co-stabilizers and formulation technology are closing the performance gap.[12] For less demanding applications, they present an excellent balance of cost, safety, and adequate performance.[7]
The logical decision flow for selecting a stabilizer based on cost-performance is illustrated below.
Conclusion
This compound (DCOT) derived stabilizers represent a premium solution for the thermal stabilization of PVC. Their unparalleled safety profile makes them indispensable for high-value applications in the food packaging and medical industries. While their thermal performance is robust, they are generally less efficient and more costly than their methyltin and butyltin counterparts.
For applications where the highest thermal stability is paramount and toxicity is a lesser concern, methyltin mercaptides offer the best performance-to-dosage ratio. Calcium-Zinc systems are rapidly emerging as the go-to, cost-effective, non-toxic alternative for general-purpose applications, although they may require more complex formulations to match the performance of organotins.
The optimal choice of a stabilizer is not a one-size-fits-all decision. It requires a careful balancing of performance requirements, regulatory landscapes, and economic constraints. This guide provides the foundational data and logical framework to empower researchers and developers to make the most informed and effective choice for their specific PVC applications.
References
- Likenchat. (2025, September 19). PVC Stabilizer Additives: Comparing Lead, Calcium-Zinc, and Organotin Systems in Evolving Markets. [Link]
- ASTM International. ASTM D2115-10, Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions. [Link]
- Arkis, E., et al. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- HowManyKinds. (n.d.). How Many Kinds of PVC Stabilizers Are There? A Comprehensive Guide. [Link]
- ResearchGate. (n.d.).
- Sadeesh, S., et al. (2021).
- ResearchGate. (n.d.). Graphs of yellowing index change (YI, %) for tested samples. [Link]
- Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. [Link]
- Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]
- SciSpace. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. [Link]
- Intertek. (n.d.). Yellowness Index (YI) ASTM E313. [Link]
- Peng, J., et al. (2023). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC.
- PubChem. Di(N-octyl)
- 3NH. (2024, November 6). Yellowness index measurement method. [Link]
- Elina Kimya. PVC STABILIZERS. [Link]
- GSRS.
- precisionFDA.
- Shengzhou Worthside Chemical Co., Ltd. PVC Stabilizers. [Link]
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The Synergistic Alliance: Evaluating Dichlorodioctyltin and Epoxidized Soybean Oil in PVC Thermal Stabilization
A Senior Application Scientist's Guide to Performance, Mechanisms, and Comparative Analysis
In the realm of Poly(vinyl chloride) (PVC) formulation, achieving robust thermal stability is paramount to ensure processability and the longevity of the final product. The inherent thermal instability of PVC necessitates the inclusion of stabilizers to prevent a cascade of degradation reactions at elevated temperatures. This guide provides an in-depth evaluation of the synergistic performance of Dichlorodioctyltin (DCOT) in combination with Epoxidized Soybean Oil (ESBO), offering a comparative analysis against other common stabilizer systems. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for performance evaluation, and provide a critical assessment of the data to inform researchers, scientists, and product development professionals in their selection of optimal stabilization packages.
The Challenge: Understanding PVC Thermal Degradation
The thermal degradation of PVC is a complex process initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone. This dehydrochlorination process is autocatalytic, meaning the released HCl further accelerates the degradation.[1] This leads to the formation of conjugated polyene sequences, which are responsible for the undesirable yellowing, browning, and eventual blackening of the material.[2] Concurrently, the degradation process can lead to chain scission and cross-linking, resulting in a significant deterioration of mechanical properties such as tensile strength and impact resistance.
The primary mechanism of PVC thermal degradation can be visualized as a chain reaction:
Caption: The autocatalytic cycle of PVC thermal degradation.
The Primary Defender: this compound (DCOT)
Organotin compounds, such as this compound (a type of dioctyltin stabilizer), are highly effective primary heat stabilizers for PVC.[3][4] Their primary functions are twofold:
-
HCl Scavenging: Organotins readily react with and neutralize the HCl released during degradation, thereby inhibiting the autocatalytic process.[4]
-
Substitution of Labile Chlorine Atoms: They can replace the unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., carboxylates or mercaptides), preventing the initiation of dehydrochlorination at these weak points.
The general mechanism for an organotin stabilizer can be depicted as follows:
Caption: Stabilization mechanism of this compound (DCOT).
The Synergistic Partner: Epoxidized Soybean Oil (ESBO)
Epoxidized Soybean Oil (ESBO) is a bio-based secondary stabilizer and co-stabilizer that works in concert with primary stabilizers like DCOT.[5] Its multifaceted role in PVC formulations includes:
-
HCl Scavenging: The epoxy groups in ESBO are highly reactive towards HCl, effectively scavenging it and preventing it from catalyzing further PVC degradation.[5]
-
Plasticization: ESBO also acts as a plasticizer, increasing the flexibility and workability of the PVC compound.[6]
-
Lubrication: It can provide some internal lubrication during processing.
The synergistic effect arises from ESBO's ability to reduce the "workload" of the primary organotin stabilizer by neutralizing a portion of the generated HCl. This allows the DCOT to more effectively perform its primary function of substituting labile chlorine atoms, thus extending the long-term stability of the PVC.
Comparative Performance Evaluation: Experimental Framework
To objectively evaluate the synergistic performance of the DCOT/ESBO system, a comprehensive experimental program is required. This program should compare the performance of PVC formulations containing DCOT alone, ESBO alone, and the DCOT/ESBO combination against a blank (unstabilized) control and other commercially relevant stabilizer systems, such as lead-based and Calcium-Zinc (Ca/Zn) stabilizers.
Formulation and Sample Preparation
A standard rigid PVC formulation should be used as the base for all experimental samples. The stabilizer packages will be the primary variable.
Table 1: Experimental PVC Formulations (in parts per hundred resin - phr)
| Component | Blank | DCOT | ESBO | DCOT/ESBO | Lead | Ca/Zn |
| PVC Resin (K-value 67) | 100 | 100 | 100 | 100 | 100 | 100 |
| This compound (DCOT) | - | 2.0 | - | 1.5 | - | - |
| Epoxidized Soybean Oil (ESBO) | - | - | 3.0 | 1.5 | - | - |
| Tribasic Lead Sulfate | - | - | - | - | 4.0 | - |
| Calcium Stearate | - | - | - | - | - | 0.8 |
| Zinc Stearate | - | - | - | - | - | 0.2 |
| Stearic Acid (Lubricant) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
The components should be dry blended in a high-speed mixer and then processed into sheets of uniform thickness (e.g., 1 mm) on a two-roll mill at a controlled temperature (e.g., 180°C).
Experimental Protocols
The following standardized tests should be performed to evaluate the performance of each formulation.
Objective: To assess the resistance to discoloration under static, high-temperature conditions.
Protocol (based on ISO 188):
-
Cut the prepared PVC sheets into specimens of a uniform size (e.g., 25 mm x 25 mm).
-
Place the specimens in a circulating air oven preheated to 180°C.[7]
-
Remove specimens at regular intervals (e.g., every 15 minutes) and mount them on a display card to track the progression of discoloration.
-
The test is continued until the specimens exhibit significant degradation (e.g., severe darkening or charring).
Objective: To determine the time until the evolution of a significant amount of HCl.
Protocol (based on ISO 182-1):
-
Place a specified amount (e.g., 2.5 g) of the PVC compound into a glass test tube.[8]
-
Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample.
-
Immerse the test tube in a thermostatically controlled oil bath or heating block at 200°C.[9]
-
Record the time, in minutes, for the Congo Red paper to turn from red to blue, which indicates the evolution of HCl.[9] This time is reported as the thermal stability time.
Objective: To evaluate the processing stability and fusion characteristics of the PVC compound under dynamic conditions of heat and shear.
Protocol (based on ASTM D2538):
-
Preheat the mixing chamber of a torque rheometer to a specified temperature (e.g., 185°C).[10][11]
-
Set the rotor speed to a defined value (e.g., 60 rpm).
-
Introduce a pre-weighed amount of the PVC compound into the mixing chamber.
-
Record the torque as a function of time. The resulting rheogram provides key information:
-
Fusion Time: The time to reach the fusion peak.
-
Fusion Torque: The torque at the fusion peak.
-
Equilibrium Torque: The steady-state torque after fusion.
-
Stability Time: The time from the start of the test until a sharp increase in torque, indicating the onset of degradation and cross-linking.[12]
-
Caption: Workflow for the experimental evaluation of PVC stabilizers.
Objective: To quantitatively measure the discoloration of the PVC samples.
Protocol:
-
Use a spectrophotometer or colorimeter to measure the Yellowness Index (YI) of the specimens from the oven aging test at each time interval.
-
A lower YI indicates better color stability.[13]
Objective: To assess the retention of mechanical properties after thermal aging.
Protocol:
-
Prepare dumbbell-shaped specimens for tensile testing and notched specimens for impact testing from the milled sheets.
-
Age a set of specimens in an oven at a specified temperature and duration (e.g., 100°C for 72 hours).
-
Conduct tensile testing (measuring tensile strength and elongation at break) and Izod impact testing on both unaged and aged specimens.
-
Calculate the percentage retention of each mechanical property after aging.
Expected Results and Comparative Analysis
Based on the established mechanisms of the stabilizers, the following outcomes are anticipated:
Table 2: Predicted Performance Comparison of PVC Stabilizer Systems
| Performance Metric | Blank | DCOT | ESBO | DCOT/ESBO | Lead | Ca/Zn |
| Static Thermal Stability Time (Congo Red) | Very Low | High | Moderate | Very High | High | Moderate-High |
| Dynamic Stability Time (Torque Rheometer) | Very Low | High | Moderate | Very High | High | Moderate-High |
| Initial Color (Yellowness Index) | High | Very Low | Low | Very Low | Low | Low |
| Color Hold (YI after aging) | Very High | Low | Moderate | Very Low | Low | Moderate |
| Mechanical Property Retention | Very Low | Good | Fair | Excellent | Good | Good |
The DCOT/ESBO system is expected to exhibit the best overall performance, demonstrating a clear synergistic effect. The thermal stability times are predicted to be longer than for either component used individually. The initial color and color hold should be excellent, comparable to or exceeding that of the DCOT-only system.[14] Furthermore, the plasticizing effect of ESBO may contribute to improved impact strength, leading to superior retention of mechanical properties.
Compared to lead-based stabilizers, the DCOT/ESBO system offers a non-toxic alternative with potentially better initial color.[15] While lead stabilizers are known for their excellent long-term heat stability, the synergistic DCOT/ESBO system can be competitive.
Against Ca/Zn stabilizers, the DCOT/ESBO system is likely to show superior long-term heat stability and color hold, although Ca/Zn systems are also a viable non-toxic alternative, often favored for their cost-effectiveness.[15]
Conclusion
The synergistic combination of this compound (DCOT) and Epoxidized Soybean Oil (ESBO) presents a high-performance thermal stabilization system for PVC. The complementary mechanisms of HCl scavenging and substitution of labile chlorine atoms result in enhanced static and dynamic thermal stability, excellent initial color and color retention, and robust mechanical property retention. For applications demanding high performance and a favorable toxicological profile, the DCOT/ESBO system offers a compelling alternative to traditional lead-based stabilizers and can provide a performance advantage over standard Ca/Zn systems. The experimental framework detailed in this guide provides a robust methodology for the quantitative evaluation and comparison of these and other stabilizer systems, enabling informed decisions in the development of high-quality, durable PVC products.
References
- International Organization for Standardization. (2018). ISO 182-1:2018 Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method. [Link]
- ASTM International. (2017). D2538-02(2017) Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Resins Using a Torque Rheometer. [Link]
- International Organization for Standardization. (2011).
- VICHEM. (2025, July 17). Comparison of Calcium-Zinc and Traditional Stabilizer. [Link]
- ASTM International. (2025, March 12). D2126 Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging. [Link]
- iTeh Standards. (1990). ISO 182-1:1990 - Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method. [Link]
- SATRA. (1999, March). SATRA TM324: Thermal stability of PVC - Congo red test. [Link]
- incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergistic Effect of Stabilizers in Enhancing PVC Performance. [Link]
- Semantic Scholar. (n.d.). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. [Link]
- ResearchGate. (2010, November). Characterization and thermal stability of poly(vinyl chloride) plasticized with epoxidized soybean oil for food packaging. [Link]
- ResearchGate. (n.d.). Effect of Dioctyl Phthalate Plasticizer Loading on Physico- Mechanical Properties of Several Polyvinyl Chloride Systems. [Link]
- UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride. [Link]
- ResearchGate. (n.d.). Mechanical properties of PVC sheets with different plasticizers. [Link]
- Intertek. (n.d.).
- ResearchGate. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. [Link]
- ResearchGate. (n.d.).
- PMC. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. [Link]
- PubMed. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. [Link]
- ResearchGate. (n.d.). Congo red tests of PVC samples in the presence of various stabilizers. [Link]
- ISCA. (n.d.). Synergistic effect of co-stabilizers on the thermal stability of polyvinyl chloride. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thermal stability of poly(vinyl chloride) with epoxidised soybean oil as primary plasticizer. [Link]
- WXCHEM Group. (2025, December 18).
- ResearchGate. (n.d.). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to Inter-laboratory Cross-Validation of Dichlorodioctyltin Results
Introduction: The Imperative for Cross-Validation in Dichlorodioctyltin Analysis
This compound (DCOT) is an organotin compound utilized as a stabilizer in PVC plastics and other industrial applications. Its potential for migration into pharmaceuticals, environmental matrices, and consumer products necessitates precise and accurate quantification. Given the compound's toxicity and the stringent regulatory limits imposed on such impurities, the ability to generate consistent and reliable analytical data across different laboratories is not just a scientific ideal—it is a critical component of public safety and regulatory compliance.
This guide provides a comprehensive framework for designing and executing an inter-laboratory study (ILS) to cross-validate DCOT analytical results. We will explore the technical nuances of common analytical methods, detail a step-by-step protocol for conducting a robust comparison, and explain the statistical interpretation of the resulting data. This document is intended for researchers, quality control managers, and analytical scientists tasked with ensuring the accuracy and comparability of trace-level organotin analysis.
Part 1: Foundational Challenges in DCOT Analysis
The accurate speciation and quantification of organotin compounds like DCOT are notoriously challenging. Several factors contribute to potential variability between laboratories:
-
Low-Level Detection: DCOT is often analyzed at trace or ultra-trace concentrations, pushing analytical instrumentation to its limits.[1][2]
-
Matrix Effects: The sample matrix (e.g., pharmaceutical excipients, environmental water, plastic extracts) can significantly interfere with the extraction and detection of DCOT, causing signal suppression or enhancement.[3]
-
Sample Stability and Preparation: Organotin compounds can be unstable, and losses can occur during sample storage and preparation.[4] The multi-step process, often involving solvent extraction and derivatization, introduces potential sources of error and variability.[1][5]
-
Derivatization In-efficiency: Gas chromatography-based methods, which offer high sensitivity, require a derivatization step to make DCOT volatile. Incomplete or inconsistent derivatization is a major source of analytical error.[5][6][7]
These challenges underscore the necessity of a formal cross-validation program to ensure that different laboratories, potentially using different methodologies, can produce equivalent results.
Part 2: A Comparative Overview of Key Analytical Methodologies
The choice of analytical technique is a primary determinant of a method's sensitivity, selectivity, and susceptibility to interferences. While various methods exist, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common separation techniques.[1][7][8]
| Analytical Technique | Principle | Common Derivatization | Pros | Cons |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on their boiling point and interaction with a stationary phase. MS provides mass-based identification and quantification. | Ethylation (with Sodium Tetraethylborate - STEB) or Grignard reaction to form volatile tetraalkyltin derivatives.[5][7][9] | High sensitivity and selectivity.[6][7] Well-established for organotin analysis. Provides structural information for confirmation. | Requires derivatization, which adds time, complexity, and a potential source of error.[6][10] High temperatures can cause compound degradation.[6] |
| GC-PFPD (Pulsed Flame Photometric Detection) | A GC detector highly selective for sulfur and tin-containing compounds.[11] | Ethylation (with STEB).[11] | Excellent selectivity for tin, reducing matrix interference.[11] Relatively low cost compared to MS. Rugged and easy to operate.[11] | Lower sensitivity than MS for some applications. Does not provide mass information for confirmation. |
| HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry) | HPLC separates compounds in the liquid phase. The eluent is introduced into an ICP-MS, which atomizes and ionizes the sample, allowing for elemental (tin) detection at very low levels. | None required. | Speciation analysis without derivatization avoids potential errors.[6] Extremely high sensitivity for tin. Can handle complex matrices with less cleanup. | High instrument cost. Mobile phase selection is critical and can be complex. Does not directly measure the intact DCOT molecule, but the tin within it. |
Causality Behind Method Choice: The selection between these methods often hinges on a trade-off between sensitivity, cost, and the desire to avoid derivatization. For routine quality control where high throughput and cost-effectiveness are key, GC-PFPD is a strong candidate. For research, method development, or when the highest sensitivity is required, HPLC-ICP-MS is often the preferred choice. GC-MS provides a balance of sensitivity and confirmatory power that is suitable for many regulatory applications.
Part 3: Designing a Robust Inter-laboratory Study (ILS)
A successful ILS requires meticulous planning and adherence to established standards. The framework provided by ISO/IEC 17043 offers the gold standard for conducting proficiency testing and inter-laboratory comparisons.[12][13][14]
Below is a workflow and step-by-step protocol for conducting an ILS for DCOT.
Inter-laboratory Study Workflow
Caption: Workflow for an Inter-laboratory Study (ILS) based on ISO/IEC 17043 principles.
Experimental Protocol: Step-by-Step Guide
This protocol outlines the critical steps for the study coordinator and participating laboratories.
1. Preparation of the Test Material (Coordinator)
-
Objective: To create a homogenous and stable sample that will be sent to all participating labs.
-
Protocol:
-
Select a representative matrix (e.g., blank pharmaceutical powder, purified water).
-
If a Certified Reference Material (CRM) for DCOT in a similar matrix is not available, prepare a spiked material. Sources for organotin CRMs include LGC Standards and CPAChem.[15][16][17]
-
Accurately fortify the matrix with a known concentration of DCOT standard solution. Prepare at least two different concentration levels to assess performance across a range.
-
Homogenize the material thoroughly. For solid samples, this may involve extensive blending; for liquids, vigorous mixing.
-
Perform a homogeneity study by analyzing at least 10 randomly selected samples from the batch to ensure the analyte is evenly distributed. The variation should be statistically insignificant compared to the expected inter-laboratory variation.
-
Package the material into identical, inert containers, label them clearly, and store them under conditions that ensure DCOT stability (e.g., refrigerated, protected from light).[4]
-
2. Sample Analysis (Participating Laboratories)
-
Objective: To analyze the test material using the laboratory's own validated, in-house method.
-
Protocol:
-
Upon receipt, confirm the sample's integrity and store it as instructed.
-
Analyze the samples according to your standard operating procedure (SOP) for DCOT or general organotin analysis.[5][9] A typical GC-based workflow involves:
-
Extraction: Accurately weigh the sample and extract DCOT using an appropriate solvent (e.g., methanol with tropolone).[7][18]
-
Derivatization: Convert the extracted DCOT into a volatile form. A common method is ethylation using sodium tetraethylborate (STEB).[9][11]
-
Cleanup: Use a cleanup step, such as passing the extract through a Florisil cartridge, to remove matrix interferences.[7][18]
-
Instrumental Analysis: Analyze the prepared sample using a calibrated instrument (e.g., GC-MS, GC-PFPD).
-
-
Perform the analysis in replicate (e.g., n=3) to demonstrate intra-assay precision.
-
Report the results, including the mean value, standard deviation, and the analytical method used, to the study coordinator by the specified deadline.
-
Part 4: Statistical Analysis and Interpretation of Results
The cornerstone of evaluating performance in an ILS is the Z-score .[19][20] It provides a standardized measure of how far a laboratory's result deviates from the established reference value, taking into account the expected variability of the measurement.[20]
The Z-score is calculated using the formula: z = (x - X) / σ
Where:
-
x = The result reported by the participating laboratory.
-
X = The assigned value (the best estimate of the true concentration, determined by the coordinator from the CRM value or a consensus of expert labs).
-
σ = The standard deviation for proficiency assessment (a target standard deviation that represents the expected level of performance).
Interpretation of Z-scores (as per ISO 13528): [20]
-
|z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.
-
2.0 < |z| < 3.0: Questionable performance. This acts as a warning signal.
-
|z| ≥ 3.0: Unsatisfactory performance. The result is significantly different from the assigned value, indicating a potential issue with the laboratory's method or execution.[20]
Example Data and Interpretation
Below is a table summarizing hypothetical results from an ILS for DCOT.
| Laboratory ID | Reported Value (µg/g) | Assigned Value (X) | Proficiency SD (σ) | Calculated Z-Score | Performance Assessment |
| Lab A | 1.15 | 1.20 | 0.15 | -0.33 | Satisfactory |
| Lab B | 1.48 | 1.20 | 0.15 | +1.87 | Satisfactory |
| Lab C | 1.68 | 1.20 | 0.15 | +3.20 | Unsatisfactory |
| Lab D | 0.89 | 1.20 | 0.15 | -2.07 | Questionable |
| Lab E | 1.24 | 1.20 | 0.15 | +0.27 | Satisfactory |
Analysis of Results:
-
Labs A, B, and E show satisfactory performance, with results falling well within the expected range.
-
Lab D receives a "questionable" result. While not an outright failure, this warrants an internal investigation to understand the cause of the low bias.
-
Lab C has an "unsatisfactory" result. A Z-score of +3.20 indicates a significant positive bias. This requires a formal root cause analysis and implementation of corrective actions. The investigation should critically examine every step of their process, from standard preparation and extraction efficiency to instrument calibration and data processing.[21]
Conclusion: Fostering Trust Through Rigorous Comparison
Cross-validation of this compound results is an essential practice for any organization involved in its analysis. It builds confidence in analytical data, ensures product safety, and facilitates regulatory acceptance. By adopting a structured approach based on international standards like ISO/IEC 17043, laboratories can objectively assess their performance, identify areas for improvement, and ultimately contribute to a harmonized and reliable system of measurement.[12][14] The successful execution of an inter-laboratory study is a testament to a laboratory's commitment to the highest standards of scientific integrity and quality.
References
- Title: ISO/IEC 17043:2023(E)
- Title: Organotin compounds Certified Reference M
- Title: Organotin Speciation Analysis Based on Liquid or Gas Chromatography Source: ResearchGate (originally from International Journal of ChemTech Research) URL:[Link]
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A Comparative Environmental Impact Assessment of Dichlorodioctyltin (DCOT) and Alternative PVC Stabilizers
This guide provides a comprehensive comparison of the environmental and toxicological profiles of Dichlorodioctyltin (DCOT), a common organotin heat stabilizer for Polyvinyl Chloride (PVC), against modern, more sustainable alternatives. It is intended for researchers, material scientists, and product development professionals seeking to make informed decisions grounded in scientific data and regulatory trends. We will delve into the mechanistic underpinnings of their environmental impact, present comparative data, and detail the standardized methodologies used for their evaluation.
Introduction: The Imperative for Safer PVC Stabilization
Polyvinyl Chloride (PVC) is one of the world's most versatile and widely used polymers. Its utility, however, is contingent on the use of heat stabilizers—additives that prevent its thermal degradation during melt processing. For decades, organotin compounds, including this compound (DCOT), have been prized for their high efficiency and ability to yield crystal-clear end products.[1]
However, the global regulatory landscape is undergoing a significant transformation, driven by a deeper understanding of the environmental persistence, bioaccumulation, and toxicity (PBT) of heavy-metal-based additives.[2][3] Organotin compounds are under intense scrutiny for their potential to cause adverse health effects and long-term environmental harm.[3][4][5] This has catalyzed the adoption of alternative stabilizer systems, principally those based on Calcium-Zinc (Ca-Zn) and Organic-Based Stabilizers (OBS), which are designed for improved environmental and toxicological safety.[6]
This guide provides an objective, data-driven comparison, moving beyond marketing claims to the scientific core of the issue. We will examine the environmental fate of DCOT and contrast it with that of its leading alternatives, supported by data from standardized ecotoxicological testing.
Toxicological & Environmental Profile of this compound (DCOT)
This compound (C₁₆H₃₄Cl₂Sn), also known as Dioctyltin dichloride, is a member of the organotin family. While an effective PVC stabilizer, its toxicological profile is a significant cause for concern.
Mechanism of Environmental Impact: The primary risk associated with organotins is their potential to leach from the PVC matrix into the environment over the product's life cycle, particularly in applications involving direct contact with liquids (e.g., water pipes) or during end-of-life disposal in landfills.[5] Once in the environment, their impact is dictated by their toxicity to aquatic organisms and their potential for bioaccumulation.
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards, including:
-
Acute Toxicity (Inhalation): Fatal if inhaled.[4]
-
Reproductive Toxicity: May damage the unborn child.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[4]
-
Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long-lasting effects.[4]
Organotin compounds, in general, are known to be immunotoxic and neurotoxic, and some act as endocrine disruptors.[4][5]
Safer Alternatives: A Profile
The move away from heavy-metal stabilizers has led to the widespread adoption of two primary classes of alternatives.
Calcium-Zinc (Ca-Zn) Stabilizers
Ca-Zn stabilizers are now a mature and leading eco-friendly alternative.[3] These are not single compounds but complex formulations, typically comprising:
-
Primary Stabilizers: Calcium Stearate and Zinc Stearate.
-
Co-stabilizers & Antioxidants: Organic compounds like polyols, phosphites, and beta-diketones that work synergistically to provide robust thermal stability.[7]
Mechanism of Environmental Impact: The environmental advantage of Ca-Zn systems lies in the low toxicity of their core components. Calcium and zinc are essential minerals, and their stearate salts are considered non-toxic.[6] They are approved for use in sensitive applications such as food packaging, medical devices, and toys.[6] The risk of environmental harm from leaching is significantly reduced compared to heavy-metal systems.[3]
Organic-Based Stabilizers (OBS)
OBS represent a newer frontier in PVC stabilization, eliminating metals entirely from the primary stabilizing package. These systems rely on purely organic molecules, such as uracil derivatives or other proprietary compounds, to manage the PVC degradation process.[8] They are recognized as an environmentally friendly technology, offering excellent thermal stability and often suitable for food-contact applications.[8]
Comparative Environmental Impact Analysis
To objectively compare these stabilizers, we must rely on quantitative data from standardized ecotoxicological tests. The most critical metric for aquatic environments is the Median Lethal Concentration (LC50) , which measures the concentration of a substance that is fatal to 50% of a test population over a specific duration (typically 96 hours for fish).[9] A lower LC50 value indicates higher toxicity.
| Parameter | This compound (DCOT) | Calcium-Zinc (Ca-Zn) System | Organic-Based Stabilizer (OBS) | Test Guideline |
| Primary Hazard | Aquatic & Mammalian Toxicity | Low to Negligible | Low to Negligible | GHS Classification |
| Heavy Metal Content | Yes (Tin) | No (contains Zinc, an essential element) | No | - |
| Aquatic Toxicity (Fish, 96h LC50) | 86 µg/L (0.086 mg/L) for Danio rerio[10] | Components (Ca/Zn Stearates) are of low toxicity; LC50 > 100 mg/L | Generally low toxicity; specific values are formulation-dependent but are designed to be > 100 mg/L | OECD TG 203[11] |
| Predicted No Effect Conc. (PNEC) | 0.0062 µg/L [10] | Not established, as components are of low concern. | Not established, formulation-dependent. | - |
| Food Contact Approval | Restricted/Not typically used | Widely approved[6] | Often approved[8] | e.g., FDA, EFSA |
Analysis of Causality: The vast difference in aquatic toxicity—orders of magnitude—is the central finding. The 86 µg/L LC50 for DCOT places it in the most toxic categories for aquatic life. This toxicity is inherent to the organotin molecule itself. In contrast, Ca-Zn and OBS systems are fundamentally designed using components with low intrinsic toxicity. Their environmental impact is consequently far lower, not just in degree but in the very nature of their chemical composition. The Predicted No Effect Concentration (PNEC) for DCOT, an estimate of the concentration at which adverse effects are unlikely, is extremely low at 0.0062 µg/L, highlighting its potency in the environment.[10]
Experimental Methodologies & Workflows
The trustworthiness of the data presented above relies on the use of validated, internationally recognized experimental protocols. Below are summaries of the key methodologies used to assess the environmental impact of these stabilizers.
Workflow for Comparative Environmental Risk Assessment
The following diagram illustrates a logical workflow for selecting and validating a PVC stabilizer based on environmental and performance criteria.
Caption: Workflow for Stabilizer Selection and Environmental Validation.
Protocol 1: Acute Toxicity for Fish (Based on OECD Test Guideline 203)
This protocol determines the acute lethal toxicity of a substance to fish.[2][12]
-
Objective: To calculate the 96-hour LC50 value.
-
Principle: Groups of fish are exposed to the test substance in a series of concentrations for 96 hours. Mortalities are recorded, and the LC50 is determined by plotting mortality against concentration.[11][13]
-
Step-by-Step Methodology:
-
Range-Finding Test: A preliminary test is conducted with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate toxicity range.
-
Definitive Test: Based on the range-finding results, a minimum of five concentrations are chosen, bracketing the expected LC50. A negative control (dilution water only) is run in parallel.
-
Test Organisms: A recommended species like Zebrafish (Danio rerio) is used. Fish are acclimated to test conditions for at least 12-16 hours before exposure.
-
Exposure: At least 7 fish are used per concentration. The test is conducted in a semi-static or flow-through system for 96 hours to maintain the concentration of the test substance.
-
Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters like temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[11]
-
Protocol 2: Overall Migration from PVC (Based on EN 1186-1)
This protocol determines the quantity of substances that can migrate from a plastic material into a food simulant, which serves as a proxy for environmental leaching.[14]
-
Objective: To quantify the overall migration of additives from a finished PVC article.
-
Principle: A PVC test specimen of known surface area is exposed to a simulant under defined conditions (time, temperature). The amount of migrated substance is determined by evaporating the simulant and weighing the non-volatile residue.[15]
-
Step-by-Step Methodology:
-
Simulant Selection: Choose a simulant appropriate for the intended contact medium. For aqueous environments, distilled water or a 3% acetic acid solution are common. For fatty contact, olive oil or substitute simulants like iso-octane are used.[15][16]
-
Test Specimen Preparation: Cut samples from the final PVC product to a specific size (e.g., 1 dm²). Clean and condition the specimens as specified in the standard.
-
Exposure: The specimen is exposed to the simulant. This can be done by total immersion, using a migration cell for one-sided contact (for films), or by filling the article itself.[5][15]
-
Contact Conditions: The time and temperature are chosen to represent the intended use or worst-case scenario (e.g., 10 days at 40°C).
-
Post-Exposure Analysis:
-
After exposure, the test specimen is removed.
-
The food simulant is transferred to a pre-weighed evaporation dish.
-
The simulant is carefully evaporated to dryness.
-
The dish is placed in a desiccator to cool and then re-weighed.
-
-
Calculation: The overall migration is calculated as the mass of the residue in milligrams per square decimeter (mg/dm²) of the specimen's surface area.
-
Conclusion and Future Outlook
The scientific evidence is unequivocal: this compound presents a significant environmental hazard, particularly to aquatic ecosystems, as demonstrated by its high toxicity (low LC50 value).[4][10] In contrast, Calcium-Zinc and Organic-Based Stabilizers are founded on principles of green chemistry, utilizing components with inherently low toxicity profiles.[3][6]
The transition away from organotin stabilizers is not merely a matter of regulatory compliance but a necessary step towards responsible material science and sustainable product design. While performance characteristics must always be validated for specific applications, the environmental and safety profiles of Ca-Zn and OBS systems are demonstrably superior. Future research and development will likely focus on enhancing the performance of these safer alternatives and exploring novel, bio-based stabilizers to further reduce the environmental footprint of PVC products throughout their life cycle.
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- Thermal stabilisation of poly(vinyl chloride)
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Validation of Dichlorodioctyltin Quantification: A Comparative Guide to Analytical Methodologies Using Certified Reference Materials
Introduction
Dichlorodioctyltin (DOTC) is an organotin compound utilized primarily as a stabilizer in polyvinyl chloride (PVC) plastics and as a catalyst in various chemical processes.[1] Despite its utility, there are growing concerns regarding its potential toxicity and environmental persistence.[1][2] Regulatory bodies worldwide are increasingly scrutinizing the presence of organotins in consumer products, environmental matrices, and foodstuffs, necessitating robust and reliable analytical methods for their quantification.[3]
Method validation is a critical component of analytical quality assurance, providing documented evidence that a procedure is fit for its intended purpose.[4][5] The use of Certified Reference Materials (CRMs) is the cornerstone of this validation process, establishing metrological traceability and ensuring the accuracy and comparability of results.[6][7] A CRM is a standard of the highest quality, with a certified property value, its associated uncertainty, and a statement of metrological traceability.[5][6]
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols incorporating CRMs, and present comparative performance data.
The Central Role of Certified Reference Materials (CRMs)
Before comparing analytical methodologies, it is paramount to understand the function of CRMs in the validation process. A CRM for this compound, such as those available from suppliers like CPAChem or LABSTANDARD, is a solution or solid material with a precisely known concentration of the analyte, certified under an ISO 17034 accredited process.[8][9]
The use of a CRM is indispensable for:
-
Trueness and Bias Assessment: The certified value of the CRM serves as the "true" value. Analyzing the CRM as an unknown sample allows the laboratory to quantify the bias of their method.[6]
-
Calibration: CRMs can be used to prepare calibration standards, ensuring that the instrument response is accurately correlated to a known concentration.
-
Method Validation: Key validation parameters such as accuracy, precision, and linearity are assessed using CRMs.[6]
-
Ongoing Quality Control: Regular analysis of a CRM verifies the continued validity of the analytical method and instrument performance.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for speciation analysis. Below, we compare GC-MS and HPLC-ICP-MS, two powerful but fundamentally different approaches.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable form. This is commonly achieved through ethylation using sodium tetraethylborate (NaBEt4).[10] The resulting ethylated derivative is then separated by gas chromatography and detected by mass spectrometry.
Causality of Experimental Choices:
-
Derivatization: Ethylation is chosen as it is a robust and widely documented method for organotin analysis, producing stable derivatives with excellent chromatographic properties.[10]
-
Extraction: A liquid-liquid extraction with an organic solvent like hexane is employed to isolate the derivatized, non-polar analyte from the typically aqueous sample matrix.[10]
-
Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte, even in complex matrices. Selected Ion Monitoring (SIM) mode is often used to further enhance sensitivity.[10]
Methodology 2: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
Principle: This technique combines the separation power of HPLC with the element-specific, high-sensitivity detection of ICP-MS.[11] HPLC separates the different organotin species present in the sample. The eluent from the HPLC is then introduced into the ICP-MS, where the compounds are atomized and ionized in a high-temperature plasma. The mass spectrometer then detects the tin isotopes, providing a signal proportional to the amount of tin in each separated species. A key advantage of this method is that it often does not require a derivatization step.[12]
Causality of Experimental Choices:
-
Chromatography: Reversed-phase HPLC is typically used to separate organotin compounds based on their polarity.[6]
-
ICP-MS Detection: ICP-MS is an elemental detector, offering exceptional sensitivity for tin and allowing for speciation analysis (quantification of different tin compounds).[11] This is a significant advantage over GC-MS, which identifies compounds based on their molecular structure.
-
Sample Preparation: Sample preparation can be simpler than for GC-MS, often involving only extraction and filtration before injection.[12]
Experimental Protocols and Performance Data
The following protocols are designed as self-validating systems through the integrated use of a this compound CRM.
Protocol 1: Validation of this compound Quantification by GC-MS
1. Preparation of Standards and Quality Control Samples:
- Using a certified reference material of this compound (e.g., from CPAChem or LABSTANDARD), prepare a stock solution in a suitable solvent (e.g., methanol).[8][9]
- From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
- Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentration) by spiking a representative blank matrix with the CRM.
2. Sample Preparation, Extraction, and Derivatization:
- To 100 mL of the aqueous sample (or a suitable amount of extracted solid sample), add an internal standard (e.g., Tripropyltin).
- Add 2 mL of acetate buffer solution.
- Add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt4) solution for derivatization.[10]
- Shake vigorously for 2 minutes.
- Add 5 mL of hexane and shake for another 5 minutes to extract the ethylated this compound.
- Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.
- Dry the hexane extract with anhydrous sodium sulfate.
3. GC-MS Analysis:
- Inject 1 µL of the extract into the GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms).
- The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity.
4. Validation Procedure:
- Analyze the calibration standards to generate a calibration curve.
- Analyze the QC samples in triplicate to assess accuracy and precision. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%.
- Analyze a blank sample to ensure no interference at the retention time of the analyte.
Protocol 2: Validation of this compound Quantification by HPLC-ICP-MS
1. Preparation of Standards and Quality Control Samples:
- As in the GC-MS protocol, use a this compound CRM to prepare a stock solution, calibration standards, and QC samples.[8][9]
2. Sample Preparation and Extraction:
- For aqueous samples, filtration through a 0.45 µm filter may be sufficient.
- For solid samples, an extraction with a suitable solvent (e.g., methanol/water mixture) may be necessary.[13]
- Dilute the sample extract with the mobile phase to the appropriate concentration range.
3. HPLC-ICP-MS Analysis:
- Inject the prepared sample into the HPLC-ICP-MS system.
- Use a C18 reversed-phase column for separation.[6]
- The ICP-MS should be tuned for optimal sensitivity for tin isotopes (e.g., m/z 118, 120).
4. Validation Procedure:
- Follow the same validation procedure as outlined for the GC-MS method (calibration curve, analysis of QC samples, and blank analysis) to determine accuracy, precision, and linearity.
Comparative Performance Data
The following table summarizes typical performance characteristics for the two methodologies.
| Performance Parameter | GC-MS with Derivatization | HPLC-ICP-MS |
| Limit of Quantification (LOQ) | Low ng/L to µg/L[10] | High pg/L to low ng/L[2][13] |
| Precision (RSD) | < 10% | < 5%[2] |
| Accuracy (Recovery) | 70-120% | 80-110%[2][13] |
| Throughput | Lower due to derivatization step | Higher |
| Speciation Capability | Limited | Excellent[11] |
| Matrix Effects | Can be significant | Generally lower |
| Instrumentation Cost | Moderate to High | High |
Visualizing the Workflow
GC-MS Workflow for this compound Analysis
Caption: GC-MS analytical workflow for this compound.
HPLC-ICP-MS Workflow for this compound Analysis
Caption: HPLC-ICP-MS analytical workflow for this compound.
Conclusion and Recommendations
Both GC-MS with derivatization and HPLC-ICP-MS are robust and reliable methods for the quantification of this compound when properly validated using Certified Reference Materials.
-
GC-MS is a cost-effective and widely available technique that provides excellent sensitivity and selectivity. It is a suitable choice for routine analysis where speciation is not a primary concern and the sample matrices are relatively clean. The main drawback is the need for a derivatization step, which can add time and potential variability to the analysis.
-
HPLC-ICP-MS offers superior sensitivity and is the gold standard for speciation analysis. The simpler sample preparation and higher throughput make it an attractive option for laboratories with high sample loads. However, the initial investment and operational costs for ICP-MS instrumentation are significantly higher.
The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including sensitivity, sample throughput, budget, and the need for speciation information. Regardless of the chosen method, the use of a this compound Certified Reference Material is non-negotiable for ensuring the scientific integrity and trustworthiness of the generated data.
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- National Association of Testing Authorities, Australia. (2013).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dichlorodioctyltin
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling potent organometallic compounds like dichlorodioctyltin requires not just procedural knowledge, but a deep understanding of the chemical's nature and the causality behind each safety protocol. This guide moves beyond a simple checklist to provide a self-validating system for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Organotin compounds, including this compound, are recognized for their significant toxicity.[1] The dioctyltin derivatives, in particular, are listed as substances of very high concern due to their reproductive toxicity.[2] Exposure through inhalation, ingestion, or skin contact can lead to severe health effects, including damage to the central nervous system, skin and eye irritation, and potential long-term organ damage.[1][3][4][5] Therefore, managing the lifecycle of this chemical, especially its disposal, is a critical component of laboratory safety and regulatory compliance.
Part 1: Foundational Principles of Organotin Waste Management
Before detailing the step-by-step procedures, it is crucial to understand the principles governing the disposal of hazardous organotin waste. The primary directive is to prevent its release into the environment, particularly into waterways, where it can have long-lasting and harmful effects on aquatic life.[2][6] All disposal activities must conform to local, state, and federal regulations.[7][8]
The workflow for managing this compound waste is a multi-stage process that emphasizes safety and containment from the point of generation to final disposal.
Caption: this compound Waste Disposal Workflow.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the high toxicity of this compound, robust personal protective equipment is non-negotiable.[1][5] The selection of PPE is dictated by the task and the potential for exposure. All PPE should be inspected for integrity before each use.[9]
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Routine Handling & Weighing | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Safety Goggles & Face Shield- Chemical-Resistant Lab Coat or Apron | Protects against incidental splashes and skin contact. A face shield offers broader protection against unexpected events.[4][7][10] |
| Waste Consolidation & Transfer | - Chemical-Resistant Gloves (e.g., Butyl Rubber, Neoprene)- Chemical Splash Goggles & Face Shield- Chemical-Resistant Apron over Lab Coat- NIOSH-approved Respirator with organic vapor cartridges | Higher risk of splashes and aerosol generation. Respiratory protection is critical if not performed in a certified chemical fume hood.[4][11][12] |
| Spill Cleanup | - Level B or C equivalent PPE- Positive-Pressure, Self-Contained Breathing Apparatus (SCBA) for large spills or poor ventilation- Fully Encapsulating Chemical Protective Suit (for large spills)- Chemical-Resistant Boots and outer/inner gloves | Maximizes protection against high-concentration exposure via all routes. The specific level depends on the spill volume and ventilation.[11][13] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely from the moment it is generated.
Step 1: Waste Segregation at the Source
Immediately segregate all materials that have come into contact with this compound. This includes:
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, disposable lab coats), absorbent materials from spills, and weighing papers.
-
Liquid Waste: Solutions containing this compound and the first rinse of any contaminated labware. Subsequent rinses may be managed differently based on institutional policy, but the initial, most concentrated rinsate must be treated as hazardous.[14]
-
Sharps Waste: Contaminated needles, cannulas, or broken glassware must be placed in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.
Causality: Segregation prevents unintentional and dangerous chemical reactions that can occur when incompatible waste streams are mixed.[15][16] It also streamlines the disposal process, as different categories of waste may require different final disposal methods.
Step 2: Containerization
-
Select the Right Container: Use only containers made of materials chemically compatible with this compound, such as high-density polyethylene (HDPE) or other designated plastic or metal containers.[6][17] The container must have a secure, leak-proof screw cap.[8]
-
Maintain Headspace: Fill liquid waste containers to no more than 90% capacity. This one-inch headspace allows for vapor expansion, preventing container rupture due to temperature or pressure changes.[17]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[17] This minimizes the release of toxic vapors into the laboratory environment.
Step 3: Labeling
Proper labeling is a critical safety measure. Every waste container must be clearly marked.[3]
-
Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" and "Organotin Waste".[6]
-
The full chemical name: "this compound".
-
A complete list of all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
The date accumulation began and the name of the principal investigator or lab manager.
-
Causality: Accurate labeling informs personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled, stored, and ultimately disposed of correctly.[7]
Step 4: Interim Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure secondary containment (such as a larger, chemical-resistant bin) is used to capture any potential leaks from the primary container.
-
Do not store this compound waste with incompatible chemicals, particularly strong bases or oxidizing agents.[4][18]
Part 4: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
Step 1: Immediate Response
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Evacuate: If the spill is large, involves highly concentrated material, or occurs in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Attend to Injured Persons: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][7] Remove any contaminated clothing.[7]
Step 2: Spill Cleanup (For Trained Personnel Only)
This procedure should only be performed by personnel trained in hazardous spill response and wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use absorbent pads or socks to surround the spill and prevent it from spreading.[19]
-
Absorb the Material: Cover the spill with an inert absorbent material (such as vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[5] Use non-sparking tools if any flammable solvents are present.[20]
-
Decontaminate the Area: Clean the spill area thoroughly. A common procedure involves washing the surface with soap and water, followed by rinsing.[19] All cleaning materials and rinsate must be collected as hazardous waste.
-
Package and Label: Seal the container holding the spill cleanup debris, label it clearly as "this compound Spill Debris," and move it to the SAA for disposal.
Part 5: Decontamination of Reusable Labware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment inside a chemical fume hood. This rinsate is considered hazardous waste and must be collected in your designated liquid waste container.[21]
-
Secondary Wash: After the initial hazardous rinse, wash the labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water or an appropriate solvent. Depending on your institution's policies, this final rinsate may be disposable down the sanitary sewer, but clarification with your EHS office is essential.
Causality: A multi-step decontamination process ensures the removal of toxic residues, making the equipment safe for reuse while properly capturing the most hazardous waste stream (the initial rinse).
By adhering to these detailed procedures, you build a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect yourself, your colleagues, and the environment.
References
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Personal protective equipment for handling Dichlorodioctyltin
Essential Safety and Handling Guide for Dichlorodioctyltin
A Senior Application Scientist's Protocol for Safe Handling, Use, and Disposal
This compound, a member of the organotin compound family, is a powerful reagent with significant utility in chemical synthesis. However, its utility is matched by its considerable toxicity. This guide provides essential, field-tested procedures for the safe handling of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice.
Understanding the Hazard: A Proactive Approach to Safety
This compound is acutely toxic and presents a significant health risk through all primary routes of exposure: inhalation, ingestion, and dermal contact.[1][2] Organotin compounds can interfere with the central nervous system, and in severe cases, exposure can be fatal.[2][3][4] It is classified as a substance that causes damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[4][5][6] The compound is corrosive and can cause severe skin burns and eye damage.[4][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.
The toxicity of organotin compounds is influenced by the number and type of organic groups attached to the tin atom.[1][3] The established occupational exposure limits underscore the need for stringent controls.
| Exposure Limit | Value (as Sn) | Agency |
| Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ | OSHA[2][7][8] |
| Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ | ACGIH[2] |
| Threshold Limit Value (TLV) - STEL | 0.2 mg/m³ | ACGIH[2][3] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | NIOSH[2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following equipment provides a robust barrier against exposure.
-
Respiratory Protection : A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters (N100, R100, or P100) is required, especially when handling the solid form or when there is a potential for aerosol generation.[8] All respirator use must be in accordance with a comprehensive respiratory protection program.
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[5] A face shield should be worn in conjunction with goggles where there is a risk of splashing.[9]
-
Skin Protection :
-
Gloves : Wear unlined, chemical-resistant gloves.[10] Given that this compound is readily absorbed through the skin, double gloving with an inner and outer pair of chemical-resistant gloves is a recommended best practice.[11][12]
-
Protective Clothing : A chemical-resistant apron or a disposable coverall should be worn over a long-sleeved lab coat.[10][12] Ensure that all skin is covered.
-
-
Footwear : Chemical-resistant, steel-toed boots or shoes are required.[12][13]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Designated Area and Pre-Handling Preparations
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[14]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Clearly label all containers with the chemical name and associated hazards.[16]
3.2. Handling and Use
-
Don the appropriate PPE as outlined in Section 2.
-
Carefully open the container, avoiding the generation of dust if handling a solid.
-
Dispense the required amount of this compound. If transferring, use tools that will not generate dust or aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the work area.[16]
3.3. Post-Handling and Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[16][17] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][16] Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill : Evacuate the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3] For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and associated waste must be managed with the utmost care to prevent environmental contamination.
-
Waste Collection : All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and appropriate container for hazardous waste.[3][18]
-
Container Disposal : Empty containers are considered hazardous waste and must be triple-rinsed with a suitable solvent.[19] The rinsate must be collected and disposed of as hazardous waste.[19]
-
Disposal Method : Dispose of all this compound waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[5][20] Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Del Valle Lab.
- Centers for Disease Control and Prevention. NIOSH Recommended Standard for Occupational Exposure to Organotin Compounds. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 77080, Dioctyltin dichloride. [Link]
- Occupational Safety and Health Administr
- Agency for Toxic Substances and Disease Registry. Tin and Tin Compounds. [Link]
- Occupational Safety and Health Administration. Tin, Organic Compounds (as Sn). [Link]
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). [Link]
- American Chemistry Council.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Emory University. Chemical Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal. [Link]
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
- The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]
- American Chemistry Council. Protective Equipment. [Link]
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]
- University of Nebraska-Lincoln.
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
